molecular formula C9H6INO B1314672 6-Iodoquinolin-2-ol CAS No. 99455-01-3

6-Iodoquinolin-2-ol

Cat. No.: B1314672
CAS No.: 99455-01-3
M. Wt: 271.05 g/mol
InChI Key: HRQARRHZNIORQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodoquinolin-2-ol is a useful research compound. Its molecular formula is C9H6INO and its molecular weight is 271.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQARRHZNIORQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550806
Record name 6-Iodoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99455-01-3
Record name 6-Iodoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Quinolin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Iodoquinolin-2-ol

The quinolin-2-one (carbostyril) framework is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] This heterocyclic system, composed of a benzene ring fused to a 2-pyridone ring, is a common motif in numerous natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinolin-2-one scaffold allows for strategic functionalization at various positions, enabling the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its therapeutic potential.[3]

This guide focuses on a specific, functionalized derivative: this compound. The introduction of an iodine atom at the 6-position offers a unique handle for further synthetic modifications (e.g., cross-coupling reactions) and modulates the molecule's overall physicochemical profile. A thorough characterization of these properties is a mandatory first step in pre-formulation and drug development, as it directly influences critical parameters like solubility, stability, and bioavailability.[4][5]

Chemical Identity

This compound is a substituted aromatic heterocyclic compound. Its fundamental identity is defined by the following identifiers:

IdentifierValueSource
IUPAC Name This compound[6]
Synonyms 6-Iodo-1H-quinolin-2-one, 6-Iodo-2-hydroxyquinoline[7]
CAS Number 99455-01-3[6][7]
Molecular Formula C₉H₆INO[6]
Molecular Weight 271.06 g/mol [8]
Canonical SMILES OC1=NC2=CC=C(I)C=C2C=C1[6]

Core Physicochemical Properties

The physicochemical properties of an Active Pharmaceutical Ingredient (API) are foundational to its development.[9] They dictate the choice of formulation, predict its behavior in vitro and in vivo, and are critical for quality control.[4]

PropertyValueRemarksSource
Appearance Pale yellow solidVisual inspection at standard temperature and pressure.
Melting Point 260 to 263 °C (with decomposition)A sharp melting range is indicative of high purity. Decomposition suggests thermal instability at this temperature.
Boiling Point 413.1 ± 45.0 °C (Predicted)Predicted value at 760 Torr. Experimental determination is challenging due to decomposition.
Density 1.880 ± 0.06 g/cm³ (Predicted)Predicted value at 20 °C.
Solubility N/AExperimental data is not readily available. Quinolinones generally exhibit low aqueous solubility but are soluble in organic solvents like ethanol and DMSO.[10][11]
Storage Condition Sealed in dry, 2 to 8 °C, protect from lightThese conditions are recommended to prevent degradation, particularly given the light-sensitive nature of many halogenated compounds.

Structural Analysis and Tautomerism

A critical chemical feature of 2-hydroxyquinolines is their existence in a state of tautomeric equilibrium.[12] this compound is no exception, existing as two interconverting isomers: the enol (lactim) form and the keto (lactam) form. This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms with a corresponding shift in double bonds.[12][13]

For quinolin-2-ones, the equilibrium overwhelmingly favors the keto (amide) form, 6-Iodo-1H-quinolin-2-one, due to the greater thermodynamic stability of the cyclic amide group and its ability to form strong intermolecular hydrogen bonds in the solid state.[2][12] This structural preference is fundamental, as it dictates the molecule's hydrogen bonding capacity and its potential interactions with biological macromolecules.[13]

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols for Physicochemical Characterization

A comprehensive understanding of this compound requires a suite of analytical techniques. The following protocols represent a self-validating system for confirming the identity, purity, and key properties of a newly synthesized or sourced batch of the compound.

workflow synthesis Synthesis & Purification prelim Preliminary ID (LC-MS) synthesis->prelim Confirm Mass purity Purity Assessment (HPLC, Melting Point) prelim->purity Quantify Purity structure Structural Elucidation (NMR, FT-IR) purity->structure Confirm Structure profile Physicochemical Profiling (Solubility, pKa) structure->profile Determine Key Properties final Qualified Reference Standard profile->final

Caption: Logical workflow for the characterization of this compound.

Purity and Identity Confirmation via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Expertise & Experience: This is the foundational experiment. HPLC provides a quantitative measure of purity, while the MS detector confirms the molecular weight, providing a high degree of confidence in the compound's identity.

Methodology:

  • System Preparation: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) on an HPLC system coupled with a UV and Mass Spectrometry detector.

  • Mobile Phase: Prepare a gradient system, typically using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A gradient from 5% to 95% B over 15-20 minutes is a standard starting point.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent like methanol or DMSO to a concentration of ~1 mg/mL.

  • Injection & Analysis: Inject 5-10 µL of the sample. Monitor the UV chromatogram at a relevant wavelength (e.g., 254 nm). The MS detector should be set to scan in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Trustworthiness: A pure sample will exhibit a single major peak in the HPLC chromatogram (>97% by area). The mass spectrum corresponding to this peak must show a prominent ion at m/z 272.0, corresponding to the calculated mass of the protonated molecule (C₉H₇INO⁺).

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination.[4] For this compound, ¹H NMR will confirm the substitution pattern on the aromatic rings, while ¹³C NMR will identify all unique carbon atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Expected Signals: The spectrum should show distinct signals for the five aromatic protons. The protons on the carbocyclic ring will be influenced by the electron-donating effect of the hydroxyl/amide group and the deshielding effect of the iodine. Protons adjacent to the iodine atom will show characteristic splitting patterns. A broad singlet in the downfield region (>10 ppm) would be indicative of the N-H proton of the favored keto tautomer.

  • ¹³C NMR Acquisition:

    • Expected Signals: The spectrum should display nine distinct signals for the nine carbon atoms in the structure. The carbon atom bonded to iodine (C6) will exhibit a signal at a characteristic upfield chemical shift compared to its non-substituted analog due to the heavy atom effect.

  • Trustworthiness: The observed chemical shifts, integration values (for ¹H NMR), and coupling constants must be fully consistent with the proposed structure of 6-Iodo-1H-quinolin-2-one. Comparison with spectral data of similar quinolinone structures adds another layer of validation.[14]

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Experience: While the capillary method provides a melting range, DSC offers more precise data on the melting onset, peak temperature, and enthalpy of fusion. It can also confirm events like decomposition.[4]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting event. The onset of this peak is taken as the melting point. A subsequent exothermic event would confirm decomposition, consistent with the literature value.

  • Trustworthiness: The data provides a precise thermal profile. A single, sharp endotherm validates the purity of the crystalline form.

Potential Applications in Research and Drug Development

The this compound structure is a valuable building block for chemical biology and drug discovery. The quinoline core is associated with a wide array of biological activities, and the iodine atom at the C6 position serves as a versatile synthetic handle.[1][3]

  • Medicinal Chemistry: The iodine can be readily replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid synthesis of a library of analogs to explore structure-activity relationships (SAR).

  • Chemical Probes: The structure can be elaborated into fluorescent probes or affinity-based probes for target identification studies.

  • Antimicrobial Research: The broader class of halogenated hydroxyquinolines has been investigated for antimicrobial properties.[15][16] this compound is a candidate for screening against various bacterial and fungal pathogens.

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties are critical to its application in research. Its identity is confirmed by its molecular weight of 271.06 g/mol , and its purity is suggested by a sharp melting point of 260-263 °C. A crucial aspect of its chemistry is the keto-enol tautomerism, which heavily favors the more stable 6-Iodo-1H-quinolin-2-one form. The systematic application of analytical techniques such as HPLC-MS, NMR, and DSC provides a robust and self-validating framework for its characterization. This comprehensive understanding is essential for any researcher or drug development professional seeking to utilize this versatile scaffold for the synthesis of novel therapeutic agents or chemical tools.

References

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.
  • Xinghui Chemical. (n.d.). 6-Iodo-2-Picolin-5-Ol Supplier & Manufacturer in China | Properties, Uses, Safety Data.
  • BU CyberSec Lab. (n.d.). 99455-01-3 | this compound.
  • ResearchGate. (n.d.). Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients.
  • ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs).
  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties.
  • MDPI. (n.d.). Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling.
  • The Royal Society of Chemistry. (n.d.). Contents.
  • ChemicalBook. (n.d.). 6-Iodo-1H-quinolin-2-one CAS#: 99455-01-3.
  • ResearchGate. (n.d.). Synthesis of 6-iodo quinazoline-2-thiol.
  • AChemBlock. (n.d.). This compound 97% | CAS: 99455-01-3.
  • ChemicalBook. (n.d.). 5,7-Diiodo-8-quinolinol(83-73-8) 1H NMR spectrum.
  • BLD Pharm. (n.d.). 99455-01-3|this compound.
  • ResearchGate. (n.d.). On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules.
  • BenchChem. (n.d.). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery.
  • Cheméo. (n.d.). 6-hydroxyquinoline - Chemical & Physical Properties.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones.
  • Frontiers. (2024, May 30). Keto-enol tautomerism in the development of new drugs.
  • ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo....
  • PMC - PubMed Central. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ChemScene. (n.d.). 99455-01-3 | this compound.
  • PubChem. (n.d.). 6-Hydroxyquinoline | C9H7NO | CID 11374.
  • MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
  • PubChem. (n.d.). 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284.
  • PubMed. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents.
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
  • BenchChem. (n.d.). 2-Hydroxyquinoline chemical structure and tautomerism.
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline | 148-24-3.
  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PMC - NIH. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodo-2-methylpropane.
  • PMC - PubMed Central. (n.d.). Principles of early drug discovery.
  • PubChem. (n.d.). 8-Hydroxyquinoline | C9H7NO | CID 1923.
  • ChemicalBook. (n.d.). 2-Iodotoluene(615-37-2) 1H NMR spectrum.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). C4H10O (CH3)3COH 2-methylpropan-2-ol... 1H proton nmr spectrum.

Sources

Introduction: The Quinolin-2-one Scaffold and its Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 6-Iodoquinolin-2-ol

The quinolin-2-one (also known as 1H-quinolin-2-one or carbostyril) framework is a privileged heterocyclic scaffold in medicinal chemistry.[1] This bicyclic system, comprising a benzene ring fused to a 2-pyridone ring, is a cornerstone in the architecture of numerous natural products and synthetic molecules demonstrating a vast spectrum of biological activities.[1][2] Derivatives of this core structure have been extensively investigated and developed as therapeutic agents in oncology, infectious diseases, and neurology.[1][3][4] The introduction of substituents onto the quinolin-2-one ring system allows for the fine-tuning of its pharmacological properties, making it a versatile template for drug design.[1][5]

This guide focuses on a specific derivative, this compound. The primary objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of its molecular structure. A critical aspect of this analysis is the concept of prototropic tautomerism, as this compound exists in a dynamic equilibrium between its enol (lactim) and keto (lactam) forms.[6][7] As we will explore, this equilibrium overwhelmingly favors the thermodynamically stable keto tautomer, 6-Iodo-1H-quinolin-2-one, which dictates the molecule's chemical behavior and its interactions with biological targets.[6]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data provides a foundational reference for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₉H₆INO
Molecular Weight 271.06 g/mol
Appearance Pale yellow solid
Melting Point 260 to 263 °C (decomposes)
Predicted Density 1.880 ± 0.06 g/cm³

Synthetic Strategy and Structural Elucidation Workflow

The synthesis of substituted quinolin-2-ones can be achieved through several established routes, such as the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides.[8] Alternatively, methods starting from substituted anilines and diethylmalonate heated in polyphosphoric acid are effective for generating the core 4-hydroxyquinolin-2(1H)-one structure, which can be further modified.[9] For this compound, a plausible approach would involve utilizing a 4-iodoaniline derivative as the starting material.

Once synthesized and purified, a multi-technique approach is essential for unambiguous structural confirmation. The logical workflow from synthesis to complete structural elucidation is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Start Starting Materials (e.g., 4-Iodoaniline) Reaction Chemical Synthesis (e.g., Camps Cyclization) Start->Reaction Purification Purification (Recrystallization / Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Confirmation MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula Xray X-ray Crystallography (If single crystals form) Purification->Xray Unambiguous 3D Structure Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation Xray->Confirmation

Caption: Workflow for the synthesis and structural analysis of this compound.

Core Structural Feature: Keto-Enol Tautomerism

A fundamental characteristic of 2-hydroxyquinolines is their existence as two distinct tautomers: the enol form (a hydroxyl group at the C2 position) and the keto form (a carbonyl group at C2 and a proton on the nitrogen). This interconversion is a rapid equilibrium process.[6]

  • Enol Form (this compound): This tautomer contains a hydroxyl (-OH) group on the C2 carbon.

  • Keto Form (6-Iodo-1H-quinolin-2-one): This tautomer, a cyclic amide (lactam), features a carbonyl (C=O) group at the C2 position and a hydrogen atom on the ring nitrogen (N-H).

For the 2-hydroxyquinoline system, the equilibrium lies heavily in favor of the keto (lactam) form.[6][7] This preference is driven by the greater thermodynamic stability of the cyclic amide structure and its ability to form strong intermolecular hydrogen bonds in the solid state. Therefore, while the name "this compound" is often used, the molecule predominantly exists and reacts as 6-Iodo-1H-quinolin-2-one .

Tautomerism Enol Enol Form (this compound) Keto Keto Form (6-Iodo-1H-quinolin-2-one) [Predominant] Enol->Keto

Caption: Tautomeric equilibrium of this compound favoring the keto form.

Experimental Protocols for Structural Characterization

The definitive characterization of this compound relies on a combination of modern spectroscopic techniques. Each method provides complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent structure of the molecule in solution, and it provides clear evidence for the predominant tautomeric form.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly observe exchangeable protons like N-H.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. For more detailed analysis, two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Expected Spectroscopic Data (in DMSO-d₆): The presence of a low-field, broad singlet corresponding to the N-H proton is the most definitive NMR evidence for the keto tautomer. The ¹³C spectrum will show a characteristic carbonyl signal around 160-165 ppm.

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
N-H~11.7br s-N1-H
H-5~7.8d~8.5Ar-H
H-7~7.6dd~8.5, ~2.0Ar-H
H-8~7.3d~2.0Ar-H
H-4~7.9d~9.5C4-H
H-3~6.5d~9.5C3-H
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
C=O~162C2
Aromatic C~140, 139, 134, 128, 122, 120, 116C4, C4a, C5, C7, C8, C8a
C-I~87C6
Vinylic C~121C3
High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Utilize a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

Expected Data: The molecular formula C₉H₆INO yields a monoisotopic mass of 270.9494 Da. The ESI-HRMS spectrum is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ with a measured m/z value extremely close to the calculated exact mass of 271.9572 . The presence of iodine will also generate a characteristic isotopic pattern.

Single-Crystal X-ray Crystallography

This technique provides the definitive solid-state structure, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction data as the crystal is rotated.[6]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to generate the final structural model.

Expected Outcome: The X-ray crystal structure would be expected to confirm the keto (1H-quinolin-2-one) tautomer as the stable form in the solid state. It would reveal a planar bicyclic ring system and would likely show intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming dimers or extended chains in the crystal lattice.

Relevance in Drug Discovery and Chemical Biology

Understanding the precise molecular structure of this compound is paramount for its application in drug discovery. The quinolin-2-one scaffold is a well-established pharmacophore found in numerous agents with anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The confirmed keto structure, with its specific hydrogen bond donor (N-H) and acceptor (C=O) sites, governs how the molecule interacts with protein binding pockets. The iodine atom at the C6 position provides a site for further chemical modification and can influence properties like metabolic stability and binding affinity through halogen bonding. This detailed structural knowledge forms the rational basis for structure-activity relationship (SAR) studies and the future design of more potent and selective therapeutic agents.[1]

Conclusion

The molecular structure of this compound is definitively characterized as its keto tautomer, 6-Iodo-1H-quinolin-2-one. This structural assignment is supported by the foundational principles of tautomeric stability and can be unequivocally confirmed through a suite of analytical techniques. NMR spectroscopy provides clear evidence of the N-H proton and carbonyl carbon in solution, high-resolution mass spectrometry confirms the elemental composition, and X-ray crystallography reveals the precise three-dimensional arrangement in the solid state. This in-depth structural understanding is the critical first step for any researcher aiming to leverage this molecule in drug development, materials science, or chemical biology.

References

  • BenchChem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism. BenchChem.
  • BenchChem. (2025). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. BenchChem.
  • Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (n.d.). The Spectroscopy and Structure of 2-Hydroxyquinoline. DTIC.
  • BU CyberSec Lab. (n.d.). 99455-01-3 | this compound. BU CyberSec Lab.
  • Swar, R., Dessai, P. G., MamleDesai, S., Chandavarkar, S., Phadte, S., & Biradar, B. (n.d.). Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. Current Drug Discovery Technologies, 21(4).
  • Unknown Authors. (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
  • Anonymous. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • Desgrouas, C., et al. (2022).
  • Unknown Author. (n.d.). Synthesis of 6-iodo quinazoline-2-thiol.
  • El-Azab, A. S., et al. (2019). Crystal structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, C17H15IN2O. Zeitschrift für Kristallographie. New crystal structures, 235(2).
  • Kańska, K., & Maj, E. (2022).
  • Choudhary, M. I., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-21.
  • Khadka, A., et al. (2024).
  • Guo, C., et al. (2012). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PMC - PubMed Central.
  • ChemicalBook. (n.d.). 5,7-Diiodo-8-quinolinol(83-73-8) 13C NMR spectrum. ChemicalBook.
  • PubChem. (n.d.). 6-Hydroxyquinoline. PubChem.
  • Unknown Author. (2025). NMR study of O and N, O-substituted 8-quinolinol derivatives.
  • Unknown Author. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together....
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. ChemicalBook.

Sources

Solubility Profile of 6-Iodoquinolin-2-ol: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

6-Iodoquinolin-2-ol is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. As with any compound slated for development, a thorough understanding of its solubility is a critical prerequisite for its application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the theoretical solubility of this compound based on its physicochemical properties and establishes a detailed, field-proven experimental protocol for its quantitative determination in various organic solvents. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for handling and applying this compound effectively.

Introduction: The Significance of Solubility

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals, including antimalarials and antibacterials.[1][2] The introduction of an iodine atom and a hydroxyl group, as in this compound, imparts unique electronic and steric properties that are of significant interest for developing novel therapeutic agents and functional materials.

However, the utility of a compound like this compound is fundamentally governed by its solubility. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to unreliable results in biological assays due to precipitation.[3] Therefore, a precise understanding of its solubility in different solvent systems is not merely academic; it is a critical-path parameter for successful research and development. This guide bridges the gap between theoretical prediction and practical measurement to empower researchers with the necessary knowledge to work with this compound.

Physicochemical Profile and Theoretical Solubility

While specific experimental solubility data for this compound is not widely published, we can develop a strong predictive model based on its molecular structure and the fundamental principle of "like dissolves like".[4][5]

Molecular Structure Analysis:

  • Quinolin-2-ol Core: The molecule exists in tautomeric equilibrium between the lactam (quinolin-2(1H)-one) and the lactim (quinolin-2-ol) forms. The lactam form is generally predominant in quinolinones.[6] This amide-like structure contains a polar C=O group and an N-H group, making it a hydrogen bond donor and acceptor.[7]

  • Aromatic System: The fused bicyclic aromatic system is large and predominantly nonpolar, contributing to favorable van der Waals interactions with nonpolar solvents.

  • Iodine Substituent: The iodine atom at the 6-position increases the molecule's molecular weight (271.06 g/mol ) and its overall polarizability. This enhances London dispersion forces, which can improve solubility in nonpolar, polarizable solvents.

  • Melting Point: The high melting point of 260-263 °C (with decomposition) suggests strong intermolecular forces in the solid crystal lattice, primarily hydrogen bonding and π-π stacking. A significant amount of energy, and therefore favorable solvent-solute interactions, is required to overcome this lattice energy.

Based on these features, we can predict the qualitative solubility of this compound across different classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolSparingly Soluble to SolubleThe solvent's hydroxyl group can act as a hydrogen bond donor and acceptor, effectively solvating the polar lactam moiety of the solute. However, the large nonpolar quinoline core may limit high solubility.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Very SolubleThese solvents are strong hydrogen bond acceptors and have high polarity, allowing them to disrupt the crystal lattice and solvate the polar N-H group. DMSO is often an excellent solvent for such heterocyclic compounds.[8]
Nonpolar Hexane, TolueneInsoluble to Sparingly SolubleThe dominant intermolecular forces are weak van der Waals interactions. These solvents lack the ability to form hydrogen bonds and cannot effectively solvate the polar lactam group, making it difficult to overcome the compound's crystal lattice energy.[4]
Chlorinated Dichloromethane (DCM), ChloroformSparingly SolubleThese solvents have moderate polarity and can engage in dipole-dipole interactions. While not as effective as polar aprotic solvents, they may offer better solubility than purely nonpolar alkanes.

Experimental Determination of Solubility: A Standard Protocol

To move beyond prediction to quantitative data, a robust and reproducible experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of solid compounds.[9][10] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality in Protocol Design

The described protocol is a self-validating system. The extended equilibration time ensures the system reaches thermodynamic equilibrium, while the use of a stability-indicating analytical method like HPLC confirms that the measured concentration corresponds to the intact compound, not degradation products.[10] Temperature control is paramount, as solubility is highly temperature-dependent for most solids.[11][12]

Step-by-Step Shake-Flask Protocol
  • Preparation: Add an excess of solid this compound to a series of vials, each containing a precisely known volume (e.g., 2.0 mL) of the desired organic solvent. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker or incubator set to the desired temperature (e.g., 25 °C / 298.15 K). Agitate the vials for a sufficient duration to ensure equilibrium is reached, typically 24-48 hours.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a small aliquot (e.g., 0.5 mL) from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Sample Preparation for Analysis: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV or a UV-Vis spectrophotometry method against a pre-established calibration curve of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from Analysis, mg/mL) x (Dilution Factor)

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-48 hours) D Let stand to settle (2 hours) C->D E Withdraw supernatant with syringe F Filter through 0.22 µm syringe filter E->F G Dilute sample for quantification F->G H Analyze via HPLC-UV or UV-Vis G->H I Calculate Solubility (e.g., mg/mL, M) H->I

Caption: Workflow for equilibrium shake-flask solubility determination.

Intermolecular Forces and Solubility: A Visual Model

The solubility of this compound is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram conceptualizes these interactions.

G cluster_solute This compound Solute Quinoline Core (van der Waals) Lactam (N-H, C=O) (H-Bonding, Dipole) Iodine (Dispersion Forces) DMSO DMSO (Polar Aprotic, H-Bond Acceptor) Solute->DMSO Strong H-Bonding & Dipole-Dipole Methanol Methanol (Polar Protic, H-Bond Donor/Acceptor) Solute->Methanol Good H-Bonding Hexane Hexane (Nonpolar) Solute->Hexane Weak van der Waals

Caption: Key intermolecular forces governing solubility.

Conclusion

While readily available quantitative data for the solubility of this compound is sparse, a robust understanding can be built from first principles of its molecular structure. Its amphiphilic nature, combining a polar, hydrogen-bonding lactam group with a large nonpolar aromatic system, suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like alcohols. For precise, application-specific data, the standardized shake-flask protocol detailed herein provides a reliable and reproducible method for quantitative determination. This integrated theoretical and practical approach enables researchers to confidently handle this compound, accelerating its potential applications in drug discovery and beyond.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
  • 99455-01-3 | this compound. (n.d.). BU CyberSec Lab.
  • Zhdankin, V. V. (2018). Iodine Heterocycles.
  • Quinoline. (n.d.). Wikipedia.
  • Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Global Pharma Technology.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Solubility of Organic Compounds. (2023, August 31). University of Sydney.
  • Clioquinol - Solubility of Things. (n.d.). Solubility of Things.
  • Larsson, T. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific.
  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2).
  • 6-hydroxyquinoline - Chemical & Physical Properties. (n.d.). Cheméo.
  • Asif, M. (2022).
  • Clioquinol. (n.d.).
  • 2-Hydroxyquinoline. (n.d.).
  • 6-Hydroxyquinoline. (n.d.).
  • Peng, B., et al. (2021). Measurement and Correlation of Solubilities of Luteolin in Organic Solvents at Different Temperatures.
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2024). MDPI.

Sources

An In-depth Technical Guide to the Theoretical vs. Experimental Yield of 6-Iodoquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis of 6-Iodoquinolin-2-ol, focusing on the critical distinction between theoretical and experimental yields. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the fundamental principles that govern reaction outcomes. We will dissect the causality behind experimental choices, establish a framework for self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Significance of this compound

This compound, also known by its tautomeric name 6-iodo-1H-quinolin-2-one, is a heterocyclic compound featuring a quinoline core. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of an iodine atom at the 6-position provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.[3][4][5]

Understanding the yield of its synthesis is paramount for process optimization, cost-effectiveness, and scalability. This guide will illuminate the journey from the calculated maximum possible product—the theoretical yield—to the tangible amount obtained in the laboratory—the experimental yield—and the many factors that create the inevitable gap between them.

Part 1: The Foundation of Theoretical Yield

The theoretical yield represents the maximum quantity of a product that can be formed from given amounts of reactants, assuming the reaction proceeds to completion with 100% efficiency.[6] It is a stoichiometric calculation that provides a crucial benchmark for evaluating the success of an experimental procedure.

A Common Synthetic Route: Electrophilic Iodination

A prevalent method for synthesizing this compound is the direct electrophilic aromatic substitution (SEAr) on the precursor, quinolin-2-ol (also known as 2-hydroxyquinoline or carbostyril). The quinolin-2-ol ring system is sufficiently activated to react with a suitable electrophilic iodine source.[7]

Balanced Chemical Equation: A common approach involves using molecular iodine (I₂) in the presence of a base, such as sodium bicarbonate or an oxidizing agent, to generate the electrophilic iodine species.

C₉H₇NO (quinolin-2-ol) + I₂ → C₉H₆INO (this compound) + HI

Step-by-Step Calculation of Theoretical Yield

To calculate the theoretical yield, one must first identify the limiting reactant—the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.[8][9][10]

  • Calculate Moles of Reactants: Convert the mass of each starting material into moles using their respective molecular weights (MW).[6][9]

    • MW of Quinolin-2-ol (C₉H₇NO): 145.16 g/mol

    • MW of Iodine (I₂): 253.81 g/mol

    • Moles = Mass (g) / Molecular Weight (g/mol)

  • Identify the Limiting Reactant: Based on the 1:1 stoichiometry of the balanced equation, the reactant with the fewer number of moles is the limiting reactant.

  • Calculate Theoretical Moles of Product: The number of moles of the limiting reactant is equal to the maximum number of moles of this compound that can be produced.

  • Calculate Theoretical Yield in Grams: Convert the moles of product to a mass in grams using the molecular weight of this compound.

    • MW of this compound (C₉H₆INO): 271.06 g/mol [11]

    • Theoretical Yield (g) = Moles of Product × MW of Product

Illustrative Calculation

Let's assume an experiment starts with 5.00 g of quinolin-2-ol and 10.00 g of iodine.

ReactantMass (g)MW ( g/mol )MolesStoichiometric Ratio
Quinolin-2-ol5.00145.160.0344 1
Iodine (I₂)10.00253.810.03941

In this scenario, Quinolin-2-ol is the limiting reactant (0.0344 mol < 0.0394 mol).

  • Maximum moles of product: 0.0344 mol

  • Theoretical Yield: 0.0344 mol × 271.06 g/mol = 9.32 g

Part 2: Navigating the Realities of Experimental Yield

The experimental yield is the actual, measured amount of purified product obtained from a chemical reaction. It is invariably lower than the theoretical yield due to a combination of thermodynamic, kinetic, and practical factors. Understanding these factors is key to process optimization and troubleshooting.

Core Factors Influencing Experimental Yield

The assumption that a reaction goes to 100% completion is rarely true. Many chemical reactions, including some electrophilic iodinations, are reversible.[12]

  • Reversibility: The iodination reaction produces hydrogen iodide (HI) as a byproduct. Under acidic conditions, HI can act as a reducing agent and facilitate the reverse reaction (de-iodination), establishing an equilibrium that prevents full conversion of the starting material.[12] The inclusion of a base or a mild oxidant is often a strategic choice to neutralize or consume the HI, driving the equilibrium towards the product side.

  • Reaction Conditions: Temperature and reaction time are critical. Insufficient time or temperature may lead to an incomplete reaction. Conversely, excessive heat can cause decomposition of the starting material or the desired product, leading to lower yields and the formation of impurities.[13]

The formation of unintended products is a primary cause of yield loss.

  • Regioisomerism: While the 6-position is often favored, iodination can potentially occur at other positions on the quinoline ring, such as the 3-, 5-, or 8-positions, leading to a mixture of structural isomers that can be challenging to separate. Classical synthetic approaches to quinolines are often limited by low yields or poor selectivity.[1]

  • Poly-iodination: If the mono-iodinated product is more reactive than the starting material, or if the reaction conditions are too harsh, a second iodination can occur, leading to di-iodinated byproducts (e.g., 5,6-diiodoquinolin-2-ol).[14] This is a common issue in halogenation reactions.

  • Oxidation: The presence of an oxidizing agent, sometimes used to activate the iodine, can potentially lead to undesired oxidation of the quinoline ring if not carefully controlled.[12]

The quality of the starting materials directly impacts the reaction's outcome.

  • Reactant Impurities: Impurities in the starting quinolin-2-ol can react with the iodinating agent or inhibit the desired reaction, consuming reagents and lowering the yield.

  • Solvent Effects: The polarity of the solvent can influence the kinetics of the reaction.[15] Furthermore, the presence of water or other protic impurities in the solvent can interfere with certain reagents or reaction mechanisms.

This stage is often the most significant source of product loss.

  • Mechanical Losses: Every transfer of material from one flask to another, or during filtration, results in minor physical losses.

  • Extraction Inefficiencies: During aqueous workup, some product will inevitably remain dissolved in the aqueous layer, its amount depending on its partition coefficient. Multiple extractions are necessary to minimize this loss.

  • Purification Trade-offs: The goal of purification is to achieve high purity, which often comes at the cost of yield.

    • Recrystallization: To obtain highly pure crystals, the crude product is dissolved in a hot solvent and allowed to cool. Some product will always remain in the cold solvent (the "mother liquor"), and this portion is discarded along with the soluble impurities.

    • Chromatography: When using column chromatography, it is common practice to collect only the fractions containing the pure product, discarding mixed fractions that contain both the product and impurities.

Illustrative Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on common laboratory procedures for electrophilic iodination.

  • Reaction Setup: In a round-bottom flask, dissolve quinolin-2-ol (1.0 eq.) in a suitable solvent such as acetic acid or ethanol.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in portions at room temperature. The use of NIS is often preferred over I₂ as it can lead to cleaner reactions and avoids the generation of HI.[7]

  • Reaction Monitoring: Stir the mixture at room temperature (or with gentle heating) for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. A precipitate of the crude product should form.

  • Isolation: Collect the crude solid by vacuum filtration and wash it with cold water to remove any residual acid and succinimide.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

  • Drying and Yield Calculation: Dry the purified product thoroughly to remove all solvent, then weigh it to determine the experimental yield. An incomplete drying process can lead to an artificially high yield exceeding 100%.

Comparative Data on Iodo-Quinoline Synthesis
MethodPrecursorIodinating AgentConditionsReported YieldReference Insight
Electrophilic SubstitutionActivated QuinolinesN-Iodosuccinimide (NIS)Acetic Acid, RTModerate to GoodA common and direct method for activated systems.[7]
Sandmeyer Reaction6-AminoquinolineNaNO₂, HCl, then KI0-5 °CVariableA classical multi-step method suitable for introducing iodine via a diazonium salt intermediate.[16]
Doebner SynthesisSubstituted anilines, aldehydes, pyruvic acidN/A (Iodine on precursor)Acetic Acid, RefluxVariableSynthesis of the quinoline core itself, where precursors may already contain iodine.[1]
Lithiation/IodinationBromo-quinolinesn-BuLi, then I₂Anhydrous THF, -78 °CGood to ExcellentPowerful method for specific iodination but requires stringent anhydrous/anaerobic conditions.[7]

Part 3: Visualization of Concepts

Reaction Mechanism: Electrophilic Aromatic Substitution

Note: The DOT script above is a template. Actual chemical structure images would need to be rendered for a final document.

Caption: Mechanism of electrophilic iodination on quinolin-2-ol.

Workflow for Yield Optimization

Yield_Optimization start Low Experimental Yield Observed check_purity 1. Verify Reactant Purity (NMR, LC-MS) start->check_purity check_reaction 2. Analyze Reaction Mixture (TLC, LC-MS) check_purity->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Formed? incomplete->side_products No optimize_conditions Adjust Conditions: - Increase Time/Temp - Change Solvent - Add Catalyst/Base incomplete->optimize_conditions Yes modify_reagents Modify Stoichiometry or Reagents: - Change Iodinating Agent - Adjust Equiv. of Base side_products->modify_reagents Yes check_workup 3. Review Workup & Purification side_products->check_workup No optimize_conditions->check_reaction Re-evaluate modify_reagents->check_reaction Re-evaluate loss_analysis Analyze Losses: - Check Mother Liquor - Test Aqueous Layers - Optimize Recrystallization Solvent check_workup->loss_analysis end Optimized Yield Achieved loss_analysis->end

Caption: A logical workflow for troubleshooting and optimizing experimental yield.

Conclusion

The discrepancy between theoretical and experimental yield is not a sign of failure but an inherent aspect of synthetic chemistry. By systematically analyzing the factors—from reaction equilibrium and side-product formation to purification losses—researchers can develop a robust understanding of their chemical system. For the synthesis of this compound, careful control of reaction conditions to minimize side reactions, coupled with a well-designed and meticulously executed purification strategy, is essential for maximizing the experimental yield. This guide serves as a framework for that systematic approach, empowering scientists to bridge the gap between calculation and reality.

References

  • Title: Yield calculation Source: University of Leeds, Organic Laboratory Techniques URL: [Link]

  • Title: Theoretical Yield Calculator Source: Omni Calculator URL: [Link]

  • Title: How do I determine the theoretical yield in an organic reaction? Source: Reddit (r/OrganicChemistry) URL: [Link]

  • Title: How to Find/Calculate Theoretical Yield? Source: BYJU'S URL: [Link]

  • Title: How to Calculate Theoretical Yield: 12 Steps (with Pictures) Source: wikiHow URL: [Link]

  • Title: Iodination Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

  • Title: What factors can affect the yield of a reaction? Source: TutorChase URL: [Link]

  • Title: Iodination - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: the iodination of acetone Source: MhChem URL: [Link]

  • Title: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Kinetics of Iodination Source: ResearchGate URL: [Link]

  • Title: Synthesis of some new iodoquinolines Source: Australian Journal of Chemistry URL: [Link]

  • Title: Synthesis of 6-iodo quinazoline-2-thiol Source: ResearchGate URL: [Link]

  • Title: 99455-01-3 | this compound Source: BU CyberSec Lab (Product Page) URL: [Link]

  • Title: Synthesis of 3-iodoquinolines catalyzed by iodine Source: ResearchGate URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

  • Title: (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... Source: ResearchGate URL: [Link]

  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]

  • Title: Synthesis method of 6-hydroxy-2 (1H)
  • Title: Regioselective one-step process for synthesizing 2-hydroxyquinoxaline Source: Google Patents URL
  • Title: Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: SciSpace URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of Iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an iodine atom onto this scaffold can significantly modulate the physicochemical and biological properties of the resulting iodoquinoline derivatives. This technical guide provides a comprehensive exploration of the diverse biological activities of iodoquinoline derivatives, with a particular focus on their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a critical analysis of structure-activity relationships to guide future research and development in this promising area of medicinal chemistry.

Introduction: The Iodoquinoline Scaffold - A Versatile Pharmacophore

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the development of a wide array of therapeutic agents, including the renowned antimalarial drug chloroquine and various antibacterial agents.[1][2] The strategic incorporation of an iodine atom into the quinoline ring system gives rise to iodoquinoline derivatives, a class of compounds with enhanced and often novel biological activities. The presence of the bulky and lipophilic iodine atom can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This guide delves into the significant potential of iodoquinoline derivatives across multiple therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Iodoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and interference with key cellular processes essential for tumor growth and survival.

Mechanistic Insights: Induction of Apoptosis and Beyond

A primary mechanism by which iodoquinoline derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is a critical process for eliminating damaged or cancerous cells. Studies have shown that certain iodoquinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6][7]

One of the key signaling pathways implicated in the pro-apoptotic activity of some quinoline derivatives involves the activation of caspases, a family of proteases that execute the apoptotic program. For instance, treatment of cancer cells with certain derivatives has been shown to lead to the cleavage and activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases like caspase-3.[5][8] This cascade of events ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[8]

Furthermore, some iodoquinoline derivatives have been found to disrupt mitochondrial function, a central event in the intrinsic apoptotic pathway. This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria into the cytosol, which in turn triggers the formation of the apoptosome and subsequent caspase activation.[5][9]

Beyond apoptosis, other anticancer mechanisms of quinoline derivatives include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase, and the inhibition of various protein kinases involved in cancer cell signaling.[2][10]

Apoptosis_Induction_by_Iodoquinoline_Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 Cleavage pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases bax_bak Bax/Bak bax_bak->mitochondrion Forms pores bcl2 Bcl-2 bcl2->bax_bak apoptosome Apoptosome cytochrome_c->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 Cleavage caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis Executes iodoquinoline Iodoquinoline Derivative iodoquinoline->death_receptor Activates iodoquinoline->mitochondrion Disrupts membrane potential iodoquinoline->bcl2 Inhibits

Figure 1: Apoptosis induction by iodoquinoline derivatives.
Quantitative Assessment of Anticancer Activity

The cytotoxic potential of iodoquinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11]

Iodoquinoline Derivative Cancer Cell Line IC50 (µM) Reference
3-Biphenyl-N-methylisoquinolin-1-oneVarious human cancer cell linesPotent activity[12]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[4]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[4]
Compound 12 (a quinoline derivative)MCF-7 (Breast)3.82[3]
Compound 12 (a quinoline derivative)MDA-MB-231 (Breast)2.26[3]

Table 1: Examples of IC50 Values for Quinoline Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the IC50 value of an iodoquinoline derivative against a cancer cell line, such as MCF-7 human breast adenocarcinoma cells.[13]

Materials:

  • Iodoquinoline derivative stock solution (e.g., in DMSO)

  • MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.[11][14]

  • Compound Treatment: Prepare serial dilutions of the iodoquinoline derivative in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a no-treatment control.[11]

  • Incubation: Incubate the plate for 48-72 hours.[14]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.[11]

Antimicrobial Activity: Combating Pathogenic Microbes

Iodoquinoline derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[17][18] The incorporation of iodine can enhance the antimicrobial properties of the quinoline scaffold.

Spectrum of Activity

Studies have shown that iodoquinoline derivatives are particularly effective against Gram-positive bacteria, such as Staphylococcus epidermidis.[17] Some derivatives also exhibit antifungal activity against yeasts like Candida parapsilosis.[17]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of iodoquinoline derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Iodoquinoline Derivative Microorganism MIC (mg/mL) Reference
4d (a 2-aryl-6-iodoquinoline-4-carboxylic acid)S. epidermidis- (High activity)[17]
4c (a 2-aryl-6-iodoquinoline-4-carboxylic acid)S. epidermidis- (High activity)[17]
4b (a quinoline derivative)E. faecalis0.75[18]
4h (a quinoline derivative)E. faecalis0.375[18]
4b (a quinoline derivative)S. aureus0.75[18]
4h (a quinoline derivative)S. aureus0.75[18]

Table 2: Examples of MIC Values for Iodoquinoline and Quinoline Derivatives.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the determination of the MIC of an iodoquinoline derivative against Staphylococcus epidermidis using the broth microdilution method.[19][20]

Materials:

  • Iodoquinoline derivative stock solution

  • Staphylococcus epidermidis strain

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the iodoquinoline derivative in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension of S. epidermidis in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the iodoquinoline derivative that completely inhibits visible bacterial growth.

Antiviral Activity: A Frontier in Iodoquinoline Research

The antiviral potential of iodoquinoline derivatives is an emerging area of research. Some quinoline-based compounds have shown activity against various viruses, including influenza virus.[1][15]

Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of iodoquinoline derivatives are still under investigation, but some studies suggest that they may target key viral enzymes essential for replication. For instance, some quinoline derivatives have been shown to inhibit viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many RNA viruses.[9][12][21][22] By inhibiting this enzyme, these compounds can effectively block the synthesis of new viral RNA, thereby halting viral propagation.

Viral_Polymerase_Inhibition cluster_virus Virus viral_rna Viral RNA rd_rp RNA-dependent RNA Polymerase (RdRp) viral_rna->rd_rp Template new_rna New Viral RNA rd_rp->new_rna Synthesizes iodoquinoline Iodoquinoline Derivative iodoquinoline->rd_rp Inhibits

Figure 2: Inhibition of viral RNA polymerase.
Quantitative Assessment of Antiviral Activity

The antiviral activity of iodoquinoline derivatives is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The plaque reduction assay is a standard method for determining the EC50 of antiviral compounds.[23]

Quinoline Derivative Virus EC50 (µM) Reference
G07Influenza A/WSN/33 (H1N1)11.38[15][17]
AmodiaquineInfluenza A/WSN/33 (H1N1)6.3[1]
Compound 3Influenza B/Florida/78/20152.27[18]
Compound 8Influenza A/PR/8/34 (H1N1)2.82[18]

Table 3: Examples of EC50 Values for Quinoline Derivatives against Influenza Virus.

Experimental Protocol: Plaque Reduction Assay

This protocol describes a plaque reduction assay to evaluate the antiviral activity of an iodoquinoline derivative against influenza A virus in Madin-Darby canine kidney (MDCK) cells.[12][23]

Materials:

  • Iodoquinoline derivative

  • MDCK cells

  • Influenza A virus stock

  • Minimal Essential Medium (MEM)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of influenza A virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1 hour at 37°C.[23]

  • Compound Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the iodoquinoline derivative.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with crystal violet. Plaques will appear as clear zones in the stained cell monolayer.[23]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration that reduces the number of plaques by 50%.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Isoquinoline alkaloids, the broader class to which iodoquinolines belong, have shown promise as neuroprotective agents.[24] Their mechanisms of action often involve the modulation of signaling pathways that protect neurons from damage and promote cell survival.

Mechanistic Insights: The Keap1/Nrf2 Pathway

One of the key neuroprotective mechanisms of some related compounds involves the activation of the Keap1/Nrf2 signaling pathway.[16][25][26][27] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of certain inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of its target genes.[25][26] This leads to an enhanced antioxidant response, which can protect neurons from oxidative stress-induced damage, a common feature of many neurodegenerative diseases.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 Keap1 nrf2_inactive Nrf2 (inactive) keap1->nrf2_inactive Binds and Promotes Degradation nrf2_active Nrf2 (active) nrf2_inactive->nrf2_active Release are Antioxidant Response Element (ARE) nrf2_active->are Translocates and Binds antioxidant_genes Antioxidant Genes are->antioxidant_genes Activates Transcription [Neuroprotection] [Neuroprotection] antioxidant_genes->[Neuroprotection] iodoquinoline Iodoquinoline Derivative iodoquinoline->keap1 Inactivates

Figure 3: Activation of the Keap1/Nrf2 pathway.
Quantitative Assessment of Neuroprotective Activity

The neuroprotective effects of iodoquinoline derivatives can be assessed in vitro using neuronal cell lines such as PC12 cells.[24][28] A common experimental paradigm involves inducing neuronal damage with a neurotoxin, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), and then evaluating the ability of the test compound to protect the cells from this damage. Cell viability assays, such as the MTT assay, are used to quantify the extent of neuroprotection.

Compound Cell Line Neurotoxic Insult Neuroprotective Effect Reference
Compound 3c (a hybrid)PC12H2O2Significant protection[24]
Compound 4c (a hybrid)PC12H2O2Significant protection[24]
ECN (a sesquiterpenoid)PC126-OHDAProtective effect[19]
LuteolinPC12Serum withdrawalNeurotrophic and cytoprotective[29]

Table 4: Examples of Neuroprotective Effects in PC12 Cells.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol describes an assay to evaluate the neuroprotective effect of an iodoquinoline derivative against H2O2-induced oxidative stress in PC12 cells.[19][24]

Materials:

  • Iodoquinoline derivative

  • PC12 cells

  • DMEM with supplements

  • Hydrogen peroxide (H2O2)

  • MTT solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Culture: Culture PC12 cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the iodoquinoline derivative for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2 (e.g., 100-200 µM) for 24 hours.[24]

  • Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in section 2.3.

  • Data Analysis: Calculate the percentage of cell viability in the presence of the iodoquinoline derivative and H2O2 compared to cells treated with H2O2 alone. An increase in cell viability indicates a neuroprotective effect.

Synthesis of Iodoquinoline Derivatives

The synthesis of iodoquinoline derivatives can be achieved through various established synthetic methodologies. One common approach is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[30][31][32]

General Synthetic Protocol: Doebner Reaction

This protocol provides a general procedure for the synthesis of 2-aryl-6-iodoquinoline-4-carboxylic acids.[30]

Materials:

  • 4-Iodoaniline

  • Substituted benzaldehyde

  • Pyruvic acid

  • Acetic acid

  • Trifluoroacetic acid (TFA) (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde in a minimal amount of acetic acid.

  • Addition of Reagents: Add pyruvic acid and a catalytic amount of TFA to the solution and stir for 10 minutes. Then, add a solution of 4-iodoaniline in a minimal amount of acetic acid.

  • Reflux: Reflux the reaction mixture for 12 hours.

  • Work-up and Purification: After cooling, the resulting precipitate is filtered, washed with ethanol, and then recrystallized from an appropriate solvent (e.g., dichloromethane/ethanol) to yield the pure 2-aryl-6-iodoquinoline-4-carboxylic acid.[30]

Structure-Activity Relationships (SAR)

The biological activity of iodoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Systematic SAR studies are crucial for optimizing the potency and selectivity of these compounds. For example, in the case of antimicrobial 2-aryl-6-iodoquinoline-4-carboxylic acids, the type of substituent on the 2-phenyl ring significantly influences their activity against S. epidermidis.[17] Similarly, for antiviral quinoline derivatives, modifications to the quinoline ring and the side chain can dramatically affect their potency against influenza virus.[1][15]

Conclusion and Future Directions

Iodoquinoline derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents warrants further investigation. Future research should focus on:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by iodoquinoline derivatives will be crucial for their rational design and development.

  • Optimization of Lead Compounds: Systematic SAR studies are needed to improve the potency, selectivity, and pharmacokinetic properties of lead iodoquinoline derivatives.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro studies should be evaluated in relevant animal models to assess their in vivo efficacy and safety profiles.

The continued exploration of the chemical space around the iodoquinoline scaffold holds great promise for the discovery of novel and effective therapeutic agents for a wide range of diseases.

References

  • Al-Matarneh, R., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • Zhang, G., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 27(11), 3583. [Link]

  • ResearchGate. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. [Link]

  • ResearchGate. (n.d.). An indolylquinoline derivative promotes apoptosis in human lung cancer cells by impairing mitochondrial functions. [Link]

  • Satoh, T., et al. (2008). Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers. Proceedings of the National Academy of Sciences, 105(12), 4969-4974. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • Semantic Scholar. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • ResearchGate. (n.d.). MIC values of the four derivatives against the clinical staphylococcal isolates. [Link]

  • ResearchGate. (n.d.). Plaque reduction assay of compound 1 against influenza viruses. [Link]

  • Feng, Y., et al. (2021). Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. ACS Omega, 6(4), 2843-2850. [Link]

  • ResearchGate. (n.d.). Antiproliferative IC 50 values of the new compounds on the human cell... [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]

  • Khan, R. A., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry, 45(16), 7247-7261. [Link]

  • National Institutes of Health. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • Batran, R. Z., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports, 13(1), 1642. [Link]

  • ResearchGate. (n.d.). The neuroprotective effects of compounds 3c and 4c on H2O2-induced PC12... [Link]

  • PubMed. (2002). Structure-activity relationship studies of isoquinolinone type anticancer agent. [Link]

  • Nature. (2021). Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents. [Link]

  • PubMed Central. (2021). An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges. [Link]

  • ResearchGate. (n.d.). Influenza viruses utilized in study with in vitro susceptibility (EC 50... [Link]

  • PubMed. (2002). Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives. [Link]

  • National Institutes of Health. (n.d.). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. [Link]

  • National Institutes of Health. (2024). Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. [Link]

  • CADTH. (2024). Emerging Antiviral Drugs to Prevent or Treat Influenza. [Link]

  • PubMed. (2024). Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds (μM). [Link]

  • National Institutes of Health. (2021). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. [Link]

  • National Institutes of Health. (2018). Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. [Link]

  • Frontiers. (2020). Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage. [Link]

  • RSC Publishing. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]

  • MDPI. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. [Link]

  • ResearchGate. (n.d.). Neuroprotective effects of luteolin against apoptosis induced by 6-hydroxydopamine on rat pheochromocytoma PC12 cells. [Link]

  • PubMed Central. (2022). The issue beyond resistance: Methicillin-resistant Staphylococcus epidermidis biofilm formation is induced by subinhibitory concentrations of cloxacillin, cefazolin, and clindamycin. [Link]

  • PubMed Central. (2006). Antiviral agents active against influenza A viruses. [Link]

  • MDPI. (2021). Keap1/Nrf2 Signaling Pathway. [Link]

  • PubMed Central. (2024). Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. [Link]

  • PubMed. (2010). Neurotrophic and Cytoprotective Action of Luteolin in PC12 Cells Through ERK-dependent Induction of Nrf2-driven HO-1 Expression. [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • PubMed Central. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. [Link]

  • Oxford Academic. (2023). A new PK/PD target for assessing efficacy of micafungin against Candida parapsilosis. [Link]

  • MDPI. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • BUE Scholar. (n.d.). Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Longdom. (n.d.). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. [Link]

  • ResearchGate. (n.d.). MIC breakpoints for Candida spp. and C. parapsilosis indicating 90% PTA... [Link]

Sources

Spectroscopic Characterization of 6-Iodoquinolin-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 6-Iodoquinolin-2-ol

This compound belongs to the quinolinone family, a class of bicyclic heterocyclic compounds. The introduction of an iodine atom at the 6-position significantly influences its electronic properties and potential for further functionalization, making it a valuable building block in drug discovery and organic electronics. Accurate spectroscopic characterization is paramount for confirming its identity and purity, which is a critical step in any research and development pipeline.

The quinolin-2-ol core exists in a tautomeric equilibrium with its keto form, quinolin-2(1H)-one. Spectroscopic evidence, particularly from NMR and IR, can provide insights into the predominant tautomer in different environments.

Tautomeric Equilibrium of this compound cluster_0 This compound (Enol form) cluster_1 6-Iodoquinolin-2(1H)-one (Keto form) enol keto enol->keto

Caption: Tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.9br s1HN-H
~7.9d1HH-4
~7.8d1HH-5
~7.7dd1HH-7
~7.4d1HH-8
~6.5d1HH-3

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for each of the aromatic protons.

  • N-H Proton: A broad singlet around 11.9 ppm is characteristic of the N-H proton of the quinolin-2-one tautomer, which is often the major form in polar aprotic solvents like DMSO.

  • H-4 and H-3 Protons: The protons on the pyridinone ring, H-4 and H-3, are expected to appear as doublets due to their coupling to each other. H-4 will likely be downfield (~7.9 ppm) compared to H-3 (~6.5 ppm) due to the influence of the neighboring carbonyl group and the ring nitrogen.

  • Protons of the Benzene Ring: The protons on the iodo-substituted benzene ring (H-5, H-7, and H-8) will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

    • H-5 is expected to be a doublet, coupled to H-7.

    • H-7 will likely be a doublet of doublets, coupled to both H-5 and H-8.

    • H-8 is predicted to be a doublet, coupled to H-7.

The deshielding effect of the iodine atom will influence the chemical shifts of the adjacent protons, particularly H-5 and H-7.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~162C-2
~141C-8a
~139C-4
~131C-7
~128C-5
~122C-4a
~120C-3
~118C-8
~90C-6

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Carbonyl Carbon: The most downfield signal, around 162 ppm, is assigned to the carbonyl carbon (C-2) of the quinolin-2-one tautomer.

  • Aromatic Carbons: The remaining signals in the aromatic region (90-141 ppm) correspond to the other seven carbons of the bicyclic system.

  • Carbon Bearing Iodine: The carbon directly attached to the iodine atom (C-6) is expected to have a significantly upfield chemical shift (around 90 ppm) due to the heavy atom effect of iodine. This is a key diagnostic signal for confirming the position of the iodine substituent.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the FID, and calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and aromatic C-H and C=C bonds.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, broadN-H stretch
~3050MediumAromatic C-H stretch
~1660StrongC=O stretch (amide I)
1600-1450Medium-StrongAromatic C=C stretch
~820StrongC-H out-of-plane bend

Interpretation of the IR Spectrum

  • N-H Stretch: A broad absorption in the region of 3200-3000 cm⁻¹ is indicative of the N-H stretching vibration of the amide group in the quinolin-2-one tautomer.

  • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings.

  • Carbonyl Stretch: A strong, sharp absorption around 1660 cm⁻¹ is the most diagnostic peak and corresponds to the C=O stretching vibration of the cyclic amide (lactam).

  • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region arise from the C=C stretching vibrations within the quinoline ring system.

  • C-H Out-of-Plane Bending: A strong band around 820 cm⁻¹ can be attributed to the out-of-plane bending of the C-H bonds on the benzene ring, which can sometimes be diagnostic of the substitution pattern.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
271High[M]⁺ (Molecular ion)
243Moderate[M - CO]⁺
116Moderate[M - I - CO]⁺
127Moderate[I]⁺

Interpretation of the Mass Spectrum

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 271, corresponding to the molecular weight of C₉H₆INO. The presence of iodine will result in a characteristic isotopic pattern.

  • Fragmentation Pattern:

    • A common fragmentation pathway for quinolinones is the loss of a neutral carbon monoxide (CO) molecule, which would give rise to a fragment ion at m/z 243.

    • Subsequent loss of the iodine radical would lead to a fragment at m/z 116.

    • A peak at m/z 127 corresponding to the iodine cation ([I]⁺) is also likely to be observed.

Proposed Mass Spectrometry Fragmentation of this compound M+ (m/z 271) M+ (m/z 271) Fragment (m/z 243) Fragment (m/z 243) M+ (m/z 271)->Fragment (m/z 243) - CO I+ (m/z 127) I+ (m/z 127) M+ (m/z 271)->I+ (m/z 127) - C9H6NO Fragment (m/z 116) Fragment (m/z 116) Fragment (m/z 243)->Fragment (m/z 116) - I

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use a standard electron ionization (EI) source (70 eV).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound based on established principles and data from analogous structures. The presented NMR, IR, and MS data, along with the detailed interpretation and experimental protocols, offer a solid foundation for researchers working with this compound. It is important to note that the exact spectral values may vary slightly depending on the experimental conditions, such as the solvent used and the specific instrumentation. However, the overall patterns and key diagnostic signals described herein should serve as a reliable reference for the unambiguous identification and characterization of this compound.

References

  • General NMR Chemical Shifts: Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • IR Spectroscopy Principles and Tables: University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Mass Spectrometry of Organic Compounds: NIST Chemistry WebBook. (n.d.). 2(1H)-Quinolinone. Retrieved from [Link]

  • Spectroscopic Data of Related Compounds: PubChem. (n.d.). 6-Hydroxyquinoline. Retrieved from [Link]

  • Synthesis and Characterization of Quinolines: Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Synthesis of Quinolines. Chemical Reviews, 96(5), 1779–1804.
  • NMR of Heterocyclic Compounds: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Interpreting Mass Spectra: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

A Comprehensive Technical Guide to 6-Iodoquinolin-2-ol for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-Iodoquinolin-2-ol (CAS No. 99455-01-3), a key building block in medicinal chemistry and drug development. Designed for researchers, scientists, and procurement specialists, this document synthesizes critical information on commercial sourcing, quality control, and analytical characterization to ensure the integrity and success of your research endeavors.

Introduction: The Significance of this compound

This compound, also known as 6-iodo-2-hydroxyquinoline or 6-iodoquinolin-2(1H)-one, belongs to the quinoline class of heterocyclic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of an iodine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures. Its structural similarity to other biologically active iodoquinolines suggests its potential in the development of novel therapeutic agents, including those with antimicrobial or anticancer properties.[1][2]

Commercial Sourcing and Supplier Overview

The reliable procurement of high-purity starting materials is the foundation of reproducible scientific research. Several reputable chemical suppliers offer this compound, and a comparative analysis of their offerings is crucial for informed purchasing decisions. Key considerations include purity, available quantities, and the provision of comprehensive analytical documentation.

Below is a comparative table of prominent commercial suppliers for this compound:

SupplierCatalog NumberPurityAvailable QuantitiesAdditional Information
AChemBlock W158164≥97%Gram to bulk scalesProvides basic product specifications.[3]
BLD Pharm 99455-01-3≥97%Gram to kilogram scalesOffers a range of product grades.[4]
ChemScene CS-0118596≥98%Milligram to gram scalesProvides detailed product information.

Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Quality Control and In-House Verification

Upon receipt of this compound, a robust in-house quality control (QC) workflow is essential to verify the identity, purity, and integrity of the material before its inclusion in synthetic protocols. This self-validating system ensures that any discrepancies are identified early, preventing the costly and time-consuming failure of subsequent experiments.

Recommended QC Workflow

A comprehensive QC workflow for this compound should include identity confirmation, purity assessment, and an evaluation of residual solvents. The following diagram illustrates a logical progression for these analytical checks.

QC_Workflow Quality Control Workflow for this compound cluster_0 Material Reception & Documentation cluster_1 Analytical Verification cluster_2 Decision & Release Reception Receive this compound Doc_Review Review Supplier CoA and SDS Reception->Doc_Review Identity_Confirmation Identity Confirmation (1H-NMR, 13C-NMR, MS) Doc_Review->Identity_Confirmation Proceed if docs are in order Purity_Assessment Purity Assessment (HPLC-UV) Identity_Confirmation->Purity_Assessment Residual_Solvent Residual Solvent Analysis (1H-NMR or GC-MS) Purity_Assessment->Residual_Solvent Data_Review Review and Compare Data Residual_Solvent->Data_Review Release Release for Research Use Data_Review->Release Meets Specifications Quarantine Quarantine/Reject Data_Review->Quarantine Fails Specifications

Caption: Quality Control Workflow for incoming this compound.

Detailed Analytical Protocols

The following are exemplary protocols for the analytical characterization of this compound. These methods are based on established principles for the analysis of quinoline derivatives and should be adapted and validated within your laboratory's specific instrumentation and standard operating procedures.[5][6]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR spectroscopy is a powerful tool for the unambiguous confirmation of molecular structure.

  • ¹H-NMR Spectroscopy (Exemplary)

    • Solvent: DMSO-d₆

    • Concentration: 5-10 mg/mL

    • Expected Chemical Shifts (δ, ppm): The spectrum is expected to show characteristic signals for the quinoline ring protons. The proton on the nitrogen is anticipated to appear as a broad singlet at high chemical shift (e.g., ~11-12 ppm). Aromatic protons will resonate in the 6.5-8.5 ppm range. The presence of the iodine atom will influence the chemical shifts of the adjacent aromatic protons.

  • ¹³C-NMR Spectroscopy (Exemplary)

    • Solvent: DMSO-d₆

    • Expected Chemical Shifts (δ, ppm): The spectrum will display nine distinct carbon signals. The carbonyl carbon (C2) will be significantly downfield (e.g., ~160-170 ppm). The carbon bearing the iodine (C6) will have a characteristic chemical shift, typically in the 90-100 ppm range, which is significantly upfield compared to the other aromatic carbons due to the heavy atom effect. Aromatic carbons will appear in the 110-150 ppm region.[7]

3.2.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the standard method for determining the purity of non-volatile organic compounds.

  • Exemplary HPLC Method:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Gradient Example: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

    • Rationale: The reverse-phase column effectively separates the relatively nonpolar this compound from more polar or nonpolar impurities. The acidic modifier helps to ensure sharp peak shapes by protonating the quinoline nitrogen.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the chemical integrity of this compound.

  • Hazards: Based on available safety data sheets for similar compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and serious eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is noted to be light-sensitive.[10]

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. By carefully selecting commercial suppliers and implementing a rigorous in-house quality control workflow, researchers can ensure the quality and reliability of their starting materials, thereby enhancing the probability of successful and reproducible research outcomes. The analytical methods outlined in this guide provide a solid foundation for the characterization and quality assessment of this important chemical intermediate.

References

  • BU CyberSec Lab. 99455-01-3 | this compound. [Link]

  • Ali, N. W., Abdel-Moety, E. M., & Hegazy, M. A. (2013). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. Pakistan journal of pharmaceutical sciences, 26(5), 865–871.
  • Al-Majed, A. A. (2012). Validation of the HPLC analytical method for the determination of chemical and radiochemical purity of Ga-68-DOTATATE. Journal of radioanalytical and nuclear chemistry, 292(2), 723–729.
  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • MDPI. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. 1H NMR chemical shifts and multiplicities. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005800). [Link]

  • Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-Iodoquinolin-2-ol: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodoquinolin-2-ol, a key heterocyclic scaffold, serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. Its synthesis is a critical step in the development of novel therapeutics. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, with a detailed focus on the requisite starting materials and the underlying chemical principles governing each pathway. We will explore two primary and highly effective approaches: the Conrad-Limpach synthesis utilizing an iodinated aniline precursor and the Sandmeyer reaction performed on an amino-substituted quinolin-2-ol. Additionally, a multi-step approach involving a Doebner-von Miller condensation followed by decarboxylation will be discussed as a viable alternative. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary for the efficient and rational synthesis of this important molecule.

Introduction: The Significance of this compound

The quinoline ring system is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a broad spectrum of biological activities. The introduction of an iodine atom at the 6-position of the quinolin-2-ol core offers a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the construction of complex molecular architectures and the fine-tuning of a compound's pharmacological profile. This compound is therefore a highly sought-after building block in the discovery and development of new therapeutic agents.

This guide will focus on the practical aspects of synthesizing this compound, detailing the most reliable and commonly employed methods. The choice of a particular synthetic route will often depend on the availability of starting materials, desired scale of production, and the specific substitution patterns required in the final product.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into three main strategies:

  • Strategy A: Building the Ring from an Iodinated Precursor. This approach involves the construction of the quinolin-2-one ring system using a starting material that already contains the iodine atom at the desired position. The Conrad-Limpach synthesis is a prime example of this strategy.

  • Strategy B: Introducing Iodine onto a Pre-formed Quinolin-2-ol Ring. This "late-stage" functionalization approach involves the synthesis of a suitable quinolin-2-ol derivative, followed by the introduction of the iodine atom. The Sandmeyer reaction on an amino-substituted quinolin-2-ol is a classic and effective method in this category.

  • Strategy C: A Multi-step Condensation and Decarboxylation Sequence. This pathway utilizes a modified Doebner-von Miller reaction to construct a 6-iodoquinoline-4-carboxylic acid, which is then decarboxylated to afford the desired quinoline scaffold.

The following sections will provide a detailed examination of each of these strategies, including the necessary starting materials, reaction mechanisms, and experimental considerations.

Strategy A: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a powerful and direct method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4-ones. By carefully selecting the starting materials, this reaction can be adapted to produce 2-hydroxyquinolines (quinolin-2-ones). To obtain this compound, the key starting materials are 4-iodoaniline and a suitable β-ketoester , such as ethyl acetoacetate .[1][2]

Causality of Experimental Choices

The reaction proceeds in two key stages: the formation of an enamine intermediate and its subsequent thermal cyclization.

  • Enamine Formation: The initial step is the condensation of 4-iodoaniline with the β-ketoester. The amino group of the aniline attacks the electrophilic keto-carbonyl of the ethyl acetoacetate. This reaction is typically catalyzed by a small amount of acid. The resulting intermediate readily dehydrates to form the more stable enamine, ethyl 3-(4-iodoanilino)but-2-enoate. The choice of a β-ketoester is crucial as it provides the three-carbon unit necessary to form the pyridine ring of the quinoline system.

  • Thermal Cyclization: The second stage requires high temperatures (typically around 250 °C) to induce an intramolecular cyclization of the enamine intermediate.[1][3] At this elevated temperature, the aromatic ring of the iodoaniline attacks the ester carbonyl group. This is followed by the elimination of ethanol to yield the cyclized product, 6-iodo-4-methylquinolin-2-ol. The high temperature is necessary to overcome the activation energy for the cyclization, which involves a temporary disruption of the aromaticity of the benzene ring. The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A is often employed to achieve and maintain the required reaction temperature safely and efficiently.[3]

Visualizing the Conrad-Limpach Synthesis

Caption: Workflow for the Conrad-Limpach synthesis of 6-iodo-4-methylquinolin-2-ol.

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Synthesis of Ethyl 3-(4-iodoanilino)but-2-enoate

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-iodoaniline (1 equivalent), ethyl acetoacetate (1.1 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Add a suitable solvent such as toluene.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the 4-iodoaniline is consumed.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product, ethyl 3-(4-iodoanilino)but-2-enoate, can often be used in the next step without further purification.

Step 2: Thermal Cyclization to 6-Iodo-4-methylquinolin-2-ol

  • Place the crude ethyl 3-(4-iodoanilino)but-2-enoate in a high-boiling solvent (e.g., mineral oil or Dowtherm A) in a suitable reaction vessel equipped with a high-temperature thermometer and a reflux condenser.

  • Heat the mixture to approximately 250 °C and maintain this temperature for the specified reaction time (typically 30 minutes to a few hours).

  • Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool.

  • The product will often precipitate upon cooling. The solid can be collected by filtration and washed with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Parameter Value/Condition Purpose
Starting Materials 4-Iodoaniline, Ethyl AcetoacetateProvides the necessary atoms for the quinoline ring system with the iodine pre-installed.
Catalyst (Step 1) p-Toluenesulfonic acidCatalyzes the condensation reaction to form the enamine intermediate.
Temperature (Step 1) Reflux in tolueneDrives the formation of the enamine by removing water.
Temperature (Step 2) ~250 °CProvides the necessary energy for the intramolecular cyclization.[1]
Solvent (Step 2) Mineral oil or Dowtherm AHigh-boiling, inert medium to achieve and maintain the high reaction temperature.[3]

Strategy B: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of substituents, including halides, via a diazonium salt intermediate.[4] To synthesize this compound using this approach, the key starting material is 6-aminoquinolin-2-ol . This precursor must first be synthesized, and then it can be converted to the target molecule in a two-step diazotization and iodination sequence.

Synthesis of the Precursor: 6-Aminoquinolin-2-ol

The synthesis of 6-aminoquinolin-2-ol can be achieved through various methods, with one common approach being the reduction of the corresponding nitro compound, 6-nitroquinolin-2-ol.

Step 1: Nitration of Quinolin-2-ol

The nitration of quinolin-2-ol can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the directing effects of the substituents on the quinoline ring.

Step 2: Reduction of 6-Nitroquinolin-2-ol

The nitro group of 6-nitroquinolin-2-ol can be reduced to an amino group using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or metal-acid reductions (e.g., using tin or iron in the presence of hydrochloric acid).

The Sandmeyer Reaction: From Amino to Iodo

Once 6-aminoquinolin-2-ol is obtained, it can be converted to this compound via the Sandmeyer reaction. This process involves two critical steps:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Iodination: The diazonium salt solution is then treated with a source of iodide ions, typically an aqueous solution of potassium iodide. The diazonium group is an excellent leaving group (as nitrogen gas), and it is readily displaced by the iodide nucleophile to yield the desired this compound.

Visualizing the Sandmeyer Reaction Pathway

Caption: Overall workflow for the synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 6-Aminoquinolin-2-ol

  • Dissolve 6-aminoquinolin-2-ol (1 equivalent) in a suitable aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid) in a beaker, cooling the mixture in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution of the amine. Maintain the temperature below 5 °C throughout the addition.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate beaker, prepare a solution of potassium iodide (1.5 equivalents) in water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and continue stirring for a few hours to ensure complete reaction.

  • The product, this compound, will often precipitate from the solution.

  • Collect the solid product by filtration, wash it with cold water, and then with a solution of sodium thiosulfate to remove any excess iodine.

  • The crude product can be purified by recrystallization.

Parameter Value/Condition Purpose
Starting Material 6-Aminoquinolin-2-olProvides the quinolin-2-ol scaffold with an amino group at the 6-position for conversion.
Diazotizing Agent Sodium Nitrite / Strong AcidGenerates nitrous acid in situ to convert the primary amine to a diazonium salt.
Temperature 0-5 °CMaintains the stability of the diazonium salt intermediate.
Iodinating Agent Potassium Iodide (KI)Provides the iodide nucleophile to displace the diazonium group.

Strategy C: Doebner-von Miller Synthesis and Decarboxylation

A third viable route involves a modification of the Doebner-von Miller reaction, which is a classic method for quinoline synthesis.[5] In this approach, a 6-iodoquinoline-4-carboxylic acid derivative is first synthesized and then decarboxylated to yield a 6-iodoquinoline, which may require further steps to obtain the 2-ol. A recent study demonstrated a one-pot, three-component synthesis of 6-iodo-substituted carboxy-quinolines using iodo-aniline (presumably 4-iodoaniline), pyruvic acid , and various aldehydes .[6]

Doebner-von Miller Condensation

This reaction involves the condensation of 4-iodoaniline, an aldehyde, and pyruvic acid in the presence of an acid catalyst to form a 6-iodoquinoline-4-carboxylic acid. The pyruvic acid provides the C2 and C3 atoms of the quinoline ring, along with the carboxylic acid group at the 4-position. The aldehyde provides the C4 atom.

Decarboxylation

The carboxylic acid group at the 4-position of the quinoline ring can be removed through a decarboxylation reaction, which is typically achieved by heating the compound, sometimes in the presence of a catalyst.[7][8][9][10] The ease of decarboxylation can vary depending on the specific substituents on the quinoline ring.

While this route is feasible, it is a multi-step process that may involve more complex purification procedures compared to the more direct Conrad-Limpach or Sandmeyer approaches for obtaining the quinolin-2-ol skeleton.

Conclusion

The synthesis of this compound is a critical undertaking for researchers in medicinal chemistry and drug development. This guide has detailed three primary synthetic strategies, with a focus on the two most direct and reliable methods: the Conrad-Limpach synthesis and the Sandmeyer reaction.

The Conrad-Limpach synthesis offers a convergent approach, building the desired molecule from readily available iodinated precursors. Its main challenge lies in the high temperatures required for the cyclization step.

The Sandmeyer reaction , on the other hand, is a powerful late-stage functionalization method. While it requires the synthesis of the 6-aminoquinolin-2-ol precursor, the diazotization and iodination steps are generally high-yielding and reliable.

The choice between these methods will depend on the specific needs of the researcher, including the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. By understanding the underlying principles and practical considerations of each of these synthetic routes, scientists can make informed decisions to efficiently access this valuable building block for the advancement of their research and development programs.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Stadlbauer, W. (2014). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 19(9), 13354-13368.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • ResearchGate. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. Retrieved from [Link]

  • ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]

  • PubMed. (2008). (Z)-Methyl 3-(4-ethoxy-anilino)but-2-enoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • PubMed. (2008). 8-Iodo-quinolinium chloride dihydrate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate. Retrieved from [Link]

  • Google Patents. (n.d.). EP2277846A1 - Obtaining free iodine in preparation of aqueous iodine chloride by adding potassium iodide.
  • National Center for Biotechnology Information. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxyquinoline. Retrieved from [Link]

  • YouTube. (2022). Making IODINE MONOCHLORIDE from the elements. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: a natural polymorph extracted from Aristotelia chilensis (Maqui). Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Iodoquinolin-2-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinolin-2-one (also known as carbostyril) scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This guide focuses on a specific, yet highly significant, subset: 6-iodoquinolin-2-ol derivatives and their analogs. The introduction of an iodine atom at the 6-position of the quinolin-2-one core profoundly influences the molecule's physicochemical properties and biological interactions, making this class of compounds a fertile ground for drug discovery and development. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, chemical properties, biological activities, and therapeutic potential of these compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

The Quinolin-2-one Core: A Privileged Scaffold in Medicinal Chemistry

The quinolin-2-one bicyclic system, consisting of a benzene ring fused to a 2-pyridone ring, is a versatile template for developing novel therapeutic agents.[1] Its derivatives have been extensively explored and have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3][4] The unique structure of the quinolin-2-one ring allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities.[1]

The Significance of the 6-Iodo Substitution

The introduction of a halogen, specifically iodine, at the C6-position of the quinolin-2-one scaffold is a critical design element. The iodine atom imparts several key features:

  • Increased Lipophilicity: The bulky and lipophilic nature of iodine can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier, which is advantageous for targeting the central nervous system (CNS).[1]

  • Halogen Bonding: Iodine's ability to act as a halogen bond donor allows for specific and strong interactions with biological targets, such as enzymes and receptors. This can lead to increased potency and selectivity.

  • Metabolic Stability: The carbon-iodine bond is relatively stable, which can improve the metabolic profile of the drug candidate, leading to a longer half-life in the body.

  • Synthetic Handle: The iodine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

General Synthesis from Substituted Anilines

A common and versatile approach involves the use of appropriately substituted anilines. For the synthesis of this compound, 4-iodoaniline serves as a key starting material.

Workflow: Synthesis via Doebner-von Miller Reaction

SynthesisWorkflow A 4-Iodoaniline D Reaction Mixture A->D B α,β-Unsaturated Carbonyl (e.g., Acrolein) B->D C Lewis Acid Catalyst (e.g., TFA) C->D E Cyclization & Dehydrogenation D->E Heating F 6-Iodo-1,2-dihydroquinoline E->F G Oxidation F->G H This compound G->H

Caption: Doebner-von Miller synthesis of this compound.

Experimental Protocol: Doebner-von Miller Synthesis
  • Reaction Setup: To a solution of 4-iodoaniline (1 equivalent) in a suitable solvent (e.g., ethanol), add an α,β-unsaturated carbonyl compound (e.g., acrolein, 1.2 equivalents).

  • Catalysis: Add a Lewis acid catalyst, such as trifluoroacetic acid (TFA), to the mixture.[5]

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 6-iodo-1,2-dihydroquinoline intermediate.

  • Oxidation: Oxidize the intermediate using a suitable oxidizing agent (e.g., manganese dioxide) to yield the final product, this compound.

Synthesis from Coumarin Derivatives

An alternative and widely used method involves the ring transformation of coumarins.[1]

Workflow: Synthesis from Coumarins

CoumarinSynthesis A Substituted Coumarin D Reaction Mixture A->D B Hydrazine Hydrate B->D C Solvent (Pyridine/Ethanol) C->D E Ring Opening D->E Heating F Intramolecular Cyclization E->F G N-Amino-quinolin-2-one Derivative F->G

Caption: Synthesis of N-amino-quinolin-2-one from coumarin.

Experimental Protocol: Coumarin to Quinolin-2-one
  • Reaction Setup: Dissolve the substituted coumarin (1 equivalent) in a solvent such as pyridine or ethanol.[1]

  • Reagent Addition: Add hydrazine hydrate (excess) to the solution.

  • Reflux: Heat the mixture to reflux for several hours.

  • Work-up and Purification: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Biological Activities and Therapeutic Potential

The quinoline core is a versatile pharmacophore with a wide range of therapeutic properties, including antimalarial, antitumor, and antimicrobial activities.[2][6] The introduction of the 6-iodo substituent can significantly modulate these activities.

Anticancer Activity

Quinolin-2-one derivatives have been extensively investigated for their anticancer properties.[3][4] They can induce apoptosis, disrupt cell migration, and act as angiogenesis inhibitors.[2] The presence of an iodine atom can enhance these effects. For instance, certain iodo-substituted quinoline derivatives have shown potent activity against various cancer cell lines.[4]

Mechanism of Action: The anticancer activity of these compounds is often multifaceted. Some derivatives act as inhibitors of key enzymes involved in cancer progression, such as topoisomerase II.[7] Others may interfere with signaling pathways crucial for cancer cell proliferation and survival.[8]

Antimicrobial Activity

Iodo-quinoline derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[5] For example, 5,7-diiodo-8-hydroxyquinoline (iodoquinol) is an effective antiamoebic agent.[9] The antimicrobial effect of iodo-quinoline derivatives has been tested in vitro against various bacterial and fungal strains.[5]

Minimum Inhibitory Concentration (MIC) Data:

Compound ClassOrganismMIC (µg/mL)Reference
Iodo-quinoline derivativesS. epidermidisVaries[5]
Iodo-quinoline derivativesC. parapsilosisVaries[5]
5-Chloro-7-iodoquinolin-8-olGram-negative/positive pathogens1-32[10]

Experimental Protocol: MIC Determination (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time).

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Anti-inflammatory and Immunosuppressive Activity

Certain quinolinone derivatives have shown potent anti-inflammatory and immunosuppressive effects.[11][12] For example, some derivatives can suppress the release of interleukin-2 (IL-2) from activated T cells, a key cytokine in the immune response.[11] The mechanism often involves the inhibition of signaling pathways like NF-κB and NFAT.[11][12]

Other Biological Activities

Functionalized quinoline moieties exhibit a broad spectrum of pharmacological activities, including:

  • Antioxidant[6]

  • Antitubercular[6]

  • Antileishmanial[6]

  • Anti-HIV[2]

  • DNA binding[2]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for designing more potent and selective quinolin-2-one derivatives.[1] Key structural features that influence biological activity include:

  • Position and Nature of Substituents: The type and placement of substituents on the quinolinone ring significantly impact activity. For instance, lipophilic substitutions can lead to superior antiarrhythmic properties.[13]

  • Electronic Effects: The electronic properties of substituents on the anilide ring of 8-hydroxyquinoline-2-carboxanilides influence their antiviral activity.[14]

  • Lipophilicity: Increased lipophilicity can enhance potency, but there often exists an optimal range beyond which activity may decrease.[13]

Logical Relationship: SAR Analysis Workflow

SAR_Workflow A Design & Synthesize Derivative Library B In Vitro Biological Screening (e.g., MIC, IC50) A->B C Quantitative Data Analysis B->C D Identify Active Compounds ('Hits') C->D E Analyze Structural Features of Hits vs. Inactive Compounds D->E F Formulate SAR Hypotheses E->F G Design Next Generation of Derivatives F->G G->A Iterate H Iterative Optimization G->H

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Analytical Characterization Techniques

Accurate and comprehensive characterization of this compound derivatives is essential for ensuring their purity, identity, and stability. A combination of analytical techniques is typically employed.[15]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern, providing further structural information.[15] High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid, non-destructive technique to identify the functional groups present in the molecule.[15]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of the compounds and for monitoring reaction progress.[15]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to determine the melting point and thermal stability of the compounds, respectively.[15]

Future Directions and Conclusion

The this compound scaffold and its analogs represent a highly promising class of compounds with significant therapeutic potential. The unique properties imparted by the iodine atom, combined with the inherent versatility of the quinolin-2-one core, provide a rich platform for the discovery of novel drugs targeting a wide range of diseases.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Utilizing the iodine atom as a synthetic handle to generate novel derivatives with improved potency and selectivity.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Biologically Important Substituted Quinolines. Tetrahedron, 62(42), 9787-9826.
  • Kaur, M., & Singh, M. (2023). Therapeutic Potential of Quinolin-2(1H)-one Hybrids as Anticancer Agents. Current Organic Chemistry, 27(12), 1035-1053.
  • Kumar, A., Sharma, S., & Sharma, P. C. (2023). Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1313-1328.
  • Olar, R., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(15), 5769.
  • Bala, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18695-18714.
  • Jain, S. K., & Singh, P. (2018). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES.
  • Basak, A. K., & Shim, J. S. (2021). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. RSC Advances, 11(52), 32964-32982.
  • Sahu, S., Srivastava, S., & Gupta, S. K. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96.
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2023). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Kumar, A., & Kumar, S. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Singh, A., & Kumar, S. (2021). Synthesis of 6-iodo quinazoline-2-thiol.
  • Mathison, I. W., et al. (1982). Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. Journal of Medicinal Chemistry, 25(7), 803-807.
  • PubChem. (n.d.). 5,7-Diiodo-8-hydroxyquinoline. Retrieved from [Link]

  • Wang, Y., et al. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 13(1), 62.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(1), 148.
  • Kim, Y., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5449-5457.
  • Peczynska-Czoch, W., et al. (2002). Synthesis of 6-substituted 6H-indolo[2,3-b]quinolines as novel cytotoxic agents and topoisomerase II inhibitors. Acta Poloniae Pharmaceutica, 59(3), 199-207.
  • Rocchetti, G., et al. (2021). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. Foods, 10(3), 676.
  • Slynko, I., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(3), 1468-1473.
  • Park, C. H., & Lee, P. H. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5489.
  • Gupta, H., & Singh, R. (2015). Biological Activities of Quinoline Derivatives.
  • Berenguer, B., et al. (1997). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology: The Vascular System, 29(5), 779-783.
  • Kwak, S. H., et al. (2023). Discovery and Structure-activity Relationship Studies of Quinolinone Derivatives as Potent IL-2 Suppressive Agents.
  • Kumar, A., & Kumar, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21950-21979.
  • Chen, J., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 26(32), 5946-5983.
  • Wang, Y., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Molecules, 19(12), 21247-21260.
  • Yao, C., & Safe, S. (1989). Mechanism of action of 2,3,7,8-tetrachlorodibenzo-p-dioxin antagonists: characterization of 6-[125I]methyl-8-iodo-1,3-dichlorodibenzofuran-Ah receptor complexes. Molecular Pharmacology, 35(5), 706-712.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.

Sources

An In-depth Technical Guide to the Safe Handling of 6-Iodoquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 6-Iodoquinolin-2-ol (CAS RN: 99455-01-3). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The quinoline scaffold is a vital pharmacophore in medicinal chemistry, but its halogenated derivatives require stringent safety protocols due to their potential toxicological profiles.[1][2] This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, ensuring a culture of safety and scientific integrity.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and must be handled with extreme care. The primary Safety Data Sheet (SDS) information indicates multiple significant health risks. Understanding these hazards is the foundational step in any risk assessment.

GHS Classification:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.

  • Reproductive Toxicity (Category 1B): H360 - May damage fertility or the unborn child.

  • Aquatic Hazard (Acute & Chronic, Category 1): H410 - Very toxic to aquatic life with long lasting effects.

Signal Word: Danger

Hazard Pictograms:

  • Skull and Crossbones: Indicates acute toxicity (fatal or toxic).

  • Corrosion: Represents the risk of serious eye damage.

  • Health Hazard: Warns of potential reproductive toxicity and skin sensitization.

  • Exclamation Mark: Indicates skin sensitization.

  • Environment: Highlights risks to aquatic life.

Physicochemical Properties for Risk Assessment

Knowledge of a compound's physical properties is critical for anticipating its behavior during handling and in the event of a spill.

PropertyValueSource
Molecular Formula C₉H₆INO
Molecular Weight 271.06 g/mol [3]
Appearance Pale yellow solid
Physical State Solid
Melting Point 260 to 263 °C (decomposes)
Storage Condition Sealed in dry, Store in Refrigerator (2 to 8 °C), Protect from light
Incompatibilities Strong oxidizing agents, Strong acids[4][5]

The high melting point indicates the compound is a stable solid at room temperature, but its sensitivity to light necessitates storage in dark or amber containers. Its incompatibility with strong acids and oxidizing agents requires careful consideration of reaction conditions and segregation in storage.[5]

Toxicological Profile: Understanding the Health Risks

The hazards identified by the GHS classification warrant a deeper understanding of their clinical implications for laboratory personnel.

  • Acute Oral Toxicity (H301): This compound is toxic if ingested. The causality lies in its potential to interfere with fundamental biological processes upon absorption. All laboratory practices must be designed to prevent ingestion, which can occur through direct mouth contact or, more commonly, through hand-to-mouth transfer from contaminated surfaces or gloves.[6]

  • Serious Eye Damage (H318): Direct contact with the solid or dust can cause irreversible damage to the eye. The mechanism likely involves severe irritation and corrosion of the corneal epithelium. This is a non-negotiable justification for the mandatory use of chemical safety goggles or a face shield.[7]

  • Skin Sensitization (H317): Repeated or prolonged skin contact may lead to an allergic reaction. The immune system becomes sensitized to the compound, and subsequent exposures, even to minute quantities, can trigger a significant dermatological response (e.g., rash, itching, inflammation).

  • Reproductive Toxicity (H360): This is one of the most significant hazards. The compound is presumed to have the potential to adversely affect sexual function and fertility in both males and females and to cause developmental toxicity in offspring.[8] This risk mandates stringent containment measures and requires all personnel of child-bearing potential to be fully informed of the risks. Work must be planned to minimize exposure to the lowest reasonably achievable level.

Hierarchy of Controls: A Self-Validating System for Safety

Effective safety is not just about personal protective equipment (PPE). It is a systematic approach that prioritizes engineering and administrative controls to minimize hazards. PPE is the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous analog if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Safety Controls.

  • Substitution: If the experimental design allows, consider using a less hazardous quinoline derivative. This is the most effective way to reduce risk.[9]

  • Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[7] For highly sensitive operations or when handling larger quantities, a glovebox may be necessary. Ensure eyewash stations and safety showers are immediately accessible.[7]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for this compound. Access to the material and the work area should be restricted to trained and authorized personnel. Maintain accurate inventory records.

  • Personal Protective Equipment (PPE): PPE is mandatory and should be selected based on the specific tasks being performed.

    • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be used if there is a splash hazard.

    • Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated. Wash hands thoroughly after handling the substance, even if gloves were worn.

    • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH/MSHA approved respirator with a P3 filter for solid particles is required. Respirator use must be part of a formal respiratory protection program.

Experimental Protocols: Safe Handling and Weighing

The following protocol outlines the essential steps for safely handling and weighing solid this compound.

Caption: Step-by-step workflow for safely weighing the compound.

Detailed Methodology:

  • Preparation: Before entering the lab, ensure you are wearing full PPE. Verify that the chemical fume hood is operational (check airflow monitor).

  • Work Area Setup: Cover the work surface inside the fume hood with disposable plastic-backed absorbent paper.[6] Place an analytical balance inside the hood.

  • Handling: Retrieve the container of this compound from its designated storage location (refrigerator, protected from light). Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Perform all transfers within the fume hood. Use a dedicated spatula to transfer the solid from the stock container to a tared weigh boat or appropriate vessel. Causality: This prevents the generation and dispersal of toxic dust. Never return excess chemical to the stock container to avoid contamination.

  • Post-Weighing: Securely cap the stock container immediately after use. Wipe the exterior of the container with a damp cloth to remove any residual powder before returning it to storage.

  • Cleanup: Decontaminate the spatula and any non-disposable equipment. Carefully fold the disposable bench paper inward, and dispose of it, along with used gloves and weigh boats, in a clearly labeled hazardous waste container. Wash hands thoroughly with soap and water.

Emergency Response and First Aid

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency_Response_Flowchart Start Exposure Event ExposureType Skin Contact Eye Contact Inhalation Ingestion Start->ExposureType SkinAction Remove contaminated clothing. Flush skin with soap and water for 15 min. ExposureType:f0->SkinAction EyeAction Flush eyes with water for 15 min. Remove contact lenses if possible. ExposureType:f1->EyeAction InhalationAction Move to fresh air immediately. ExposureType:f2->InhalationAction IngestionAction Rinse mouth. Do NOT induce vomiting. ExposureType:f3->IngestionAction SeekMedical Seek Immediate Medical Attention Bring SDS with you SkinAction->SeekMedical EyeAction->SeekMedical InhalationAction->SeekMedical IngestionAction->SeekMedical

Caption: Flowchart for first aid response to exposure.

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure the area is well-ventilated (fume hood).

    • Wearing full PPE (including respiratory protection if necessary), gently cover the spill with an absorbent material to avoid generating dust.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[7]

    • Clean the spill area with an appropriate solvent and then soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • First Aid Measures:

    • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

    • In case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[10] If skin irritation or a rash occurs, seek medical attention.[8]

    • In case of Inhalation: Move the person into fresh air and keep them at rest in a position comfortable for breathing.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

    • In case of Ingestion: Do NOT induce vomiting.[11] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Collect waste in sealed, properly labeled containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. The compound's high toxicity to aquatic life means it must not enter drains or waterways.[12]

References

  • First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

  • 6-Iodo-2-Picolin-5-Ol Supplier & Manufacturer Information. Autech Industry Co.,Ltd. [Link]

  • 6-Iodoquinolin-4-ol Compound Summary. PubChem, National Institutes of Health (NIH). [Link]

  • Product Information for this compound. BU CyberSec Lab (Vendor Page). [Link]

  • Quinolinols: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Lab Procedure for Halogens. Florida State University, Department of Chemistry & Biochemistry. [Link]

  • Safety Data Sheet for 8-Quinolinol. Carl ROTH. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • Emergency Procedures for OC Spray, Pepper Spray. AFT Votes. [Link]

  • 2-Hydroxyquinoline Compound Summary. PubChem, National Institutes of Health (NIH). [Link]

Sources

reactivity of the C-I bond in 6-Iodoquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 6-Iodoquinolin-2-ol

Abstract

The this compound scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its significance lies not only in the inherent biological activities associated with the quinolin-2-one core, a recognized "privileged structure" in drug development, but also in the synthetic versatility offered by the carbon-iodine (C-I) bond at the 6-position.[1] This bond serves as a highly reactive and strategically important handle for molecular elaboration. This guide provides an in-depth exploration of the C-I bond's reactivity, focusing on its utility in palladium-catalyzed cross-coupling reactions and other key transformations. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and discuss the causal factors that guide substrate choice and reaction design, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

The Quinolin-2-one Core and the Strategic C-I Bond

The quinolin-2-one skeleton is a recurring motif in a wide array of biologically active alkaloids and synthetic compounds, exhibiting activities ranging from anticancer to antimicrobial.[1][2] The ability to precisely modify this core structure is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. The introduction of an iodine atom at the 6-position provides a crucial point of diversification.

The exceptional reactivity of the C-I bond compared to other carbon-halogen bonds is a foundational principle in modern organic synthesis. In palladium-catalyzed cross-coupling reactions, the reactivity trend follows the bond dissociation energy: C-I < C-Br < C-Cl.[3][4][5] The C-I bond, being the weakest, undergoes oxidative addition to the palladium(0) catalyst more readily and under milder conditions than its bromo or chloro counterparts.[3][6] This enhanced reactivity minimizes side reactions, improves functional group tolerance, and often leads to higher yields and faster reaction times, making this compound a preferred substrate for complex molecule synthesis.[3]

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-I Functionalization

The C-I bond in this compound is preeminently suited for a variety of palladium-catalyzed cross-coupling reactions, which form the bedrock of modern C-C, C-N, and C-O bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust and widely used methods for constructing biaryl and vinyl-aryl structures.[7][8] Its advantages include the commercial availability of a vast array of boronic acids, the stability and low toxicity of the boron reagents, and reaction conditions that tolerate numerous functional groups.[9]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The initial and often rate-determining step, oxidative addition, is where the high reactivity of the C-I bond is most critical, facilitating the facile formation of the Pd(II) intermediate.[3]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both Ar-Pd(II)-R(L₂) Transmetalation->PdII_Both RedElim Reductive Elimination Product Ar-R RedElim->Product center center->Pd0 Catalyst Regeneration ArylHalide Ar-I ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.01 mmol, 1 mol%) or Pd(PPh₃)₄ (0.03 mmol, 3 mol%), a suitable ligand if required (e.g., SPhos, 0.02 mmol, 2 mol%), and a base such as K₃PO₄ (2.0 mmol, 2.0 equiv) or K₂CO₃ (2.0 mmol, 2.0 equiv).[3]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (10:1, 11 mL total) or toluene/ethanol/water.[3][7]

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously for the required time (2-12 hours), monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 6-arylquinolin-2-ol.

ParameterTypical Conditions for Aryl Iodides
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃
Ligand PPh₃, SPhos, XPhos, RuPhos
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH
Solvent Dioxane/H₂O, Toluene, THF, DMF
Temperature 50-110 °C

Table 1: Summary of typical Suzuki-Miyaura coupling conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This transformation is invaluable for synthesizing conjugated enynes and aryl-alkynes, which are important precursors for pharmaceuticals and organic materials.[11] The reaction is typically co-catalyzed by palladium and copper(I) salts.[12]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[13] The palladium cycle mirrors that of other cross-coupling reactions. Concurrently, the copper cycle activates the terminal alkyne by forming a copper(I) acetylide intermediate.[11][14] This species then undergoes transmetalation with the Ar-Pd(II)-I complex, which is the rate-determining step.[13]

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡C-R PdII_Alkynyl->Product Reductive Elimination ArylIodide Ar-I ArylIodide->Pd0 Oxidative Addition Product->Pd0 Alkyne H-C≡C-R Cu_pi_complex [Cu(C≡CR)] π-complex Alkyne->Cu_pi_complex + Cu(I) Cu_acetylide Cu-C≡C-R Cu_pi_complex->Cu_acetylide Deprotonation Cu_acetylide->PdII_Aryl To Pd Cycle Base Base (Amine) Base->Cu_pi_complex

Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst, typically CuI (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, ~3.0 equiv). Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 2-24 hours), as monitored by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by flash column chromatography to obtain the 6-alkynylquinolin-2-ol product.

ParameterTypical Conditions
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Copper(I) Source CuI
Ligand PPh₃ (often part of the Pd complex)
Base NEt₃, i-Pr₂NH, Piperidine
Solvent THF, DMF, Toluene
Temperature 25-80 °C

Table 2: Summary of typical Sonogashira coupling conditions.

Heck Reaction: Arylation of Alkenes

The Heck (or Mizoroki-Heck) reaction creates a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[15] This reaction is a powerful tool for constructing complex molecular frameworks and is tolerant of a wide range of functional groups.[16] The reaction's utility is enhanced by its generally high trans selectivity.[15][16]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to Pd(0).[17] The resulting complex coordinates to the alkene, followed by a syn-migratory insertion of the aryl group onto the alkene. A subsequent β-hydride elimination releases the substituted alkene product and forms a palladium-hydride species.[18] Finally, base-mediated regeneration of the Pd(0) catalyst completes the cycle.[17]

Heck_Reaction Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Alkene_Complex Alkene π-Complex PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product Migratory Insertion Intermediate Alkene_Complex->Insertion_Product Syn-Migratory Insertion PdH_Complex H-Pd(II)-I(L₂) Insertion_Product->PdH_Complex β-Hydride Elimination Product Substituted Alkene Insertion_Product->Product PdH_Complex->Pd0 Reductive Elimination (+ Base) ArylIodide Ar-I ArylIodide->Pd0 Oxidative Addition Alkene Alkene Alkene->PdII_Aryl Base Base Base->PdH_Complex

Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction of this compound

  • Reagent Preparation: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand such as P(o-tol)₃ (0.04 mmol, 4 mol%), and a base, typically an amine like NEt₃ (1.5 mmol, 1.5 equiv) or a carbonate like Na₂CO₃.

  • Solvent and Reagent Addition: Add a polar aprotic solvent like DMF or acetonitrile, followed by the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv).

  • Reaction Execution: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

ParameterTypical Conditions
Palladium Source Pd(OAc)₂, PdCl₂
Ligand PPh₃, P(o-tol)₃, Phosphine-free (ionic liquids)
Base NEt₃, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, NMP
Temperature 80-140 °C

Table 3: Summary of typical Heck reaction conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, coupling aryl halides with a vast range of amines, amides, and related nitrogen nucleophiles.[19][20] This method has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.[21] The reaction's utility stems from its broad substrate scope and its ability to overcome the limitations of classical methods like SₙAr or the Goldberg reaction.[19][22]

Mechanistic Rationale: The mechanism is analogous to other cross-coupling reactions.[23] It involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[23] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.[21]

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L) OxAdd->PdII_Aryl AmineCoord Amine Coordination Amido_Complex [Ar-Pd(II)-NHR₂(L)]⁺ AmineCoord->Amido_Complex Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)-NR₂(L) Deprotonation->PdII_Amido RedElim Reductive Elimination Product Ar-NR₂ RedElim->Product center center->Pd0 Catalyst Regeneration ArylHalide Ar-I ArylHalide->OxAdd Amine HNR₂ Amine->AmineCoord

Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), a bulky phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.05 mmol), and a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS (1.4 mmol, 1.4 equiv). Add the this compound (1.0 mmol, 1.0 equiv).

  • Reagent and Solvent Addition: Add the amine coupling partner (1.2 mmol, 1.2 equiv) and a degassed anhydrous solvent like toluene or dioxane.

  • Reaction Execution: Seal the vial and heat the reaction mixture (typically 80-110 °C) with stirring for 4-24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

ParameterTypical Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand XPhos, RuPhos, BrettPhos, JohnPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS
Solvent Toluene, Dioxane, THF
Temperature 80-120 °C

Table 4: Summary of typical Buchwald-Hartwig amination conditions.

Alternative Transformations of the C-I Bond

While palladium catalysis dominates, the C-I bond in this compound can undergo other important transformations.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) involves the direct displacement of a leaving group on an aromatic ring by a nucleophile.[24] Unlike palladium-catalyzed reactions, SₙAr does not require a metal catalyst but is highly dependent on the electronic properties of the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism through a negatively charged Meisenheimer complex.[25] For this pathway to be favorable, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[24]

For this compound, the quinolinone ring itself is somewhat electron-deficient, and heteroaromatic systems are generally more reactive towards SₙAr than simple benzene rings.[24][26] However, the presence of the electron-donating hydroxyl/oxo group at the 2-position may partially deactivate the ring towards nucleophilic attack compared to a non-hydroxylated haloquinoline. Consequently, SₙAr reactions on this substrate typically require harsh conditions (high temperatures, very strong nucleophiles) and are often lower-yielding and less general than the corresponding metal-catalyzed processes.[22]

Reduction (Hydrodeiodination)

In some synthetic routes, the removal of the iodine atom to install a hydrogen is a necessary step. This hydrodeiodination can be accomplished under various reducing conditions, including catalytic hydrogenation (e.g., H₂, Pd/C), transfer hydrogenation, or using metal hydrides. This transformation provides access to the parent 6-unsubstituted quinolin-2-ol scaffold from a common intermediate.

Conclusion

The C-I bond in this compound is a remarkably versatile and reactive functional group that serves as a lynchpin for the synthesis of complex organic molecules. Its high reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, provides chemists with a reliable and efficient toolkit for C-C, C-N, and other heteroatom bond formations. Understanding the mechanistic principles and practical protocols associated with these transformations is essential for researchers in drug discovery and materials science seeking to exploit the full synthetic potential of the quinolin-2-one scaffold. The strategic use of this iodo-intermediate enables rapid library synthesis and deep exploration of chemical space, accelerating the development of next-generation therapeutics and functional materials.

References

  • BenchChem. (n.d.). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (2024). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (2024). Heck reaction.
  • Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Wikipedia. (2024). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ChemHelp ASAP. (2020). Sonogashira cross-coupling reaction. YouTube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (2024). Nucleophilic aromatic substitution.
  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube.
  • Chen, Y. F., et al. (2016). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PMC.
  • The Organic Chemistry Tutor. (2019). Nucleophilic aromatic substitutions. YouTube.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Carpenter, T. S., & Engle, K. M. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC.
  • Save My Exams. (2023). Reactivity of Halogenoalkanes.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • Save My Exams. (2023). Reactivity of Halogenoalkanes.
  • G. A. Khodair, A. H., et al. (2022). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI.

Sources

Methodological & Application

The Strategic Application of 6-Iodoquinolin-2-ol in Suzuki-Miyaura Cross-Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-2-one Scaffold and the Power of C-C Bond Formation

The quinolin-2(1H)-one moiety is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1] The ability to functionalize this privileged scaffold with precision is paramount in the exploration of new chemical space and the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, lauded for its versatility, mild conditions, and tolerance of diverse functional groups.[2][3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 6-iodoquinolin-2-ol in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into overcoming common challenges, thereby empowering you to leverage this powerful synthetic transformation in your research endeavors.

Mechanistic Considerations: Why this compound is an Excellent Coupling Partner

The success of a Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst.[3][5][6] The key steps are oxidative addition, transmetalation, and reductive elimination.[4][5][7] The choice of the aryl halide is a critical determinant of reaction efficiency. The reactivity trend for haloarenes in the oxidative addition step follows the order of bond dissociation energy: I > Br > OTf > Cl > F.[5][8]

Consequently, the carbon-iodine bond in this compound is significantly more susceptible to cleavage by the palladium(0) catalyst compared to its bromo or chloro counterparts. This enhanced reactivity translates to several practical advantages:

  • Milder Reaction Conditions: The facile oxidative addition allows for the use of lower reaction temperatures.

  • Shorter Reaction Times: The increased reaction rate leads to a more rapid consumption of starting materials.

  • Improved Functional Group Tolerance: Milder conditions minimize the potential for side reactions involving sensitive functional groups.

The presence of the quinolin-2-one system introduces electronic factors that can influence the reactivity of the C-I bond. The interplay of the electron-donating character of the nitrogen and the electron-withdrawing nature of the carbonyl group modulates the electron density of the quinoline ring, impacting the oxidative addition step.

Visualizing the Path to C-C Bond Formation

To fully appreciate the intricacies of the Suzuki-Miyaura coupling, a visual representation of the catalytic cycle is indispensable.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_Aryl_complex R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl_complex Base_Activation Base (e.g., K₂CO₃) activates Boronic Acid Activated_Boronate [R²-B(OH)₃]⁻ Base_Activation->Activated_Boronate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation Activated_Boronate->Transmetalation RedElim Reductive Elimination Product R¹-R² RedElim->Product Product->Pd0 Regeneration of Pd(0) Aryl_Halide R¹-X (this compound) Aryl_Halide->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Coupling with Arylboronic Acids

This protocol is suitable for a wide range of commercially available arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (deionized)

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel[9]

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-arylquinolin-2-ol.

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, microwave irradiation can be a powerful tool.[10]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equivalents)

  • Ethylene glycol dimethyl ether (DME)

  • Microwave vial

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.55 mmol), Pd(PPh₃)₄ (0.025 mmol), and Na₂CO₃ (1.25 mmol).[10]

  • Add ethylene glycol dimethyl ether (5 mL).[10]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 20-30 minutes.[10]

  • Monitor the reaction for completion by TLC or LC-MS.

  • Follow the workup and purification steps outlined in Protocol 1.

Data Presentation: Key Reaction Parameters

The choice of catalyst, base, and solvent are critical for a successful Suzuki coupling. The following table summarizes common choices for heteroaryl couplings.

ParameterRecommended OptionsRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that are reduced in situ to the active Pd(0) species.[5][11] Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst.[8] PdCl₂(dppf) is often effective for challenging substrates.[12]
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., XPhos, SPhos)Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[13] Buchwald ligands are particularly effective for sterically hindered or electron-rich substrates.[12][13]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base activates the boronic acid for transmetalation.[4][7][14] The choice of base can significantly impact the reaction outcome and should be screened for optimal results.[7][12][15] Cs₂CO₃ is often highly effective but more expensive.[15] K₃PO₄ is a strong base that can be beneficial in some cases.[7][12]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base. The choice of solvent can influence catalyst activity and substrate solubility.[12]

Troubleshooting and Optimization: A Scientist's Guide

Even with robust protocols, challenges can arise. Here are some common issues and strategies for optimization.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, incorrect base or solvent, low reaction temperature.Screen different palladium catalysts and ligands.[12] Optimize the base and solvent system.[12][16] Increase the reaction temperature.
Protodeboronation of Boronic Acid Presence of excess water or protic solvents, prolonged reaction times.Use anhydrous solvents and ensure reagents are dry. Minimize reaction time. Consider using boronic esters (e.g., pinacol esters) which are more stable.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[9]
Decomposition of Starting Material Reaction temperature is too high, or the base is too strong.Lower the reaction temperature. Screen milder bases such as KF.[13]

Visualizing the Workflow for Success

A systematic approach to reaction setup and execution is crucial for reproducibility.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification reagents Weigh this compound, Boronic Acid, Catalyst, Ligand, Base add_solids Add all solid reagents to the Schlenk tube reagents->add_solids glassware Flame-dry Schlenk tube and stir bar glassware->add_solids inert_atm Evacuate and backfill with Argon/Nitrogen (3x) add_solids->inert_atm add_solvents Add degassed solvents via syringe inert_atm->add_solvents heating Heat to desired temperature with vigorous stirring add_solvents->heating tlc_lcms Monitor reaction progress by TLC or LC-MS heating->tlc_lcms workup Cool, dilute with EtOAc, filter through celite tlc_lcms->workup extraction Aqueous workup (water, brine) workup->extraction drying Dry organic layer (Na₂SO₄) extraction->drying concentrate Concentrate in vacuo drying->concentrate chromatography Purify by column chromatography concentrate->chromatography product Characterize final product chromatography->product

Figure 2: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion: Unlocking New Synthetic Possibilities

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of novel 6-arylquinolin-2-one derivatives. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can efficiently generate libraries of compounds for biological screening and further drug development. The protocols and troubleshooting guide provided herein serve as a robust foundation for the successful implementation of this powerful synthetic transformation.

References

  • Technical Support Center: Suzuki Coupling with Haloquinolines - Benchchem. (URL: )
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (URL: )
  • Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions - Benchchem. (URL: )
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. (URL: )
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (URL: )
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. (URL: )
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (URL: )
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (URL: )
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: )
  • Screening of different bases for Suzuki coupling a - ResearchG
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: )
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: )
  • Suzuki reaction - Wikipedia. (URL: )
  • Structurally Flexible (Thiazol-2-ylidene)Pd(Allyl)
  • Optimization of conditions for the Suzuki coupling reaction.
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchG
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchG
  • (PDF)
  • Palladium catalyzed coupling in Schlenk tube- setup and a complete work up - YouTube. (URL: )
  • Suzuki Coupling Mechanism - YouTube. (URL: )
  • Optimization of cross-coupling conditions of 6e with 2 - ResearchG
  • Suzuki Coupling - Organic Chemistry Portal. (URL: )
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem. (URL: )
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (URL: )
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (URL: )
  • Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling - Oriental Journal of Chemistry. (URL: )
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. (URL: )
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). (URL: )
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
  • Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles - ResearchG
  • Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed. (URL: )
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC - NIH. (URL: )
  • Synthesis of 6-aryl substituted 4-quinolones via Suzuki cross coupling | Semantic Scholar. (URL: )
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: )
  • Suzuki cross-coupling reaction - YouTube. (URL: )
  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH. (URL: )
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (URL: )
  • Synthesis and properties of 6-alkynyl-5-aryluracils - PMC - NIH. (URL: )
  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles - Organic Chemistry Portal. (URL: )
  • Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts with Arylboronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene-Palladium Catalyst - Organic Chemistry Portal. (URL: )
  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed. (URL: )

Sources

Application Notes and Protocols: 6-Iodoquinolin-2-ol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Specifically, the quinolin-2(1H)-one (carbostyril) framework is of significant interest due to its presence in molecules exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This document provides a detailed guide to the use of 6-iodoquinolin-2-ol, a key synthetic intermediate. The strategic placement of the iodine atom at the C6-position serves as a versatile handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[6] We present the rationale, detailed protocols for its synthesis, and its application in Suzuki-Miyaura cross-coupling to generate diverse molecular libraries for drug discovery programs.

Introduction: The Strategic Importance of this compound

In the landscape of drug discovery, the ability to rapidly synthesize and test a wide array of structurally diverse molecules is paramount. Intermediates that facilitate this process are invaluable. This compound is such an intermediate. Its value lies in the fusion of two critical features:

  • The Privileged Quinolin-2-one Core: This bicyclic heterocycle is a well-established pharmacophore.[1][2] Its rigid structure provides a defined orientation for substituents to interact with biological targets, and it is found in numerous natural products and synthetic drugs.[7][8]

  • The Reactive Iodo Substituent: The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions.[6] This makes this compound an ideal substrate for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the efficient formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, in particular, is a cornerstone of modern pharmaceutical synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast number of boronic acid derivatives.[9][10]

This combination allows researchers to use this compound as a foundational building block, systematically modifying the C6-position to explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a two-step process starting from commercially available 4-iodoaniline and cinnamic acid. The strategy involves the formation of an N-arylcinnamamide intermediate, followed by an acid-catalyzed intramolecular electrophilic cyclization.[11]

cluster_1 cluster_2 reagent reagent intermediate intermediate product product condition condition A 4-Iodoaniline + Cinnamoyl Chloride B N-(4-iodophenyl)cinnamamide A->B Step 1: Amide Formation C This compound B->C Step 2: Cycloelimination cond1 Pyridine, DCM 0 °C to RT cond2 TfOH or PPA 110 °C

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of N-(4-iodophenyl)cinnamamide (Intermediate)

This protocol is adapted from established methods for amide bond formation.[11]

  • Reagent Preparation:

    • To a solution of cinnamic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add thionyl chloride (3.0 eq) dropwise at 0 °C. Add a catalytic amount of DMF and reflux the mixture for 2-4 hours to form cinnamoyl chloride. Remove excess thionyl chloride under reduced pressure.

  • Amidation:

    • In a separate three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-iodoaniline (1.0 eq) and pyridine (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the freshly prepared cinnamoyl chloride solution in DCM dropwise to the aniline solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with 1M HCl.

    • Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield N-(4-iodophenyl)cinnamamide as a solid.

Protocol 2.2: Synthesis of this compound (Final Product)

This intramolecular cyclization uses a strong acid to promote the reaction.[11]

  • Reaction Setup:

    • Place the N-(4-iodophenyl)cinnamamide (1.0 eq) into a round-bottom flask.

    • Carefully add trifluoromethanesulfonic acid (TfOH, 2.0-3.0 eq) or polyphosphoric acid (PPA) dropwise at room temperature. Caution: These are highly corrosive acids.

  • Cyclization:

    • Heat the reaction mixture to 110 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-cold water with vigorous stirring.

    • A precipitate will form. Continue stirring for 30 minutes.

    • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography on silica gel if necessary.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is an exemplary application, enabling the synthesis of a diverse library of 6-aryl-quinolin-2(1H)-ones, which are prevalent motifs in pharmacologically active molecules.[6][9][12]

Causality: The reaction proceeds through a well-established catalytic cycle involving: (i) Oxidative Addition of the palladium(0) catalyst to the C-I bond of this compound, (ii) Transmetalation of the aryl group from the boronic acid to the palladium center, and (iii) Reductive Elimination to form the C-C bond and regenerate the palladium(0) catalyst.[10] The choice of a palladium catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[9]

reagent reagent process process product product condition condition A Combine Reactants - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) B Add Solvent & Degas (e.g., Dioxane/H₂O) A->B C Heat Reaction Mixture (e.g., 90-100 °C) B->C D Reaction Work-up - Cool to RT - Dilute with Water - Extract with Organic Solvent C->D E Purification (Column Chromatography) D->E F 6-Aryl-quinolin-2-ol E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition and Degassing:

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-aryl-quinolin-2-ol.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids, demonstrating the versatility of the protocol.

EntryArylboronic AcidProductRepresentative Yield
1Phenylboronic acid6-Phenylquinolin-2-ol85-95%
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)quinolin-2-ol80-92%
33-Pyridylboronic acid6-(Pyridin-3-yl)quinolin-2-ol75-88%
44-Fluorophenylboronic acid6-(4-Fluorophenyl)quinolin-2-ol82-94%

Analytical Characterization

The identity and purity of this compound and its derivatives must be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing fraction purity during chromatography.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of methanol/water or acetonitrile/water with a modifier like acetic acid or ammonium acetate is typically effective.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of atoms.[15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[15]

Downstream Therapeutic Relevance & Potential Applications

The 6-aryl-quinolin-2-ol scaffold, readily accessed from this compound, is a cornerstone for developing inhibitors of various biological targets. For instance, many kinase inhibitors used in oncology feature a substituted quinoline or quinolone core.[4] These molecules can interfere with signaling pathways that are dysregulated in cancer cells, such as those involved in cell proliferation, survival, and angiogenesis.

Sources

Application Note: A Practical Guide to the Sonogashira Coupling of 6-Iodoquinolin-2-ol for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinolin-2-ol (or 2-quinolone) scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial and anticancer properties.[1][2][3] The functionalization of the quinoline ring is a key strategy for expanding the chemical space and enhancing the pharmacological profiles of these derivatives.[1] The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[4][5] This reaction, catalyzed by palladium and copper, is invaluable in drug discovery due to its mild conditions and tolerance of various functional groups.[5][6]

This guide provides a detailed, field-proven experimental protocol for the Sonogashira coupling of 6-iodoquinolin-2-ol with a terminal alkyne. We will delve into the mechanistic rationale behind the procedural steps, offer insights into reaction optimization, and provide a troubleshooting guide for common challenges.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7] The overall transformation is depicted below:

Scheme 1: Sonogashira Coupling of this compound Reaction Scheme (Note: A proper chemical drawing tool is required to generate the actual reaction scheme. The image link is a placeholder.)

The generally accepted mechanism involves:

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition to the this compound.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[8]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[7]

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the 6-alkynyl-quinolin-2-ol product and regenerate the Pd(0) catalyst.[9]

Sonogashira_Mechanism cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I Pd_complex Ar-Pd(II)-I(L₂) OxAdd->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation Pd_alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetalation->Pd_alkynyl ReductiveElim Reductive Elimination Pd_alkynyl->ReductiveElim ReductiveElim->Pd0 Regeneration Product Ar-C≡CR ReductiveElim->Product CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Base Base (e.g., Et₃N) Base->Cu_acetylide Alkyne H-C≡CR Alkyne->Cu_acetylide CuI, Base Cu_acetylide->Transmetalation Transfers Alkyne

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol

This protocol details the coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials and Reagents:

  • This compound (CAS: 99455-01-3)[10]

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Data Presentation: Reaction Parameters

ReagentM.W.StoichiometryAmount (for 1 mmol scale)
This compound271.05 g/mol 1.0 equiv271 mg
Phenylacetylene102.14 g/mol 1.2 equiv122.6 mg (134 µL)
PdCl₂(PPh₃)₂701.90 g/mol 0.02 equiv (2 mol%)14.0 mg
CuI190.45 g/mol 0.04 equiv (4 mol%)7.6 mg
Triethylamine (Et₃N)101.19 g/mol 3.0 equiv303.6 mg (418 µL)
DMF--5 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (271 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11] An inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[12]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (5 mL) and triethylamine (418 µL, 3.0 mmol) via syringe. Stir the mixture until the solids are dissolved.

  • Alkyne Addition: Add phenylacetylene (134 µL, 1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reactivity of aryl iodides is typically high, allowing the reaction to proceed without heating.[9][12]

  • Monitoring Progress: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the this compound spot indicates reaction completion, which is typically achieved within 3-6 hours.[12][13]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 6-(phenylethynyl)quinolin-2-ol.[14][15]

Workflow start Start setup 1. Add Reagents to Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert add_solvents 3. Add Degassed DMF & Et₃N inert->add_solvents add_alkyne 4. Add Terminal Alkyne add_solvents->add_alkyne react 5. Stir at Room Temp add_alkyne->react monitor 6. Monitor by TLC react->monitor workup 7. Quench & Extract monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify characterize 9. Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Sources

Introduction: The Strategic Importance of 6-Iodoquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 6-Iodoquinolin-2-ol in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its fused benzene and pyridine ring system provides a unique electronic and steric profile that is conducive to interacting with a wide range of biological targets. Within this privileged class, the 2-quinolone (or quinolin-2-ol) motif is of particular interest, present in drugs like the anticancer agent lenvatinib and the antipsychotic brexpiprazole.[3]

This compound emerges as a highly valuable pharmaceutical intermediate, a key building block used in the synthesis of complex bioactive molecules.[][5] Its utility stems from the strategic placement of an iodine atom on the quinoline core. The carbon-iodine bond at the 6-position is a versatile synthetic handle, readily participating in a variety of powerful transition-metal-catalyzed cross-coupling reactions. This allows medicinal chemists to introduce diverse molecular fragments, enabling the systematic exploration of a compound's structure-activity relationship (SAR) and the optimization of its pharmacological properties.

This guide provides a detailed overview of the applications of this compound, focusing on the key chemical transformations it enables and presenting field-proven protocols for its use in the synthesis of advanced intermediates for drug discovery.

Part 1: The Synthetic Versatility of the 6-Iodo Position

The iodine substituent makes this compound an ideal substrate for modern cross-coupling chemistry. The relative weakness of the C-I bond facilitates the initial oxidative addition step in palladium-catalyzed cycles, often allowing for milder reaction conditions compared to less reactive aryl bromides or chlorides. This reactivity is central to its role as a versatile scaffold for building molecular complexity.

Key Cross-Coupling Methodologies

The 6-iodo group is a gateway to forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug synthesis.[6]

G main This compound Scaffold suzuki suzuki main->suzuki R-B(OH)₂ buchwald buchwald main->buchwald R₂NH sonogashira sonogashira main->sonogashira R-C≡CH heck heck main->heck Alkene carbonyl carbonyl main->carbonyl CO, Nu-H

Table 1: Summary of Key Coupling Reactions for this compound

Reaction NameBond FormedCoupling PartnerTypical Catalyst/Ligand SystemPurpose in Drug Discovery
Suzuki-Miyaura C(sp²) - C(sp²)Boronic acids/estersPd(PPh₃)₄, Pd(dppf)Cl₂Introduction of aryl/heteroaryl groups to modulate solubility, target binding, and ADME properties.[7][8]
Buchwald-Hartwig C(sp²) - NPrimary/secondary aminesPd₂(dba)₃ / XPhos, RuPhosInstallation of amine functionalities, which are crucial for target interaction (H-bonding) and salt formation.[6][9][10]
Sonogashira C(sp²) - C(sp)Terminal alkynesPdCl₂(PPh₃)₂ / CuICreation of rigid linkers or introduction of alkynyl groups for further functionalization.
Carbonylative Coupling C(sp²) - C(C=O)Carbon monoxide, NucleophilePd(OAc)₂ / dppfSynthesis of amides, esters, and carboxylic acids, which are common pharmacophores.[9]

Part 2: Application in the Synthesis of Bioactive Molecules

The quinoline nucleus is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][11][12] Derivatives of this compound serve as advanced intermediates in the synthesis of novel agents targeting these and other disease areas.

Case Study: Development of Antimicrobial Agents

Quinolone derivatives are known for their antimicrobial properties. Research has demonstrated that carboxy-quinoline derivatives bearing an iodine atom are promising scaffolds for developing new antimicrobial agents.[11] A study involving a library of iodo-quinoline derivatives showed significant activity against Staphylococcus epidermidis and Candida parapsilosis.[11] The synthetic strategy often involves leveraging the iodo-substituted scaffold to build a library of diverse compounds for screening.[11]

Case Study: Ligands for Protein-Protein Interaction Domains

Src homology 3 (SH3) domains are critical protein-protein interaction modules involved in cellular signaling pathways. Their dysregulation is implicated in diseases like cancer, making them valuable therapeutic targets. The 2-aminoquinoline scaffold has been identified as a starting point for developing SH3 domain ligands. Using palladium-catalyzed reactions like the Buchwald-Hartwig amination on halo-quinoline precursors, researchers have synthesized libraries of 6-substituted 2-aminoquinolines with increased binding affinity for the Tec SH3 domain.[9] The 6-iodo or 6-bromo derivatives are key intermediates in this process, allowing for the systematic introduction of various heterocyclic groups to probe the binding pocket.[9]

Part 3: Detailed Application Protocols

The following protocols are designed to be self-validating, providing researchers with a robust starting point for their synthetic endeavors. Explanations are provided for key experimental choices to enhance understanding and troubleshooting.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for coupling an arylboronic acid with this compound. The Suzuki reaction is highly valued for its functional group tolerance and reliable C-C bond formation.[8][13][14]

Objective: To synthesize 6-Arylquinolin-2-ol derivatives.

G

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).

    • Rationale: Flame-drying removes adsorbed water from the glassware, which can interfere with the catalytic cycle.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: The Pd(0) catalytic species is sensitive to oxygen and can be oxidized to an inactive state.[7]

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

    • Rationale: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen. Water is often essential for the transmetalation step.[14]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed (typically 4-16 hours), cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general method for coupling a primary or secondary amine with this compound. The choice of ligand is critical for the success of this reaction, as bulky, electron-rich phosphine ligands are known to facilitate the key reductive elimination step.[15][16]

Objective: To synthesize 6-(Amino)quinolin-2-ol derivatives.

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(I)L₂ Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [Ar-Pd(II)(NR₂H)L₂]⁺I⁻ OA_complex->Amine_complex Ligand Exchange (+ R₂NH) Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_complex->Amido_complex Deprotonation (- Base-H⁺) Amido_complex->Pd0 Reductive Elimination (+ Ar-NR₂)

Materials & Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.3 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2 - 1.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Argon or Nitrogen gas supply (glovebox is recommended for handling base)

Step-by-Step Procedure:

  • Reagent Preparation (Glovebox Recommended): In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a dry reaction vial or flask.

    • Rationale: The strong bases used are highly sensitive to moisture and air. Bulky phosphine ligands like XPhos accelerate the reaction and improve its scope.[15]

  • Substrate Addition: Add this compound (1.0 equiv) and the anhydrous solvent (e.g., Toluene).

  • Nucleophile Addition: Add the amine (1.2 equiv) to the mixture.

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the reaction to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

    • Causality: The base deprotonates the amine after it coordinates to the palladium center, forming the key palladium-amido complex required for reductive elimination.[6]

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Verify the structure of the final compound by NMR and mass spectrometry.

Conclusion

This compound is a quintessential example of a strategic pharmaceutical intermediate.[] Its pre-installed quinolone core provides a privileged pharmacological scaffold, while the highly reactive iodo group serves as a versatile anchor point for diversification through modern cross-coupling chemistry. The protocols and principles outlined in this guide demonstrate its power in enabling medicinal chemists to efficiently synthesize and optimize novel bioactive molecules, accelerating the journey of drug discovery and development.[17][18][19][20]

References

  • Pop, R., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Dow, C., et al. (2016). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. Available at: [Link]

  • Singh, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Bioactive Molecules: Structures, Functions, and Potential Uses for Cancer Prevention and Targeted Therapies. PubMed Central. Available at: [Link]

  • Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Protheragen. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]

  • Bioactive Molecules and Their Mechanisms of Action. PubMed Central. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Representative bioactive molecules with the quinoline/2-quinolone motif and our design. ResearchGate. Available at: [Link]

  • Bioactive Molecules from Extreme Environments II. MDPI. Available at: [Link]

  • Five naturally bioactive molecules including two rhamnopyranoside derivatives isolated from the Streptomyces sp strain TN58. ResearchGate. Available at: [Link]

  • New Trends On Biological Activities And Clinical Studies Of Quinolinic Analogues: A Review. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: 6-Iodoquinolin-2-ol as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold and the Utility of 6-Iodoquinolin-2-ol

The quinoline ring system is a privileged heterocyclic motif deeply embedded in the landscape of medicinal chemistry and materials science.[1][2][3] Its derivatives are the core of numerous natural alkaloids and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The strategic functionalization of the quinoline scaffold is paramount in the quest for novel therapeutic agents and advanced materials. This compound emerges as a particularly valuable starting material in this context. The presence of the iodine atom at the C6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[7] Concurrently, the 2-hydroxyl group (which exists in tautomeric equilibrium with the 2-quinolone form) offers another site for chemical modification, rendering this compound a bifunctional building block with significant potential for creating molecular complexity.

This technical guide provides a comprehensive overview of the properties of this compound and detailed, field-proven protocols for its application in the synthesis of advanced heterocyclic compounds. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and adaptable for a range of research and development applications.

Physicochemical and Spectroscopic Characterization of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The table below summarizes the key characteristics of this compound.

PropertyValueRemarks
Molecular Formula C₉H₆INO
Molecular Weight 271.06 g/mol
Appearance Pale yellow solid
Melting Point 260-263 °C (decomposes)
Solubility Sparingly soluble in common organic solvents at room temperature.Increased solubility is typically observed in polar aprotic solvents like DMF and DMSO, especially upon heating.
Tautomerism Exists in equilibrium between the -ol (hydroxyl) and -one (amide) forms.The quinolin-2-one tautomer is generally the more stable form.

Spectroscopic Data:

  • ¹H NMR: The aromatic protons are expected to appear as a series of doublets and doublets of doublets in the downfield region (typically δ 7.0-8.5 ppm). The proton on the nitrogen atom of the quinolin-2-one tautomer will likely appear as a broad singlet at a significantly downfield shift.

  • ¹³C NMR: The carbon atom bearing the iodine (C6) is expected to have a chemical shift in the range of δ 90-100 ppm. The carbonyl carbon (C2) of the quinolin-2-one tautomer will be significantly deshielded, appearing in the range of δ 160-165 ppm. The remaining aromatic carbons will resonate in the typical range of δ 115-150 ppm.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C6 position of this compound is an ideal site for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions and broader substrate scope.[7]

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl and Heterobiaryl Structures

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[10][11] This reaction is particularly valuable for the synthesis of biaryl and heterobiaryl structures, which are prevalent in many biologically active molecules.

Scientific Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. The subsequent transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, is facilitated by a base. The final reductive elimination step forms the new C-C bond and regenerates the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For a reactive substrate like 6-iodoquinoline, a standard palladium source like palladium acetate (Pd(OAc)₂) with a suitable phosphine ligand such as SPhos is often effective under relatively mild conditions.[7]

Suzuki_Miyaura_Workflow Start Start Combine Combine Reactants: This compound, Arylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ Start->Combine Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Combine->Inert Solvent Add Degassed Solvents (1,4-Dioxane/Water) Inert->Solvent React Heat and Stir (e.g., 50-80 °C) Solvent->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Workup Aqueous Workup and Extraction (Ethyl Acetate, Water, Brine) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Product 6-Arylquinolin-2-ol Purify->Product

Detailed Protocol: Synthesis of 6-Arylquinolin-2-ol

This protocol is adapted from established procedures for the Suzuki coupling of aryl iodides.[7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (10 mL)

  • Degassed water (1 mL)

  • Argon or Nitrogen gas supply

  • Standard reaction glassware

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vial with a septum and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and water to the reaction mixture.

  • Place the reaction vial in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylquinolin-2-ol.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.

Scientific Rationale:

The Sonogashira coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[10] The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) center. Subsequent reductive elimination yields the coupled product and regenerates the palladium(0) catalyst. An amine base, such as triethylamine, is commonly used both as a base and as a solvent. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L)₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkynyl Ar-Pd(II)-(C≡C-R)(L)₂ Pd_complex:f0->Pd_alkynyl:f0 Transmetalation Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide Cu(I), Base Cu_acetylide->Pd_complex:f0 Product Ar-C≡C-R Pd_alkynyl:f0->Product Reductive Elimination Product->Pd0

Detailed Protocol: Synthesis of 6-Alkynylquinolin-2-ol

This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.[13][14]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Anhydrous triethylamine (Et₃N) (10 mL)

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware

Procedure:

  • To a dry Schlenk flask under an inert argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous triethylamine to dissolve the solids.

  • To the stirred solution, add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkynylquinolin-2-ol.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and agrochemical research.[15][16][17] This reaction allows for the coupling of aryl halides with a wide variety of amines, amides, and other nitrogen nucleophiles.

Scientific Rationale:

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[15][18] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective. The base plays a critical role in deprotonating the amine nucleophile, facilitating its coordination to the palladium center. The reactivity of the aryl halide follows the trend I > Br > Cl, making this compound an excellent substrate for this transformation.

Buchwald_Hartwig_Workflow Start Start Combine Combine Reactants: This compound, Amine, Pd Catalyst, Ligand, Base Start->Combine Inert Establish Inert Atmosphere (Argon/Nitrogen) Combine->Inert Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Inert->Solvent React Heat and Stir (e.g., 90-110 °C) Solvent->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Product 6-Aminoquinolin-2-ol Derivative Purify->Product

Detailed Protocol: Synthesis of 6-(Substituted-amino)quinolin-2-ol

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl iodides.[19][20]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (10 mL)

  • Argon or Nitrogen gas supply

  • Schlenk tube or sealed reaction vial

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Place the reaction tube in a preheated oil bath at 110 °C and stir.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired 6-(substituted-amino)quinolin-2-ol.

Applications in Drug Discovery and Medicinal Chemistry

The derivatization of the this compound scaffold using the aforementioned cross-coupling reactions opens up a vast chemical space for the discovery of novel therapeutic agents. The quinoline nucleus is a well-established pharmacophore, and modifications at the C6-position can significantly modulate the biological activity of the resulting compounds.

Antimicrobial Agents:

Numerous quinoline derivatives have demonstrated potent antimicrobial activity.[1][4] The introduction of various aryl and heteroaryl substituents at the C6-position of the quinolin-2-one core can lead to compounds with enhanced activity against a range of bacterial and fungal pathogens. For instance, studies have shown that certain iodo-quinoline derivatives exhibit significant antibacterial effects against Staphylococcus epidermidis and antifungal activity against Candida parapsilosis.[1] The lipophilicity and electronic properties of the substituent at the C6-position play a crucial role in determining the antimicrobial spectrum and potency.

Anticancer Agents:

The quinoline scaffold is also a prominent feature in many anticancer drugs.[2][5][21] Derivatives of this compound can be explored as potential inhibitors of various cancer-related targets, such as protein kinases and topoisomerases. The ability to introduce a wide array of functional groups via Suzuki, Sonogashira, and Buchwald-Hartwig couplings allows for the systematic exploration of structure-activity relationships (SAR) to optimize anticancer potency and selectivity. For example, the introduction of specific substituted aryl groups can lead to compounds with significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).[6]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds. Its strategic placement of a reactive iodine atom and a modifiable hydroxyl/keto group allows for the application of powerful synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust foundation for researchers to access novel 6-substituted quinolin-2-one derivatives. The established and potential applications of these derivatives in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents, underscore the significance of this compound as a key starting material in modern drug discovery programs.

References

  • Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem. Accessed January 11, 2026.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. Published February 7, 2024.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Published November 21, 2008.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald–Hartwig amination. Wikipedia. Accessed January 11, 2026.
  • Sonogashira Coupling. Organic Chemistry Portal. Accessed January 11, 2026.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health. Accessed January 11, 2026.
  • Synthesis of 6-Aryl Substituted 4-Quinolones via Suzuki Cross Coupling.
  • Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Oriental Journal of Chemistry. Accessed January 11, 2026.
  • Suzuki reaction. Wikipedia. Accessed January 11, 2026.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Published October 5, 2022.
  • Antibacterial activity of synthesized test compounds.
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. Accessed January 11, 2026.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published April 3, 2025.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. Published February 16, 2024.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Accessed January 11, 2026.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Institutes of Health. Accessed January 11, 2026.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 11, 2026.
  • The Buchwald–Hartwig Amination After 25 Years.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. PubMed. Accessed January 11, 2026.
  • Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 6-Ethynylcinnoline. Benchchem. Accessed January 11, 2026.
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health. Accessed January 11, 2026.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Accessed January 11, 2026.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Accessed January 11, 2026.
  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Accessed January 11, 2026.
  • Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions.
  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. National Institutes of Health. Published February 13, 2023.
  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 11, 2026.
  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Accessed January 11, 2026.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Accessed January 11, 2026.
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
  • Application Notes and Protocols for Sonogashira Coupling Reactions with 2-Octyn-1-ol Derivatives. Benchchem. Accessed January 11, 2026.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232).
  • Synthesis of 6-aryl substituted 4-quinolones via Suzuki cross coupling. Semantic Scholar. Published January 8, 2014.
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Accessed January 11, 2026.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. Published August 13, 2019.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Accessed January 11, 2026.
  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. PubMed. Accessed January 11, 2026.

Sources

Protocol for the Selective N-Alkylation of 6-Iodoquinolin-2-ol: A Guide to Synthesis, Optimization, and Mechanistic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The N-alkylated 2-quinolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The selective introduction of alkyl groups at the nitrogen atom of 6-Iodoquinolin-2-ol, a versatile building block, is a critical transformation for generating libraries of novel compounds for drug discovery. This application note provides a comprehensive guide to the N-alkylation of this compound, addressing the fundamental challenge of regioselectivity against competing O-alkylation. We present a robust and scalable protocol utilizing Phase Transfer Catalysis (PTC), detail the underlying mechanistic principles, and offer a systematic approach to troubleshooting and optimization.

Introduction: The Significance of N-Alkylated Quinolones

Quinolin-2(1H)-one, also known as carbostyril, and its derivatives are cornerstone structures in pharmaceutical development. The strategic functionalization of the quinolone core has led to compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties[1][2]. The substituent at the N1 position is particularly crucial as it can significantly modulate the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The 6-iodo substituent serves as a valuable synthetic handle, enabling further structural diversification through cross-coupling reactions.

However, the synthesis of N-alkylated quinolones is complicated by the ambident nucleophilic nature of the quinolinone ring. This guide aims to provide researchers with a reliable methodology to achieve high regioselectivity for the desired N-alkylated product.

The Core Challenge: N- vs. O-Alkylation and Tautomerism

This compound exists in a tautomeric equilibrium between the lactam (amide) form, 6-iodoquinolin-2(1H)-one, and the lactim (enol) form, this compound. The lactam form is generally more stable. Upon deprotonation with a base, a resonance-stabilized ambident anion is formed, with nucleophilic character on both the nitrogen and oxygen atoms[3][4][5]. The reaction conditions—specifically the choice of solvent, base, and counter-ion—dramatically influence whether the subsequent alkylation occurs on the nitrogen (N-alkylation) or the oxygen (O-alkylation)[4][6][7].

tautomerism cluster_0 Deprotonation cluster_1 Alkylation Pathways (Sₙ2) Lactam 6-Iodoquinolin-2(1H)-one (Lactam Form) Anion Resonance-Stabilized Anion Lactam->Anion + Base - HB N_Product N-Alkylated Product (Desired) Anion->N_Product Attack via Nitrogen (Favored in polar aprotic solvents) O_Product O-Alkylated Product (Byproduct) Anion->O_Product Attack via Oxygen (Favored by 'harder' cations)

Diagram 1: Tautomerism and competing N- vs. O-alkylation pathways.

Controlling this regioselectivity is paramount. While classical alkylation methods often yield difficult-to-separate mixtures, Phase Transfer Catalysis (PTC) has emerged as a highly effective technique for directing the reaction towards the nitrogen atom[1][8].

Recommended Protocol: N-Alkylation via Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid and a liquid)[9]. In this protocol, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), transports the deprotonated quinolinone anion from the solid phase (or aqueous phase if an aqueous base is used) into the organic phase where the alkylating agent resides[10]. This "naked" anion in the organic phase is highly reactive, and the lipophilic environment favors alkylation at the softer nitrogen atom.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound (or -2(1H)-one)>98%BenchChem, etc.Starting material.[11]
Alkyl Halide (R-X)Reagent GradeMajor suppliersE.g., Benzyl bromide, Ethyl iodide, Propyl bromide.
Potassium Carbonate (K₂CO₃)Anhydrous, finely powderedMajor suppliersServes as the base. Ensure it is dry.[12][13]
Tetrabutylammonium Bromide (TBAB)>99%Major suppliersPhase Transfer Catalyst.[1][8]
N,N-Dimethylformamide (DMF)AnhydrousMajor suppliersReaction solvent. A polar aprotic solvent is crucial.[12]
Ethyl Acetate (EtOAc)ACS GradeMajor suppliersFor extraction.
Brine (Saturated aq. NaCl)--For washing.
Sodium Sulfate (Na₂SO₄)AnhydrousMajor suppliersFor drying the organic layer.
Silica Gel230-400 meshMajor suppliersFor column chromatography.
Round-bottom flask, condenser, stir bar--Standard laboratory glassware.
Step-by-Step Experimental Protocol

workflow start Start reagents 1. Combine Reactants (this compound, K₂CO₃, TBAB in DMF) start->reagents stir 2. Stir at RT (15-20 min) reagents->stir add_alkyl 3. Add Alkyl Halide (Dropwise) stir->add_alkyl react 4. Heat Reaction (50-70 °C, Monitor by TLC) add_alkyl->react workup 5. Aqueous Workup (Quench with water, Extract with EtOAc) react->workup purify 6. Purify (Column Chromatography) workup->purify analyze 7. Characterize (NMR, MS, etc.) purify->analyze end End analyze->end troubleshooting issue1 Issue: Low or No Conversion Check TLC for starting material cause1a Cause: Ineffective Deprotonation Base is hydrated or low quality. Insufficient base used. issue1:main->cause1a:head cause1b Cause: Poor Alkylating Agent R-Cl is less reactive than R-Br or R-I. issue1:main->cause1b:head sol1a Solution Use freshly dried, finely powdered K₂CO₃. Increase base to 2.5-3.0 eq. cause1a:main->sol1a:head sol1b Solution Switch to the corresponding bromide or iodide. Add catalytic NaI (Finkelstein reaction). cause1b:main->sol1b:head issue2 Issue: O-Alkylation Byproduct Observed Ratio of N:O product is low cause2a Cause: Reaction Conditions Protic solvent contamination. Incorrect catalyst. issue2:main->cause2a:head sol2a Solution Ensure anhydrous solvent and reagents. Confirm use of TBAB or similar quat salt. cause2a:main->sol2a:head

Sources

The Strategic Application of 6-Iodoquinolin-2-ol in the Development of Novel Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibitor Discovery

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The quinoline scaffold has proven to be a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[2][3][4][5] Its rigid, planar structure and the presence of a nitrogen atom allow for a multitude of interactions within the ATP-binding pocket of kinases, making it an ideal starting point for the design of potent and selective inhibitors.[2] Among the various substituted quinolines, 6-Iodoquinolin-2-ol presents itself as a particularly versatile and strategic starting material for the development of next-generation kinase inhibitors. The presence of the iodine atom at the 6-position offers a key handle for synthetic diversification through cross-coupling reactions, enabling the exploration of chemical space and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the application of this compound in kinase inhibitor development, complete with detailed synthetic protocols, assay methodologies, and an analysis of structure-activity relationships.

The Rationale for Employing this compound: A Chemist's Perspective

The strategic advantage of this compound lies in the reactivity of the carbon-iodine bond. This bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[6] This allows for the facile introduction of a diverse range of substituents at the 6-position, including aryl, heteroaryl, alkyl, and amino groups. This synthetic flexibility is paramount in the iterative process of lead optimization, where subtle structural modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. Furthermore, the 2-oxo functionality of the quinoline ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature of many potent kinase inhibitors.

Synthesis of this compound and its Derivatives

The successful application of this compound as a scaffold begins with its efficient synthesis. While several methods for the synthesis of quinolones have been reported, a practical approach for the preparation of 6-iodo-substituted quinolones involves a one-pot, three-component reaction.[7][8]

Protocol 1: Synthesis of this compound

This protocol is based on the Doebner synthesis, a reliable method for the preparation of quinoline-4-carboxylic acids, which can be subsequently converted to the desired 2-olone. A related approach involves the direct synthesis of 6-iodo-substituted carboxy-quinolines.[8]

Materials:

  • 4-Iodoaniline

  • Pyruvic acid

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add pyruvic acid (1.1 eq) to the mixture.

  • Carefully add trifluoroacetic acid (TFA) as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, the 6-iodo-quinoline-4-carboxylic acid, is collected by filtration and washed with water.

  • To obtain this compound, the carboxylic acid can be subjected to decarboxylation and rearrangement under specific conditions, or a modified synthetic route starting with appropriate precursors can be employed. A direct iodination of quinolin-2-ol at the 6-position is also a feasible strategy.[9][10]

G

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-quinolin-2-ol Derivatives

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[6][11][12][13]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add a 10:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the vial and heat the reaction mixture to 80-100 °C for 2-4 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Biochemical and Cellular Evaluation of this compound Derivatives

Once a library of derivatives has been synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to evaluate activity in a more physiological context.

Biochemical Kinase Inhibition Assays

A variety of assay formats are available to measure the inhibition of kinase activity in vitro. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice due to their high sensitivity and homogeneous format.[14][15]

This protocol provides a general framework for a TR-FRET assay. Specific reagents and concentrations will vary depending on the kinase and substrate.[16][17]

Materials:

  • Synthesized this compound derivatives

  • Target kinase

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (containing MgCl₂)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume black plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, kinase, and biotinylated substrate peptide in assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Europium-labeled antibody and SA-APC).

  • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. IC₅₀ values are then calculated from the dose-response curves.

G

Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for confirming that a compound can inhibit its target kinase within a cellular environment and for assessing its downstream effects on signaling pathways.[18]

This protocol allows for the direct visualization of the inhibition of substrate phosphorylation in cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Synthesized this compound derivatives

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the kinase substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the kinase substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Structure-Activity Relationship (SAR) of this compound Derivatives

The SAR of this compound derivatives is a critical aspect of the drug discovery process, providing insights into the structural requirements for potent and selective kinase inhibition. While specific SAR data for a broad range of this compound derivatives is still emerging, valuable inferences can be drawn from related quinoline-based kinase inhibitors.

Key SAR Insights:

  • The 6-Position: The iodine atom at the 6-position is not only a synthetic handle but can also contribute to binding affinity through halogen bonding or by occupying a hydrophobic pocket within the ATP-binding site. Studies on related 6-substituted quinolinones have shown that the nature of the substituent at this position is critical for potency.[5]

  • Aryl and Heteroaryl Substituents: Introduction of aryl and heteroaryl groups at the 6-position via Suzuki coupling can lead to a significant increase in potency. The electronic and steric properties of these substituents can be fine-tuned to optimize interactions with the kinase.

  • Hydrogen Bonding: The 2-oxo group and the N-H of the quinolinone ring are crucial for forming hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding site.

  • Selectivity: The iodine substituent and the diverse groups that can be introduced at the 6-position can be exploited to achieve selectivity for specific kinases. For instance, studies on iodo-substituted indolo[3,2-c]quinolines have demonstrated that the iodine atom plays a key role in achieving high selectivity for DYRK1A over other kinases.[2][19]

Kinase Target Key Structural Features of Inhibitors Reference
DYRK1A Iodo-substitution on the quinoline scaffold[2][19][20][21]
Chek1 Substitution at the 6-position of the quinolinone core[5][22][23][24][25][26]
VEGFR-2 Quinoline scaffold with a urea moiety[27][28]

Conclusion and Future Directions

This compound represents a highly promising and strategically valuable scaffold for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the potential for the iodo-substituent to enhance potency and selectivity, makes it an attractive starting point for drug discovery campaigns targeting a wide range of kinases. The protocols and insights provided in this technical guide offer a solid foundation for researchers to explore the full potential of this versatile chemical entity. Future work in this area will likely focus on the synthesis and evaluation of large, diverse libraries of this compound derivatives against a broad panel of kinases to identify novel inhibitors with therapeutic potential for various diseases, including cancer and neurodegenerative disorders.

References

  • Abbassi, R., et al. (2014). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 57(15), 6563-6579.
  • DCReport.org. (2025).
  • Debiton, E., et al. (2019). New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis. European Journal of Medicinal Chemistry, 166, 364-377.
  • Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 17(14), 1222-1230.
  • Foucourt, A., et al. (2019).
  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
  • Mehta, P., et al. (2021).
  • Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Kinase Assays.
  • JoVE. (2023).
  • Popa, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 842.
  • Besson, T., et al. (2018). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. Molecules, 23(11), 2828.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol.
  • Hudson, A. M., et al. (2018). In vitro kinase assays. Bio-protocol, 8(12), e2888.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for FLT4 (VEGFR3).
  • Reaction Biology. (2022).
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
  • Shah, K., & Contreras-Vallejos, E. (2016). Protocols for Characterization of Cdk5 Kinase Activity. Journal of Visualized Experiments, (118), 54930.
  • Popa, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • SciSpace. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • ChemicalBook. (n.d.). 6-Iodo-1H-quinolin-2-one synthesis.
  • Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912.
  • Cacchi, S., et al. (2003). Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters, 5(21), 3843-3846.
  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • Guzi, T. J., et al. (2011). Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites. Molecular Cancer Therapeutics, 10(4), 591-602.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
  • Pierre, F., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 45-48.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Kiamuddin, M., & Choudhury, A. L. (1964). The 5-and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 7(3), 153-156.
  • Dent, P., & Grant, S. (2010). CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle. Cancer Biology & Therapy, 9(3), 193-195.
  • Horta, P., et al. (2017). On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. Pure and Applied Chemistry, 89(6), 765-776.
  • Bryant, B. K., & Sears, C. R. (2016). CHEK again: revisiting the development of CHK1 inhibitors for cancer therapy. Future Oncology, 12(11), 1385-1396.
  • Cacchi, S., & Fabrizi, G. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5458.
  • Bryant, B. K., et al. (2014). Chk1 Inhibition as a Novel Therapeutic Strategy for Treating Triple-Negative Breast and Ovarian Cancers. Molecular Cancer Therapeutics, 13(10), 2491-2502.
  • Synapse. (2023).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). SAR-identified moieties responsible for activity in quinine 3.
  • EMBL-EBI. (n.d.). quinolin-2-ol (CHEBI:16365).
  • MDPI. (2023).
  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Prakash, C., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 62-71.
  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • Chaikuad, A., et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 61(17), 7664-7676.
  • Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)
  • MDPI. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity.
  • Fucini, R. V., et al. (2006). Optimization of 2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones: orally active inhibitors of lck kinase. Journal of Medicinal Chemistry, 49(23), 6897-6908.

Sources

Evaluating the Bioactivity of 6-Iodoquinolin-2-ol Derivatives: From Cytotoxicity Screening to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to their presence in numerous natural products and pharmacologically active compounds.[1][2] The quinolin-2-ol (carbostyril) core, in particular, is a versatile starting point for the synthesis of molecules with a wide spectrum of biological activities, including potent anti-cancer properties.[2][3] The introduction of a halogen, such as iodine at the 6-position, can significantly modulate a compound's physicochemical properties, including its lipophilicity and ability to form halogen bonds, potentially enhancing its interaction with biological targets and improving therapeutic efficacy.

The journey of a novel compound series, such as 6-Iodoquinolin-2-ol derivatives, from the bench to potential clinical application is critically dependent on a robust and systematic evaluation of its biological effects. Cell viability and cytotoxicity assays are the foundational tools in this process.[4][5] They provide the initial, crucial data on a compound's potency and its impact on cell survival and proliferation.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the underlying scientific rationale for a tiered approach to characterizing the bioactivity of novel this compound derivatives. We will progress from primary screening of metabolic activity to the elucidation of specific cell death mechanisms, ensuring a thorough and logical investigative workflow.

Anticipated Mechanisms of Action

While the specific targets of novel this compound derivatives require empirical discovery, the broader quinoline class is known to induce cell death through multiple pathways. Understanding these established mechanisms provides a logical framework for designing downstream experiments.

  • Induction of Apoptosis: Many quinoline-based anticancer agents trigger programmed cell death, or apoptosis.[7] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspase enzymes that execute the dismantling of the cell.[8]

  • Cell Cycle Arrest: Compounds can halt cell proliferation by inducing arrest at specific checkpoints in the cell cycle (e.g., G0/G1, S, or G2/M phases), preventing damaged cells from replicating.[3]

  • Modulation of Signaling Pathways: Quinoline derivatives have been shown to interfere with critical pro-survival signaling cascades. A key example is the inhibition of the Akt/mTOR pathway, which is often hyperactive in cancer and promotes cell growth and survival.[9]

  • Induction of Cellular Stress: Some quinolinol molecules can function as multi-targeting agents, inducing overwhelming proteotoxic and endoplasmic reticulum (ER) stress that cannot be resolved, ultimately leading to cell death.[9][10]

Quinoline This compound Derivative Stress Cellular Stress (ER Stress, Oxidative Stress) Quinoline->Stress Signaling Inhibition of Pro-Survival Signaling (e.g., Akt/mTOR) Quinoline->Signaling Mito Mitochondrial Perturbation Quinoline->Mito Casp9 Caspase-9 Activation Stress->Casp9 Intrinsic Pathway Signaling->Casp9 Intrinsic Pathway Mito->Casp9 Intrinsic Pathway Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Generalized intrinsic pathway for quinoline-induced apoptosis.

A Tiered Experimental Workflow

A logical progression of experiments is essential for efficient and insightful compound characterization. We advocate a three-tiered approach, moving from broad screening to specific mechanistic questions.

Tier1 Tier 1: Primary Screening (MTT / Metabolic Assay) - Is the compound active? - What is its potency (IC50)? Tier2 Tier 2: Mode of Death (Annexin V / PI Assay) - How does it kill cells? (Apoptosis vs. Necrosis) Tier1->Tier2 Active Compounds Tier3 Tier 3: Proliferation Effects (Cell Cycle Analysis) - Does it stop cell division? - Where does it arrest the cycle? Tier2->Tier3 Further Characterization

Figure 2: Recommended three-tiered workflow for compound evaluation.

Part I: Primary Screening for Cytotoxicity & Viability

The first critical step is to determine whether a this compound derivative has any biological activity and to quantify its potency, typically by determining the half-maximal inhibitory concentration (IC50).

Scientific Rationale: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[11] Its reliability, cost-effectiveness, and high-throughput compatibility make it the gold standard for initial cytotoxicity screening.

Detailed Protocol: MTT Assay

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom cell culture plates

  • This compound derivative(s)

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS), filtered

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl[3]

  • Multichannel pipette and microplate reader (absorbance at 570 nm)

Procedure:

  • Compound Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the this compound derivative in sterile DMSO. Aliquot and store at -20°C to avoid freeze-thaw cycles.[12]

    • On the day of the experiment, prepare serial dilutions of the compound in complete culture medium. Crucial: The final DMSO concentration in the wells should not exceed 0.5% to prevent solvent-induced toxicity.[12]

  • Cell Seeding:

    • Harvest cells and perform a viable cell count (e.g., using Trypan Blue).

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of medium.[3][12]

    • Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Carefully remove the medium and add 100 µL of medium containing the various concentrations of your compound.

    • Essential Controls: Include wells for "Vehicle Control" (medium with the same final DMSO concentration as the highest compound dose) and "Medium Only" (no cells, for background absorbance).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[11]

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the crystals.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan.[12]

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculation:

      • Subtract the average absorbance of the "Medium Only" wells from all other readings.

      • Calculate Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

      • Plot Percent Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation

Summarize the IC50 values for different derivatives and cell lines in a clear, concise table.

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
This compound-AMCF-7 (Breast)487.8
This compound-AA549 (Lung)4815.2
This compound-BMCF-7 (Breast)482.1
This compound-BA549 (Lung)485.5
Doxorubicin (Control)MCF-7 (Breast)480.9

Part II: Elucidating the Mode of Cell Death

After confirming cytotoxic activity, the next logical question is how the cells are dying. The Annexin V/Propidium Iodide (PI) assay is the definitive method for distinguishing between the two major forms of cell death: apoptosis and necrosis.

Scientific Rationale: Annexin V & Propidium Iodide
  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.[3]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.[3]

By using these two probes together, we can differentiate cell populations via flow cytometry.

cluster_quad Flow Cytometry Output q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) xlabel Annexin V-FITC → ylabel Propidium Iodide (PI) →

Figure 3: Interpreting Annexin V/PI flow cytometry data quadrants.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells cultured in 6-well plates

  • This compound derivative(s)

  • Commercially available Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates (e.g., 2 x 10^5 cells/well) and allow them to attach overnight.[12]

    • Treat cells with the compound at relevant concentrations (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, which contains floating (potentially dead) cells. Centrifuge to pellet these cells.

    • Wash the adherent cells with PBS, then detach them using trypsin. Combine these with the pelleted cells from the supernatant. This step is critical to ensure all cell populations are analyzed.

  • Staining:

    • Wash the combined cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[7]

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour.[7] Use appropriate laser lines and filters for FITC (FL1 channel) and PI (FL2 or FL3 channel).

    • Collect data for at least 10,000 events per sample. Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants.

Part III: Investigating Anti-Proliferative Effects

If a compound has a high IC50 but still visibly reduces cell numbers, it may be acting as a cytostatic agent (inhibiting proliferation) rather than a cytotoxic one. Cell cycle analysis is the primary method to investigate this.

Scientific Rationale: DNA Content and the Cell Cycle

The cell cycle is composed of distinct phases (G1, S, G2, M), each characterized by a specific amount of DNA.[3]

  • G0/G1 Phase: Cells have a normal (2N) complement of DNA.

  • S Phase: DNA synthesis occurs, so cells have a DNA content between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a 4N DNA content.

Propidium Iodide (PI) binds stoichiometrically to DNA. By permeabilizing cells and staining them with PI, the fluorescence intensity of a cell is directly proportional to its DNA content. Flow cytometry can then generate a histogram that reveals the distribution of the cell population across the different cycle phases.[3]

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cells cultured in 6-well plates

  • This compound derivative(s)

  • Cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells in 6-well plates as described in the apoptosis protocol (Section 5.2).

  • Cell Harvesting:

    • Harvest both floating and adherent cells as previously described. Wash the cell pellet with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This permeabilizes the membrane and preserves the cellular structure.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading any double-stranded RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated samples to the vehicle control to identify any accumulation in a specific phase, which indicates cell cycle arrest.

References

  • Li, Y., et al. (2021). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. [Link]

  • Mallet, F., et al. (2022). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Omega. [Link]

  • Aziz, M., et al. (2016). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. SLAS Discovery. [Link]

  • Borden, B. A., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology. [Link]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. [Link]

  • Wang, Z., et al. (2024). Near-Infrared Chemiluminescence Probe for Superoxide Anion Imaging in Alzheimer's Disease. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • D'Accardo, E., et al. (2024). Advantages and limitations of using cell viability assays for 3D bioprinted constructs. Biofabrication. [Link]

  • Szebeni, G. J., et al. (2022). A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. International Journal of Molecular Sciences. [Link]

  • Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]

  • Desai, N. C., et al. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Wang, X., et al. (2023). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Cancers. [Link]

  • Fassihi, A., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. [Link]

  • Begum, H., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research. [Link]

  • IJRSI. (2024). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Link]

  • Gupta, H., et al. (2013). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ulewicz, M., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules. [Link]

  • Maurya, A., & Dubey, B. (2024). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • Zhang, T., et al. (2024). Comprehensive landscape of cell death mechanisms: from molecular cross-talk to therapeutic innovation in oncology. Frontiers in Immunology. [Link]

  • Katalinić, M., et al. (2023). Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells. Toxicology. [Link]

  • Da Settimo, F., et al. (2016). Tumour cell population growth inhibition and cell death induction of functionalized 6-aminoquinolone derivatives. Journal of Cellular and Molecular Medicine. [Link]

Sources

Synthesis of Novel Fluorescent Probes from 6-Iodoquinolin-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-2-one Scaffold as a Privileged Fluorophore

The quinolin-2-one (carbostyril) core is a foundational scaffold in the development of fluorescent probes, valued for its inherent photophysical properties, rigid structure, and synthetic versatility.[1] Quinoline-based probes are integral to bioimaging and sensing applications due to their capacity for high quantum yields and sensitivity to their microenvironment.[2] The strategic placement of an iodine atom at the 6-position of the quinolin-2-ol backbone provides a highly versatile reactive handle for introducing a diverse array of functionalities through modern cross-coupling chemistry. This transforms the humble 6-iodoquinolin-2-ol into a powerful platform for creating bespoke fluorescent probes tailored for specific applications in cellular imaging, analyte detection, and drug development.[3]

This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and photophysical characterization of fluorescent probes derived from this compound. We will delve into three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. For each, we will not only provide step-by-step protocols but also explain the underlying mechanistic principles and the rationale for the selection of specific catalysts, ligands, and reaction conditions.

Core Synthetic Strategies: Functionalization of the C6 Position

The iodine substituent at the C6 position of the quinolin-2-ol ring is the key to its utility as a probe precursor. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental for tuning the probe's electronic and photophysical properties. The introduction of electron-donating or electron-withdrawing groups at this position can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in absorption and emission wavelengths, Stokes shift, and quantum yield.[4][5]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Synthetic pathways from this compound.

Suzuki-Miyaura Coupling: Crafting 6-Arylquinolin-2-ol Probes

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[6][7] This reaction is particularly valuable for synthesizing biaryl fluorescent probes, where the electronic properties of the appended aryl group can be systematically varied to tune the fluorescence output.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base. The base activates the boronic acid, enhancing its nucleophilicity.[6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final 6-arylquinolin-2-ol product.[8]

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)quinolin-2-ol

This protocol details the synthesis of a representative 6-arylquinolin-2-ol probe.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then brine (20 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(4-methoxyphenyl)quinolin-2-ol.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10] This reaction is instrumental in creating fluorescent probes with extended π-conjugation and increased structural rigidity, which can lead to sharper emission spectra and larger Stokes shifts.[11]

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of this compound to a Pd(0) species, followed by transmetalation and reductive elimination.

  • Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (usually an amine) to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[12]

dot graph G { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Sonogashira cross-coupling catalytic cycles.

Experimental Protocol: Synthesis of 6-(Phenylethynyl)quinolin-2-ol

This protocol describes the synthesis of a representative 6-alkynylquinolin-2-ol probe.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Add anhydrous DMF (10 mL) and anhydrous triethylamine (5 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, dilute the reaction mixture with diethyl ether (50 mL).

  • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 6-(phenylethynyl)quinolin-2-ol.

Buchwald-Hartwig Amination: Introducing Nitrogen Functionalities

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][13] This reaction is exceptionally useful for creating donor-acceptor type fluorescent probes, where the introduced amino group acts as a strong electron donor, often resulting in probes with high sensitivity to solvent polarity and large Stokes shifts.[14]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions:

  • Oxidative Addition: A Pd(0) species adds to the this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl and amido groups are eliminated from the palladium, forming the C-N bond of the final product and regenerating the Pd(0) catalyst.[13]

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Simplified Buchwald-Hartwig amination cycle.

Experimental Protocol: Synthesis of 6-morpholinoquinolin-2-ol

This protocol provides a method for synthesizing a representative 6-aminoquinolin-2-ol probe.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.04 mmol).

  • Add Pd₂(dba)₃ (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic mixture with a saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the pure 6-morpholinoquinolin-2-ol.

Photophysical Properties of 6-Substituted Quinolin-2-ol Probes

The true value of these synthetic endeavors lies in the resulting photophysical properties of the novel probes. The substitution at the C6 position directly influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby dictating the absorption and emission characteristics.

Probe ClassRepresentative SubstituentExpected λabs (nm)Expected λem (nm)Expected Stokes Shift (nm)Key Features
6-Aryl -Phenyl, -4-Methoxyphenyl340 - 380400 - 48060 - 100Tunable emission via aryl electronics.[15][16]
6-Alkynyl -Phenylethynyl350 - 390420 - 50070 - 110Increased quantum yield and rigidity.[9][11]
6-Amino -Morpholino, -NMe₂380 - 430480 - 550100 - 120High sensitivity to solvent polarity (solvatochromism).[14]

Note: The values in this table are illustrative and can vary significantly based on the specific substituent and the solvent environment.

Conclusion and Future Outlook

This compound stands as a powerful and versatile starting material for the development of novel fluorescent probes. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a robust toolkit for the rational design and synthesis of probes with tailored photophysical properties. By carefully selecting the coupling partner, researchers can fine-tune the absorption and emission wavelengths, Stokes shift, and environmental sensitivity of the resulting fluorophores. The protocols and principles outlined in this guide offer a solid foundation for the synthesis and exploration of new quinolin-2-ol-based probes, paving the way for advancements in high-resolution cellular imaging, sensitive analyte detection, and innovative drug discovery platforms.

References

  • Synthesis and Photophysical Properties of the 2-(3-(2-Alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones. (n.d.). MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of 6-Chloro-2(4-Methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ). (n.d.). ResearchGate. Available at: [Link]

  • Effect of Direct Alkyne Substitution on the Photophysical Properties of Two Novel Octasubstituted Zinc Phthalocyanines. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. (2013). ResearchGate. Available at: [Link]

  • Effect of Direct Alkyne Substitution on the Photophysical Properties of Two Novel Octasubstituted Zinc Phthalocyanines. (2021). ResearchGate. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2014). ResearchGate. Available at: [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). ResearchGate. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. (n.d.). MDPI. Available at: [Link]

  • Sonogashira Coupling. (2021). Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Quinoline and its derivatives represent a prominent class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2] A critical step in the preclinical evaluation of these compounds is the accurate and robust assessment of their cytotoxic effects in vitro. This guide provides a comprehensive overview of the principles and detailed protocols for evaluating the cytotoxicity of quinoline compounds. We will delve into the rationale behind the selection of appropriate assays, cell lines, and experimental controls, while also addressing common challenges such as compound solubility and assay interference. The methodologies described herein are designed to ensure scientific rigor and generate reproducible, high-quality data essential for advancing drug discovery programs.

Introduction: The Rationale for Cytotoxicity Profiling of Quinoline Derivatives

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Many novel quinoline derivatives are designed to induce cell death in cancer cells, making the characterization of their cytotoxic profile a primary objective.[4][5] In vitro cytotoxicity assays serve as a fundamental tool for:

  • Primary Screening: Rapidly identifying hit compounds with potent cytotoxic activity from a library of synthesized quinoline derivatives.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the quinoline core influence cytotoxic potency.[3]

  • Mechanism of Action (MoA) Elucidation: Differentiating between cytotoxic mechanisms, such as necrosis and apoptosis, to inform further development.[1][6]

  • Selective Toxicity Assessment: Comparing the cytotoxic effects on cancer cell lines versus normal, non-cancerous cell lines to determine a therapeutic window.[7]

A multi-assay approach is often necessary for a comprehensive understanding of a compound's cytotoxic profile. This guide will focus on three widely adopted methods: a metabolic activity assay (MTT), a membrane integrity assay (LDH), and an apoptosis induction assay (Caspase-3/7).

Foundational Considerations: Setting the Stage for Robust Data

Before embarking on specific assay protocols, several foundational elements must be addressed to ensure the integrity and reproducibility of your results.

Cell Line Selection and Culture

The choice of cell line is paramount and should be guided by the therapeutic goal.[8] For anticancer drug development, a panel of cell lines representing different tumor types is often used.[9][10]

  • Relevance: Select cell lines that are relevant to the cancer type being targeted. For example, MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and PC-3 (prostate cancer) are commonly used.[9][11]

  • Genotypic/Phenotypic Characteristics: The unique genetic makeup of a cell line can significantly impact its response to a drug.[8] Consider the expression levels of the putative target of your quinoline compounds.

  • Culture Conditions: Adhere strictly to the culture conditions recommended by the supplier (e.g., ATCC).[12][13] This includes using the specified basal media, serum concentration, and supplements.[13] Most cell lines are cultured at 37°C in a humidified atmosphere with 5% CO₂.[14]

  • Cell Health and Passage Number: Use cells that are in the logarithmic phase of growth and maintain a consistent, low passage number to avoid phenotypic drift.[15] Primary cells have a limited number of divisions before senescence.[16]

Compound Management: Solubility and Vehicle Controls

Quinoline compounds can exhibit poor aqueous solubility, a factor that can confound cytotoxicity data.

  • Solubilization: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions. However, the final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity.[17]

  • Precipitation: A common issue is the precipitation of the compound when the DMSO stock is diluted into aqueous culture medium.[17] This can be mitigated by preparing intermediate dilutions in medium. Visually inspect for precipitation under a microscope.

  • Vehicle Control: It is essential to include a vehicle control in every experiment. This consists of cells treated with the same final concentration of the solubilizing agent (e.g., DMSO) used to deliver the test compound. This allows for the differentiation of compound-specific effects from any effects of the solvent itself.[18]

Experimental Workflows: A Multi-Faceted Approach to Cytotoxicity

No single assay can provide a complete picture of cytotoxicity. We recommend a tiered approach, starting with an assessment of metabolic activity, followed by assays that probe specific cell death mechanisms.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action A Quinoline Compound Library B Metabolic Viability Assay (e.g., MTT, MTS) A->B C Determine IC50 Values Identify 'Hit' Compounds B->C D 'Hit' Compounds C->D Advance Hits E Membrane Integrity Assay (e.g., LDH Release) D->E F Apoptosis Assay (e.g., Caspase-3/7 Activity) D->F G Comprehensive Cytotoxicity Profile E->G F->G

Figure 1: A tiered experimental workflow for assessing quinoline compound cytotoxicity.

Protocol 1: MTT Assay for Metabolic Activity and Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of metabolically active, viable cells.

Principle of the MTT Assay

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan MTT MTT (Yellow, Soluble) MTT->Enzymes Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Figure 2: The core principle of the MTT cytotoxicity assay.

Materials
  • MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C.[20]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[6]

  • Sterile 96-well flat-bottom plates.

  • Appropriate cell culture medium and supplements.

  • Quinoline compound stock solutions (e.g., in DMSO).

  • Multichannel pipette and microplate reader.

Step-by-Step Protocol
  • Cell Seeding: Harvest cells in logarithmic growth phase. Perform a cell count and determine viability (e.g., via trypan blue exclusion). Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of culture medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions.[1]

    • Controls: Include wells for "untreated cells" (medium only), "vehicle control" (medium with the highest concentration of DMSO used), and "medium background" (medium only, no cells).[18]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[18] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[18]

    • For Suspension Cells: Centrifuge the plate (e.g., 1000 x g for 5 min), carefully remove the supernatant, and then add the solubilization solution.[18]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis
  • Subtract the average absorbance of the "medium background" wells from all other readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits cell viability by 50%).[1]

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 15,000 cells/wellMust be optimized for each cell line to ensure logarithmic growth throughout the assay period and a linear absorbance response.
Compound Concentrations Logarithmic series (e.g., 0.01 to 100 µM)A wide range is needed to generate a complete dose-response curve and accurately determine the IC₅₀.[21]
MTT Incubation Time 2 - 4 hoursSufficient time for formazan development without causing toxicity from the MTT reagent itself.[22]
Final DMSO Concentration < 0.5% (v/v)High concentrations of DMSO are cytotoxic and will confound the results.[17]

Table 1: Key Parameters for MTT Assay Optimization.

Trustworthiness & Troubleshooting
  • Interference: Some quinoline compounds, due to their chemical nature, can directly reduce MTT, leading to a false-positive signal (apparent high viability).[23] To test for this, run a control plate with compounds and MTT in cell-free medium.[23] If significant color change occurs, an alternative assay like AlamarBlue or LDH should be considered.

  • Incomplete Solubilization: Ensure formazan crystals are fully dissolved before reading, as this is a common source of variability.[18] Using a solubilization solution containing SDS can improve dissolution.[24]

Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[25] LDH is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon cell lysis or necrosis.[26]

Principle of the LDH Assay

LDH_Principle cluster_cells Cell Population Viable Viable Cell (Intact Membrane) LDH Retained Damaged Damaged Cell (Compromised Membrane) LDH Released Supernatant Culture Supernatant Damaged->Supernatant LDH Release Assay LDH Assay Reagent (Lactate + Tetrazolium Salt) Supernatant->Assay Sample Transfer Measurement Measure Absorbance (~490 nm) Assay->Measurement Enzymatic Reaction Forms Formazan

Figure 3: Workflow for the LDH cytotoxicity assay.

Materials
  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution).

  • Sterile 96-well flat-bottom plates.

  • Microplate reader capable of absorbance measurements at ~490 nm.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed and treat cells with quinoline compounds as described in the MTT protocol (Section 4.3, steps 1-3).

  • Establish Controls: It is critical to prepare the following controls for each plate:[1]

    • Spontaneous LDH Release: Untreated cells (measures background LDH release from normal cell turnover).

    • Maximum LDH Release: Untreated cells treated with the kit's Lysis Solution (10X) for ~45 minutes before supernatant collection. This lyses all cells and represents 100% cytotoxicity.

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the compound incubation period, centrifuge the plate at ~600 x g for 10 minutes to pellet the cells.[26]

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a fresh, flat-bottom 96-well plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light.[26] Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).

Data Analysis
  • Subtract the average absorbance of the "medium background" control from all other readings.

  • Calculate the percentage of cytotoxicity for each treatment using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[6] Caspases-3 and -7 are key "executioner" enzymes that are activated during the apoptotic cascade.[27] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7 to release a substrate for luciferase, generating a light signal.[28]

Principle of the Caspase-3/7 Assay

Caspase_Principle ApoptoticCell Apoptotic Cell Caspase Active Caspase-3/7 ApoptoticCell->Caspase contains Substrate Proluminescent Substrate (DEVD) Caspase->Substrate Cleaves Luciferase Luciferase Substrate->Luciferase Releases Aminoluciferin Light Luminescent Signal Luciferase->Light Generates

Figure 4: Mechanism of a luminescent caspase-3/7 assay.

Materials
  • Commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).

  • Sterile, opaque-walled 96-well plates suitable for luminescence measurements.

  • Microplate reader with luminescence detection capabilities.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and treat with quinoline compounds as described previously.

  • Reagent Preparation: Reconstitute the lyophilized assay substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[29]

  • Add-Mix-Measure: After the desired treatment period, remove the plates from the incubator and allow them to equilibrate to room temperature.

  • Add the Caspase-3/7 reagent to each well in a volume equal to the culture medium volume (e.g., 100 µL of reagent to 100 µL of medium).[28]

  • Mix the contents on a plate shaker at a low speed for 30-60 seconds to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Data Analysis
  • Subtract the average luminescence of the "medium background" wells from all other readings.

  • Data can be presented as the fold-change in caspase activity relative to the vehicle control:

    • Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial cytotoxic characterization of novel quinoline compounds. By employing a multi-assay approach that interrogates metabolic health, membrane integrity, and apoptotic pathways, researchers can build a comprehensive profile of a compound's biological activity. Positive hits from these assays can be further investigated using more advanced techniques such as flow cytometry for Annexin V/PI staining to distinguish between early and late apoptosis, and cell cycle analysis to determine if the compounds induce cell cycle arrest.[1][6] Rigorous adherence to these validated protocols, including careful optimization and the use of appropriate controls, will ensure the generation of reliable data to confidently guide the progression of promising quinoline derivatives in the drug discovery pipeline.

References

  • Bio-Rad Antibodies. Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. [Link]

  • Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. [Link]

  • National Institutes of Health (NIH). (2021). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. PMC. [Link]

  • Allevi bioprinters. AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. [Link]

  • Bio-Rad Antibodies. alamarBlue Protocols. [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Institutes of Health (NIH). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

  • On Science. ATCC ANIMAL CELL CULTURE GUIDE. [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • InvivoGen. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • PubMed. (2020). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • Bentham Science Publisher. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]

  • ResearchGate. Cytotoxic effects of synthesized quinoline derivatives on the viability.... [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • MilliporeSigma. Muse® Caspase-3/7 Kit. [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. [Link]

  • National Institutes of Health (NIH). (2014). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PMC. [Link]

  • ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. [Link]

  • Creative Bioarray. Establishment of Drug-resistant Cell Lines. [Link]

  • National Institutes of Health (NIH). (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]

  • ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. [Link]

  • MDPI. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Review on recent development of quinoline for anticancer activities. [Link]

  • Elsevier. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry. [Link]

Sources

Application Notes and Protocols: Screening the Antibacterial Activity of 6-Iodoquinolin-2-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) presents a formidable threat to global health, necessitating the urgent discovery and development of new classes of antibacterial agents.[1][2] Quinoline scaffolds have historically been a fertile ground for the development of potent therapeutic agents, most notably the fluoroquinolone antibiotics.[3][4][5] These compounds traditionally exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[4][6][7][8] This guide focuses on a specific, yet promising subclass: 6-iodoquinolin-2-ol analogs. The introduction of a halogen atom, such as iodine, into the quinoline core can significantly modulate the physicochemical properties and biological activity of the molecule, potentially enhancing its antibacterial efficacy and altering its spectrum of activity.[9][10]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and characterize the antibacterial potential of novel this compound analogs. The protocols detailed herein are designed to be self-validating, incorporating established methodologies and quality control measures to ensure data integrity and reproducibility.

Underlying Principles: The Rationale Behind the Screening Cascade

A hierarchical screening approach is employed to efficiently identify and characterize promising antibacterial candidates. This cascade begins with broad, qualitative screening to identify analogs with any antibacterial activity, followed by quantitative assays to determine the potency and spectrum of the most active compounds.

Diagram: Antibacterial Screening Workflow

Antibacterial Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening A Agar Well Diffusion Assay B Qualitative assessment of antibacterial activity A->B Observe zones of inhibition C Broth Microdilution Assay A->C Active Compounds D Determine Minimum Inhibitory Concentration (MIC) C->D Quantitative potency assessment E Minimum Bactericidal Concentration (MBC) Assay C->E Compounds with potent MIC F Determine bactericidal vs. bacteriostatic activity E->F Assess cell viability

Caption: A tiered approach for screening antibacterial compounds.

Part 1: Primary Screening - Agar Well Diffusion Assay

The agar well diffusion method is a preliminary, yet effective, technique for screening a library of this compound analogs against a panel of pathogenic bacteria.[11][12][13][14][15] This method provides a qualitative assessment of antibacterial activity by observing the zone of growth inhibition around a well containing the test compound.

Protocol: Agar Well Diffusion

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Stock solutions of this compound analogs (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin, 10 µg/mL)

  • Negative control (e.g., DMSO)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline or Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the MHA plates with the prepared bacterial inoculum to create a uniform lawn of bacteria.

  • Well Creation: Aseptically create wells in the agar plates using a sterile 6 mm cork borer.

  • Compound Addition: Carefully pipette a fixed volume (e.g., 50 µL) of each test analog solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation and Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. The presence of a clear zone around the well indicates antibacterial activity.

Data Presentation: Hypothetical Agar Well Diffusion Results
Compound IDGram-Positive Bacteria (Zone of Inhibition, mm)Gram-Negative Bacteria (Zone of Inhibition, mm)
S. aureusB. subtilis
Analog 1 1820
Analog 2 2225
Analog 3 1012
Analog 4 --
Ciprofloxacin 3032
DMSO --
(-) indicates no zone of inhibition.

Part 2: Secondary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Analogs demonstrating significant activity in the primary screen should be further evaluated to quantify their potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]

Protocol: Broth Microdilution Assay

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures

  • Stock solutions of active this compound analogs

  • Positive and negative controls

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the dilution series.[19]

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing CAMHB and inoculum, but no test compound.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16] This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Data Presentation: Hypothetical MIC Values
Compound IDMIC (µg/mL)
S. aureus
Analog 1 8
Analog 2 2
Analog 3 64
Ciprofloxacin 0.5

Part 3: Tertiary Screening - Minimum Bactericidal Concentration (MBC)

To determine whether a potent compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a Minimum Bactericidal Concentration (MBC) assay is performed. The MBC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Protocol: MBC Determination

Procedure:

  • From the MIC plate: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.

Mechanistic Insights: The Quinolone Mode of Action

Quinolone antibiotics, the parent class of the compounds under investigation, are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[8] Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[4][6]

Diagram: Quinolone Mechanism of Action

Quinolone Mechanism cluster_0 Normal DNA Replication cluster_1 Quinolone Action A DNA Gyrase/ Topoisomerase IV B Relaxes DNA supercoils A->B C Successful DNA replication B->C D This compound Analog E Binds to DNA-enzyme complex D->E F Stabilizes cleaved DNA E->F G Accumulation of double-strand breaks F->G H Cell Death G->H

Caption: Inhibition of bacterial DNA replication by quinolones.

The introduction of the 6-iodo substituent on the quinolin-2-ol backbone may influence the binding affinity of the analog to these target enzymes or even confer novel mechanisms of action. Therefore, mechanistic studies, such as enzyme inhibition assays, are a logical next step for promising lead compounds.

Conclusion and Future Directions

This guide provides a robust and systematic approach for the initial antibacterial screening of this compound analogs. By following these detailed protocols, researchers can effectively identify and characterize novel compounds with the potential to address the growing challenge of antimicrobial resistance. Promising candidates identified through this screening cascade should be subjected to further investigation, including toxicity profiling, in vivo efficacy studies, and detailed mechanistic elucidation to fully assess their therapeutic potential.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of and resistance to quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Gorgani, L., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772. [Link]

  • El-Sayed, W. M., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799–2805. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • Harrison, E. M., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Antimicrobial Chemotherapy, 76(11), 2849–2852. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Gorgani, L., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). YouTube. [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. [Link]

  • Li, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS omega, 3(11), 16535–16542. [Link]

  • Khan, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21738. [Link]

  • ResearchGate. (n.d.). An antibacterial assay by agar well diffusion method. [Link]

  • ResearchGate. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [Link]

  • Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5221–5252. [Link]

  • El-Sayed, W. M., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799–2805. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6755–6772. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552. [Link]

  • Kumar, A., et al. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 23(10), 2630. [Link]

  • Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. (2024). SSRN. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • Kumar, A., et al. (2021). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 354(1), e2000241. [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025). MDPI. [Link]

  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2024). MDPI. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2024). Nature. [Link]

  • Studies on antibacterial agents. II. Synthesis and antibacterial activities of substituted 1,2-dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids. (1990). Chemical & Pharmaceutical Bulletin, 38(9), 2459–2462. [Link]

Sources

Application Notes and Protocols for the Development of Anticancer Agents from Quinolinol Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the synthesis, in vitro evaluation, and mechanistic analysis of novel anticancer agents derived from quinolinol scaffolds. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: The Quinolinol Scaffold - A Privileged Structure in Oncology

Quinoline, a heterocyclic aromatic compound, and its hydroxylated form, quinolinol (hydroxyquinoline), represent a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from their recurring presence in compounds with a wide array of biological activities, particularly in oncology. The rigid, planar structure of the quinoline ring system allows it to effectively interact with various biological targets, such as intercalating with DNA or fitting into the active sites of enzymes.[3]

The addition of a hydroxyl group (to form a quinolinol) introduces a critical hydrogen-bonding donor/acceptor and a metal-chelating moiety, significantly expanding the potential mechanisms of action.[4][5] Notably, 8-hydroxyquinoline derivatives have demonstrated potent anticancer activities, often linked to their ability to chelate essential metal ions, induce oxidative stress, and inhibit key signaling pathways crucial for cancer cell survival and proliferation.[4][6]

Numerous quinoline-based drugs are either approved for cancer therapy or are in clinical development, targeting a range of mechanisms including:

  • Topoisomerase Inhibition: Compounds that interfere with DNA replication and repair.[1][7]

  • Kinase Inhibition: Agents that block signaling pathways responsible for cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[8]

  • Tubulin Polymerization Inhibition: Molecules that disrupt the formation of the mitotic spindle, leading to cell cycle arrest.

This guide will focus on the practical steps involved in synthesizing novel quinolinol derivatives and evaluating their potential as anticancer agents.

Part 2: Synthesis of Quinolinol Scaffolds

The versatility of the quinoline ring allows for the creation of diverse derivatives. Two classical and robust methods for synthesizing the core structure are the Doebner-von Miller reaction and the Friedländer synthesis.

Protocol 2.1: Synthesis of Substituted Quinolines via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a reliable method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[9][10] This approach allows for significant diversity in the final product based on the choice of substituted anilines and carbonyl precursors.

Causality: The acid catalyst is crucial for promoting both the initial Michael addition of the aniline to the unsaturated carbonyl compound and the subsequent intramolecular cyclization onto the aromatic ring. An oxidizing agent is then required to aromatize the dihydroquinoline intermediate to the stable quinoline product.[9]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted aniline (1.0 eq).

  • Acid Catalyst: Carefully add concentrated hydrochloric acid or sulfuric acid (2.0-3.0 eq) while cooling the flask in an ice bath.

  • Reactant Addition: To the stirred solution, add the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde or methyl vinyl ketone) (1.2 eq) dropwise. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, can also be included if the carbonyl compound does not serve as the oxidant.

  • Reflux: Heat the reaction mixture to reflux (typically 100-130°C) for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basification: Neutralize the acidic solution by slowly adding a concentrated base (e.g., 10 M NaOH) until the pH is ~8-9, leading to the precipitation of the crude product.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized quinolinol derivative using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol 2.2: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or ester).[11][12] It is particularly useful for creating highly functionalized quinolines.

Causality: The reaction can be catalyzed by either an acid or a base. The catalyst facilitates the initial condensation to form a Schiff base or an aldol-type adduct, which then undergoes an intramolecular cyclodehydration to form the stable, aromatic quinoline ring.[12]

Step-by-Step Protocol:

  • Reactant Mixture: In a suitable solvent (e.g., ethanol, toluene, or under solvent-free conditions), combine the 2-aminoaryl ketone (1.0 eq) and the carbonyl compound with an α-methylene group (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., KOH, piperidine) or an acid (e.g., p-toluenesulfonic acid, iodine).[11][13]

  • Reaction Conditions: Heat the mixture to reflux (80-150°C) for 2-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol) or purify via column chromatography on silica gel to obtain the pure quinoline derivative.

  • Characterization: Verify the structure of the final product using appropriate spectroscopic methods (NMR, MS, IR).

Part 3: In Vitro Evaluation of Anticancer Activity

Once a library of quinolinol derivatives is synthesized, a systematic screening process is required to identify promising candidates. This typically involves a tiered approach, starting with broad cytotoxicity assays and moving towards more specific mechanistic studies.

Workflow for In Vitro Screening

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Mechanistic Assays cluster_3 Lead Optimization synth Synthesis of Quinolinol Library char Structural Characterization (NMR, MS) synth->char mtt Cytotoxicity Screening (MTT Assay) Determine IC50 char->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis Active Compounds cellcycle Cell Cycle Analysis (Propidium Iodide) mtt->cellcycle Active Compounds target Target-Based Assays (Kinase/Topoisomerase) mtt->target Active Compounds sar Structure-Activity Relationship (SAR) Analysis apoptosis->sar cellcycle->sar target->sar lead_opt Lead Optimization sar->lead_opt G cluster_downstream RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Quinolinol Quinolinol Inhibitor Quinolinol->PI3K Inhibition AKT AKT Quinolinol->AKT Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates mTOR mTOR pAKT->mTOR Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by quinolinol-based agents.

Protocol 4.1: Western Blot Analysis of the PI3K/Akt Pathway

This protocol allows for the quantification of key proteins and their phosphorylation status within a specific signaling pathway.

Causality: A decrease in the phosphorylated (active) forms of proteins like Akt (at Ser473 or Thr308) following treatment with a quinolinol compound, without a significant change in total Akt levels, indicates that the compound inhibits the pathway upstream of or at Akt. [14][15] Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the quinolinol compound as previously described. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. [14]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and compare to the untreated control.

Part 5: Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the in vitro assays is crucial for establishing a structure-activity relationship (SAR). [4]By comparing the IC₅₀ values of different quinolinol derivatives, researchers can identify which chemical modifications enhance potency and selectivity.

Key Considerations for SAR:

  • Position of the Hydroxyl Group: The 8-hydroxy position is often critical for metal chelation and potent activity. [16]* Substituents on the Quinoline Ring: Halogen atoms (e.g., chlorine, bromine) at positions 5 and 7 can significantly increase lipophilicity and anticancer activity. [6]* Side Chains: The nature of substituents at other positions can influence target specificity, solubility, and pharmacokinetic properties. [4] The insights from SAR studies guide the rational design of the next generation of compounds, a process known as lead optimization, with the goal of improving efficacy and reducing toxicity.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kar, S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Szymański, P., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. Available at: [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • Sridharan, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Kar, S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available at: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline Synthesis. Retrieved from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT pathway.... Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • PubMed Central. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • PubMed Central. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]

  • PubMed Central. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Retrieved from [Link]

Sources

Application Notes and Protocols: 6-Iodoquinolin-2-ol in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Iodoquinolin-2-ol in OLED Emitter and Transport Layer Synthesis

Quinoline derivatives are a cornerstone in the design of materials for organic light-emitting diodes (OLEDs) due to their inherent electronic properties, high thermal stability, and rigid molecular structure.[1] Within this class of compounds, this compound, and its tautomeric form 6-iodoquinolin-2(1H)-one, emerges as a particularly versatile and powerful precursor for the synthesis of a new generation of OLED materials. Its strategic importance lies in the dual functionality it presents: the "2-ol" (or "2-one") position offers a site for tuning solubility and influencing molecular packing, while the "6-iodo" group serves as a highly reactive handle for introducing a wide array of functional moieties through palladium-catalyzed cross-coupling reactions.[2]

The carbon-iodine bond in this compound is significantly more reactive than its bromo or chloro counterparts in common cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] This enhanced reactivity allows for milder reaction conditions, which in turn improves functional group tolerance and often leads to higher yields and shorter reaction times. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of high-performance OLED materials, complete with detailed experimental protocols and an analysis of the structure-property relationships of the resulting compounds.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the this compound core is predominantly achieved through two powerful synthetic methodologies: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the creation of C-N bonds.[3][4] These reactions enable the facile introduction of various aryl and heteroaryl groups, which are crucial for tuning the electronic and photophysical properties of the final OLED materials.

Diagram of Synthetic Pathways from this compound

A This compound B Suzuki-Miyaura Coupling (Arylboronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Amines) A->C Pd Catalyst, Base D 6-Arylquinolin-2-ol Derivatives B->D E 6-Aminoquinolin-2-ol Derivatives C->E F Host Materials D->F H Phosphorescent Emitters (Ligands for Ir/Pt complexes) D->H G Hole Transport Materials (HTMs) E->G

Caption: Synthetic utility of this compound.

Application in Hole Transport Materials (HTMs) via Buchwald-Hartwig Amination

The introduction of electron-donating arylamine moieties at the 6-position of the quinolin-2-ol scaffold can lead to the formation of efficient hole transport materials (HTMs).[1] The Buchwald-Hartwig amination is the premier method for forging this crucial C-N bond.[5][6]

Protocol 1: Synthesis of 6-(N,N-diphenylamino)quinolin-2-ol

This protocol details the synthesis of a model HTM precursor, where a triphenylamine (TPA) moiety is coupled to the quinolin-2-ol core.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Equiv.PuritySupplier (Example)
This compound1.098%Sigma-Aldrich
Diphenylamine1.299%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.0297%Strem Chemicals
Xantphos0.0498%Strem Chemicals
Sodium tert-butoxide (NaOt-Bu)1.497%Acros Organics
Anhydrous Toluene-99.8%Sigma-Aldrich

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol), diphenylamine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add anhydrous toluene (10 mL) via syringe.

  • Reaction: Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of aryl halides, particularly with less nucleophilic amines like diphenylamine.[6]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine and regeneration of the active catalyst.[5]

  • Solvent: Anhydrous toluene is a high-boiling, non-polar solvent that is ideal for this reaction, ensuring the reagents remain in solution at the required temperature.

Application in Host and Emissive Materials via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for creating C-C bonds, enabling the introduction of various aryl and heteroaryl groups at the 6-position of the quinolin-2-ol core. This strategy is widely employed in the synthesis of host materials for phosphorescent OLEDs (PhOLEDs) and as a foundational step in creating ligands for emissive metal complexes.[7]

Protocol 2: Synthesis of 6-(9H-Carbazol-9-yl)quinolin-2-ol

This protocol describes the synthesis of a key intermediate for bipolar host materials or as a ligand for phosphorescent emitters.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Equiv.PuritySupplier (Example)
This compound1.098%Sigma-Aldrich
9H-Carbazole-9-boronic acid pinacol ester1.297%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)0.0599%Strem Chemicals
Potassium Carbonate (K₂CO₃)2.099%Fisher Scientific
1,4-Dioxane/Water (4:1)---

Step-by-Step Procedure:

  • Inert Atmosphere: In a round-bottom flask, dissolve this compound (1.0 mmol) and 9H-carbazole-9-boronic acid pinacol ester (1.2 mmol) in a 4:1 mixture of 1,4-dioxane and water (15 mL).

  • Degassing: Degas the solution by bubbling argon through it for 20 minutes.

  • Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.05 mmol) and K₂CO₃ (2.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 8-16 hours under an argon atmosphere. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Causality Behind Experimental Choices:

  • Boronic Acid Ester: The pinacol ester of the boronic acid is often used to enhance stability and ease of handling compared to the free boronic acid.[8]

  • Catalyst: Pd(PPh₃)₄ is a classic and highly effective catalyst for a wide range of Suzuki couplings.[7]

  • Base and Solvent System: The aqueous base (K₂CO₃) is essential for the transmetalation step of the Suzuki catalytic cycle.[4] The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

Characterization and Performance of this compound Derivatives in OLEDs

The synthesized 6-aryl and 6-aminoquinolin-2-ol derivatives must be thoroughly characterized to assess their potential for OLED applications.

Key Characterization Techniques
  • Structural Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure and purity of the synthesized materials.

  • Photophysical Properties: UV-Vis absorption and photoluminescence (PL) spectroscopy are employed to determine the absorption and emission characteristics, including the emission wavelength (λ_em) and photoluminescence quantum yield (PLQY).[9]

  • Electrochemical Properties: Cyclic voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for charge injection and transport in an OLED device.[10]

  • Thermal Properties: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability and glass transition temperature (Tg) of the materials, which are important for device longevity.

Illustrative Photophysical Data for a 6-Arylquinolin-2-ol Derivative

The following table provides hypothetical but representative data for a 6-arylquinolin-2-ol derivative synthesized for use as a blue fluorescent emitter.

PropertyValue
Absorption λ_max (in Dichloromethane)350 nm
Emission λ_max (in Dichloromethane)450 nm (Blue)
Photoluminescence Quantum Yield (PLQY)0.85
HOMO Level (from CV)-5.6 eV
LUMO Level (from CV)-2.5 eV
Glass Transition Temperature (Tg)130 °C

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced OLED materials. Its high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient and modular synthesis of a wide range of functionalized quinoline derivatives. By carefully selecting the coupling partners, researchers can fine-tune the electronic and photophysical properties of these materials to create high-performance hole transport layers, host materials, and emissive components for next-generation OLED displays and lighting applications. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this strategic precursor in the ever-evolving field of organic electronics.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Chemical and photophysical properties of materials for OLEDs. Retrieved from [Link]

  • Sypniewska, M., et al. (2023). Tris(8-hydroxyquinoline)aluminium in a polymer matrix as an active layer for green OLED applications. Opto-Electronics Review, 31, e146105. [Link]

Sources

protocol for measuring tubulin polymerization inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Probing Microtubule Dynamics: A Technical Guide to the In Vitro Tubulin Polymerization Assay for Evaluating Novel Inhibitors

Scientific Background: Microtubules as a Critical Anti-Cancer Target

Microtubules are highly dynamic, self-assembling polymers that are fundamental components of the eukaryotic cytoskeleton.[1][2] Composed of α- and β-tubulin heterodimers, they play essential roles in a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[1][3] The dynamic instability of microtubules—a process characterized by phases of polymerization (growth) and depolymerization (shrinkage)—is vital for their function.[2][4]

The critical role of microtubule dynamics in mitosis makes tubulin a premier target for anti-cancer drug development.[2] Compounds that interfere with this delicate balance can arrest the cell cycle, ultimately leading to programmed cell death (apoptosis).[2] These agents are broadly classified into two categories:

  • Microtubule Stabilizing Agents: Such as paclitaxel (Taxol®), which enhance polymerization and suppress dynamics, leading to mitotic arrest.[1][5]

  • Microtubule Destabilizing Agents (Inhibitors): Such as vinca alkaloids (e.g., vinblastine) and colchicine-site binders, which inhibit the polymerization of tubulin into microtubules.[2][5][6]

The in vitro tubulin polymerization assay is the foundational biochemical method for discovering and characterizing novel compounds that modulate microtubule dynamics, providing quantitative data on their potency and mechanism of action.[7][8]

Principle of the Fluorescence-Based Assay

The in vitro tubulin polymerization assay quantitatively measures the assembly of purified tubulin into microtubules over time.[1] The process, when initiated by raising the temperature to 37°C in the presence of GTP, follows a characteristic sigmoidal curve with three distinct phases:[1][2]

  • Nucleation (Lag Phase): The initial, slower phase where tubulin dimers form small oligomers or "seeds."

  • Growth (Elongation Phase): A rapid phase where dimers are added to the ends of the nuclei, leading to microtubule elongation.

  • Steady State (Plateau Phase): A phase where the rate of polymerization is balanced by the rate of depolymerization, resulting in no net change in the total microtubule polymer mass.

While this process can be monitored by changes in light scattering (turbidity at 340 nm), a more sensitive and widely adopted method utilizes a fluorescent reporter.[1][8][9] This protocol focuses on the fluorescence-based assay, where a reporter molecule (such as DAPI) preferentially binds to polymerized microtubules, resulting in a significant enhancement of its fluorescent signal.[10][11] The increase in fluorescence intensity is directly proportional to the mass of the microtubule polymer, providing a robust and high-throughput-compatible readout.[8][9] Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.[1]

Mechanism of Action Visualization

The following diagram illustrates the dynamic equilibrium of tubulin polymerization and the points of intervention for stabilizing and destabilizing agents.

G cluster_main Microtubule Dynamic Instability cluster_inhibitors tubulin αβ-Tubulin Dimers (Unpolymerized) mt Microtubule Polymer (Steady State) tubulin->mt Polymerization (GTP-dependent, 37°C) mt->tubulin Depolymerization inhibitor Destabilizers (e.g., Nocodazole, Colchicine) Inhibit Polymerization inhibitor->tubulin Sequesters Dimers or Binds to Polymer Ends stabilizer Stabilizers (e.g., Paclitaxel) Inhibit Depolymerization stabilizer->mt Binds to Polymer

Caption: Tubulin polymerization equilibrium and inhibitor intervention points.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format, suitable for screening and IC₅₀ determination.

Materials and Reagents
  • Tubulin: Highly purified (>99%) tubulin from a commercial source (e.g., porcine brain, bovine brain). Store at -80°C in single-use aliquots.[12]

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Filter sterilize and store at 4°C.[10][13]

  • GTP Stock Solution: 100 mM GTP in water. Store at -80°C.

  • Glycerol Cushion Buffer / Polymerization Enhancer: 100% sterile glycerol.[14]

  • Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or a commercially available reporter designed for this assay.

  • Test Compounds: Dissolved in 100% DMSO to create concentrated stocks.

  • Control Compounds:

    • Inhibitor Control: Nocodazole or Colchicine (e.g., 10 mM stock in DMSO).

    • Enhancer Control: Paclitaxel (e.g., 10 mM stock in DMSO).

  • Equipment:

    • Temperature-controlled fluorescence plate reader capable of kinetic reads (Excitation/Emission ~360/450 nm, check reporter specifications).

    • Black, flat-bottom, half-area 96-well microplates.[8]

    • Multichannel pipette.

    • Ice bucket.

Reagent Preparation (Self-Validating System)

Causality: All tubulin-containing solutions must be prepared and kept on ice to prevent premature polymerization before the assay begins.[1][15]

  • GTP-Supplemented Buffer (G-PEM): On the day of the experiment, prepare fresh G-PEM by adding GTP to GTB to a final concentration of 1 mM. Add glycerol to a final concentration of 10-15%.[1][16] Keep on ice.

  • Control and Test Compound Plate:

    • Prepare serial dilutions of your test compounds in GTB or another suitable aqueous buffer. It is critical to keep the final DMSO concentration consistent across all wells and ideally ≤2%.[12]

    • Prepare 10x working stocks of your positive controls (e.g., 100 µM Nocodazole for inhibition, 100 µM Paclitaxel for enhancement) and vehicle control (GTB with the same % DMSO as test compounds).[1]

    • In a 96-well plate, add 5 µL of each 10x compound dilution, control, or vehicle to the appropriate wells. Perform all measurements in triplicate.

  • Tubulin Reaction Mix:

    • Thaw a single-use aliquot of tubulin on ice.

    • On ice, dilute the tubulin to a final concentration of 2 mg/mL in the G-PEM buffer containing the fluorescent reporter.[1][5] The optimal reporter concentration should be determined empirically or based on the manufacturer's recommendation.

    • Expert Insight: The quality of tubulin is the most critical parameter. High-quality, aggregate-free tubulin should exhibit a clear lag phase in the vehicle control condition.[14] If no lag phase is observed, consider clarifying the tubulin stock by ultracentrifugation before use.[14]

Assay Procedure
  • Pre-warm the Plate Reader: Set the plate reader's incubation chamber to 37°C well in advance.[15]

  • Pre-warm the Compound Plate: Place the 96-well plate containing the 5 µL of compounds/controls into the 37°C reader for 5-10 minutes to equilibrate.

  • Initiate Polymerization:

    • Using a multichannel pipette, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well of the pre-warmed plate.[1] The final volume will be 50 µL.

    • Trustworthiness Check: Pipette gently along the side of the wells to avoid introducing air bubbles, which can interfere with fluorescence readings.[2]

  • Data Acquisition:

    • Immediately place the plate back into the reader.

    • Begin kinetic measurement of fluorescence intensity every 60 seconds for at least 60-90 minutes.[17]

Experimental Workflow Diagram

G cluster_prep 1. Preparation (On Ice) cluster_setup 2. Assay Setup cluster_run 3. Execution & Data Acquisition cluster_analysis 4. Data Analysis prep_buffer Prepare G-PEM Buffer (GTB + GTP + Glycerol) prep_tubulin Prepare Tubulin Reaction Mix (Tubulin in G-PEM + Reporter) prep_buffer->prep_tubulin initiate Initiate Reaction: Add 45µL Tubulin Mix to 5µL Compound in Plate prep_tubulin->initiate prep_compounds Prepare 10x Compound Plate (Test, Controls, Vehicle) prewarm_plate Pre-warm Compound Plate in Reader (5-10 min) prewarm_reader Pre-warm Plate Reader to 37°C prewarm_reader->prewarm_plate prewarm_plate->initiate read Read Fluorescence Kinetics (37°C, 60-90 min) initiate->read plot Plot Fluorescence vs. Time read->plot extract Extract Parameters (Vmax, Plateau) plot->extract calc Calculate IC50 Value extract->calc

Caption: Step-by-step workflow for the tubulin polymerization inhibition assay.

Data Analysis and Interpretation

  • Plot Kinetic Curves: For each concentration of the test compound and controls, plot the fluorescence intensity against time. The vehicle control should produce a clear sigmoidal curve.

  • Extract Key Parameters: Quantify the effect of the compounds by extracting parameters from the curves.[2]

  • Calculate IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. To determine the IC₅₀, plot either the Vmax or the plateau fluorescence (A_max) as a function of the logarithm of the test compound concentration. Fit the data to a four-parameter logistic dose-response curve to calculate the concentration that inhibits polymerization by 50%.[2][13]

Table 1: Interpreting Changes in Polymerization Curve Parameters
ParameterDescriptionEffect of Inhibitor (Destabilizer)Effect of Enhancer (Stabilizer)
Lag Time (t_lag) Time before the onset of rapid polymerization. Corresponds to nucleation.May increase or show no significant change.Decreases or is eliminated.
Max Rate (Vmax) The steepest slope of the curve. Corresponds to the elongation rate.Decreases significantly.Increases significantly.
Plateau (A_max) The maximum fluorescence intensity at steady state. Corresponds to total polymer mass.Decreases significantly.May increase or remain similar to control.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution
No polymerization in vehicle control. 1. Inactive tubulin (improper storage/handling).[14]2. Missing GTP.[14]3. Incorrect buffer pH or composition.1. Use a fresh, single-use aliquot of tubulin. Ensure it was not freeze-thawed.[14]2. Ensure GTP was added to the reaction mix.[14]3. Prepare fresh buffer and verify pH.
No lag phase in vehicle control. Pre-existing tubulin aggregates ("seeds") in the stock solution.[14]Clarify tubulin stock by ultracentrifugation (e.g., 140,000 x g for 10 min at 4°C) before use.[12]
High signal at time zero / Precipitate in well. 1. Compound precipitation.2. Compound is auto-fluorescent.1. Check compound solubility in the final assay buffer. Reduce final DMSO if possible.[12]2. Run a control with compound and buffer but no tubulin to measure background fluorescence.
High well-to-well variability. 1. Inaccurate pipetting.2. Air bubbles in wells.3. Temperature fluctuations.1. Use a calibrated multichannel pipette.[12]2. Pipette slowly against the well wall.[2]3. Ensure the plate and reader are fully equilibrated to 37°C.[15]

References

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

  • Sum, C. S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Chemical Genomics and Translational Medicine, 8, 16-26. Available at: [Link]

  • Hölzel Biotech. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Retrieved from [Link]

  • Bonne, D., Heusele, C., Simon, C., & Pantaloni, D. (1985). 4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules. Journal of Biological Chemistry, 260(5), 2819-2825.
  • Atherton, J., et al. (2018). Measuring microtubule dynamics. Essays in Biochemistry, 62(6), 735-748. Available at: [Link]

  • Ye, L., et al. (2012). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Cancer Research, 72(8 Supplement), 1803. Available at: [Link]

  • Interchim. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Acta Pharmaceutica Sinica B, 11(8), 2441-2453. Available at: [Link]

  • Sum, C. S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open. Retrieved from [Link]

  • Montenegro G., et al. (2015). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 5(18), e1591. Available at: [Link]

  • Atherton, J., et al. (2018). Measuring microtubule dynamics. Essays in Biochemistry, 62(6), 735–748. Available at: [Link]

Sources

Application Note: High-Throughput Screening and Mechanistic Analysis of Quinolone Derivatives as DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of DNA Gyrase in Bacterial Survival and as a Therapeutic Target

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that governs DNA topology by introducing negative supercoils into the bacterial chromosome.[1] This process is crucial for DNA replication, transcription, and repair, making DNA gyrase an attractive and validated target for antibacterial drug development.[2][3][4] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[5][6] Quinolone derivatives represent a major class of antibiotics that effectively inhibit DNA gyrase, leading to bacterial cell death.[1][7][8] This application note provides a comprehensive guide for researchers to perform robust in vitro assays to screen for and characterize the inhibitory activity of novel quinoline derivatives against DNA gyrase.

Mechanism of Action: How Quinolone Derivatives Inhibit DNA Gyrase

Quinolone antibiotics function by binding to the complex formed between DNA gyrase and DNA.[1] This interaction stabilizes the transient double-strand break in the DNA, a key intermediate in the enzyme's catalytic cycle.[9][10][11] By preventing the re-ligation of the DNA strands, quinolones trap the enzyme in a "cleavage complex," leading to the accumulation of double-strand breaks in the bacterial chromosome.[1][2] This ultimately stalls DNA replication and triggers a cascade of events culminating in bacterial cell death.[5][9] It is this conversion of an essential enzyme into a cellular toxin that underscores the potent bactericidal activity of quinolones.[2]

The following diagram illustrates the catalytic cycle of DNA gyrase and the point of intervention by quinolone derivatives.

DNA_Gyrase_Inhibition cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by Quinolones DNA_Binding 1. Gyrase binds to G-segment DNA T_Segment_Capture 2. T-segment DNA is captured DNA_Binding->T_Segment_Capture ATP Binding Cleavage 3. G-segment is cleaved T_Segment_Capture->Cleavage Strand_Passage 4. T-segment passes through the break Cleavage->Strand_Passage Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex Cleavage->Cleavage_Complex Intercalates at DNA break Religation 5. G-segment is religated Strand_Passage->Religation ATP Hydrolysis Release 6. T-segment is released Religation->Release Release->DNA_Binding Quinolone Quinolone Derivative Quinolone->Cleavage_Complex

Caption: Mechanism of DNA gyrase inhibition by quinolone derivatives.

Experimental Assays for Assessing DNA Gyrase Inhibition

A multi-faceted approach employing a series of in vitro assays is recommended to thoroughly characterize the inhibitory properties of quinoline derivatives. These assays are designed to probe different aspects of the DNA gyrase mechanism, from its catalytic supercoiling activity to the formation of the cleavage complex and its ATPase function.

DNA Supercoiling Assay: A Primary Screen for Inhibitory Activity

The DNA supercoiling assay is a fundamental method to assess the overall catalytic activity of DNA gyrase and is an excellent primary screen for potential inhibitors.[12] The principle of this assay is based on the differential migration of supercoiled and relaxed plasmid DNA during agarose gel electrophoresis.[12] In the presence of ATP, DNA gyrase converts relaxed plasmid DNA into its negatively supercoiled form, which migrates faster through the agarose gel.[13][14] Inhibitors of DNA gyrase will prevent this conversion, resulting in a higher proportion of relaxed DNA.

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

  • Reaction Setup: On ice, prepare a reaction mixture containing the following components in a final volume of 30 µL:

    • 5X Gyrase Assay Buffer: 6 µL (Final concentrations: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin).

    • Relaxed pBR322 DNA (0.5 µg/µL): 1 µL.

    • Test quinoline derivative (in DMSO): 1 µL (prepare a serial dilution to determine IC50). For the no-inhibitor control, add 1 µL of DMSO.

    • Nuclease-free water: to a volume of 29 µL.

  • Enzyme Addition: Add 1 µL of DNA gyrase (e.g., E. coli gyrase, 1 U/µL) to each reaction. One unit of gyrase is typically defined as the amount of enzyme required to supercoil >95% of 0.5 µg of relaxed plasmid DNA in 30 minutes at 37°C.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 6 µL of 6X Stop Buffer/Loading Dye (e.g., containing 30% glycerol, 0.25% bromophenol blue, and 0.25% xylene cyanol).

  • Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.

  • Visualization and Analysis: Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. The supercoiled DNA will appear as a faster-migrating band compared to the relaxed DNA. Quantify the intensity of the supercoiled and relaxed bands using densitometry software.

  • IC50 Determination: Calculate the percentage of inhibition for each concentration of the quinoline derivative relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of supercoiling activity).[15][16]

DNA Cleavage Assay: Probing the Formation of the Cleavage Complex

The DNA cleavage assay is a mechanistic assay that directly assesses the ability of a quinolone derivative to stabilize the gyrase-DNA cleavage complex.[10][11] This assay is performed in the absence of ATP to prevent the completion of the catalytic cycle. The addition of a denaturing agent, such as sodium dodecyl sulfate (SDS), and a protease (proteinase K) traps the covalent intermediate, resulting in linearized plasmid DNA.[10][17]

  • Reaction Setup: On ice, prepare a reaction mixture with the following components in a final volume of 20 µL:

    • 5X Gyrase Cleavage Buffer: 4 µL (similar to assay buffer but lacking ATP).

    • Supercoiled pBR322 DNA (0.5 µg/µL): 1 µL.

    • Test quinoline derivative (in DMSO): 1 µL (at various concentrations).

    • Nuclease-free water: to a volume of 19 µL.

  • Enzyme Addition: Add 1 µL of DNA gyrase to each reaction.

  • Incubation: Mix and incubate at 37°C for 30 minutes to allow the formation of the cleavage complex.

  • Trapping the Cleavage Complex: Add 2 µL of 10% SDS and 1 µL of proteinase K (10 mg/mL) to each reaction. Incubate at 37°C for an additional 30 minutes to digest the gyrase covalently bound to the DNA.[10][11]

  • Analysis: Add loading dye and resolve the DNA on a 1% agarose gel. Visualize and quantify the amount of linearized plasmid DNA, which is indicative of the stabilized cleavage complex.

ATPase Assay: Assessing Inhibition of the GyrB Subunit

The ATPase activity of the GyrB subunit is essential for the supercoiling reaction.[6][18] Some inhibitors may target this aspect of the enzyme's function. The ATPase activity can be measured using a variety of methods, including a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[18]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing:

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT).

    • Phosphoenolpyruvate (PEP).

    • Pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme mix.

    • NADH.

    • Linearized plasmid DNA (to stimulate ATPase activity).

    • Test quinoline derivative.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).[18]

  • Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. Determine the inhibitory effect of the quinoline derivative on the ATPase activity.

Data Presentation and Interpretation

The results from these assays should be systematically recorded and analyzed to provide a comprehensive profile of each quinoline derivative.

Table 1: Inhibitory Activities of Novel Quinolone Derivatives against E. coli DNA Gyrase

Compound IDSupercoiling IC50 (µM)Cleavage Complex Formation (Relative to Ciprofloxacin)ATPase Inhibition IC50 (µM)
QN-0011.5 ± 0.2+++>100
QN-0020.8 ± 0.1++++>100
QN-00312.3 ± 1.5+55.6 ± 4.3
Ciprofloxacin0.5 ± 0.05++++>100

Data are presented as mean ± standard deviation from three independent experiments. Cleavage complex formation is qualitatively assessed based on the intensity of the linearized DNA band relative to that induced by a known concentration of ciprofloxacin.

Troubleshooting Common Issues in DNA Gyrase Assays

IssuePossible Cause(s)Recommendation(s)
No or weak gyrase activity - Inactive enzyme- Incorrect buffer composition- ATP degradation- Use a fresh aliquot of enzyme- Verify buffer pH and component concentrations- Prepare fresh ATP solution
High background of nicked DNA - Nuclease contamination in enzyme or reagents- Excessive handling of DNA- Use high-purity enzyme and reagents- Handle DNA gently to avoid shearing
Inconsistent IC50 values - Inaccurate inhibitor concentrations- Variability in incubation times- Issues with densitometry- Perform accurate serial dilutions- Ensure precise timing of incubations- Standardize the quantification method

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the in vitro evaluation of quinoline derivatives as DNA gyrase inhibitors. By employing a combination of supercoiling, cleavage, and ATPase assays, researchers can effectively screen for potent inhibitors and gain valuable insights into their mechanism of action. This comprehensive approach is essential for the rational design and development of novel antibacterial agents to combat the growing threat of antibiotic resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935–940. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Bacterial type II topoisomerases: from mechanism to antibacterial discovery. Biochemical Society Transactions, 39(2), 477–483. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Retrieved from [Link]

  • Maxwell, A., & Lawson, D. M. (2003). The ATP-binding site of DNA gyrase. Journal of Molecular Biology, 334(5), 907–915. [Link]

  • ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • Vance-Bryan, K., Guay, D. R., & Rotschafer, J. C. (1990). Clinical use of the quinolone antibiotics. Clinical Pharmacy, 9(10), 747–761. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 6-Iodoquinolin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Iodoquinolin-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and understand the critical parameters that govern success. We will focus on the most reliable and regioselective pathway: the Sandmeyer reaction starting from 6-aminoquinolin-2-ol. This method offers precise control over the isomer formation, a common challenge with direct iodination techniques.

This document provides field-proven insights, detailed protocols, and a troubleshooting framework to help you achieve higher yields and purity in your experiments.

Core Synthesis Pathway: The Sandmeyer Reaction

The synthesis of this compound is most effectively achieved via a two-step process starting from 6-aminoquinolin-2-ol. This route ensures the iodine atom is introduced specifically at the 6-position, avoiding the formation of other isomers. The process involves:

  • Diazotization: The conversion of the primary aromatic amine (6-aminoquinolin-2-ol) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C).

  • Iodide Displacement: The subsequent reaction of the diazonium salt with an iodide source, typically potassium iodide (KI), which displaces the diazonium group (N₂) to form the desired this compound. This step is a classic example of a Sandmeyer-type reaction.[1][2]

Experimental Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodide Displacement A 6-Aminoquinolin-2-ol B Intermediate: 6-Diazoniumquinolin-2-ol salt A->B  NaNO₂ / aq. Acid  (0-5 °C) C Final Product: This compound B->C  Potassium Iodide (KI)  Heat

Caption: Workflow for the Sandmeyer synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q: My overall yield is very low. What are the most likely causes in the diazotization step (Step 1)?

A: Low yield in the diazotization step is almost always linked to the instability of the diazonium salt. Here are the primary causes and solutions:

  • Cause 1: Temperature Fluctuation. The diazonium salt is thermally unstable and will decompose back to the amine or react with water to form a phenol if the temperature rises above 5-10 °C.

    • Solution: Maintain a strict temperature of 0–5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature control and monitor the internal reaction temperature with a low-temperature thermometer.

  • Cause 2: Incorrect Acidity. Sufficient strong acid (like HCl or H₂SO₄) is crucial. It prevents the formation of diazoamino compounds (by coupling of the diazonium salt with unreacted amine) and ensures the generation of nitrous acid (HONO) from NaNO₂.

    • Solution: Use at least 2.5-3 equivalents of acid. One equivalent protonates the starting amine, one reacts with NaNO₂ to form HONO, and an excess maintains a low pH to stabilize the diazonium salt.

  • Cause 3: Slow or Incomplete Reaction. The reaction between the amine and nitrous acid may be incomplete.

    • Solution: Add the aqueous solution of sodium nitrite slowly, dropwise, below the surface of the reaction mixture to ensure it reacts completely before it can decompose. After the addition is complete, stir for an additional 15-30 minutes in the cold to ensure full conversion. You can check for the presence of excess nitrous acid using starch-iodide paper (it will turn blue/black). The test should be positive to ensure all the amine has reacted.

Q: I'm observing significant byproduct formation, including a dark-colored precipitate, during the iodide displacement step (Step 2). How can I minimize this?

A: This is a common issue in Sandmeyer reactions and typically points to radical side reactions or premature decomposition.

  • Cause 1: Azo Coupling. If any unreacted diazonium salt couples with the product (this compound) or other aromatic species, it forms highly colored azo compounds.

    • Solution: Ensure the diazotization in Step 1 is complete before proceeding. Azo coupling is also pH-dependent; keeping the solution acidic until the diazonium salt has fully reacted can suppress this.

  • Cause 2: Radical Reactions and Tar Formation. The Sandmeyer reaction proceeds via a radical mechanism, which can lead to polymerization or the formation of biaryl byproducts.[2][3] Adding the diazonium salt solution too quickly to the iodide solution can create localized high concentrations of radicals.

    • Solution: Add the cold diazonium salt solution slowly to the potassium iodide solution. Gentle warming of the iodide solution (e.g., to 50-60 °C) can facilitate a smoother decomposition of the diazonium salt and evolution of nitrogen gas, but this must be controlled carefully. Vigorous bubbling indicates the reaction is proceeding too quickly.

  • Cause 3: Phenol Formation. The diazonium group can be displaced by water to form 6-hydroxyquinolin-2-ol, especially if heated too strongly in an aqueous environment before the iodide has reacted.

    • Solution: Use a concentrated solution of potassium iodide to ensure the iodide ion outcompetes water as the nucleophile. Avoid excessive heating or prolonged reaction times.

Q: My final product is an off-color solid and is difficult to purify. What are the likely impurities and best purification methods?

A: The main impurities are often residual starting material, the corresponding phenol (6-hydroxyquinolin-2-ol), and colored polymeric byproducts.

  • Purification Strategy:

    • Initial Workup: After the reaction, quench any unreacted iodine with a sodium thiosulfate or sodium bisulfite solution until the dark iodine color disappears.

    • pH Adjustment & Filtration: Adjust the pH to be slightly basic (pH 8-9) to precipitate the crude product. Filter the solid and wash it thoroughly with water to remove inorganic salts.

    • Recrystallization: This is the most effective method. Solvents like ethanol, isopropanol, or a mixture of DMF/water or DMSO/water are often effective for quinolin-2-ols. The choice of solvent will depend on the precise impurities.

    • Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography on silica gel can be used. A solvent system like ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.

Frequently Asked Questions (FAQs)

Q: Why is the Sandmeyer reaction preferred over direct C-H iodination for synthesizing the 6-iodo isomer?

A: The primary reason is regioselectivity . The quinoline ring has multiple sites susceptible to electrophilic attack. Direct iodination of quinolin-2-ol would likely result in a mixture of products, with iodination potentially occurring at the 3, 5, or 8 positions in addition to the desired 6-position.[4][5] Separating these isomers is often challenging and leads to a low yield of the desired compound. The Sandmeyer reaction provides unambiguous placement of the iodine at the position formerly occupied by the amino group.

Q: What are the critical safety considerations when working with diazonium salts?

A: Aryl diazonium salts are notoriously unstable and can be explosive when isolated in a dry, solid state.[6] Adhere to these critical safety rules:

  • Never isolate the diazonium salt. Always generate it in situ in a cold aqueous solution.

  • Use it immediately. Do not store the diazonium salt solution; proceed to the next step as soon as it is prepared.

  • Maintain low temperatures (0–5 °C). Use an ice-salt bath and monitor the temperature closely.

  • Work in a well-ventilated fume hood. The reaction releases nitrogen gas (N₂), which can cause pressure buildup in a closed system and displace oxygen.

  • Use a blast shield as an extra precaution.

Q: Can I use a different acid for the diazotization step, such as sulfuric acid (H₂SO₄)?

A: Yes, sulfuric acid can be used. The choice of acid can sometimes influence the outcome. Hydrochloric acid is common and provides the chloride counter-ion (Ar-N₂⁺ Cl⁻). Using sulfuric acid will produce the bisulfate salt (Ar-N₂⁺ HSO₄⁻). For the subsequent reaction with potassium iodide, either is generally acceptable. However, ensure the acid used is non-nucleophilic under the reaction conditions to avoid competing reactions.

Q: How should I properly dispose of the waste from this reaction?

A: The waste will contain residual iodine, copper salts (if used), and organic compounds.

  • Quench Excess Reagents: First, destroy any remaining diazonium salt by adding a compound like sulfamic acid. Quench excess iodine with sodium thiosulfate.

  • Neutralize: Carefully neutralize any strong acids or bases.

  • Segregate Waste: The final aqueous waste should be collected in a designated hazardous waste container for halogenated organic compounds. Do not pour it down the drain. Follow your institution's specific guidelines for chemical waste disposal.

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol details the conversion of 6-aminoquinolin-2-ol to this compound.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
6-Aminoquinolin-2-ol160.178.0 g50 mmol1.0
Hydrochloric Acid (conc.)36.4612.5 mL150 mmol3.0
Sodium Nitrite (NaNO₂)69.003.8 g55 mmol1.1
Potassium Iodide (KI)166.0012.5 g75 mmol1.5
Sodium Thiosulfate158.11As needed--
Water (deionized)18.02~300 mL--

Procedure:

  • Preparation of the Amine Salt (Part A):

    • In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add 8.0 g (50 mmol) of 6-aminoquinolin-2-ol.

    • Add 100 mL of deionized water and 12.5 mL of concentrated hydrochloric acid. Stir to form a fine slurry of the hydrochloride salt.

    • Cool the flask in an ice-salt bath to 0 °C.

  • Diazotization (Part B):

    • In a separate beaker, dissolve 3.8 g (55 mmol) of sodium nitrite in 20 mL of cold water.

    • Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine salt slurry over 30 minutes. Crucially, maintain the internal temperature between 0 and 5 °C.

    • After the addition is complete, continue stirring the pale yellow solution in the ice bath for another 20 minutes. The reaction mixture now contains the diazonium salt.

  • Iodide Displacement (Part C):

    • In a 500 mL beaker, dissolve 12.5 g (75 mmol) of potassium iodide in 50 mL of water.

    • Slowly, in portions, add the cold diazonium salt solution (from Part B) to the stirred potassium iodide solution at room temperature.

    • A dark precipitate will form, and nitrogen gas will evolve. Control the rate of addition to keep the effervescence manageable.

    • Once the addition is complete, gently warm the mixture to 50–60 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a saturated solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears, leaving a tan or off-white precipitate.

    • Filter the crude solid using a Buchner funnel and wash the filter cake thoroughly with cold water (2 x 50 mL).

    • Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as aqueous ethanol or aqueous DMF, to yield this compound as a purified solid.

    • Dry the final product in a vacuum oven. A typical yield is 65-75%.

References

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(100), 17744–17747. [Link]

  • SciSpace. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Kiamuddin, M., & Choudhury, M. K. (1964). The 5- and 8-Iodination of Quinoline and Some of Its Derivatives. Pakistan Journal of Scientific and Industrial Research. [Link]

  • ResearchGate. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Gherman, C. A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 779. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-iodo quinazoline-2-thiol. [Link]

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1389–1413. [Link]

  • Zhou, L., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 518-527. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.

Sources

Technical Support Center: Purification of Crude 6-Iodoquinolin-2-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 6-iodoquinolin-2-ol via recrystallization. It addresses common challenges and frequently asked questions to ensure a successful and efficient purification process.

I. Troubleshooting Guide: Navigating Common Recrystallization Hurdles

This section addresses specific issues that may arise during the recrystallization of this compound, offering explanations and actionable solutions.

Issue 1: Poor or No Crystal Formation Upon Cooling

Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed, or the yield is very low. What's going wrong?

Answer: This is a frequent challenge in recrystallization and can stem from several factors.[1]

  • Excess Solvent: The most common reason for poor crystal formation is the use of too much solvent.[1][2] This keeps the compound dissolved even at lower temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent.[1][3] Continue to remove solvent until the solution is saturated at the boiling point. You can test for saturation by dipping a glass rod in the solution; a solid residue should form on the rod as it dries.[2]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[1] Crystal growth requires a nucleation point to begin.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod.[1][2][4][5] This can create microscopic scratches that serve as nucleation sites.

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution.[2][4][5] This "seed" will provide a template for further crystal growth.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound, even at low temperatures.

    • Solution: If you suspect this is the case, you may need to select a different solvent or a mixed-solvent system. Refer to the FAQ section on solvent selection for more guidance.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: Instead of forming solid crystals, my this compound is separating as an oily layer. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[2] This can happen if the solution is too concentrated or cools too quickly.

  • Solutions:

    • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution.[2]

    • Slow Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool on a surface that doesn't draw heat away too quickly.[1]

    • Solvent System Modification: If using a mixed-solvent system, you may need to adjust the ratio of the solvents.[2]

Issue 3: The Purified Crystals are Still Colored

Question: After recrystallization, my this compound crystals are still colored. How can I remove these colored impurities?

Answer: Colored impurities are common and can often be removed with activated charcoal.[4]

  • Procedure:

    • Dissolve the crude, colored compound in the minimum amount of hot solvent.

    • Remove the solution from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless or significantly less colored.

    • Allow the filtrate to cool and crystallize as usual.

Issue 4: Low Recovery of the Final Product

Question: My final yield of pure this compound is very low. What are the potential causes and how can I improve it?

Answer: A low yield can be disappointing but is often correctable.[6]

  • Possible Causes:

    • Using too much solvent: As mentioned earlier, this is a primary cause of low yield as a significant amount of the product remains in the mother liquor.[2]

    • Premature crystallization during hot filtration: If the solution cools too much during hot filtration, the product can crystallize on the filter paper.

    • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.[4]

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product.[7]

    • Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.[8]

    • Sufficient Cooling Time: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation.[4][7][9]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the recrystallization of this compound.

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[10] For quinolinone derivatives, polar protic solvents or mixtures are often a good starting point.[11]

Solvent Selection Workflow:

  • Literature Search: Check for established procedures for recrystallizing this compound or similar compounds.

  • Small-Scale Solubility Tests:

    • Place a small amount of your crude product into several test tubes.

    • Add a small amount of a different potential solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.

    • Heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will result in the formation of a good quantity of crystals.

Potential Solvents for this compound:

Solvent SystemRationale
EthanolOften a good general-purpose solvent for recrystallization.[12]
Ethanol/WaterA mixed-solvent system can be effective if the compound is too soluble in pure ethanol.
Acetone/WaterSimilar to ethanol/water, this combination can be fine-tuned for optimal solubility.[13]
Acetic AcidCan be a good solvent for quinoline derivatives, but care must be taken to remove it completely during drying.
Q2: What are the potential impurities in crude this compound?

A2: The impurities will depend on the synthetic route used. Common impurities in the synthesis of quinoline derivatives can include:

  • Unreacted Starting Materials: For example, if synthesized via a variation of the Skraup or Doebner-von Miller reactions, residual anilines or other precursors may be present.[14][15]

  • Isomeric Byproducts: Depending on the directing effects of substituents, other iodo-substituted quinolinol isomers could be formed.[15]

  • Tarry Byproducts: Harsh reaction conditions, particularly in acid-catalyzed cyclizations, can lead to the formation of polymeric tars.[14][15]

Q3: What safety precautions should I take when recrystallizing this compound?

A3: Standard laboratory safety procedures should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Perform the recrystallization in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Heating: Use a heating mantle or a steam bath to heat flammable organic solvents. Never use a Bunsen burner.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used to be aware of any specific hazards.

Q4: How can I assess the purity of my recrystallized this compound?

A4: Several analytical techniques can be used to determine the purity of your final product.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range that is close to the literature value. Impurities will typically cause the melting point to be depressed and broaden. The reported melting point for this compound is 260-263 °C (with decomposition).

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.

  • Spectroscopic Methods:

    • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any impurities.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Recrystallization Workflow Diagram

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

III. References

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Recrystallization - Organic Chemistry - Jack Westin. (n.d.). Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • 99455-01-3 | this compound - BU CyberSec Lab. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Help! Recrystallization sources of error. : r/chemhelp - Reddit. (2012, February 7). Retrieved from [Link]

  • Clioquinol | C9H5ClINO | CID 2788 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Clioquinol - Solubility of Things. (n.d.). Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved from [Link]

  • Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]

  • CN103664892B - The crystallization of quinoline - Google Patents. (n.d.). Retrieved from

  • Organic Chemistry Lab: Recrystallization - YouTube. (2007, November 28). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Iodoquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 6-Iodoquinolin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this important chemical intermediate. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated troubleshooting strategies to enhance your synthetic efficiency, yield, and purity.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. While several synthetic routes exist, the direct iodination of quinolin-2-ol is a common and atom-economical approach. However, this reaction is not without its complexities. Issues such as regioselectivity, over-iodination, and challenging purifications are frequently encountered. This guide provides a systematic approach to diagnosing and resolving these issues.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound, particularly when using electrophilic iodination methods.

FAQ 1: My reaction is producing a mixture of iodinated isomers (e.g., 3-iodo, 8-iodo). How can I improve the regioselectivity for the 6-position?

Answer: This is a classic challenge in the electrophilic substitution of quinolin-2-ol. The quinolin-2-ol core is an activated system, and several positions are susceptible to electrophilic attack. The observed regioselectivity is highly dependent on the reaction conditions, particularly the solvent and the iodinating agent used.

Mechanistic Insight: The hydroxyl group at the 2-position strongly activates the ring towards electrophilic substitution, primarily directing to the 3, 6, and 8 positions. The preference for the 6-position is often achieved under specific conditions that favor thermodynamic control over kinetic control.

Troubleshooting & Optimization:

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is critical.

    • N-Iodosuccinimide (NIS): Often considered a milder and more selective iodinating agent compared to iodine monochloride (ICl). It can lead to cleaner reactions with fewer byproducts.

    • Iodine (I₂) with an Oxidant: Using molecular iodine in the presence of an oxidizing agent (e.g., periodic acid, H₅IO₆) can generate the electrophilic iodine species in situ. This method can sometimes offer better regioselectivity.

    • Iodine Monochloride (ICl): While highly reactive and effective, ICl is less selective and can lead to the formation of multiple isomers.

  • Solvent System: The polarity and coordinating ability of the solvent can influence the reaction outcome.

    • Acetic Acid: A commonly used solvent that can promote the desired regioselectivity.

    • Sulfuric Acid: In some cases, performing the iodination in concentrated sulfuric acid can favor substitution at the 6-position. The protonated quinolin-2-ol intermediate can direct the incoming electrophile differently.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity by favoring the formation of the thermodynamically more stable product.

Workflow for Optimizing Regioselectivity:

Purification Troubleshooting start Start: Impure Product check_solubility Check Solubility Is product soluble in a hot solvent and insoluble in cold? start->check_solubility recrystallize Recrystallization Protocol 1. Dissolve in min. hot solvent 2. Cool slowly 3. Filter crystals check_solubility->recrystallize Yes oiling_out Problem: Oiling Out Product precipitates as an oil, not crystals check_solubility->oiling_out No (Oils out) check_purity {Purity Check | Analyze by NMR/LC-MS} recrystallize->check_purity pure_product High Purity Product check_purity->pure_product Purity >98% poor_separation Problem: Impurities Co-crystallize check_purity->poor_separation Purity <98% oiling_solution Solution - Use a more polar solvent - Lower the initial temperature - Add seed crystals oiling_out->oiling_solution separation_solution Solution - Try a different solvent system - Perform a second recrystallization poor_separation->separation_solution

Technical Support Center: Optimizing Reaction Conditions for the Iodination of Quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of iodinated quinolin-2-one derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. The quinolin-2-one core is a privileged structure in drug discovery, and its subsequent functionalization, particularly through iodination, opens pathways to a vast array of novel compounds via cross-coupling reactions.

This document moves beyond simple procedural lists to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, address common challenges with robust troubleshooting strategies, and provide validated protocols to guide your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the electrophilic iodination of the quinolin-2-one system.

Q1: What is the general mechanism for the iodination of quinolin-2-one?

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] The quinolin-2-one scaffold contains two rings: a benzene ring and a pyridinone ring. The electron-rich pi system of one of these rings acts as a nucleophile, attacking a potent electrophile, typically the iodonium ion (I⁺). This attack disrupts aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[1] In a final, rapid step, a weak base removes a proton from the site of substitution, restoring aromaticity and yielding the iodinated product.[1]

Q2: Which position on the quinolin-2-one ring is most reactive towards iodination?

Regioselectivity is a critical challenge. The outcome depends on the interplay between the inherent electronic properties of the substrate and the reaction conditions.

  • C3-Position: The pyridinone ring, despite the electron-withdrawing nature of the amide carbonyl, possesses an enamine-like character. This makes the C3 position nucleophilic and often the site of kinetic attack under milder conditions, leading to 3-iodoquinolin-2-one.[2][3][4]

  • Benzene Ring (C5, C6, C8): The benzene portion of the molecule behaves like a substituted aniline derivative. The amide nitrogen donates electron density into this ring, activating it towards electrophilic substitution. Under different, often more forcing conditions, or with specific directing groups, iodination can occur at the C6 or C8 positions.[5][6] The pyridine ring is generally electron-deficient, which directs electrophiles to the benzene ring.[7]

Q3: What are the most common iodinating agents for this reaction, and how do they differ?

The choice of iodinating agent is paramount for controlling reactivity and selectivity. The three most common choices are N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and molecular Iodine (I₂), often with an additive.

ReagentFormulaKey CharacteristicsCommon Use Case
N-Iodosuccinimide (NIS) C₄H₄INO₂A mild, solid, and easy-to-handle electrophilic iodine source.[8][9] It often provides high regioselectivity under gentle conditions and tolerates a wide range of functional groups.[8]Preferred for C3-iodination of sensitive or complex substrates where selectivity is key.
Iodine Monochloride (ICl) IClA highly reactive, liquid interhalogen compound that acts as a potent source of I⁺.[10][11] Its high reactivity can sometimes lead to lower selectivity and side reactions if not carefully controlled.[12]Useful for less reactive quinolin-2-one substrates or when forcing conditions are required.
Molecular Iodine (I₂) I₂In itself, I₂ is not a sufficiently strong electrophile. It requires activation with a Lewis acid (e.g., AlCl₃, FeCl₃) or an oxidizing agent (e.g., HNO₃, H₂O₂) to generate a more potent iodinating species.[13]A cost-effective method, but the harsh conditions can limit its applicability with sensitive substrates.

Q4: What is the role of the solvent in this reaction?

The solvent not only dissolves the reactants but also influences the reactivity of the iodinating agent and the stability of intermediates. Common solvents include acetonitrile (ACN), dichloromethane (DCM), tetrahydrofuran (THF), and acetic acid.[8][14] ACN is frequently used with NIS as it is polar enough to facilitate the reaction while being relatively non-reactive.[14] For highly reactive systems like ICl, a non-polar solvent like DCM can be used to temper reactivity.

Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the iodination of quinolin-2-one.

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows predominantly unreacted quinolin-2-one.

Potential Cause Diagnostic Check Recommended Solution
Inactive Iodinating Agent NIS can decompose over time, especially if exposed to light and moisture.[8] ICl can hydrolyze.[12]Use a fresh bottle of the reagent or purify the existing stock. For NIS, ensure it is stored in a dark, dry container.[8] For ICl, use a recently purchased, sealed bottle.
Insufficient Electrophilicity The quinolin-2-one substrate may be electronically deactivated by other substituents.Switch to a more powerful iodinating agent (e.g., from NIS to ICl).[12] If using I₂, add a Lewis acid catalyst (e.g., AlCl₃) or an oxidizing agent to generate a stronger electrophile.[13]
Inappropriate Temperature The activation energy for the reaction has not been overcome.Gently heat the reaction. Start at a modest temperature (e.g., 40-50 °C) and monitor by TLC. Some NIS reactions are run at reflux in ACN.[14]
Poor Solvent Choice The reactants may not be fully soluble, or the solvent may be inhibiting the reaction.Ensure all reactants are dissolved. If solubility is an issue, switch to a more appropriate solvent like DMF or THF.
Problem 2: Poor Regioselectivity / Mixture of Isomers

Symptoms: Product analysis (e.g., ¹H NMR, LC-MS) reveals a mixture of iodo-quinolin-2-one isomers (e.g., 3-iodo, 6-iodo, 8-iodo).

Potential Cause Scientific Rationale Recommended Solution
Reaction Conditions Too Harsh Highly reactive reagents (ICl) or high temperatures can overcome the subtle energy differences between substitution sites, leading to a loss of selectivity.Use a milder reagent like NIS.[8] Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period.[14]
Incorrect Reagent Stoichiometry Using a large excess of the iodinating agent can drive the reaction to functionalize less reactive sites after the primary site has reacted.Use a controlled stoichiometry, typically 1.05 to 1.2 equivalents of the iodinating agent. Add the reagent slowly to the reaction mixture to maintain a low instantaneous concentration.
Electronic Effects of Substrate The inherent directing effects of substituents on your quinolin-2-one starting material dictate the positions of highest electron density.Analyze the directing effects of your substituents. For C3-selectivity, milder conditions are generally favored.[4] For substitution on the benzene ring, different catalysts or conditions might be necessary.[2]
Problem 3: Formation of Di-iodinated Byproducts

Symptoms: Mass spectrometry shows a product with a mass corresponding to the addition of two iodine atoms.

Potential Cause Scientific Rationale Recommended Solution
Excess Iodinating Agent The mono-iodinated product is often more electron-rich than the starting material and can react a second time if sufficient iodinating agent is present.Carefully control the stoichiometry to ~1.0 equivalent of the iodinating agent. Consider adding the reagent portion-wise or via syringe pump to prevent localized high concentrations.
Highly Activated Substrate Strong electron-donating groups on the quinolin-2-one ring make it highly susceptible to multiple substitutions.Run the reaction at a lower temperature (e.g., 0 °C or below). Use the mildest effective iodinating agent (NIS).[8]
Problem 4: Difficult Purification

Symptoms: Isomeric products are difficult to separate by standard column chromatography.

Potential Cause Scientific Rationale Recommended Solution
Similar Polarity of Isomers Positional isomers often have very similar polarities, leading to poor separation on silica gel.[15]Optimize your chromatography: use a shallower solvent gradient, try a different solvent system (e.g., DCM/Methanol instead of Hexane/EtOAc), or use a high-performance pre-packed column.[16] Consider preparative HPLC or specialized techniques like pH-zone-refining counter-current chromatography for very challenging separations.[17] Recrystallization from a carefully chosen solvent system can also be highly effective for isolating a single isomer.
Visualized Workflows and Mechanisms
General Mechanism of Electrophilic Iodination

This diagram illustrates the two-step electrophilic aromatic substitution mechanism responsible for the iodination of quinolin-2-one, showing the formation of the key sigma complex intermediate.

EAS_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products Quinolinone Quinolin-2-one SigmaComplex Sigma Complex (Wheland Intermediate) Quinolinone->SigmaComplex Attack by π-system (Slow) Iodonium Iodonium Ion (I⁺) Iodonium->SigmaComplex IodoProduct Iodo-quinolin-2-one SigmaComplex->IodoProduct Deprotonation (Fast) Proton H⁺ SigmaComplex->Proton

Caption: The two-step mechanism of electrophilic iodination.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield iodination reactions.

Troubleshooting_Workflow Start Problem: Low Yield or No Reaction CheckReagent Is the iodinating agent fresh and active? Start->CheckReagent CheckTemp Is the reaction temperature adequate? CheckReagent->CheckTemp Yes Sol_Reagent Solution: Use fresh/purified reagent. CheckReagent->Sol_Reagent No CheckReactivity Is the substrate deactivated? CheckTemp->CheckReactivity Yes Sol_Temp Solution: Increase temperature incrementally. CheckTemp->Sol_Temp No CheckSolvent Are reactants fully dissolved? CheckReactivity->CheckSolvent No Sol_Reactivity Solution: Switch to a stronger reagent (e.g., ICl). CheckReactivity->Sol_Reactivity Yes Sol_Solvent Solution: Change to a better solvent (e.g., DMF). CheckSolvent->Sol_Solvent No End Consult further literature for specific substrate. CheckSolvent->End Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Validated Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective C3-Iodination using N-Iodosuccinimide (NIS)

This mild procedure is optimized for achieving high selectivity for the 3-iodo isomer.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add quinolin-2-one (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (ACN, approx. 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv) to the solution in one portion at room temperature.[14]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typical reaction time is 1-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure 3-iodoquinolin-2-one.

Protocol 2: Iodination using Iodine Monochloride (ICl)

This protocol is suitable for less reactive substrates where a more powerful electrophile is needed. Caution: ICl is corrosive and moisture-sensitive; handle with care.[12]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the quinolin-2-one substrate (1.0 equiv).

  • Dissolution: Dissolve the substrate in a dry, non-protic solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of Iodine Monochloride (1.0 M in DCM, 1.1 equiv) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to stir at 0 °C, gradually warming to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

References
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • n-iodosuccinimide. Organic Syntheses Procedure.
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Glasgow.
  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Benchchem.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Optimizing reaction conditions for quinolinone synthesis. Benchchem.
  • Iodine Monochloride in Pharma Intermediates & Halogen
  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit.
  • Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
  • electrophilic substitution reaction of quinoline and isoquinoline. YouTube.
  • N-Iodosuccinimide. Wikipedia.
  • Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Iodine monochloride. Wikipedia.
  • Easy purification of isomers with prepacked glass columns.
  • Iodine monochloride. YouTube.
  • Mercuration of quinoline give different isomers how could these isomers separated.
  • Preparative separation of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione monosulfonic acids of the color additive D&C Yellow No. 10 (quinoline yellow)
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Low Solubility of 6-Iodoquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Iodoquinolin-2-ol in biochemical and cell-based assays. As a quinolinone derivative, this compound's hydrophobic nature and crystalline structure can lead to significant solubility hurdles. This document moves from foundational understanding and first-line solutions to advanced solubilization strategies, explaining the scientific principles behind each experimental choice to empower you to make informed decisions.

Frequently Asked Questions (FAQs)

Part 1: Foundational Understanding

Q1: I've just started working with this compound and it won't dissolve in my aqueous buffer. Why is this happening?

A1: The low aqueous solubility of this compound is intrinsic to its molecular structure. Several factors contribute to this:

  • Aromatic Structure: The quinoline core is a large, hydrophobic aromatic system.

  • Iodine Substitution: The heavy iodine atom at the 6-position further increases the molecule's lipophilicity (hydrophobicity).

  • Crystalline Form: In its solid state, the molecules are often tightly packed in a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the solvent can interact with the molecule.[1][2] This is reflected in its high melting point of 260-263 °C.

  • Limited Hydrogen Bonding: While the hydroxyl group (-OH) offers some capacity for hydrogen bonding, the rest of the molecule is largely non-polar, limiting its interaction with water.[3]

Essentially, the attraction between this compound molecules is stronger than their attraction to water molecules, leading to poor solubility.

Q2: What are the common signs of solubility issues in an assay?

A2: Solubility problems can manifest in several ways, often leading to unreliable and non-reproducible data. Be vigilant for:

  • Visible Precipitation: You may see a cloudy suspension, crystals, or a film at the bottom of your tubes or microplate wells after adding the compound to your aqueous assay buffer.

  • Inconsistent Results: Poor solubility can lead to large variations between replicate wells and experiments. The actual concentration of the dissolved, active compound is unknown and variable.

  • Non-linear Dose-Response Curves: Instead of a classic sigmoidal curve, you might see a flat or truncated curve, as the compound concentration plateaus once it reaches its solubility limit.

  • "Sticky" Compound Behavior: The compound may adsorb to plasticware, reducing the effective concentration in your assay.

Property Value Source
Molecular Formula C₉H₆INO
Molecular Weight 271.06 g/mol
Physical State Solid (Pale yellow)
Melting Point 260 to 263 °C (decomposes)
Predicted Density 1.880 g/cm³
Table 1: Key Physicochemical Properties of this compound.
Part 2: First-Line Troubleshooting: Stock & Working Solutions

Q3: What solvent should I use to prepare a high-concentration stock solution?

A3: To overcome the initial energy barrier of the crystal lattice, you must use an organic solvent in which this compound is freely soluble. Aprotic, polar solvents are typically the first choice.

Solvent Type Rationale for Use Considerations
DMSO (Dimethyl sulfoxide)Aprotic, PolarExcellent solubilizing power for a wide range of hydrophobic compounds.[4]Can be toxic to cells, typically tolerated at <0.5% v/v. Can interfere with some assays.
DMF (Dimethylformamide)Aprotic, PolarStrong solubilizer, similar to DMSO.Higher toxicity than DMSO; use with caution.
Ethanol Protic, PolarGood solubilizing power and is often better tolerated by cells than DMSO.May not achieve as high a concentration as DMSO.
Methanol Protic, PolarSimilar to ethanol but can be more toxic.Volatile and toxic.
Table 2: Recommended Solvents for Preparing this compound Stock Solutions.

Recommendation: Start with 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). This stock solution should be clear and free of any visible precipitate. See Protocol 1 for a detailed methodology.

Q4: My compound dissolves perfectly in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What should I do?

A4: This is the most common solubility challenge, known as precipitation upon dilution. It occurs because the compound, which is stable in the organic solvent, is suddenly exposed to a hostile aqueous environment. The key is to control the final concentration of the organic solvent in your assay.

Troubleshooting Workflow for Precipitation

G start Compound precipitates in aqueous assay buffer check_stock Is the stock solution clear? start->check_stock check_final_dmso Is the final DMSO concentration >0.5%? check_stock->check_final_dmso Yes intermediate_dilution Perform intermediate dilution in 100% DMSO check_stock->intermediate_dilution No lower_stock Lower stock concentration and re-test check_final_dmso->lower_stock Yes use_cosolvent Use a co-solvent (See Protocol 2) check_final_dmso->use_cosolvent No intermediate_dilution->check_stock end_success Solubility Issue Resolved lower_stock->end_success ph_adjust Can assay buffer pH be adjusted? use_cosolvent->ph_adjust use_cosolvent->end_success use_cd Use Cyclodextrins (See Protocol 3) ph_adjust->use_cd ph_adjust->end_success use_cd->end_success end_fail Advanced Formulation Needed use_cd->end_fail G cluster_0 Before Complexation cluster_1 After Complexation drug This compound (Hydrophobic) water Water (Aqueous Buffer) drug->water Insoluble cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex water2 Water (Aqueous Buffer) complex->water2 Soluble cd_label +

Caption: Mechanism of cyclodextrin inclusion complex formation.

  • Mechanism: The exterior of the complex is hydrophilic, allowing it to dissolve readily in aqueous buffers while shielding the hydrophobic drug inside.

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.

  • Recommendation: This method is highly effective and often used in pharmaceutical formulations. It is particularly useful for cell-based assays where organic solvent concentrations must be minimized. See Protocol 3 for a step-by-step guide.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To create a high-concentration, fully dissolved stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other suitable solvent)

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Amber glass vial or polypropylene tube

Procedure:

  • Accurately weigh the desired amount of this compound powder and place it in the vial.

  • Calculate the volume of DMSO required to achieve the target concentration (e.g., 20 mM).

  • Add approximately 80% of the calculated DMSO volume to the vial.

  • Vortex vigorously for 1-2 minutes.

  • Place the vial in a water bath sonicator for 10-15 minutes to aid dissolution. Gentle warming (to 30-37°C) can also be applied but be cautious of compound stability.

  • Visually inspect the solution against a light source. If any solid particles remain, repeat steps 4-5.

  • Once fully dissolved, add the remaining DMSO to reach the final calculated volume.

  • Vortex briefly to ensure homogeneity.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Performing a Co-Solvent Tolerance Study

Objective: To determine the maximum concentration of a co-solvent that does not interfere with the assay readout.

Materials:

  • Co-solvent (e.g., PEG 400, Propylene Glycol)

  • Assay buffer

  • All other assay components (enzyme, cells, substrate, etc.)

  • Microplate reader and plates suitable for your assay

Procedure:

  • Prepare a series of assay buffers containing increasing concentrations of the co-solvent (e.g., 0%, 0.5%, 1%, 2%, 5%, 10% v/v).

  • Set up your assay as you normally would, but replace the volume typically used for the test compound with the different co-solvent buffer preparations.

  • For each co-solvent concentration, include both a negative control (e.g., no enzyme/stimulus) and a positive control (e.g., max signal).

  • Run the assay and measure the signal.

  • Analysis: Plot the assay signal (for both positive and negative controls) against the co-solvent concentration. The highest concentration that does not cause a significant deviation (>10-15%) from the 0% co-solvent control is considered the maximum tolerated concentration.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization

Objective: To prepare a this compound solution using an inclusion complex to enhance aqueous solubility.

Materials:

  • This compound stock solution in DMSO (e.g., 20 mM)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Aqueous assay buffer

  • Vortex mixer

Procedure:

  • Prepare a concentrated solution of HP-β-CD in your assay buffer. A 20% (w/v) solution is a good starting point. Warm the buffer slightly (to 37°C) to help dissolve the HP-β-CD.

  • While vortexing the HP-β-CD solution, slowly add a small volume of the concentrated this compound DMSO stock solution. The goal is to have a high molar excess of cyclodextrin to the compound (e.g., 100:1 or higher).

  • Continue vortexing for 15-30 minutes at room temperature to allow for the formation of the inclusion complex.

  • The resulting solution should be clear. This is now your highly concentrated, aqueous-based stock of the complexed compound.

  • This aqueous stock can be serially diluted in the standard assay buffer (without cyclodextrin) to create your final dose-response curve.

  • Validation: Always run a control with the HP-β-CD vehicle alone to ensure it does not affect your assay.

References

  • Verma, S., & Rawat, A. (2021). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research Journal of Pharmacy and Technology.
  • Jannat, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Kumar, S., & Singh, A. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. [Link]

  • Al-kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(7), 1456. [Link]

  • Avdeef, A., et al. (1998). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 15(2), 209-215. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. [Link]

  • BU CyberSec Lab. This compound. BU CyberSec Lab. [Link]

  • Loftsson, T., et al. (2007). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3). [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • Mishra, D. S., & Yalkowsky, S. H. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]

  • Kumar, L., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(23), 8560. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Shinde, P., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 74-82. [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. ScienceDirect. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]

  • Shmychkova, O. B., et al. (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Iodoquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Iodoquinolin-2-ol. This guide is designed for researchers, chemists, and process development professionals who are looking to transition from bench-scale synthesis to larger, pilot-scale production. We will address common questions, troubleshoot potential issues, and provide detailed, field-proven protocols to ensure a successful and efficient scale-up.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions you might have when planning your scale-up campaign.

Q1: What are the primary synthetic routes to this compound, and which is most suitable for scale-up?

There are several established routes, but their suitability for scale-up varies significantly. The two most common approaches are:

  • The Sandmeyer Reaction on 6-Aminoquinolin-2-ol: This involves the diazotization of the amino group followed by displacement with an iodide salt.

  • Direct C-H Iodination of Quinolin-2-ol: This involves treating the parent heterocycle with an iodinating agent.

For scaling up, the Sandmeyer reaction is generally preferred . The primary reason is regiocontrol . The iodine is introduced precisely at the 6-position, dictated by the location of the starting amino group, thus avoiding the formation of difficult-to-separate positional isomers. Direct iodination of the quinolin-2-ol ring can often lead to a mixture of products, with iodination potentially occurring at the C3 position, which complicates purification and reduces the overall yield of the desired product.[1][2][3]

Table 1: Comparison of Primary Synthetic Routes for Scale-Up

FeatureSandmeyer ReactionDirect C-H Iodination
Starting Material 6-Aminoquinolin-2-olQuinolin-2-ol
Key Reagents NaNO₂, HCl/H₂SO₄, KII₂, NIS, or other I⁺ sources, often with an oxidant
Regioselectivity Excellent (fixed by starting material)Variable; can produce mixtures (e.g., C3-iodo)[1][3]
Scale-Up Pros High predictability, clean conversion.Fewer steps if starting from quinolin-2-ol.
Scale-Up Cons Diazonium salts are unstable and require strict temperature control.[4] Handling of corrosive acids.Difficult purification, potential for over-iodination, reaction can be reversible.[5]
Recommendation Highly Recommended for controlled, large-scale synthesis. Feasible, but requires significant process optimization to control selectivity.

Q2: What are the critical safety considerations when scaling up the Sandmeyer reaction?

The primary hazard is the diazonium salt intermediate . These compounds can be explosive in a dry, solid state and decompose exothermically. The following precautions are non-negotiable:

  • Strict Temperature Control: The diazotization and Sandmeyer reaction must be maintained at low temperatures, typically 0–5 °C, to prevent uncontrolled decomposition of the diazonium salt. A reliable reactor cooling system is essential.

  • No Isolation: Never attempt to isolate the diazonium salt intermediate. It should be generated and used in situ.

  • Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to the acidic solution of the amine to manage the exotherm and prevent localized high concentrations.

  • Quenching: Any excess nitrous acid should be quenched at the end of the reaction, typically with sulfamic acid or urea, before warming the reaction mixture.

Q3: How does the tautomeric nature of quinolin-2-ol affect the synthesis?

Quinolin-2-ol exists in a tautomeric equilibrium with its amide form, quinolin-2(1H)-one. The quinolin-2-one form is generally the more stable and predominant tautomer. This is important because the electronic properties of the ring, and thus its reactivity towards electrophilic substitution, are dictated by this amide character. The amide group is an activating, ortho-, para-director. This electronic effect is another reason why direct iodination can be complex, as it influences the positions susceptible to electrophilic attack.

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield or Incomplete Conversion in Sandmeyer Reaction

Q: We are attempting a 100g scale Sandmeyer reaction starting from 6-aminoquinolin-2-ol. Our yield is consistently below 50%, and TLC/HPLC analysis shows significant amounts of starting material and a dark, baseline impurity. What's going wrong?

This is a classic scale-up challenge. The issue likely stems from one of three areas: diazotization, diazonium stability, or the iodide substitution step.

A: Let's break down the potential causes and solutions:

  • Inefficient Diazotization:

    • Causality: The amino group may not be fully converted to the diazonium salt. This can be due to poor solubility of the amine salt in the acidic medium or insufficient nitrous acid.

    • Troubleshooting:

      • Solubility: Ensure the 6-aminoquinolin-2-ol is fully dissolved in the acid before cooling. On a larger scale, this may require more vigorous agitation or a slightly larger volume of acid than calculated from a lab-scale run.

      • Nitrite Addition: Add the sodium nitrite solution slowly and sub-surface. This prevents nitrous acid from decomposing at the surface before it can react.

      • Test for Excess Nitrous Acid: Use potassium iodide-starch paper to test for the presence of excess nitrous acid after the addition is complete. The paper should turn blue/black. A persistent positive test for 5-10 minutes indicates the diazotization is complete. If the test is negative, add a small amount of additional NaNO₂ solution.

  • Decomposition of the Diazonium Salt:

    • Causality: The diazonium salt is decomposing back to the amine or reacting with water to form a phenol byproduct before the iodide can react. This is highly temperature-dependent.

    • Troubleshooting:

      • Temperature Control: Monitor the internal reaction temperature, not just the jacket temperature. Ensure your cooling system can handle the exotherm from the nitrite addition and maintain the batch at 0–5 °C.

      • Reaction Time: Do not let the diazonium salt solution sit for an extended period. Proceed to the iodide addition step as soon as diazotization is confirmed to be complete.

  • Inefficient Iodide Substitution:

    • Causality: The reaction between the diazonium salt and potassium iodide is a radical-nucleophilic aromatic substitution, often catalyzed by copper salts.[6] Without a catalyst, the reaction can be sluggish. The "dark, baseline impurity" is likely due to various side reactions, including the formation of azo compounds.

    • Troubleshooting:

      • Catalysis: While not always required for iodination, the addition of a catalytic amount of copper(I) iodide (CuI) can sometimes improve yield and reduce side products.[7]

      • Iodide Solution: Add the diazonium salt solution to a well-stirred, cold solution of potassium iodide. This ensures the diazonium salt immediately encounters a high concentration of the nucleophile.

Diagram: Troubleshooting Low Yield in the Sandmeyer Reaction A decision tree to diagnose and solve yield issues.

G start Low Yield (<50%) & Impurities check_diazotization Check Diazotization Step start->check_diazotization ki_starch_test KI-Starch Test Negative? check_diazotization->ki_starch_test check_stability Check Diazonium Stability temp_control Internal Temp > 5°C? check_stability->temp_control check_substitution Check Iodide Substitution side_products Dark color / baseline spots? check_substitution->side_products add_more_nitrite Action: Add more NaNO₂ solution. Verify amine salt solubility. ki_starch_test->add_more_nitrite Yes ki_starch_test_pos KI-Starch Test Positive ki_starch_test->ki_starch_test_pos No add_more_nitrite->check_diazotization ki_starch_test_pos->check_stability improve_cooling Action: Improve reactor cooling. Slow down NaNO₂ addition. temp_control->improve_cooling Yes temp_ok Temp OK temp_control->temp_ok No improve_cooling->check_stability temp_ok->check_substitution catalysis Action: Add diazonium to cold KI solution. Consider catalytic CuI. side_products->catalysis Yes yield_ok Yield Should Improve side_products->yield_ok No catalysis->yield_ok

Sources

Technical Support Center: Purification of 6-Iodoquinolin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-iodoquinolin-2-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this important class of compounds. The unique physicochemical properties imparted by the iodo and hydroxyl functionalities present specific challenges that require careful consideration and tailored methodologies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve high purity and yield in your experiments.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound derivatives, offering systematic approaches to diagnose and resolve them.

Problem 1: Low Recovery After Column Chromatography

Symptoms:

  • The mass of the isolated product is significantly lower than the expected theoretical yield after column chromatography.

  • Significant tailing of the product spot is observed on TLC analysis of the column fractions.

  • A significant amount of the product seems to be irreversibly adsorbed onto the stationary phase.

Possible Causes and Solutions:

Potential Cause Scientific Rationale Suggested Solution
Strong Interaction with Silica Gel The acidic nature of the quinolin-2-ol moiety (pKa ~11) and the potential for hydrogen bonding with the silanol groups (Si-OH) on the silica surface can lead to strong, sometimes irreversible, adsorption.[1] The polarizability of the iodine atom can also contribute to strong van der Waals interactions.1. Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina as the stationary phase.[1] Perform a small-scale test to assess the stability and recovery of your compound on alumina before committing to a large-scale separation.[2] 2. Deactivate the Silica Gel: Add a small percentage (0.5-1%) of a polar modifier like triethylamine or acetic acid to the eluent to cap the most active silanol groups and reduce tailing. The choice of modifier should be based on the acidic or basic nature of your derivative. 3. Employ Reversed-Phase Chromatography: If the derivative is sufficiently non-polar, reversed-phase chromatography (e.g., C18-functionalized silica) can be an effective alternative. In this case, more polar impurities will elute first.
Inappropriate Solvent System An eluent with insufficient polarity will not effectively displace the polar this compound derivative from the stationary phase, leading to poor elution and low recovery.[1][3]1. Optimize the Eluent System: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound. Common solvent systems for quinolin-2-ols include mixtures of dichloromethane/methanol, ethyl acetate/hexane, or chloroform/acetone. 2. Gradient Elution: Start with a less polar eluent to remove non-polar impurities and gradually increase the polarity to elute your product. This can improve separation and recovery.[3]
Compound Instability on Silica Prolonged exposure to the acidic environment of silica gel can lead to the degradation of sensitive this compound derivatives. The C-I bond can be susceptible to cleavage under certain conditions.1. Minimize Contact Time: Use flash column chromatography with applied pressure to reduce the time the compound spends on the column.[4] 2. Work at Lower Temperatures: If feasible, perform the chromatography in a cold room or with a jacketed column to minimize degradation.

Workflow for Optimizing Column Chromatography Recovery

G start Low Recovery Observed check_tlc Analyze Crude and Fractions by TLC start->check_tlc strong_adsorption Product Streaking or at Baseline? check_tlc->strong_adsorption yes_adsorption Strong Adsorption Likely strong_adsorption->yes_adsorption Yes no_adsorption Elution Profile Looks Good strong_adsorption->no_adsorption No change_stationary Switch to Alumina or Reversed-Phase yes_adsorption->change_stationary deactivate_silica Deactivate Silica with Additive yes_adsorption->deactivate_silica optimize_eluent Systematically Optimize Eluent Polarity no_adsorption->optimize_eluent change_stationary->optimize_eluent deactivate_silica->optimize_eluent gradient_elution Implement Gradient Elution optimize_eluent->gradient_elution check_stability Assess Compound Stability on Silica gradient_elution->check_stability yes_instability Instability Confirmed check_stability->yes_instability Yes no_instability Compound is Stable check_stability->no_instability No flash_chromatography Use Flash Chromatography yes_instability->flash_chromatography low_temp Perform at Low Temperature yes_instability->low_temp re_evaluate Re-evaluate Recovery no_instability->re_evaluate flash_chromatography->re_evaluate low_temp->re_evaluate end Improved Recovery re_evaluate->end

Caption: A decision-making workflow for troubleshooting low recovery in column chromatography.

Problem 2: Persistent Impurities in the Final Product

Symptoms:

  • Multiple spots are observed on a TLC plate of the purified product.

  • NMR or mass spectrometry data indicates the presence of unexpected signals or molecular weights.

  • The product has a broad melting point range.

Possible Causes and Solutions:

Potential Cause Scientific Rationale Suggested Solution
Co-eluting Positional Isomers The synthesis of substituted quinolines can often lead to the formation of positional isomers (e.g., 5-iodo or 7-iodo derivatives) which may have very similar polarities to the desired 6-iodo isomer, making them difficult to separate by chromatography.[5][6][7]1. High-Resolution Chromatography: Employ a longer chromatography column with a finer mesh silica gel to improve resolution. 2. Orthogonal Purification: Use a different purification technique based on a different physical property. For example, if chromatography fails, attempt recrystallization. 3. Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., phenyl-hexyl for aromatic compounds) can provide the necessary resolution.
Unreacted Starting Materials Incomplete reactions can leave residual starting materials (e.g., 4-iodoaniline) in the crude product. These may have similar polarities to the product.1. Reaction Optimization: Ensure the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry. Monitor the reaction by TLC. 2. Acid-Base Extraction: Utilize the acidic or basic properties of the starting materials and product to perform a liquid-liquid extraction to remove them before chromatography. The quinolin-2-ol is weakly acidic and can be extracted into an aqueous base.
Formation of Colored Byproducts Quinoline syntheses, particularly under harsh acidic or oxidative conditions, can generate colored, often polymeric, byproducts that can be difficult to remove.1. Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal.[8] 2. Careful Chromatography: These impurities are often highly polar and will stick to the top of the silica gel column. Dry loading the sample onto a small amount of silica can help trap these impurities at the origin.
Problem 3: Difficulties with Crystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • Crystallization is very slow or does not occur at all.

  • The resulting crystals are of poor quality (e.g., very fine needles, amorphous powder).

Possible Causes and Solutions:

Potential Cause Scientific Rationale Suggested Solution
Inappropriate Solvent System The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] The presence of the polar hydroxyl group and the large, non-polar iodo-aromatic system in this compound derivatives can make finding a single suitable solvent challenging.1. Systematic Solvent Screening: Test the solubility of a small amount of your compound in a variety of solvents at room temperature and at their boiling points. Good single solvents for quinolin-2-ols include ethanol, methanol, acetic acid, or DMF.[10] 2. Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble, but miscible with the good solvent) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common two-solvent systems include ethanol/water, acetone/hexane, or dichloromethane/pentane.[11]
Presence of Impurities Impurities can inhibit crystal lattice formation, leading to oiling out or preventing crystallization altogether.1. Pre-purification: If the crude material is very impure, perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization. 2. Charcoal Treatment: As mentioned previously, activated charcoal can remove impurities that interfere with crystallization.[8]
Supersaturation or Rapid Cooling If the solution is too concentrated or cooled too quickly, the compound may precipitate as an amorphous solid or oil out because the molecules do not have sufficient time to orient themselves into a crystal lattice.[8]1. Slow Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling rate. 2. Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

Logical Flow for Successful Recrystallization

G start Crude this compound Derivative solvent_screen Screen for Suitable Recrystallization Solvent(s) start->solvent_screen single_solvent Single Solvent System solvent_screen->single_solvent two_solvent Two-Solvent System solvent_screen->two_solvent dissolve Dissolve in Minimum Hot Solvent single_solvent->dissolve two_solvent->dissolve charcoal Optional: Activated Charcoal Treatment dissolve->charcoal cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly hot_filter Optional: Hot Filtration charcoal->hot_filter hot_filter->cool_slowly induce_crystallization Induce Crystallization (if needed) cool_slowly->induce_crystallization ice_bath Cool in Ice Bath cool_slowly->ice_bath induce_crystallization->ice_bath collect_crystals Collect Crystals by Filtration ice_bath->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Caption: A step-by-step workflow for the purification of this compound derivatives via recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound derivatives more challenging than their non-iodinated analogs?

A1: The iodine atom introduces several complexities. Its large size and high polarizability can lead to stronger intermolecular interactions, affecting solubility and adsorption on chromatography media.[1] The C-I bond can also be labile under certain conditions (e.g., prolonged exposure to acidic silica gel or high temperatures), potentially leading to degradation.[2] Furthermore, the synthesis of iodo-substituted quinolines can sometimes result in the formation of difficult-to-separate positional isomers.[12]

Q2: My this compound derivative appears to be decomposing on the silica gel column, as evidenced by a new, more polar spot on TLC. What can I do?

A2: This suggests instability on the acidic stationary phase. As outlined in the troubleshooting guide, you should first try deactivating the silica gel with a base like triethylamine (if your compound is stable to base). If decomposition persists, switching to a more inert stationary phase like neutral alumina is recommended.[1] Additionally, minimizing the time on the column by using flash chromatography is crucial.[4]

Q3: I am struggling to find a good single solvent for recrystallization. What are the key characteristics of a good two-solvent system for these compounds?

A3: A good two-solvent system consists of a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. For this compound derivatives, which have both polar (hydroxyl) and less polar (iodo-aromatic) regions, a good starting point would be a polar "good" solvent like ethanol, methanol, or acetone, paired with a non-polar "poor" solvent like water, hexane, or pentane.[9][11]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your compound and identifying any organic impurities. The absence of signals from starting materials or known byproducts is a good indicator of purity.[13][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities with different masses.[15]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main component from impurities and calculating the area percentage of each peak.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). A broad melting range indicates the presence of impurities.

Q5: Are there any specific safety precautions I should take when working with this compound derivatives?

A5: As with all chemicals, you should handle this compound derivatives in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data may be limited for novel derivatives, iodo-organic compounds can be lachrymatory and may have other unknown toxicological properties. Always consult the Safety Data Sheet (SDS) for any known hazards.

Detailed Experimental Protocols

Protocol 1: Column Chromatography of a this compound Derivative

This protocol provides a general procedure for the purification of a this compound derivative using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., Dichloromethane/Methanol, 98:2 v/v - to be optimized by TLC)

  • Sand

  • Cotton or glass wool

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Optimization: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). c. The ideal eluent system should provide an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: a. Place a small plug of cotton or glass wool at the bottom of the column. b. Add a small layer of sand (approximately 0.5 cm). c. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. d. Gently tap the column to ensure even packing and remove any air bubbles. e. Add another layer of sand (approximately 0.5 cm) on top of the packed silica gel. f. Drain the eluent until the level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent. b. Carefully apply the sample solution to the top of the column using a pipette. c. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle pressure (if using flash chromatography) to begin elution. c. Collect fractions in test tubes or vials. d. Monitor the separation by TLC, spotting each fraction on a TLC plate.

  • Isolation of the Pure Product: a. Combine the fractions that contain the pure product (as determined by TLC). b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Recrystallization of a this compound Derivative

This protocol describes a general procedure for purifying a solid this compound derivative by recrystallization from a single solvent.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., ethanol - to be determined by solubility tests)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: a. Place a small amount of the crude compound (10-20 mg) in a test tube. b. Add a few drops of the potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble. c. Heat the test tube gently. The compound should dissolve completely. d. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: a. Place the crude this compound derivative in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent. c. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): a. If the solution is colored, remove it from the heat and add a small amount of activated charcoal. b. Swirl the flask for a few minutes and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: a. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. b. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. c. Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PJSIR. (Year N/A). The 5-and 8-iodination of quinoline and some of its derivatives. [Link]

  • National Institutes of Health. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • University of California, Los Angeles. Column chromatography. [Link]

  • Google Patents. (1949). Quinoline compounds and process of making same.
  • Journal of Al-Nahrain University. (Year N/A). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • ResearchGate. (Year N/A). NMR spectra of contaminated 6 and the impurity e. [Link]

  • Columbia University. Column chromatography. [Link]

  • Google Patents. (2013).
  • National Institutes of Health. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography?. [Link]

  • PubMed. (2020). Mechanochemical Synthesis of Functionalized Quinolines by Iodine Mediated Oxidative Annulation. [Link]

  • Utah Tech University. Separating Compounds by Column Chromatography. [Link]

  • PubMed. (2007). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. [Link]

  • Reddit. (2019). Recrystallization with two solvents. [Link]

  • University of California, Berkeley. Crystallization Solvents. [Link]

  • PubMed. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]

  • IOPscience. (2025). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. [Link]

  • Royal Society of Chemistry. (Year N/A). Iodine catalyzed reduction of quinolines under mild reaction conditions. [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]

  • ResearchGate. (Year N/A). The structures of the substituted quinolines. [Link]

  • PubMed. (1978). Preparation, purification, and stability of high specific activity 125I-labeled thyronines. [Link]

  • PubMed Central. (Year N/A). Dual-resolving of positional and geometric isomers of C=C bonds via bifunctional photocycloaddition-photoisomerization reaction system. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. [Link]

  • ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. [Link]

  • PubMed Central. (Year N/A). The size of hydroxyl groups in solution and the changes in size associated with the ionization of phenolic, carboxylic and amino groups.... [Link]

  • PubMed. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. [Link]

  • Organic Chemistry Portal. An Iodocyclization Approach to Substituted 3-Iodothiophenes. [Link]

  • National Institutes of Health. (Year N/A). Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • MDPI. (Year N/A). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. [Link]

  • ResearchGate. (2025). NMR study of O and N, O-substituted 8-quinolinol derivatives | Request PDF. [Link]

  • PubMed. (1999). Synthesis, purification, and in vitro stability of 211At- and 125I-labeled amidobisphosphonates. [Link]

  • MDPI. (Year N/A). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • MDPI. (Year N/A). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]

  • PubMed. (Year N/A). Unstable Protein Purification Through the Formation of Stable Complexes. [Link]

  • ResearchGate. (Year N/A). (PDF) Reaction of hydroxyl-quinoline with pentafluoropyridin. [Link]

  • MDPI. (2023). Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. [Link]

Sources

Gould-Jacobs Reaction Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Gould-Jacobs reaction. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this powerful quinoline synthesis. Our focus is to provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the Gould-Jacobs reaction for controlling byproduct formation?

The most critical step is the thermal cyclization of the anilidomethylenemalonate intermediate.[1] This step requires high temperatures, typically above 250°C, to facilitate the 6-electron electrocyclization that forms the quinoline ring.[1][2] It is at this stage that the majority of undesirable side reactions, such as thermal degradation, decarboxylation, and the formation of regioisomers or other heterocyclic systems, are most likely to occur.[2][3]

Q2: My reaction with an unsymmetrically substituted aniline is giving a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity in the Gould-Jacobs reaction is governed by a combination of steric and electronic factors of the substituents on the aniline ring.[2] The cyclization can occur at either of the two ortho positions. While predicting the outcome with absolute certainty can be challenging without empirical data for a specific substrate, the following general principles apply:

  • Steric Hindrance: Bulky substituents at one of the ortho positions will sterically hinder cyclization at that site, favoring the formation of the less hindered regioisomer.

  • Electronic Effects: The cyclization is an electrophilic aromatic substitution-type reaction. Therefore, the electron density at the ortho positions plays a crucial role.

    • Electron-donating groups (EDGs) such as -OCH₃ or -CH₃ will activate the ortho and para positions. If an EDG is at the meta position, it will activate both ortho positions, potentially leading to a mixture of products.

    • Electron-withdrawing groups (EWGs) such as -NO₂ or -CF₃ will deactivate the ortho and para positions, making the cyclization more difficult and potentially requiring harsher conditions, which can increase byproduct formation.

A systematic approach to controlling regioselectivity involves a thorough analysis of the starting aniline's substitution pattern and, if necessary, the use of computational tools to predict the relative activation of the ortho positions.

Q3: I am observing a significant amount of a byproduct that is not the desired quinoline. What could it be?

A common byproduct, especially with certain substrates or under suboptimal thermal conditions, is a pyrimidinone derivative . This arises from an alternative intramolecular ring closure pathway. Instead of the desired C-C bond formation at the ortho position of the aniline ring, a C-N bond can form between one of the ester carbonyls and the aniline nitrogen, followed by elimination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your Gould-Jacobs reaction and provides actionable solutions.

Issue 1: Incomplete Cyclization of the Anilidomethylenemalonate Intermediate

Symptoms:

  • TLC or LC-MS analysis shows the presence of a significant amount of the intermediate even after prolonged heating.

  • Low yield of the final quinoline product.

Causality: The thermal cyclization has a high activation energy. Insufficient temperature or reaction time will result in an incomplete conversion.

Solutions:

  • Optimize Thermal Conditions:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-15°C. Be aware that temperatures above 300°C can lead to product degradation.[3]

    • Increase Reaction Time: If increasing the temperature is not feasible, extend the reaction time. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes to find the optimal time.

  • Consider Microwave Irradiation:

    • Microwave heating can provide rapid and efficient energy transfer, often leading to shorter reaction times and improved yields compared to conventional heating.[3]

  • Utilize a High-Boiling Point Solvent:

    • Using a high-boiling, inert solvent can ensure a stable and uniform reaction temperature. Common choices include Dowtherm A, diphenyl ether, or mineral oil. These solvents help to avoid localized overheating that can occur in neat reactions.

Parameter Solution Rationale
Temperature Increase temperature incrementallyOvercomes the high activation energy of cyclization.
Time Increase reaction timeAllows for complete conversion at a given temperature.
Heating Method Switch to microwave irradiationProvides more efficient and rapid heating.
Reaction Medium Use a high-boiling solventEnsures uniform and stable high temperatures.
Issue 2: Formation of Tar and Degradation Products

Symptoms:

  • The reaction mixture turns dark brown or black.

  • Difficult purification, with a significant amount of insoluble, tar-like material.

  • Low yield of the desired product.

Causality: The high temperatures required for cyclization can also lead to the thermal degradation of both the starting materials and the quinoline product. This often involves polymerization and other complex side reactions.

Solutions:

  • Precise Temperature Control:

    • Use a high-fidelity temperature controller and ensure accurate measurement of the internal reaction temperature.

    • Avoid "hot spots" by ensuring efficient stirring.

  • Minimize Reaction Time:

    • Once the optimal temperature is determined, find the shortest reaction time necessary for complete conversion of the intermediate. Prolonged heating, even at the correct temperature, can promote degradation.

  • Solvent-Free, Short Duration Heating:

    • For some substrates, a rapid, high-temperature (even up to 400°C) reaction for a very short duration (a few minutes) under solvent-free conditions can give a clean product before significant degradation occurs. This approach requires careful optimization.

  • Consider a Milder Cyclization Catalyst:

    • Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can promote the cyclization under significantly milder conditions (e.g., 80-100°C), thereby avoiding high-temperature degradation.[4]

  • Preparation: In a dry, round-bottom flask under an inert atmosphere, add the anilidomethylenemalonate intermediate.

  • Addition of Eaton's Reagent: Slowly add Eaton's Reagent (typically 5-10 equivalents by weight) to the intermediate with stirring.

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by adding it to a stirred mixture of ice and a base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) to neutralize the acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Issue 3: Competing Pyrimidinone Formation

Symptoms:

  • Isolation of a significant byproduct with a different heterocyclic core, confirmed by NMR and mass spectrometry.

Causality: This arises from a kinetically controlled, alternative cyclization pathway where the aniline nitrogen attacks one of the ester carbonyl groups. This is more likely to occur at lower temperatures where the desired 6-electron electrocyclization is slow.

Solutions:

  • Ensure Sufficiently High Temperature: The formation of the desired quinoline is generally thermodynamically favored. Running the reaction at a sufficiently high temperature (e.g., >250°C) will favor the electrocyclization pathway over the competing C-N bond formation.

g cluster_0 Gould-Jacobs Reaction Pathways A Anilidomethylenemalonate Intermediate B Transition State for 6-Electron Electrocyclization (High Temperature Favored) A->B High Temp (>250°C) D Transition State for Nucleophilic Attack on Carbonyl (Lower Temperature) A->D Lower Temp C Desired 4-Hydroxyquinoline Product (Thermodynamic Product) B->C E Pyrimidinone Byproduct (Kinetic Product) D->E

Caption: Competing pathways in the Gould-Jacobs cyclization.

Data and Reference Tables

Table 1: Comparison of High-Boiling Solvents
SolventBoiling Point (°C)Max. Use Temp. (°C)AdvantagesDisadvantages
Dowtherm A 257400Excellent thermal stability, can be used in liquid and vapor phase.[5][6]Eutectic mixture, can be difficult to remove, solid at room temperature.
Diphenyl Ether 259~350High thermal stability, relatively inert.Can be difficult to remove, solid at room temperature.
Mineral Oil >300 (variable)~300Inexpensive, readily available.Mixture of hydrocarbons, can be difficult to remove completely, lower thermal stability than synthetics.
Table 2: Troubleshooting Summary
IssueProbable CauseRecommended Action
Incomplete CyclizationInsufficient temperature/timeIncrease temperature or time; consider microwave heating.
Tar/DegradationExcessive temperature/timeOptimize temperature and time; use Eaton's Reagent.
Regioisomer MixtureUnsubstituted anilineAnalyze steric/electronic factors; consider a different synthetic route if inseparable.
Pyrimidinone FormationSuboptimal (low) temperatureEnsure reaction temperature is sufficiently high (>250°C).

Experimental Workflows and Diagrams

Workflow: Monitoring the Reaction by TLC

g cluster_1 TLC Monitoring Workflow prep Prepare TLC Plate (3 lanes: SM, Co-spot, Rxn) sample Take an aliquot from the reaction mixture prep->sample spot Spot the plate: SM, SM+Rxn, Rxn sample->spot develop Develop the plate in a suitable solvent system spot->develop visualize Visualize under UV light and/or with a stain develop->visualize analyze Analyze the chromatogram: - Disappearance of SM spot - Appearance of product spot visualize->analyze decision Decision: Continue reaction or proceed to work-up analyze->decision

Caption: Workflow for effective reaction monitoring using TLC.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Eaton, P. E.; Carlson, G. R.; Lee, J. T. Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. J. Org. Chem.1973 , 38 (23), 4071–4073. [Link]

  • Zewge, D.; Chen, C.; Deer, C.; Dormer, P. G.; Hughes, D. L. A mild and efficient synthesis of 4-quinolones and quinolone heterocycles. J. Org. Chem.2007 , 72 (11), 4276–4279. [Link]

  • Szymański, P.; Markowicz, M.; Mikiciuk-Olasik, E. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2022 , 27 (3), 919. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2018 , 23 (11), 2959. [Link]

  • University of Rochester. How To: Monitor by TLC. [Link]

  • University of Colorado Boulder. Solvent Removal. [Link]

  • Thermic Fluids. Dowtherm - Synthetic Organic Fluids. [Link]

  • Walsh Medical Media. Comparing the Thermal Stability and Oxidative State of Mineral and Biphenyl Diphenyl Oxide Based Heat Transfer Fluids. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Cytotoxicity Results

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. Inconsistent data from cytotoxicity and cell viability assays are a common yet frustrating challenge in drug discovery and fundamental research. This guide is designed to provide you with a logical, in-depth framework for troubleshooting these issues. We will move from the most frequent and fundamental sources of error to more complex, nuanced problems, providing not just steps, but the scientific reasoning behind them.

Part 1: High-Level FAQs - Where is the Variability Coming From?

Q1: My IC50 values are shifting between experiments. What are the most common culprits?

Inconsistent IC50 values are rarely due to a single factor. More often, they result from a combination of subtle variations in your experimental workflow. The three primary pillars of variability are: (1) The Cells , (2) The Compound/Treatment , and (3) The Assay & Readout . A minor deviation in any of these can lead to significant shifts in the final dose-response curve. For instance, using cells at different passage numbers or confluency can alter their metabolic rate and drug sensitivity.[1][2] Similarly, issues with compound solubility or degradation can change the effective concentration that cells are exposed to. Finally, the choice of assay and instrument settings can introduce variability.[3][4] A systematic approach, which we will detail below, is the only reliable way to pinpoint the source of inconsistency.

Q2: I'm seeing a high degree of variability between replicate wells within the same plate. What should I check first?

High intra-plate variability often points to technical errors in assay setup. Before questioning the biology, scrutinize your methodology. Key areas to investigate include:

  • Pipetting Errors: Inconsistent cell seeding or reagent dispensing is a major source of error.[5] Ensure pipettes are calibrated and use proper technique.

  • Uneven Cell Seeding: A non-homogenous cell suspension before plating will result in different cell numbers per well.[6][7] Always mix your cell suspension thoroughly before and during plating.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation, which concentrates media components and can affect cell health and compound efficacy.[8] To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data points.

  • Incomplete Formazan Dissolution (for MTT/XTT assays): If you observe purple crystals after adding the solubilizing agent, it means the formazan has not fully dissolved, leading to artificially low absorbance readings.[8] Ensure adequate mixing and incubation time after adding the solubilization buffer.

Part 2: Troubleshooting Guide - A Deeper Dive

This section is structured to help you diagnose problems based on the core components of your experiment.

Section A: Cell-Based Issues

The health, identity, and consistency of your cell culture are paramount for reproducible results.

Q: My "untreated" control cells show variable growth or viability between experiments. Why?

This indicates a fundamental problem with your cell culture practices.

  • Mycoplasma Contamination: This is a frequent and insidious problem. Mycoplasma are small bacteria that don't cause visible turbidity but can drastically alter cell metabolism, membrane integrity, and response to stimuli.[9][10] Some species can even reduce tetrazolium salts like MTT, leading to a false signal of higher cell viability and apparent drug resistance.[9][11]

    • Action: Immediately test your cell stocks for mycoplasma using a reliable PCR or luciferase-based kit. If positive, discard the culture and start a new vial from a trusted source.

  • Cell Line Misidentification or Cross-Contamination: Studies have shown that a significant percentage of cell lines used in research are misidentified.[12][13] Using the wrong cell line means your results are not relevant to your hypothesis and cannot be reproduced by others.

    • Action: Authenticate your cell lines. Short Tandem Repeat (STR) profiling is the gold standard for human cell lines.[12][14][15] Perform this check upon receiving a new line and after extended passaging.

  • High Passage Number & Genetic Drift: Continuous passaging can lead to genetic and phenotypic changes in cell lines, altering their growth rates and drug sensitivity.[12]

    • Action: Work with a low-passage number cell bank. Thaw a new vial after a defined number of passages (e.g., 15-20) and do not continuously culture cells for months.

  • Serum Lot-to-Lot Variability: Fetal Bovine Serum (FBS) is an undefined mixture of growth factors, hormones, and other components.[16][17] Different lots can have varying compositions, leading to changes in cell growth and response to treatments.[18][19]

    • Action: When you find a serum lot that works well for your cells, purchase a large quantity. Alternatively, pre-test new lots on a small scale to ensure they support similar growth kinetics before switching.[18]

Section B: Compound & Treatment-Related Issues

The way your compound is handled and interacts with the culture medium can be a major source of error.

Q: I see precipitate in my wells after adding my compound. How does this affect my results?

Precipitation means the compound has crashed out of solution, and the actual concentration your cells are exposed to is unknown and far lower than intended.[20][21] This is a common issue with hydrophobic compounds.

  • Potential Causes & Solutions:

    • Exceeding Aqueous Solubility: The final concentration in the media is too high.[20][21]

      • Action: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.[21]

    • Improper Dilution: Adding a highly concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to precipitate immediately.[20]

      • Action: Perform a serial dilution of the stock in pre-warmed media. Add the compound dropwise while gently swirling.

    • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be too high, which is both toxic to cells and can affect compound solubility.

      • Action: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[21] Remember to include a vehicle control (media + same final DMSO concentration) in your experiments.

    • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[20][22]

      • Action: Test solubility in different basal media formulations if possible.

Section C: Assay-Specific Issues

Choosing the right assay and understanding its limitations is critical for accurate interpretation.

Q: My results from an MTT assay don't match my results from an LDH or cell counting assay. Why?

This is a classic issue that arises from measuring different biological endpoints.[23]

  • MTT/XTT/MTS Assays: These are metabolic assays that measure the activity of mitochondrial dehydrogenases.[24][25] A decrease in signal indicates reduced metabolic activity, which is often, but not always, a proxy for cell death. A compound could inhibit mitochondrial function without immediately killing the cell (a cytostatic effect), leading to a drop in MTT signal but no change in membrane integrity (LDH release).[23]

  • LDH Release Assays: These assays measure the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium.[24] This is a marker of lost cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.

  • Live/Dead Staining (e.g., Trypan Blue): This method assesses membrane integrity at a single point in time.[3]

Action: Understand what each assay measures. If you see a discrepancy, it may be revealing something important about your compound's mechanism of action (e.g., mitochondrial toxicity vs. membrane disruption). Consider using multiplexed assays that can measure viability and cytotoxicity in the same well.

The following diagram outlines a logical progression for diagnosing inconsistent results.

G cluster_start Start: Inconsistent Cytotoxicity Results cluster_cells Pillar 1: Cell Health & Consistency cluster_compound Pillar 2: Compound & Treatment cluster_assay Pillar 3: Assay & Readout Start High Inter-Experiment Variability (e.g., Shifting IC50) Myco Test for Mycoplasma [PCR / Luciferase] Start->Myco Begin Troubleshooting Auth Authenticate Cell Line [STR Profiling] Myco->Auth Passage Check Passage Number [Use Low Passage Stock] Auth->Passage Serum Evaluate Serum Lot [Test New Lots] Passage->Serum Sol Check for Precipitation [Visual Inspection / Microscopy] Serum->Sol Sol_Fix Optimize Dilution / Lower Concentration Sol->Sol_Fix Precipitate Observed Tech Review Plating Technique [Pipetting / Edge Effects] Sol_Fix->Tech Assay_Choice Confirm Assay Principle [Metabolic vs. Membrane] Tech->Assay_Choice Controls Check Controls [Vehicle / Positive Control] Assay_Choice->Controls End Consistent Results Controls->End All Checks Passed

Caption: A logical troubleshooting workflow for inconsistent cytotoxicity data.

Part 3: Key Experimental Protocols

Here are step-by-step protocols for essential validation experiments.

Protocol 1: Cell Line Authentication via STR Profiling

This protocol provides a general overview. It is highly recommended to use a commercial service for official authentication.[14]

  • Objective: To generate a unique genetic fingerprint of your human cell line to confirm its identity.

  • Principle: Short Tandem Repeats (STRs) are short, repeated DNA sequences that vary in length between individuals. PCR is used to amplify multiple STR loci, and the resulting fragment sizes create a unique profile.[12][15]

  • Procedure:

    • Sample Preparation: Grow a healthy culture of the cell line to be tested. Harvest approximately 1-2 million cells.

    • DNA Extraction: Use a commercial DNA extraction kit (e.g., spin column-based) to isolate high-quality genomic DNA. Quantify the DNA concentration and assess its purity (A260/A280 ratio).

    • PCR Amplification: Use a multiplex PCR kit that targets the standard STR loci for authentication (e.g., ATCC or Promega systems). Set up the PCR reaction according to the manufacturer's instructions, using your extracted DNA as a template.

    • Fragment Analysis: The PCR products are fluorescently labeled. Separate them by size using capillary electrophoresis on a genetic analyzer.

    • Data Analysis: The software generates an electropherogram showing peaks for each allele at each STR locus. Compare this profile to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity. An 80% match is typically required for confirmation.[14]

Protocol 2: Mycoplasma Detection by PCR
  • Objective: To detect the presence of mycoplasma DNA in a cell culture sample.

  • Principle: This method uses primers that target conserved regions of the mycoplasma 16S rRNA gene, allowing for the amplification of DNA from the most common contaminating species.

  • Procedure:

    • Sample Collection: Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 3 days without an antibiotic change.

    • DNA Extraction: Boil the supernatant at 95°C for 10 minutes to lyse the mycoplasma and release DNA. Centrifuge to pellet debris and use the supernatant directly for PCR, or use a dedicated DNA extraction kit.

    • PCR Reaction: Set up a PCR reaction using a commercial mycoplasma detection kit, which includes primers, polymerase, and a positive control (mycoplasma DNA). Include a negative control (nuclease-free water) and your sample.

    • Gel Electrophoresis: Run the PCR products on a 1.5-2% agarose gel.

    • Interpretation: A band of the correct size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should always show a band, and the negative control should be clean.

Part 4: Data Interpretation & Assay Selection

Table 1: Comparison of Common Cytotoxicity & Viability Assays
Assay TypePrincipleMeasuresProsCons
Metabolic Assays (MTT, MTS, XTT)Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases.[25][26]Metabolic activity, often used as a proxy for viability.High-throughput, sensitive, inexpensive.Indirect measure of viability; can be affected by compounds that alter mitochondrial function without causing cell death.[27]
Membrane Integrity Assays (LDH, Trypan Blue)Measures leakage of cytosolic components (LDH) or uptake of a membrane-impermeable dye.[24]Loss of membrane integrity (necrosis, late apoptosis).Direct measure of cell death; LDH assay is high-throughput.May miss early apoptotic events; timing is critical.
ATP-Based Assays (e.g., CellTiter-Glo®)Luciferase-based reaction that uses ATP from viable cells to produce light.ATP levels, a direct indicator of metabolically active, viable cells.Very sensitive, fast, excellent for high-throughput screening.Signal can be affected by treatments that alter cellular ATP pools independent of viability.
Real-Time Assays Use non-lytic chemistries to measure viability or cytotoxicity continuously from the same wells.[28]Kinetic data on cell health over time.Provides time-course data, reduces well-to-well variability, good for determining mechanism.[28][29]Reagents can be more expensive; requires compatible plate readers.

Understanding the mechanism of cell death your compound induces is key to selecting the right assay.

G cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) cluster_assay A_Signal Apoptotic Signal (e.g., Drug Treatment) Caspase Caspase Activation (Caspase-3/7) A_Signal->Caspase Membrane Membrane Blebbing (Annexin V Staining) Caspase->Membrane DNA_Frag DNA Fragmentation Caspase->DNA_Frag Assay_Casp Caspase Assays Caspase->Assay_Casp N_Signal Severe Insult (e.g., Physical Damage, High Toxin Dose) Swell Cell Swelling N_Signal->Swell Rupture Membrane Rupture (LDH Release, PI Staining) Swell->Rupture Assay_LDH LDH / Propidium Iodide Assays Rupture->Assay_LDH

Caption: Simplified pathways of apoptosis and necrosis and their corresponding assay readouts.

By systematically working through these troubleshooting guides, implementing rigorous quality control protocols, and carefully selecting your assays, you can significantly improve the consistency and reliability of your cytotoxicity data.

References

  • How to Authenticate Cell Lines: A Practical Guide for Reliable Research Outcomes. (2025, December 22). Vertex AI Search.
  • Denecke, J., Becker, K., Jürgens, H., Gross, R., & Wolff, J. E. A. (1999). Falsification of Tetrazolium Dye (MTT) Based Cytotoxicity Assay Results Due to Mycoplasma Contamination of Cell Cultures. Anticancer Research, 19(2A), 1245-1248. [Link]

  • Common Errors in Cell Counting and How to Avoid Them. (n.d.). Your Health Magazine.
  • Denecke, J., Becker, K., Jürgens, H., Gross, R., & Wolff, J. E. A. (1999). Falsification of Tetrazolium Dye (MTT) Based Cytotoxicity Assay Results due to Mycoplasma Contamination of Cell Culture. ResearchGate. [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]

  • Addressing Sources of Error in the Cell Viability Measurement Process. (2023, March 8). NIST. [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate. [Link]

  • Geraghty, R. J., et al. (2022). Cell line authentication: a necessity for reproducible biomedical research. The International Journal of Cancer, 152(7), 1298-1306. [Link]

  • Authenticating Your Cell Lines – Why, When and How!. (2022, August 18). Crown Bioscience Blog. [Link]

  • Unraveling the Importance of Mammalian Cell Line Authentication. (2024, January 8). Central BioHub. [Link]

  • He, Y., et al. (2019). Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation. Journal of Neuroinflammation, 16(1), 79. [Link]

  • The Importance of Cell-Line Authentication. (2021, November 2). Biocompare. [Link]

  • Decreasing variability in your cell culture. (2018, May 16). Taylor & Francis Online. [Link]

  • Miller, C. J., et al. (2018). Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale. Molecular Pharmacology, 93(4), 319-327. [Link]

  • How to Manage Serum Batch Variability in Cell Culture. (2024, November 8). Procell. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • 10 Most Common Errors Made in Cell Counting. (n.d.). Corning. [Link]

  • Decreasing variability in your cell culture. (2025, August 10). ResearchGate. [Link]

  • Dangers of Mycoplasma in Cell-Based Assays. (2007, May 30). Lab Manager. [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2015, October 13). Comparability of mixed IC50 data – A Statistical Analysis. Novartis OAK. [Link]

  • Bopp, S. K., & Lettieri, T. (2008). Effects of different cell densities. ResearchGate. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Menden, M. P., et al. (2020). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife, 9, e58805. [Link]

  • Why do MTT and XTT assays give inconsistent results?. (2015, September 9). ResearchGate. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). BenchSci. [Link]

  • Liy, F., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and Bioengineering, 120(9), 2536-2548. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Hillgene Biopharma Co., Ltd. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. [Link]

  • When Choosing a Cell-Based Assay, Consider Cell Type, Endpoint and More. (2013, January 21). Biocompare. [Link]

  • Zakharov, V., et al. (2025, February 25). Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling. PMC. [Link]

  • Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each. (2025, May 9). Patsnap Synapse. [Link]

  • Effect of the cell density and DOX concentration on cytotoxicity. (n.d.). ResearchGate. [Link]

  • From cell seeding to analysis - Getting the best out of your cell-based assay. (2018, November 19). YouTube. [Link]

  • I am having problems in getting results in MTT assay. How do I rectify it?. (2022, June 7). ResearchGate. [Link]

  • Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. (2023, May 24). PMC. [Link]

  • A Comparison of Real-Time and Endpoint Cell Viability Assays for Improved Synthetic Lethal Drug Validation. (n.d.). ResearchGate. [Link]

  • Difference between Continuous Assays and End Point Assays. (n.d.). Biology Discussion. [Link]

Sources

Technical Support Center: Strategies to Reduce Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with off-target cytotoxicity in their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize damage to normal cells while maximizing the efficacy of your therapeutic candidates.

Section 1: Understanding and Troubleshooting Unwanted Cytotoxicity

Frequently Asked Questions (FAQs)

Q1: My therapeutic compound shows potent killing of cancer cells, but also significant toxicity to my normal cell line controls. What are the primary strategies to address this?

A1: This is a common challenge in drug development. The key is to exploit the differences between cancer cells and normal cells. The main strategies to enhance selectivity and reduce off-target cytotoxicity include:

  • Targeted Drug Delivery: Utilizing systems that specifically deliver the cytotoxic agent to cancer cells, sparing normal cells.[1]

  • Prodrug Strategies: Designing compounds that are inactive until they are converted to their active, cytotoxic form by enzymes that are overexpressed in tumor cells or in the tumor microenvironment.[2]

  • Modulation of Cellular Pathways: Co-administering agents that protect normal cells by activating pro-survival pathways or inhibiting apoptotic pathways preferentially in non-cancerous cells.

Q2: How can I be sure that the observed cell death in my normal cells is due to the compound and not an artifact of the experiment?

A2: It's crucial to rule out experimental artifacts. Common sources of unexpected cytotoxicity include:

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle control (medium with the same concentration of solvent as your highest drug concentration) to assess this. A final DMSO concentration below 0.5% is generally recommended.[3]

  • Contamination: Mycoplasma or other microbial contamination can cause widespread cell death.[4] Regular testing for mycoplasma is essential.

  • Suboptimal Culture Conditions: Over-confluency, nutrient depletion, or incorrect CO2 levels can stress cells and make them more susceptible to cytotoxic effects.[5]

  • Reagent Quality: Ensure that your media, serum, and other reagents are not expired and have been stored correctly.[5]

Q3: My cytotoxicity assay (e.g., MTT, LDH) results are inconsistent between experiments. What could be the cause?

A3: Inconsistent results often point to variability in your experimental setup. Key factors to check are:

  • Cell Seeding Density: Ensure you are seeding the same number of healthy, log-phase cells for each experiment.[3]

  • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. Multiple freeze-thaw cycles can degrade reagents.[3]

  • Incubation Times: Adhere strictly to the same incubation times for drug treatment and assay development.

  • Assay-Specific Interferences: Be aware of potential interferences with your chosen assay. For example, phenol red in the medium can interfere with absorbance readings in colorimetric assays.[3][6]

Section 2: Advanced Strategies for Reducing Cytotoxicity

Targeted Drug Delivery Systems

Targeted delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby reducing systemic toxicity.[7]

Q4: What are the most common approaches for targeted drug delivery to cancer cells?

A4: Several strategies exist, broadly categorized as passive and active targeting:

  • Passive Targeting: This approach leverages the unique pathophysiology of tumors, particularly the Enhanced Permeability and Retention (EPR) effect.[8] Leaky tumor vasculature allows nanoparticles to accumulate in the tumor microenvironment.[8]

  • Active Targeting: This involves functionalizing the drug or its carrier with ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on the surface of cancer cells.[1][9]

The goal of nanoparticle-based drug delivery is to encapsulate a cytotoxic drug within a nanoparticle that is engineered to target cancer cells.[10] This can significantly reduce the exposure of normal cells to the drug.[10]

Nanoparticle_Drug_Delivery cluster_0 Systemic Circulation cluster_1 Tissue Level Drug Free Drug Normal_Cell Normal Cell Drug->Normal_Cell Cytotoxicity Tumor_Cell Tumor Cell (Overexpressed Receptors) Drug->Tumor_Cell Cytotoxicity NP_Drug Targeted Nanoparticle (Drug Encapsulated) NP_Drug->Normal_Cell Minimal Interaction NP_Drug->Tumor_Cell Targeted Binding & Internalization

Caption: Targeted nanoparticle delivery workflow.

Prodrug Strategies

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body.[2] For cancer therapy, prodrugs can be designed to be activated by conditions or enzymes specific to the tumor microenvironment, such as hypoxia or the overexpression of certain enzymes.[2][11]

Q5: How do enzyme-activated prodrugs work to selectively kill cancer cells?

A5: This strategy, often called Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT), involves two steps.[12] First, an enzyme is targeted to the tumor.[12] Then, a non-toxic prodrug is administered systemically.[12] The enzyme at the tumor site converts the prodrug into its active, cytotoxic form, leading to localized cancer cell death with minimal systemic toxicity.[11][12]

ADEPT_Workflow cluster_0 Step 1: Enzyme Delivery cluster_1 Step 2: Prodrug Activation Antibody_Enzyme Antibody-Enzyme Conjugate Tumor_Cell_Receptor Tumor Cell Receptor Antibody_Enzyme->Tumor_Cell_Receptor:receptor Targeting Prodrug Inactive Prodrug Active_Drug Active Cytotoxic Drug Prodrug->Active_Drug Enzymatic Conversion Active_Drug->Tumor_Cell_Receptor Localized Cytotoxicity

Caption: Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

Modulation of Cellular Apoptotic Pathways

Apoptosis, or programmed cell death, is a tightly regulated process. Cancer cells often have defects in apoptotic pathways, which contributes to their survival. Conversely, enhancing pro-survival pathways in normal cells can protect them from cytotoxic insults.

Q6: Can I use antioxidants to protect normal cells from chemotherapy-induced damage?

A6: The use of high-dose antioxidant supplements during chemotherapy is a topic of debate. While some studies suggest that antioxidants can reduce the toxic side effects of chemotherapy, there is also concern that they might protect cancer cells as well, potentially reducing the effectiveness of the treatment.[13][14][15][16][17] It is generally recommended to avoid high-dose antioxidant supplements during chemotherapy unless specifically advised by a physician.[17] However, a diet rich in antioxidant-containing foods is generally considered safe.[17]

Q7: How do Bcl-2 family proteins regulate apoptosis, and can they be targeted to protect normal cells?

A7: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[18][19][20] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[21] The balance between these opposing factions determines the cell's fate.[18] Anti-apoptotic Bcl-2 proteins work by preventing the release of cytochrome c from the mitochondria, a critical step in initiating apoptosis.[21][22][23] In principle, upregulating anti-apoptotic Bcl-2 proteins specifically in normal cells could offer protection from cytotoxic agents.

Intrinsic_Apoptosis Cell_Stress Cellular Stress (e.g., Chemotherapy) Bcl2_Family Bcl-2 Family Balance Cell_Stress->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Pro-apoptotic signal Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pore Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2_BclxL Anti-apoptotic Bcl-2, Bcl-xL Bcl2_BclxL->Bax_Bak Inhibits

Caption: The intrinsic apoptosis pathway.

Section 3: Experimental Protocols and Troubleshooting

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[24] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[24]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with your compound at various concentrations for the desired time period. Include untreated and vehicle controls.

  • MTT Addition: After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

Troubleshooting the MTT Assay
Problem Possible Cause Solution
High Background Contamination (bacterial or yeast)Visually inspect plates for contamination. Use aseptic techniques.[3]
Phenol red interferenceUse phenol red-free medium during the MTT incubation step.[3][6]
Chemical interference from test compoundRun a control with the compound in cell-free medium to check for direct reduction of MTT.[25]
Low Absorbance Insufficient cell numberOptimize cell seeding density.[3]
MTT reagent is old or degradedUse fresh, properly stored MTT solution.
Inconsistent Results Incomplete solubilization of formazanEnsure complete mixing and dissolution of crystals before reading.
"Edge effect" in 96-well plateAvoid using the outer wells of the plate or ensure proper humidity in the incubator.
Cell clumpingEnsure a single-cell suspension is seeded.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[26]

Materials:

  • LDH assay kit (commercially available)

  • 96-well plates

  • Plate reader (490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After treatment, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes).

  • Absorbance Reading: Read the absorbance at 490 nm.

Troubleshooting the LDH Assay
Problem Possible Cause Solution
High Background High endogenous LDH in serumUse serum-free medium or heat-inactivate the serum before use.[3]
Rough handling of cellsPipette gently during media changes and reagent additions to avoid physical damage to cells.[3]
Low Signal Assay performed too earlyLDH is released during late-stage cell death. Increase the treatment duration.[3]
Compound inhibits LDH enzymeAdd the compound to the positive control (lysed cells) to check for enzyme inhibition.[3]

References

  • Multiple Functions of BCL-2 Family Proteins - PMC - PubMed Central. Available at: [Link]

  • Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate - PubMed Central. Available at: [Link]

  • Cytochrome c: the Achilles' heel in apoptosis - PMC - NIH. Available at: [Link]

  • Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects - PubMed. Available at: [Link]

  • Selective Induction of Apoptosis in Cancer Cells by the Ether Lipid ET-18-OCH3 (Edelfosine): Molecular Structure Requirements, Cellular Uptake, and Protection by Bcl-2 and Bcl-XL1 - AACR Journals. Available at: [Link]

  • Bcl-2 family - Wikipedia. Available at: [Link]

  • Mitochondrial control of apoptosis: the role of cytochrome c - PubMed - NIH. Available at: [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems - MDPI. Available at: [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. Available at: [Link]

  • Strategies for Enzyme/Prodrug Cancer Therapy1 - AACR Journals. Available at: [Link]

  • High dose vitamins found to reduce side effects of chemotherapy. Available at: [Link]

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. Available at: [Link]

  • Selective induction of apoptosis in mutant p53 premalignant and malignant cancer cells by PRIMA-1 through the c-Jun-NH2-kinase pathway - AACR Journals. Available at: [Link]

  • Prodrug strategies in cancer therapy - PubMed. Available at: [Link]

  • Role of Cytochrome c in Apoptosis: Increased Sensitivity to Tumor Necrosis Factor Alpha Is Associated with Respiratory Defects but Not with Lack of Cytochrome c Release - PubMed Central. Available at: [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Available at: [Link]

  • Cytochrome C-mediated apoptosis - PubMed. Available at: [Link]

  • Antioxidants May Aid Chemotherapy Patients - ScienceDaily. Available at: [Link]

  • Targeted Delivery Methods for Anticancer Drugs - PMC - NIH. Available at: [Link]

  • Molecular Perspective: Cytochrome c and Apoptosis | Stem Cells - Oxford Academic. Available at: [Link]

  • Innovative Strategies in Targeted Drug Delivery Systems for Enhanced Cancer Treatment. Available at: [Link]

  • Targeted Delivery Methods for Anticancer Drugs - CD Bioparticles. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]

  • Targeted Delivery Methods for Anticancer Drugs - ResearchGate. Available at: [Link]

  • Nanoparticle drug delivery - Wikipedia. Available at: [Link]

  • Nanoparticle coating enhances cancer drug delivery and reduces side effects. Available at: [Link]

  • Cancer targeted therapeutics: from molecules to drug delivery vehicles - PMC - NIH. Available at: [Link]

  • Nanoparticle-Based Drug Delivery Systems: A Review of Current Status and Future Directions - ijrpr. Available at: [Link]

  • Cytotoxicity Assay Protocol - Protocols.io. Available at: [Link]

  • Prodrugs for Improving Tumor Targetability and Efficiency - PMC - PubMed Central. Available at: [Link]

  • Prodrug Applications for Targeted Cancer Therapy - PMC - NIH. Available at: [Link]

  • Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment - Frontiers. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Selective Induction of Apoptosis: Promising Therapy in Pancreatic Cancer - Ingenta Connect. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. Available at: [Link]

  • Antioxidants During Cancer Treatment - LHSC. Available at: [Link]

  • Antioxidants and cancer treatment - Hamilton Health Sciences. Available at: [Link]

  • Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview - YouTube. Available at: [Link]

  • Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - Frontiers. Available at: [Link]

Sources

Section 1: The Fundamentals of Incubation Time

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Incubation Time for In Vitro Assays

A Senior Application Scientist's Guide to Experimental Success

Welcome to our technical support center. As a Senior Application Scientist, I've seen firsthand how a seemingly minor parameter like incubation time can be the pivotal factor determining the success or failure of an in vitro assay. It's not just about letting a reaction "run"; it's about controlling a dynamic process to capture the most accurate and reproducible data. This guide is structured to move from foundational principles to practical, real-world troubleshooting, providing the causal explanations behind our recommendations to empower your research.

Before troubleshooting, it's crucial to understand why incubation time is so critical. The duration of incubation directly influences reaction kinetics, signal intensity, and the overall signal-to-noise ratio. The core principle is to find the "sweet spot" where the specific signal is robust and measurable, while the non-specific background signal remains low.

Two primary assay formats dictate the approach to optimizing incubation time:

  • Endpoint Assays: These assays measure the cumulative result of a reaction at a single, predetermined time point. The reaction is allowed to proceed and is then stopped before measurement.[1][2] This method is common for high-throughput screening.[1] The key is to stop the reaction during its linear phase, before substrate depletion or enzyme denaturation causes the reaction rate to slow.[3]

  • Kinetic Assays: These assays involve continuous monitoring of the reaction over time, providing real-time data on the rate of product formation.[1][4] This approach provides a more detailed view of the enzyme's catalytic properties and is essential for studying enzyme kinetics or when the reaction rate itself is the primary metric.[1]

The choice between these formats depends on the experimental question. For quantifying a final product, an endpoint assay is often sufficient. For understanding reaction dynamics or inhibitor mechanisms, a kinetic assay is superior.[1][2]

Section 2: Troubleshooting Guide (Q&A Format)

Here we address specific issues you might encounter during your experiments.

Issue 1: My signal is too low or undetectable.

  • Q: I've run my assay according to the protocol, but the signal from my positive controls is barely above the background. Could the incubation time be too short?

    A: Absolutely. Insufficient incubation is a primary cause of low signal. Many biological reactions, from enzyme-substrate turnover to antibody-antigen binding, are time-dependent. If you cut the incubation short, you may not have allowed enough product to accumulate or enough binding events to occur for a robust signal. For cell-based assays measuring endpoints like viability, incubation times of 24 to 72 hours are often necessary.[5] For direct enzymatic assays, substrate incubation can range from 30 to 80 minutes at 37°C.[6]

    Self-Validating Action: Perform a time-course experiment. This is the definitive way to determine the optimal incubation time. See the protocol in Section 4.

  • Q: I extended the incubation time, but the signal is still weak. What else could be wrong?

    A: If a longer incubation doesn't help, consider other factors that work in concert with time. Temperature is critical; most enzymes used in assays have an optimal temperature, often 37°C.[7][8] A lower temperature will slow the reaction rate, requiring a much longer incubation to achieve the same signal.[9][10][11] Conversely, temperatures that are too high can denature the enzyme, permanently reducing its activity.[8][12] Also, verify your reagent concentrations. For instance, in an ELISA, a higher antibody concentration may allow for a shorter incubation period.[11][13]

Issue 2: My background signal is too high.

  • Q: My wells are showing a high signal even in my negative controls. I tried a longer incubation to boost my specific signal, but it made the background worse. Why?

    A: This is a classic case of sacrificing specificity for sensitivity. While a longer incubation can increase your specific signal, it also allows more time for non-specific binding or substrate degradation to occur, raising the background.[11] For example, in immunoassays, prolonged incubation of a secondary antibody can increase its non-specific binding to the plate or other proteins.

    Self-Validating Action: First, try reducing the incubation time for the step that contributes most to the background (e.g., the secondary antibody or substrate development step). If that doesn't resolve the issue, consider optimizing your blocking and washing steps, as inadequate blocking or washing can leave unbound reagents that contribute to high background.[14][15]

Issue 3: My results are inconsistent and not reproducible.

  • Q: I'm getting significant well-to-well and plate-to-plate variability. How can incubation conditions contribute to this?

    A: Inconsistent timing and temperature are major sources of variability.

    • Temperature Gradients: Stacking plates in an incubator can create uneven heating, leading to different reaction rates across the plates.[14] Similarly, taking a plate in and out of a 37°C incubator can create temperature gradients within the plate itself.[7] For short incubations, performing them at a stable room temperature can sometimes yield more consistent results.[7]

    • Timing Precision: For kinetic assays or short incubations, even a few seconds of difference in reagent addition or read time can skew results.[3] Using multichannel pipettes or automated liquid handlers can improve consistency.

    • Evaporation: During long incubations (e.g., >24 hours in cell-based assays), evaporation from the outer wells of a plate can concentrate salts and other media components, altering cellular metabolism and affecting results.[7] Using hydration chambers or filling outer wells with sterile water or PBS can mitigate this "edge effect".[7]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Is a longer incubation always better for increasing sensitivity? Not necessarily. While it can increase the signal, it may also increase the background, leading to a poor signal-to-noise ratio.[11] The goal is to find the optimal time that maximizes this ratio.

  • Q2: How does temperature relate to incubation time? They are inversely related. Higher temperatures generally increase reaction rates, allowing for shorter incubation times.[11][16] However, every component has an optimal temperature range. For many mammalian enzymes, this is around 37°C, while many ELISAs perform optimally between 22-28°C.[8][9][10] Exceeding the optimal temperature can lead to reagent degradation.[13]

  • Q3: For cell-based assays, how long should I incubate with a compound? This is highly dependent on the endpoint. For assessing rapid signaling events like protein phosphorylation, incubations of 1 to 24 hours may be sufficient.[5] For endpoints that require changes in gene expression or cell proliferation, incubations of 24, 48, or 72 hours are common.[5]

  • Q4: Should I run my assay in kinetic or endpoint mode? If you need to understand the rate of a reaction, measure kinetic parameters (like Km and Vmax), or study time-dependent inhibition, a kinetic assay is necessary.[1][2] If you are performing a high-throughput screen and are primarily interested in the final amount of product formed under consistent conditions, an endpoint assay is more practical.[1]

Section 4: Experimental Protocols & Data Presentation

Protocol: Time-Course Experiment for Optimizing Incubation Time

This protocol is designed to empirically determine the optimal incubation time for an endpoint assay.

  • Preparation: Prepare your assay plate with all components (e.g., cells, enzymes, capture antibodies) as you normally would. Include positive controls (maximum signal) and negative/background controls.

  • Initiate Reaction: Add the final substrate or detection reagent to all wells simultaneously (or as close as possible) to start the reaction.

  • Time Points: Designate sets of wells (in triplicate) for each time point. A good starting range for an enzymatic assay might be 5, 10, 20, 30, 45, and 60 minutes. For a cell-based assay, time points might be 4, 8, 16, 24, and 48 hours.

  • Stop Reaction: At each designated time point, stop the reaction in the corresponding set of wells by adding a stop solution.

  • Read Plate: Once the final time point is complete, read the entire plate on your plate reader.

  • Analyze Data: For each time point, calculate the average signal for your positive and negative controls. Plot the signal (y-axis) versus time (x-axis). The optimal incubation time is typically found in the middle of the linear portion of the curve, where the signal is strong but has not yet reached a plateau.

Data Summary Table
Assay TypeCommon Incubation TemperatureTypical Starting Incubation TimeKey Considerations
ELISA (Antibody/Substrate) Room Temp (22-28°C) or 37°C1-3 hours (Antibody), 15-30 min (Substrate)Higher temps can increase signal but also background.[9][10][13]
Enzyme Activity Assay 37°C (for most mammalian enzymes)10-60 minutesEnsure substrate is not depleted; reaction should be in the linear range.[3]
Cell Proliferation Assay 37°C24 - 72 hoursLong incubations may require media changes to avoid nutrient depletion.[5]
Signaling Pathway Assay (e.g., Phosphorylation) 37°C1 - 24 hoursTime depends on how proximal the event is to the initial stimulus.[5]
Visualizing Assay Kinetics and Optimization

AssayKinetics cluster_0 Signal Development Over Time cluster_1 Assay Types Time Signal A Linear Phase (Optimal for Endpoint) B Plateau Phase (Substrate Depletion) A->B Endpoint Endpoint Assay (Single Measurement in Linear Phase) A->Endpoint Select time point here Kinetic Kinetic Assay (Continuous Measurement) A->Kinetic Measures this slope C Decline Phase (Signal Decay) B->C

Caption: Signal development curve for a typical endpoint assay.

TroubleshootingWorkflow Start Problem Encountered LowSignal Low Signal Start->LowSignal HighBg High Background Start->HighBg Inconsistent Inconsistent Results Start->Inconsistent IncTimeCourse Run Time-Course: Increase Incubation Time LowSignal->IncTimeCourse Yes DecIncTime Decrease Incubation Time (e.g., substrate/secondary Ab) HighBg->DecIncTime Yes CheckTempControl Ensure Uniform Temperature (Avoid stacking plates) Inconsistent->CheckTempControl Yes CheckTemp Check Temperature & Reagents IncTimeCourse->CheckTemp Still low End Problem Resolved IncTimeCourse->End Resolved CheckTemp->End OptimizeWash Optimize Blocking & Washing DecIncTime->OptimizeWash Still high DecIncTime->End Resolved OptimizeWash->End MitigateEvap Mitigate Evaporation (Use hydration chamber) CheckTempControl->MitigateEvap Still inconsistent CheckTempControl->End Resolved MitigateEvap->End

Caption: Decision tree for troubleshooting incubation-related issues.

References

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved January 11, 2026, from [Link]

  • ELISA Tips on Temperature. (n.d.). Sino Biological. Retrieved January 11, 2026, from [Link]

  • ELISA Tips-Temperature. (n.d.). Creative Diagnostics. Retrieved January 11, 2026, from [Link]

  • Andersson, K., et al. (2017). Impact of assay temperature on antibody binding characteristics in living cells: A case study. Oncology Letters. Retrieved January 11, 2026, from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. Retrieved January 11, 2026, from [Link]

  • Incubation time. (n.d.). UCL. Retrieved January 11, 2026, from [Link]

  • What is the best temperature to coat an ELISA plate? (2021). ResearchGate. Retrieved January 11, 2026, from [Link]

  • van Oss, C. J., et al. (1991). ELISA incubation times can be reduced by 2.45-GHz microwaves. Journal of Clinical Laboratory Immunology. Retrieved January 11, 2026, from [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024). Society of Toxicology. Retrieved January 11, 2026, from [Link]

  • The Strategic Role of Secondary Antibody Incubation Times in Immunodetection Techniques. (2024). BenchSci. Retrieved January 11, 2026, from [Link]

  • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2024). Veranex. Retrieved January 11, 2026, from [Link]

  • Factors Affecting the Rate of Enzyme Reactions. (n.d.). University of Technology, Iraq. Retrieved January 11, 2026, from [Link]

  • Factors affecting enzyme action and immobilized enzymes. (2023). Microbe Notes. Retrieved January 11, 2026, from [Link]

  • Chen, Y., et al. (2024). Quantitative and Comparative Assessment of Recombinant Human β-Glucocerebrosidase Uptake Bioactivity Using a Stable hMMR-Expressing CHO Cell Model. MDPI. Retrieved January 11, 2026, from [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. Retrieved January 11, 2026, from [Link]

  • Impact of assay temperature on antibody binding characteristics in living cells: A case study. (2017). Spandidos Publications. Retrieved January 11, 2026, from [Link]

  • Penkar, V., et al. (1988). The effect of the incubation temperature on the cleavage rate of mouse embryos in vitro. Journal of In Vitro Fertilization and Embryo Transfer. Retrieved January 11, 2026, from [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs. Retrieved January 11, 2026, from [Link]

  • Factors Influencing Enzyme Activity. (n.d.). Harper College. Retrieved January 11, 2026, from [Link]

  • Difference Between Kinetic and End Point Reaction. (2018). Pediaa.Com. Retrieved January 11, 2026, from [Link]

  • Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each. (2025). Patsnap. Retrieved January 11, 2026, from [Link]

  • Kinetic Versus Endpoint Measurement for Quantitative Histochemical Determination of Enzyme Activity in Muscle Fibers. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Effect of temperature variation on cell culture in a CO2 incubator. (n.d.). Froilabo. Retrieved January 11, 2026, from [Link]

  • Effect of Temperature and Exposure Time on Cambium Cell Viability In Vitro for Eucalyptus Species. (2021). MDPI. Retrieved January 11, 2026, from [Link]

  • Kinetic Enzyme Assay. (n.d.). Pathoindia. Retrieved January 11, 2026, from [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021). YouTube. Retrieved January 11, 2026, from [Link]

  • Troubleshooting Immunoassays. (n.d.). Ansh Labs. Retrieved January 11, 2026, from [Link]

  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (n.d.). Promega. Retrieved January 11, 2026, from [Link]

  • Troubleshooting. (n.d.). Novatein Biosciences. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Standardizing Cell Seeding Density for Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to one of the most critical, yet often overlooked, parameters in cell-based assays: cell seeding density. Achieving reproducible experimental outcomes begins with the foundational step of ensuring a consistent and uniform number of cells in every culture vessel.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals master this crucial technique.

The Cornerstone of Reproducibility: Why Seeding Density Matters

Core Principles at a Glance:
  • Consistent Growth Phase: Cells should ideally be harvested for seeding during the logarithmic (log) growth phase to ensure optimal viability and proliferation.[1]

  • Accurate Cell Counts: An accurate determination of the viable cell concentration in your suspension is non-negotiable for reproducible seeding.[8][9][10]

  • Homogeneous Cell Suspension: A uniform, single-cell suspension is crucial to prevent clumping and ensure an even distribution of cells across the culture surface.[1][11][12]

  • Optimized Seeding Density: The ideal seeding density is cell-line specific and should be determined empirically to support healthy growth and prevent premature confluency or, conversely, sparse culture-induced stress.[1][13][14]

Troubleshooting Guide: Common Seeding Density Issues

This section addresses specific problems you may encounter during cell seeding in a practical question-and-answer format.

Issue 1: Uneven Cell Distribution in the Culture Vessel

Q: I've seeded my plates, but under the microscope, I see clusters of cells in some areas and sparse regions in others. What's causing this "edge effect" or clumping?

A: This is a frequent challenge stemming from several factors related to both technique and the physical properties of the cell suspension and culture plates.

Causality and Solutions:

  • Inadequate Mixing: Cells begin to settle by gravity within minutes in a suspension.[2] If you are seeding a multi-well plate, the wells filled last will receive fewer cells than the wells filled first.

    • Solution: Gently mix the cell suspension by pipetting or inverting the tube immediately before aspirating for each row or column of a plate. For larger volumes, a sterile magnetic stirrer at a low speed can maintain homogeneity.[12]

  • Pipetting Technique: Rapid or improper dispensing of the cell suspension can create a vortex in the well, pushing cells to the periphery.[3][15]

    • Solution: Pipette the cell suspension slowly and gently against the side of the well, below the surface of the media already present. Avoid dispensing directly into the center of the well.[1] Using reverse pipetting can also minimize bubble formation and turbulence.[3]

  • Plate Handling Post-Seeding: Agitating the plate with swirling or circular motions after seeding can cause cells to accumulate in the center of the wells.[15]

    • Solution: After seeding, use a gentle back-and-forth and side-to-side motion to evenly distribute the cells. Let the plate sit at room temperature on a level surface for 15-20 minutes before transferring it to the incubator.[1][16] This allows the cells to attach evenly before being subjected to the incubator's vibrations.

  • The "Edge Effect": Wells on the outer edges of a multi-well plate are more susceptible to temperature and humidity fluctuations, leading to increased evaporation.[17][18][19] This change in media concentration can affect cell growth and distribution.

    • Solution: To mitigate the edge effect, you can fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media without cells, creating a humidity barrier.[16] Allowing the plate to equilibrate to room temperature before seeding and ensuring the incubator is properly humidified can also reduce this phenomenon.[16][17]

Issue 2: Poor Cell Viability or Attachment After Seeding

Q: I've followed my protocol, but a significant number of my cells are floating and appear non-viable the day after seeding. What went wrong?

A: This issue often points to excessive stress on the cells during the preparation and seeding process.

Causality and Solutions:

  • Harsh Cell Detachment: Over-exposure to trypsin or other dissociation agents can damage cell surface proteins essential for attachment.

    • Solution: Monitor the cells under a microscope during trypsinization and neutralize the enzyme as soon as the cells are detached. Use the minimum concentration and incubation time necessary.

  • Excessive Centrifugation: High-speed centrifugation can cause physical damage to cells.

    • Solution: Use the lowest centrifugal force and shortest duration required to pellet your cells (typically 100-200 x g for 5 minutes).

  • Suboptimal Cell Health: Cells harvested from a culture that is overly confluent or in the stationary phase will have reduced viability.

    • Solution: Always use cells from a healthy, sub-confluent culture that is in the log growth phase.[1]

  • Shear Stress from Pipetting: Vigorous pipetting to create a single-cell suspension can lyse cells.

    • Solution: Gently pipette the cell suspension up and down to break up clumps. Avoid creating froth or bubbles, which indicates excessive force.[2]

Issue 3: Inconsistent Results Between Experiments

Q: My results from the same assay vary significantly from week to week, even though I seed the "same number" of cells. What could be the cause?

A: This is a classic sign of underlying inconsistencies in the cell handling and counting protocol, or variability in reagents.

Causality and Solutions:

  • Inaccurate Cell Counting: This is the most common culprit. Manual counting with a hemocytometer is prone to user-to-user variability, while automated counters can be inaccurate if not calibrated or used correctly.[10]

    • Solution: Standardize your cell counting method. If using a hemocytometer, ensure a sufficient number of cells are counted to be statistically significant (aim for at least 100 cells in the designated squares).[20] For automated counters, regularly check the focus and ensure the settings are appropriate for your cell type. A single, well-mixed sample should be counted multiple times to ensure the reading is stable.

  • Serum Variability: Different lots of fetal bovine serum (FBS) can have varying concentrations of growth factors and hormones, significantly impacting cell proliferation rates.[21][22][23][24]

    • Solution: When possible, purchase a large batch of a single serum lot and test it for your specific cell lines. Once a suitable lot is identified, reserve enough for the entire duration of your experimental series.[22]

  • Confluency at Time of Assay: The physiological state of cells changes with confluency. An assay performed on cells at 60% confluency may yield different results than one at 90% confluency.[25]

    • Solution: Define a target confluency for the start of your experiment (e.g., 70-80%) and monitor the cells daily.[26] Standardize the time between seeding and the start of the assay.

Experimental Protocols & Workflows

Protocol 1: Accurate Cell Counting with a Hemocytometer

This protocol ensures a robust and reproducible manual cell count.

Materials:

  • Hemocytometer with coverslip

  • Trypan Blue stain (0.4%)

  • Microscope

  • Pipettes and tips

  • Cell suspension

Procedure:

  • Prepare the Cell Suspension: Following trypsinization and neutralization, gently resuspend the cell pellet in a known volume of fresh, pre-warmed medium to create a single-cell suspension.[1]

  • Stain for Viability: In a new microfuge tube, mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue). Mix gently. The dilution factor here is 2.

  • Load the Hemocytometer: Carefully pipette 10 µL of the stained cell suspension into the V-shaped groove of the hemocytometer, allowing capillary action to fill the chamber.

  • Count the Cells:

    • Place the hemocytometer on the microscope stage and focus on the grid lines at 10x magnification.

    • Count the number of viable (clear, unstained) cells in the four large corner squares (see diagram below). Non-viable cells will be stained blue.

    • Follow a consistent counting rule: include cells touching the top and left lines, but exclude cells touching the bottom and right lines to avoid double-counting.[8]

  • Calculate Cell Concentration:

    • Average cells per square = (Total viable cells counted) / 4

    • Viable cells/mL = Average cells per square × Dilution factor × 10^4

      • The 10⁴ factor converts the 0.1 µL volume of one large square to 1 mL.[8]

Workflow: From Cell Count to Seeding

The following diagram illustrates the logical flow for a reproducible cell seeding protocol.

G cluster_prep Phase 1: Preparation cluster_count Phase 2: Quantification cluster_seed Phase 3: Seeding cluster_qc Phase 4: Quality Control Harvest Harvest Cells (Log Phase) Resuspend Create Single-Cell Suspension Harvest->Resuspend Count Accurate Cell Count (Hemocytometer/Automated) Resuspend->Count Viability Assess Viability (e.g., Trypan Blue) Count->Viability Calculate Calculate Seeding Volume Viability->Calculate Seed Seed Plate (Gentle Pipetting) Calculate->Seed Distribute Even Distribution (Cross-Pattern Shake) Seed->Distribute Incubate Incubate Distribute->Incubate Confirm Confirm Attachment & Distribution (Microscopy) Incubate->Confirm

Caption: Standardized workflow for reproducible cell seeding.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal seeding density for a new cell line?

A1: The optimal seeding density should be determined experimentally. A good starting point is to perform a growth curve analysis.[27]

  • Procedure: Seed a series of identical plates with a range of cell densities (e.g., from 1,000 to 50,000 cells/cm²).[4][6][28]

  • Analysis: At regular intervals (e.g., every 24 hours for 4-5 days), measure cell proliferation in one plate using an appropriate method (e.g., direct cell counting, or a viability assay like MTT or resazurin).[29]

  • Determination: Plot the cell number versus time for each initial seeding density. The optimal density is one that allows for a period of exponential growth without reaching 100% confluency before your experimental endpoint.[30]

Q2: What is "confluency" and how does it relate to seeding density?

A2: Confluency is the percentage of the culture surface covered by adherent cells.[25][26][31] It is a critical parameter because cell behavior can change dramatically at high confluency due to contact inhibition and nutrient depletion.[26] Your seeding density directly determines how quickly the culture will reach a certain confluency. While visual estimation is common, it is subjective.[25][32] For more reproducible results, consider using automated imaging systems or image analysis software (like ImageJ) to quantify confluency.[31][32]

Q3: Can automation improve seeding reproducibility?

A3: Absolutely. Automated liquid handling systems can significantly improve the precision and reproducibility of cell seeding by minimizing human error.[33][34] These systems ensure consistent mixing, accurate dispensing volumes, and a standardized pipetting speed and height, which are all crucial for uniform cell distribution.[35]

Data Summary: Impact of Seeding Density on Experimental Outcomes

The following table summarizes how variations in seeding density can influence different types of cell-based assays.

Assay TypeImpact of Low Seeding DensityImpact of High Seeding Density
Proliferation Assays Cells may enter a lag phase or fail to proliferate due to lack of cell-to-cell contact.Cells will reach confluency quickly, halting proliferation and masking the effects of test compounds.[36]
Cytotoxicity Assays May overestimate toxicity as fewer cells are more vulnerable to cytotoxic agents.May underestimate toxicity due to the "bystander effect" or rapid metabolism of the compound.
Gene Expression (qPCR/RNA-Seq) Expression profiles may reflect a stress response or an undifferentiated state.Expression profiles will be dominated by contact inhibition and nutrient depletion pathways.
Protein Expression (Western Blot) Lower signal intensity, potentially making detection difficult.Altered signaling pathways due to high cell density can change protein expression levels.

Self-Validating Systems: Ensuring Protocol Integrity

A robust seeding protocol should be a self-validating system. This means incorporating regular quality control checks to ensure consistency.

G cluster_protocol Core Seeding Protocol cluster_validation Validation Loop cluster_data Data Analysis cluster_feedback Feedback & Optimization Start Start of Experiment Seed Standardized Seeding Protocol Start->Seed QC_Confluency 24h Post-Seeding Confluency Check Seed->QC_Confluency Visual/Automated QC_Viability Post-Thaw Viability Check QC_Viability->Start QC_Morphology Daily Morphology Check QC_Confluency->QC_Morphology Microscopy Analyze Experimental Data Analysis QC_Morphology->Analyze Review Review Data for Variability Analyze->Review Review->Seed Optimize Protocol Thaw Cell Thawing Thaw->QC_Viability

Caption: A self-validating system for cell seeding.

Key QC Checkpoints:

  • Post-Thaw Viability: Always assess the viability of cryopreserved cells immediately after thawing. A viability of >90% is recommended for starting a culture.

  • 24-Hour Attachment Check: 24 hours after seeding, visually inspect the plate under a microscope. Confirm that cells are well-attached, have a healthy morphology, and are evenly distributed. This is an early opportunity to identify and troubleshoot any issues with the seeding process.

  • Monitor Proliferation: For long-term experiments, track the confluency over time to ensure it aligns with your established growth curves.

By implementing these troubleshooting strategies, detailed protocols, and continuous quality control, you can minimize variability and ensure that your cell seeding practices provide a solid and reproducible foundation for your research.

References

  • Elveflow. (2022, July 29). Automate cell seeding in a microfluidic chip for dynamic cell culture. Elveflow. [Link]

  • Cellculture2. (2024, February 27). Methods to estimate Cell Confluency. Cellculture2. [Link]

  • ResearchGate. (2025, October 29). How can cell confluency be determined precisely? ResearchGate. [Link]

  • INTEGRA Biosciences. Precise and reproducible automated cell seeding with VIAFLO 96 and VIAFLO 384 handheld electronic pipettes. INTEGRA Biosciences. [Link]

  • Bitesize Bio. (2025, November 24). Cell Confluency: Why It Matters and 3 Easy Methods. Bitesize Bio. [Link]

  • Agilent. Measuring Confluence Using High Contrast Brightfield. Agilent. [Link]

  • GMP Plastics. (2025, March 12). How to Properly Seed Your Cells. GMP Plastics. [Link]

  • seamlessbio. (2025, August 10). How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results. seamlessbio. [Link]

  • Procell. (2024, November 8). How to Manage Serum Batch Variability in Cell Culture. Procell. [Link]

  • BlueCatBio-Blue Washer. Cell Seeding. BlueCatBio. [Link]

  • PubMed. (2021). Impact of Cell Seeding Density and Cell Confluence on Human Tissue Engineered Skeletal Muscle. PubMed. [Link]

  • Irvine Scientific. (2017, May 12). The Impact of Serum and Serum-derived Undefined Biologic Modifiers in Cell Culture. Irvine Scientific. [Link]

  • National Institutes of Health. (2022). Impact of Cell Seeding Density and Cell Confluence on Human Tissue Engineered Skeletal Muscle. NIH. [Link]

  • Biocompare. (2013, August 20). Getting an Accurate Number: Tips for Cell Counting. Biocompare. [Link]

  • Bio-Rad. (2024, November 12). 10 Key Factors for Achieving Accurate Cell Counts: Tips, Tricks, and Myths. Bio-Rad. [Link]

  • National Institutes of Health. (2025, February 25). Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling. NIH. [Link]

  • Logos Biosystems. (2025, August 18). Accurate Cell Counting : A Practical Guide. Logos Biosystems. [Link]

  • Agilent. (2019, May 30). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Agilent. [Link]

  • ResearchGate. Optimization of seeding density and assay timing. ResearchGate. [Link]

  • National Institutes of Health. (2016, December 1). Effects of cell seeding density on real-time monitoring of anti-proliferative effects of transient gene silencing. NIH. [Link]

  • Agilent. Evaluation of Edge Effects and Evaporation from Agilent Seahorse XF Pro M Cell Culture Plates. Agilent. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • News-Medical.net. (2023, May 17). How to Achieve Even Cell Distribution in a 96-well Plate. News-Medical.net. [Link]

  • Bio-Rad. Cell Counting Methods. Bio-Rad. [Link]

  • Cole-Parmer. Guidelines for Cell Seeding and Maintenance. Cole-Parmer. [Link]

  • National Institutes of Health. Method for reproducible automated bacterial cell culture and measurement. NIH. [Link]

  • National Institutes of Health. (2016). Controlling fluid flow to improve cell seeding uniformity. NIH. [Link]

  • Real Research. Guidelines for Cell Seeding and Proliferation in 3D LifeGel. Real Research. [Link]

  • ResearchGate. Effect of cell seeding densities. ResearchGate. [Link]

  • Eppendorf. (2021, April 13). Cell seeding protocol – Guide on how to seed cells correctly. Eppendorf. [Link]

  • ResearchGate. (2025, August 8). Impact of Cell-Seeding Density and Cell Confluence on Human Tissue Engineered Skeletal Muscle. ResearchGate. [Link]

  • GMP Plastics. (2025, February 12). How to Conquer Edge Effect in TC Plates. GMP Plastics. [Link]

  • Sartorius. Impact of Pipetting Errors on Reproducibility of Cell-Based Assays. Sartorius. [Link]

  • Solarbio. (2025, December 30). Cell Growth Curve Protocol Guide: Seeding Density, Timepoints, and Data Normalization. Solarbio. [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Promega Connections. [Link]

  • National Institutes of Health. (2019, October 14). Optimizing The Cell Seeding Protocol to Human Decellularized Ovarian Scaffold: Application of Dynamic System for Bio-Engineering. NIH. [Link]

  • ResearchGate. (2015, July 14). How can I choose reliable seeding density before further to viability assay (MTT) for drug dosage dependence toxicity? ResearchGate. [Link]

  • Eppendorf Norway. Cell seeding protocol. Eppendorf. [Link]

  • Protocol Online. edge effect in cell-based assays. Protocol Online. [Link]

  • National Institutes of Health. (2023). Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells. NIH. [Link]

Sources

Technical Support Center: Controlling for Solvent Effects in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the common challenges posed by solvents in biological assays. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common queries related to the use of solvents in biological experiments.

Q1: What are "solvent effects" and why are they a concern?

A: Solvent effects refer to the unintended impacts that the vehicle used to dissolve a test compound has on the biological assay system itself. Since many pharmacological compounds are hydrophobic, organic solvents like dimethyl sulfoxide (DMSO), ethanol, or methanol are required for their solubilization.[1] However, these solvents are not biologically inert. They can introduce artifacts that lead to misleading results, such as false positives or false negatives, by altering the health of cells, the activity of enzymes, or by directly interfering with the assay's detection method.[2][3]

Q2: What is the most common solvent used, and what is a "safe" concentration?

A: Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery and biological screening due to its exceptional ability to dissolve a wide range of compounds.[4]

Unfortunately, there is no universally "safe" concentration, as tolerance is highly dependent on the cell type, assay duration, and specific endpoint being measured.[5][6] However, a widely accepted best practice is to keep the final DMSO concentration in cell-based assays at or below 0.5%, with many sensitive or primary cell lines requiring concentrations as low as 0.1%.[5][7] For biochemical assays, higher concentrations may be tolerated, but this must be empirically determined.[8] Even at low concentrations, it's crucial to use the same solvent concentration across all wells (including controls) to normalize any background effects.[9]

Q3: How can a solvent like DMSO directly interfere with my assay?

A: DMSO and other organic solvents can interfere through several mechanisms:

  • Cytotoxicity: At higher concentrations (typically >1%), DMSO can damage cell membranes, induce oxidative stress, and trigger apoptosis or necrosis, leading to a decrease in cell viability that can be mistaken for a compound effect.[10][11]

  • Altered Cell Biology: Even at non-toxic levels, DMSO can influence cellular processes. Concentrations as low as 0.1% have been shown to induce changes in gene expression, cell differentiation, and signaling pathways.[12]

  • Enzyme Activity Modulation: Solvents can directly interact with proteins, altering their conformation. This can lead to the inhibition or, in some cases, stabilization and activation of target enzymes, directly affecting the kinetic parameters (Km and Vmax) of the reaction.[12][13]

  • Detection System Interference: Solvents can interfere with the assay readout itself. For instance, DMSO concentrations above 2-4% can inhibit firefly luciferase activity, a common reporter in cell-based assays.[12] Solvents can also possess intrinsic fluorescence or absorbance, or quench the signal from fluorescent probes, leading to inaccurate measurements.

Q4: My compound is only soluble in a high concentration of DMSO. What are my options?

A: This is a common challenge in drug discovery.[2] If a compound requires a high DMSO concentration that is incompatible with your assay, consider the following:

  • Assay Re-optimization: First, determine the absolute maximum solvent tolerance of your specific assay system by running a solvent dose-response curve (see Protocol 1).

  • Alternative Solvents: Investigate other solvents like ethanol, methanol, or dimethylformamide (DMF).[1][14] However, you must validate the assay's tolerance for these solvents as well.

  • Use of Excipients: In some cases, solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-20) can be used at very low concentrations to improve aqueous solubility, but these must also be checked for assay interference.[15][16]

  • Compound Analogs: If working in a discovery chemistry context, feed this information back to the chemistry team. They may be able to synthesize analogs with improved solubility profiles.

Q5: Why are my results inconsistent when I use the same compound stock over time?

A: The most likely culprit is the hygroscopic nature of DMSO.[12][17] DMSO readily absorbs water from the atmosphere every time a stock solution is accessed.[18] This water absorption dilutes the compound concentration and can cause less soluble compounds to precipitate out of the stock solution.[12] This leads to a lower effective concentration being added to your assay, resulting in reduced or variable activity over time.[18] To mitigate this, always use anhydrous DMSO, prepare small, single-use aliquots of your compound stocks, and store them properly at -20°C or -80°C in desiccated conditions.[4]

Section 2: Troubleshooting Guides & Protocols

This section provides structured approaches to diagnose and solve specific problems related to solvent effects.

Troubleshooting Scenario 1: Compound Precipitation

Problem: Upon diluting my DMSO stock into the aqueous assay buffer or cell culture medium, the solution becomes cloudy or a visible precipitate forms.

Causality: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous solution.[19] The rapid shift from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to fall out of solution.[15]

Visual Guide: Decision-Making for Compound Precipitation

G start Compound precipitates upon dilution q1 Is final [DMSO] as low as possible (<0.5%)? start->q1 s1 Decrease final compound concentration. Does it stay soluble? q1->s1 Yes q1->s1 No (First, lower [DMSO]) s2 Try serial dilution: DMSO -> Intermediate -> Final Buffer. Does it stay soluble? s1->s2 No res_ok Problem Solved: Proceed with experiment s1->res_ok Yes s3 Consider alternative solvent (e.g., Ethanol) or adding a solubilizing agent (e.g., cyclodextrin). Requires new validation. s2->s3 No s2->res_ok Yes res_fail Compound has fundamentally low aqueous solubility. Consult chemist. s3->res_fail

Caption: Workflow for troubleshooting compound precipitation.

Protocol 2: Kinetic Solubility Assessment by Visual Inspection

This protocol helps determine the maximum concentration at which a compound remains soluble in your specific assay medium.[20]

  • Prepare Stock: Create a high-concentration stock of your compound in 100% anhydrous DMSO (e.g., 10 mM).

  • Pre-warm Medium: Warm your cell culture medium or assay buffer to the experimental temperature (e.g., 37°C), as temperature can affect solubility.[19]

  • Create Dilution Series: In a clear 96-well plate or microcentrifuge tubes, prepare a serial dilution of your compound directly in the pre-warmed medium. For example, to test a 100 µM solution with 1% DMSO, add 1 µL of 10 mM stock to 99 µL of medium.

  • Mix and Inspect: Mix gently but thoroughly. Immediately inspect the solutions against a dark background for any signs of cloudiness, haziness, or visible particles.[15] A microscope can also be used for more sensitive detection.[21]

  • Incubate and Re-inspect: Incubate the plate under your experimental conditions (e.g., 37°C). Re-inspect for precipitation at time points relevant to your assay duration (e.g., 1 hour, 24 hours, 48 hours).[20]

  • Determine Limit: The highest concentration that remains clear throughout the entire incubation period is your working maximum soluble concentration.

Troubleshooting Scenario 2: Unexpected or Variable Assay Results

Problem: My assay results are variable, or I'm observing effects in my vehicle control wells that differ from the untreated (media only) controls.

Causality: This indicates that the solvent itself is impacting the biological system or assay detection. The key is to systematically isolate the effect of the solvent from the effect of the test compound.

Visual Guide: Isolating the Source of Assay Artifacts

G start Unexpected or Variable Assay Results q1 Does Vehicle Control differ from Untreated Control? start->q1 path1 Solvent is causing an assay artifact. q1->path1 Yes path2 Issue is likely compound-related or general assay variability. q1->path2 No step1a Run a solvent dose-response curve (See Protocol 1) path1->step1a step1b Find highest concentration with no effect. This is your max tolerance. step1a->step1b step1c Re-run experiment below this limit. step1b->step1c step2a Check compound integrity (e.g., precipitation, degradation). path2->step2a step2b Review general assay performance (e.g., Z-factor, positive/negative controls). path2->step2b

Caption: A decision tree for diagnosing assay artifacts.

Protocol 1: Determining the Solvent Tolerance of an Assay

This essential validation experiment establishes the safe working concentration range for a solvent in your specific assay.

  • Experimental Setup: Prepare a plate with your assay system (e.g., cells seeded at the desired density or biochemical reaction components).

  • Solvent Dilution Series: Create a serial dilution of your solvent (e.g., DMSO) in the assay medium. A typical range to test would be from 5% down to 0.01%, including a 0% "untreated" control.

  • Treatment: Add the solvent dilutions to the wells. Ensure the final volume in each well is the same. Include multiple replicates for each concentration (n=3 to 6 is common).

  • Incubation: Incubate the plate for the standard duration of your assay.

  • Assay Readout: Perform the assay and measure the signal (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the assay signal as a function of the solvent concentration. Calculate the mean and standard deviation for each concentration. The highest concentration that does not cause a statistically significant deviation from the 0% control is your maximum tolerated solvent concentration.

Data Summary: Typical Solvent Concentration Limits

The following table provides general guidelines for maximum final concentrations of common solvents. Note: These are starting points; you must determine the specific tolerance for your assay system using Protocol 1.

SolventCell-Based Assays (General)Sensitive/Primary CellsBiochemical AssaysPotential Issues
DMSO < 0.5%[7]< 0.1%[5][7]< 2% (variable)Cytotoxicity, cell differentiation, enzyme inhibition, assay interference[9][10][12]
Ethanol < 0.5%< 0.2%< 2% (variable)Membrane fluidization, cytotoxicity, protein denaturation[22][23]
Methanol < 0.5%< 0.2%< 2% (variable)Higher cytotoxicity than ethanol, potential for false positives[22][24]
References
  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]

  • Ho, T. K. L., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3848-3855. Retrieved from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • Tanne, T. H., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(5), 569–572. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Theling, T., et al. (2015). The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. Xenobiotica, 45(11), 963-970. Retrieved from [Link]

  • ResearchGate. (2025, August 7). In situ DMSO hydration measurements of HTS compound libraries. Retrieved from [Link]

  • ResearchGate. (2014, April 22). What is the purpose of using ethanol and methanol as solvents in the extraction of bioactive compounds for antibacterial activity? Retrieved from [Link]

  • ChemRxiv. (n.d.). artifact-peaks-of-dmso-in-head-space-gc-analysis.docx. Retrieved from [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Gadda, G., & Sobrado, P. (2018). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. Biochemistry, 57(25), 3445-3453. Retrieved from [Link]

  • PubMed. (2024, October 11). HTS library plate rejuvenation using a DMSO-rich atmosphere. Retrieved from [Link]

  • MDPI. (n.d.). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved from [Link]

  • Al-Sammar, H., et al. (2020). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Cytotechnology, 72(4), 573–582. Retrieved from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

  • Scribd. (n.d.). SOP-004 Residual Solvents Test Method Rev7.0 - Final. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

Sources

Technical Support Center: Proactive Contamination Control in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Cell Culture Contamination Control. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a foundational understanding of why contamination occurs and how to build a resilient cell culture practice. Contamination is a universal challenge in cell culture, leading to the loss of valuable time, resources, and, most critically, the integrity of your experimental data.[1] This guide is structured to help you diagnose, troubleshoot, and, most importantly, prevent contamination events through robust aseptic techniques and a proactive mindset.

Section 1: The Cornerstone of Cell Culture: Aseptic Technique

Aseptic technique is the set of practices designed to prevent the introduction of contaminants into a sterile environment.[2] It is the single most critical factor in preventing contamination.

Frequently Asked Questions (FAQs): Aseptic Technique
  • Q: What is the difference between "aseptic" and "sterile"?

    • A: "Sterile" refers to the complete absence of all microorganisms, while "aseptic technique" encompasses the procedures used to maintain that sterility and prevent new contamination from occurring.[2][3]

  • Q: How often should I disinfect my biological safety cabinet (BSC)?

    • A: The interior surfaces of your BSC should be thoroughly wiped down with 70% ethanol or another suitable disinfectant before and after every use.[3][4]

  • Q: Why is it important to minimize movement within the BSC?

    • A: Unnecessary movements can disrupt the laminar airflow, which is designed to create a sterile work area. This disruption can allow airborne contaminants to enter your cultures.[3][4] It's also crucial to avoid overcrowding the workspace and to work at least six inches inside the cabinet.[5]

  • Q: Is flaming the necks of bottles and flasks still a necessary practice?

    • A: Yes, flaming the neck of a sterile bottle or flask creates an upward convection current of sterile air, which helps to prevent airborne microorganisms from entering the container while it is open.[3][6]

Section 2: Identifying and Troubleshooting Common Contaminants

Contamination can be broadly categorized into biological and chemical types.[1][7] Biological contaminants include bacteria, fungi (yeasts and molds), mycoplasma, and viruses. Chemical contaminants can range from impurities in media and reagents to residues from detergents.[7][8]

Bacterial Contamination

Bacteria are ubiquitous and one of the most frequent contaminants in cell culture.[9][10] Their rapid growth can quickly overwhelm a culture.

  • Q: How can I visually identify bacterial contamination?

    • A: Key indicators include a sudden drop in pH (the medium turns yellow), turbidity or cloudiness in the culture medium, and sometimes a thin film on the surface.[10][11] Under a microscope, you may see tiny, motile granules between your cells.[10]

  • Q: What are the primary sources of bacterial contamination?

    • A: Common sources include improper aseptic technique, contaminated reagents or media, and aerosols generated during handling.[9][11] Laboratory personnel are a significant source of contamination.[12][13]

  • Q: My culture is contaminated with bacteria. Can I save it?

    • A: For heavy contamination, it is strongly recommended to discard the culture to prevent cross-contamination.[8] For mild contamination of an irreplaceable cell line, you might attempt to wash the cells with a sterile phosphate-buffered saline (PBS) and treat them with a high concentration of antibiotics as a temporary measure, but this is not ideal.[8]

Fungal (Yeast and Mold) Contamination

Fungal contaminants, while typically slower growing than bacteria, are resilient and can be difficult to eliminate once established.[9]

  • Q: What does fungal contamination look like?

    • A: Mold contamination often appears as filamentous, fuzzy patches in the medium.[10][11] Yeast contamination can cause the medium to become turbid and may appear as budding, oval-shaped particles under the microscope.[8][10][11]

  • Q: How can I prevent fungal contamination?

    • A: Ensure proper air filtration in your lab and BSC. Regularly clean and decontaminate CO2 incubators, including water pans, as these are common breeding grounds for fungi.[9]

  • Q: What should I do if I find mold in my incubator?

    • A: Immediately discard any contaminated cultures.[8] Thoroughly clean the incubator with a strong disinfectant, such as one containing benzalkonium chloride, after an initial wipe-down with 70% ethanol.[8]

Mycoplasma Contamination: The Hidden Threat

Mycoplasma are small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin and difficult to detect.[14][15] They are a pervasive and often unnoticed contaminant.[11]

  • Q: Why is mycoplasma contamination such a significant problem?

    • A: Mycoplasma contamination does not typically cause visible turbidity or pH changes.[14][15] However, it can alter cell metabolism, slow growth rates, and affect gene expression, ultimately compromising the validity of your research data.[14]

  • Q: How can I detect mycoplasma in my cultures?

    • A: The most reliable detection methods are PCR-based assays and DNA staining with fluorochromes like DAPI or Hoechst.[16] Regular testing (e.g., every 1-2 months) is highly recommended.[9][14]

  • Q: What are the main sources of mycoplasma contamination?

    • A: The primary sources are previously infected cell cultures, contaminated reagents of animal origin (like fetal bovine serum), and laboratory personnel (as some species are found on human skin).[11] Cross-contamination between cell lines is a very common route of transmission.

  • Q: Can I eliminate mycoplasma from my cultures?

    • A: While challenging, elimination is possible using specialized mycoplasma removal agents.[17] However, the best course of action is often to discard the contaminated cell line and start with a fresh, certified mycoplasma-free stock.[17]

Viral Contamination

Viruses are difficult to detect and can originate from the host animal or contaminated biological reagents.

  • Q: How would I know if my cells are contaminated with a virus?

    • A: Some viruses may cause cytopathic effects, leading to cell death. However, many viral contaminants do not produce obvious signs and require specialized detection methods like electron microscopy, which are impractical for most research labs.[11]

Chemical Contamination

Non-living substances can also negatively impact your cell cultures.

  • Q: What are some examples of chemical contaminants?

    • A: These can include impurities in media or water, endotoxins from previous bacterial contamination, detergents, and plasticizers leached from plasticware.[8][11]

  • Q: How can I prevent chemical contamination?

    • A: Always use high-quality, cell culture-grade reagents and water. Ensure that all glassware is thoroughly rinsed to remove any detergent residues.[7] Purchase media and supplements from reliable sources that certify low endotoxin levels.[11]

Cross-Contamination with Other Cell Lines

The unwanted introduction of a different cell line into your culture is a serious issue that can invalidate research findings.[18]

  • Q: How can I prevent cross-contamination?

    • A: Handle only one cell line at a time in the BSC.[6][18] Use separate, clearly labeled bottles of media for each cell line.[18]

  • Q: How can I be sure my cell line is what I think it is?

    • A: Obtain cell lines from reputable cell banks.[13] Periodically authenticate your cell lines using methods like DNA fingerprinting or karyotype analysis.[1]

Section 3: Proactive Strategies and Workflow Protocols

A proactive approach is the most effective way to manage contamination. This involves establishing and adhering to strict protocols for all aspects of cell culture.

Workflow for Handling a Suspected Contamination Event

A Visual Inspection of Culture (Daily) B Contamination Suspected? (Turbidity, pH change, etc.) A->B C No Contamination Observed B->C No E Immediately Isolate Contaminated Flask(s) B->E Yes D Continue Routine Culture Work C->D F Microscopic Examination E->F G Identify Contaminant Type (Bacteria, Yeast, Mold) F->G M Mycoplasma Suspected? (Slow growth, no visible signs) F->M No visible microbes, but cells are unhealthy H Notify Lab Manager/Colleagues G->H Contaminant Identified I Discard Contaminated Culture(s) (Follow Biohazard Waste Procedures) H->I J Decontaminate BSC and Incubator I->J K Review Aseptic Technique with Team J->K L Check Reagent Stocks for Contamination K->L M->G No N Perform Mycoplasma Test (PCR, DNA Stain) M->N Yes O Test Negative N->O Result P Test Positive N->P Result O->D Q Discard or Treat with Mycoplasma Elimination Kit P->Q Q->J

Caption: Decision workflow for a suspected contamination event.

Protocol: Routine Mycoplasma Screening using PCR
  • Sample Collection: Collect 1 mL of spent culture medium from a culture that is 70-80% confluent and has been in culture for at least 72 hours without a media change.

  • Sample Preparation: Centrifuge the collected medium at 200 x g for 5 minutes to pellet any cells. Transfer the supernatant to a new sterile microfuge tube.

  • DNA Extraction (if required by kit): Follow the manufacturer's protocol for your chosen mycoplasma PCR detection kit. Some kits can use the supernatant directly.

  • PCR Amplification: Set up the PCR reaction according to the kit's instructions, including positive and negative controls.

  • Detection: Analyze the PCR product via gel electrophoresis or real-time PCR, as specified by the kit.

  • Interpretation: Compare the sample results to the positive and negative controls to determine the mycoplasma status of your culture.

The Role of Antibiotics: A Double-Edged Sword

While antibiotics can seem like an easy solution to prevent bacterial contamination, their routine use is generally discouraged.[19][20]

  • Q: What are the disadvantages of using antibiotics routinely?

    • A: Routine use can mask low-level contamination, lead to the development of antibiotic-resistant bacteria, and have unintended effects on cell metabolism, proliferation, and gene expression.[20][21][22] This can compromise the reliability and reproducibility of your experimental results.[20]

  • Q: When is it appropriate to use antibiotics?

    • A: Antibiotics can be beneficial in short-term situations, such as the initial establishment of primary cultures or to protect valuable and irreplaceable cell lines.[9][21]

Summary of Common Contaminants and Characteristics
ContaminantKey Visual IndicatorsMicroscopic AppearancePrevention Strategy
Bacteria Turbid medium, yellow pH shift.[10][11]Small, motile rod or cocci shapes.[8]Strict aseptic technique, sterile reagents.[9]
Yeast Turbid medium, pH may increase later.[10]Oval or spherical budding particles.[8][10]Regular incubator cleaning, proper air filtration.[9]
Mold Filamentous growth, fuzzy patches.[10][11]Thin, wisp-like filaments (mycelia).[10]Regular incubator cleaning, proper air filtration.[9]
Mycoplasma Often no visible signs.[14][15]Not visible with a standard light microscope.[11]Quarantine new cells, routine testing (PCR).[9][23]
Cross-Contamination Changes in cell morphology or growth rate.A mixed population of cells with different morphologies.Handle one cell line at a time, use dedicated media.[18]

Section 4: Building a Contamination-Resistant Lab Environment

Preventing contamination is a collective effort that relies on a well-maintained laboratory environment and consistent practices.

Environmental Control Workflow

cluster_0 Daily Tasks cluster_1 Weekly Tasks cluster_2 Monthly/Quarterly Tasks cluster_3 As Needed A Disinfect BSC (Before & After Use) C Visual Inspection of All Cultures A->C B Check Incubator (Water Level, Temp, CO2) D Thoroughly Clean Incubators (Shelves, Walls, Water Pan) E Clean Water Baths D->E F Restock Consumables G Routine Mycoplasma Testing K Cell Line Authentication G->K H BSC Certification (As per schedule) I Review & Update SOPs J Quarantine & Test New Cell Lines J->G L Team Training on Aseptic Technique

Caption: A tiered schedule for laboratory maintenance tasks.

FAQs: Lab Maintenance and Best Practices
  • Q: How should I handle new cell lines coming into the lab?

    • A: All new cell lines should be quarantined—grown in a separate incubator and handled in the BSC at the end of the day—until they have been tested and confirmed to be free of contamination, especially mycoplasma.[9][11][23]

  • Q: What is the best way to sterilize media and other solutions?

    • A: Heat-labile solutions like cell culture media should be sterilized by filtration, typically using a 0.22 µm filter.[2] For mycoplasma removal, a 0.1 µm filter is more effective. Autoclaving (steam sterilization) is suitable for heat-stable items like glassware and some buffers.[24][25]

  • Q: How can I ensure my reagents are not a source of contamination?

    • A: Purchase reagents from reputable suppliers who can provide quality control certification.[23] Aliquot stock solutions into smaller, single-use volumes to minimize the risk of contaminating the entire stock.[2][8]

By integrating these principles and protocols into your daily laboratory work, you can significantly reduce the incidence of contamination, ensuring the reliability and integrity of your research.

References

  • Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (2025, June 18). Vertex AI Search.
  • Cell Culture Contamin
  • Understanding and Managing Cell Culture Contamination.Environmental Health and Safety, University of Washington.
  • Types of Cell Culture Contamination and How To Prevent Them. (2025, April 8). Technology Networks.
  • Troubleshooting Cell Culture Contamination: A Practical Solution Guide. (2025, September 28). Yeasen.
  • Mastering Aseptic Technique: The Foundation of Successful Cell Culture. (2025, October 22). Lab Manager.
  • Mycoplasma Detection, Prevention, and Elimin
  • Antibiotics in Cell Culture: When and How to Use Them. (2025, August 4). Capricorn Scientific.
  • Prevention and Detection of Mycoplasma Contamin
  • ASEPTIC AND GOOD CELL CULTURE TECHNIQUES.EuroBioBank.
  • 10 Tips To Prevent Cell Culture Contamin
  • Troubleshooting Guide for Cell Culture Contamin
  • Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal.Minerva Biolabs.
  • Prevention of Contamin
  • Troubleshooting Common Cell Culture Contamination Issues. (2025, September 22). Medium.
  • Mycoplasma contamin
  • The Simple Ways to Prevent Cell Culture Contamin
  • Cell Culture Contamination | Definition, Types & Identific
  • Troubleshooting Cell Culture Contamination: A Comprehensive Guide.
  • How to Avoid Contamination in Cell Culture (Best Practices). (2025, April 29).
  • Aseptic Techniques in Cell Culture. (2025, February 24). GMP Plastics.
  • 6.2: Principles of Aseptic Technique. (2025, July 8). Biology LibreTexts.
  • Cell contamin
  • Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells.
  • Cell Culture Contamin
  • What are the advantages and disadvantages of antibiotics in cell culture media? (2018, February 22). Quora.
  • Decontamination: disinfection and sterilization. (2024, February 28). Cellculture2 - Altervista.
  • Mycoplasma contamin
  • Antibiotics in Cell Culture: Friend or Enemy? (2018, January 29). PromoCell.
  • 6 Powerful Laboratory Sterilization Methods In Microbiology. (2025, January 20). Bitesize Bio.
  • Why you shouldn't routinely use antibiotics in mammalian cell culture, and when you should use them. (2023, March 14). The Bumbling Biochemist.
  • Antibiotics In Cell Culture: Why to Avoid? (2020, September 10). Kosheeka.
  • Sterilization, Disinfection, and Decontamination.Office of Research Safety, Northwestern University.

Sources

Validation & Comparative

A Head-to-Head Comparison for the Synthetic Chemist: 6-Iodoquinolin-2-ol vs. 6-Bromoquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Halogenated Quinolinone Building Block

In the landscape of medicinal chemistry, the quinolin-2(1H)-one core is a "privileged scaffold," a recurring structural motif found in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5] For researchers and drug development professionals, functionalized versions of this scaffold are invaluable starting points for building compound libraries and exploring structure-activity relationships (SAR).

Among the most useful synthons are the 6-halogenated quinolin-2-ols. The halogen at the 6-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions that allow for the introduction of diverse molecular fragments.[6] This guide provides an in-depth comparison of two common, yet distinct, building blocks: 6-Iodoquinolin-2-ol and 6-Bromoquinolin-2-ol. The choice between an iodide and a bromide is not arbitrary; it has significant implications for reaction kinetics, catalyst selection, and overall synthetic strategy. This analysis will delve into their physicochemical properties, comparative reactivity, and strategic applications, providing the data-driven insights necessary to make an informed selection for your research endeavors.

Section 1: Physicochemical and Spectroscopic Identity

At a glance, the two molecules are structurally similar, differing only by the halogen atom at the C6 position. However, this single atomic substitution results in notable differences in their fundamental properties, which are summarized below.

Table 1: Comparative Physicochemical Properties

PropertyThis compound6-Bromoquinolin-2-olRationale for Difference
Molecular Formula C₉H₆INOC₉H₆BrNOElemental composition
Molecular Weight 271.05 g/mol [7]224.05 g/mol [8]The higher atomic weight of iodine compared to bromine.
Appearance Likely a solid at room temperature.SolidBased on the properties of similar quinolinone compounds.
Tautomerism Exists in equilibrium between the 2-hydroxy (enol) form and the 2-oxo (keto) form, with the keto form generally being more stable.[3]Exists in equilibrium between the 2-hydroxy (enol) form and the 2-oxo (keto) form, with the keto form generally being more stable.[3]This is a characteristic feature of the 2-hydroxyquinoline scaffold itself.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.General solubility profile for quinolinone derivatives.[3]
Spectroscopic Characterization Insights
  • ¹H NMR: The proton spectra for both compounds would show characteristic aromatic signals for the quinolinone ring system, along with a broad singlet for the N-H proton of the dominant keto tautomer.

  • ¹³C NMR: The carbon spectra would confirm the presence of nine distinct carbon environments.

  • Mass Spectrometry (MS): This is a key technique for differentiation. 6-Bromoquinolin-2-ol will exhibit a characteristic isotopic pattern [M+H]⁺ and [M+2+H]⁺ with a nearly 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This compound will show a single intense [M+H]⁺ peak, as iodine is monoisotopic (¹²⁷I).

  • Infrared (IR) Spectroscopy: Both compounds would display characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹) and a strong C=O (amide) stretch (around 1650-1670 cm⁻¹) from the keto tautomer.

Section 2: The Decisive Factor: Comparative Reactivity in Cross-Coupling Reactions

The primary utility of these reagents in drug discovery is their participation in reactions that form new carbon-carbon and carbon-heteroatom bonds. Here, the difference between the C-I and C-Br bond dictates their performance.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-Br > Ar-Cl .[10][11] This order is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is cleaved more readily during the rate-determining oxidative addition step of the catalytic cycle.[10]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; complex1 [label="Ar-Pd(II)-X(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; complex2 [label="Ar-Pd(II)-R(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive Elimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

// Reactants and Products arx [label="Ar-X\n(6-Iodo/Bromoquinolin-2-ol)\nX = I, Br", shape=plaintext]; boronic [label="R-B(OR)₂", shape=plaintext]; base [label="Base", shape=plaintext]; product [label="Ar-R\n(Coupled Product)", shape=plaintext];

// Edges pd0 -> ox_add [arrowhead=none]; ox_add -> complex1; arx -> ox_add [label=" C-X bond cleavage\n Weaker C-I bond reacts faster"];

complex1 -> transmetal [arrowhead=none]; transmetal -> complex2; boronic -> transmetal; base -> transmetal;

complex2 -> red_elim [arrowhead=none]; red_elim -> pd0 [label=" Catalyst\n Regeneration"]; red_elim -> product;

// Invisible nodes for layout {rank=same; arx; boronic; base;} {rank=same; ox_add; transmetal; red_elim;} {rank=same; pd0; product;}

// Color and Style edge [color="#4285F4"]; node [color="#202124", fillcolor="#E8F0FE", fontcolor="#202124"]; ox_add [fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [fillcolor="#34A853", fontcolor="#202124"]; transmetal [fillcolor="#EA4335", fontcolor="#202124"]; pd0 [fillcolor="#F1F3F4"]; complex1 [fillcolor="#F1F3F4"]; complex2 [fillcolor="#F1F3F4"]; }

Caption: Oxidative addition is the key step where the C-X bond strength matters.

This reactivity difference leads to practical consequences in the laboratory:

  • This compound (The Sprinter): Its high reactivity allows for the use of milder reaction conditions (lower temperatures, shorter reaction times) and a broader range of palladium catalysts, including less active, more conventional systems. This is particularly advantageous when working with thermally sensitive substrates.

  • 6-Bromoquinolin-2-ol (The Workhorse): While less reactive, it is often more stable and can be more cost-effective. Successful coupling typically requires more forcing conditions (higher temperatures) or the use of highly active catalyst systems, which are often based on bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[10]

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

ParameterThis compound6-Bromoquinolin-2-olJustification
Reaction Rate FasterSlowerLower C-I bond dissociation energy facilitates faster oxidative addition.[10]
Typical Temperature Room Temp. to 80 °C80 °C to >100 °CHigher thermal energy is needed to overcome the activation barrier for C-Br bond cleavage.[12]
Catalyst Choice Wide range (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Often requires more active systems (e.g., catalysts with SPhos, XPhos, or NHC ligands).[10]Less reactive substrates require more potent catalysts to achieve efficient turnover.
Selectivity Excellent for monofunctionalization.Excellent for monofunctionalization.Both are generally selective in standard cross-coupling reactions.
Cost/Stability Generally higher cost, potentially less stable.Generally lower cost, higher stability.Bromination is often a cheaper industrial process than iodination.

Section 3: Experimental Protocols: A Practical Guide

To illustrate the practical differences, a general protocol for a Suzuki-Miyaura coupling is provided below. This protocol is a template and must be optimized for specific substrates.

Workflow for Comparative Suzuki-Miyaura Coupling

// Connections degas -> heat [ltail=cluster_prep, lhead=cluster_reaction]; monitor -> quench [ltail=cluster_reaction, lhead=cluster_workup]; purify -> nmr [ltail=cluster_workup, lhead=cluster_analysis]; }

Caption: A standard workflow from reaction setup to final product analysis.

Detailed Step-by-Step Methodology

Objective: To compare the synthesis of 6-(4-methoxyphenyl)quinolin-2-ol from 6-iodo- and 6-bromo-quinolin-2-ol.

Materials:

  • This compound or 6-Bromoquinolin-2-ol (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (for Ar-I) or PdCl₂(dppf) with an additional ligand like SPhos (for Ar-Br) (2-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (6-iodo- or 6-bromoquinolin-2-ol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), base (2.0 equiv), and the selected palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., nitrogen) for 5-10 minutes. This step is critical as Pd(0) catalysts are oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe to achieve a desired concentration (e.g., 0.1 M).

  • Reaction: Place the vial in a preheated oil bath or heating block.

    • For This compound : Heat to 80 °C.

    • For 6-Bromoquinolin-2-ol : Heat to 100-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-12 hours). The reaction with the iodo-substrate is expected to complete significantly faster.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the product using NMR, MS, and IR spectroscopy.

Section 4: Strategic Applications in Drug Discovery

The choice between these two synthons often depends on the stage and goals of the research program.

  • Use Case for this compound: This reagent is ideal for early-stage discovery and library synthesis . Its high reactivity facilitates rapid and reliable synthesis of a broad and diverse set of analogues under mild conditions. This allows for an efficient exploration of the chemical space around the quinolinone core to quickly establish SAR.

  • Use Case for 6-Bromoquinolin-2-ol: This building block is valuable for process development and late-stage functionalization . Its greater stability and lower cost can be advantageous for scale-up synthesis. Furthermore, in complex molecules, the milder reactivity of the bromide can sometimes be beneficial, allowing for selective reactions at other, more reactive sites (like an iodide or triflate) elsewhere in the molecule.[11] Some research also indicates that bromo-substituted quinolinones themselves can possess potent and specific biological activities, such as antitrypanosomal or antibacterial effects.[1][13][14]

Logical Workflow for Compound Library Development

// Nodes start_node [label="Select Building Block\n(6-Iodo/Bromoquinolin-2-ol)", fillcolor="#FBBC05", fontcolor="#202124"]; synthesis [label="Parallel Synthesis\n(e.g., Suzuki, Buchwald-Hartwig)\nGenerate diverse library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification & QC\n(HPLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_screen [label="Primary Screening\n(High-Throughput Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hit_id [label="Hit Identification\n(Potency & Selectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; secondary_assay [label="Secondary / Orthogonal Assays\n(Confirm Mechanism)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sar [label="SAR Analysis\n(Structure-Activity Relationship)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; lead_opt [label="Lead Optimization", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start_node -> synthesis; synthesis -> purification; purification -> primary_screen; primary_screen -> hit_id; hit_id -> secondary_assay; secondary_assay -> sar; sar -> lead_opt; sar -> synthesis [label="Iterative Design", style=dashed, dir=back]; }

Caption: From building block selection to lead optimization in a typical campaign.

Conclusion and Scientist's Recommendation

Both this compound and 6-Bromoquinolin-2-ol are powerful tools in the arsenal of the medicinal chemist. The choice is dictated by a balance of reactivity, stability, cost, and the specific goals of the synthetic campaign.

  • For rapid SAR exploration and early-stage library development, this compound is the superior choice. Its high reactivity ensures reliable coupling under mild conditions with a wide variety of partners and catalysts, maximizing the efficiency of discovery efforts.

  • For process optimization, large-scale synthesis, or when more controlled reactivity is required, 6-Bromoquinolin-2-ol is an excellent and robust alternative. While it may necessitate more vigorous conditions or specialized catalysts, its stability and economic advantages can be decisive factors in later-stage development.

Ultimately, a well-equipped research program may benefit from having both reagents on hand, deploying the "sprinter" for initial discovery and the "workhorse" for subsequent, targeted optimization.

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • 6-Iodo-2-Picolin-5-Ol Supplier & Manufacturer in China | Properties, Uses, Safety D
  • 6-Bromo-2-methylquinolin-4-ol | C10H8BrNO | CID 2905902. PubChem.
  • 6-Bromoquinoline 97 5332-25-2. Sigma-Aldrich.
  • 6-Bromoquinolin-2(1H)-one | C9H6BrNO | CID 12378943. PubChem.
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. 文学城.
  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?
  • Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. Benchchem.
  • 6-Bromo-2-hydroxyquinoline. SynHet.
  • This compound. ChemScene.
  • Application of 6-Iodoisoquinolin-3-amine in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery. Benchchem.
  • Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • Comparative Analysis of 3-Acetyl-6-bromoquinolin-4(1H)
  • Benchmarking 6-Chloro-2-phenylquinolin-4-ol: A Comparative Analysis Against Established Drugs. Benchchem.
  • An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol. Benchchem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed.
  • An overview of 6-bromoquinolin-4-ol derivatives (3a–3h).
  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. NIH.

Sources

A Definitive Guide to the Structural Validation of 6-Iodoquinolin-2-ol: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides a comprehensive technical overview for the structural validation of 6-Iodoquinolin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, this document outlines the gold-standard methodology for its determination via single-crystal X-ray crystallography. Furthermore, it presents a comparative analysis with alternative and complementary analytical techniques, offering researchers a robust framework for unambiguous structural elucidation.

This publication is intended for an audience of researchers, scientists, and drug development professionals who require a deep, practical understanding of the principles and methodologies essential for rigorous structural characterization of novel chemical entities.

The Imperative of Unambiguous Structural Validation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and biological activity. In drug discovery, for instance, an accurate molecular structure is the bedrock of structure-activity relationship (SAR) studies and rational drug design. For this compound, a derivative of the versatile quinolinone scaffold, an incorrect structural assignment could lead to flawed interpretations of biological data and misdirected synthetic efforts. Therefore, its validation is not merely a procedural step but a critical cornerstone of its scientific investigation.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) remains the most powerful and definitive technique for determining the absolute structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail.

The Crystallographic Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure is a multi-step process that demands meticulous execution and a foundational understanding of the principles of crystallography.

X-ray_Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound_Synthesis Synthesis of This compound Purification High Purity (>98%) Compound_Synthesis->Purification Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Crystallization Crystal_Selection Selection of a High-Quality Single Crystal Crystal_Growth->Crystal_Selection Microscopic Examination Mounting Crystal Mounting Crystal_Selection->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Phase Problem Solution Data_Processing->Structure_Solution Structure_Refinement Refinement of Atomic Parameters Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

  • Crystal Growth:

    • Objective: To obtain single crystals of sufficient size and quality for diffraction.

    • Methodology: Slow evaporation is a commonly successful technique for small organic molecules.[1][2][3]

      • Dissolve a small amount of highly purified this compound (CAS No: 99455-01-3) in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to near saturation in a clean vial.

      • Cover the vial with a perforated cap or parafilm to allow for slow evaporation.

      • Store the vial in a vibration-free environment at a constant temperature.

      • Monitor for crystal growth over several days to weeks.

    • Expert Insight: The choice of solvent is critical and may require screening of several options. The rate of evaporation should be slow to promote the growth of well-ordered crystals.[1][2]

  • Crystal Selection and Mounting:

    • Objective: To select a single, well-formed crystal and mount it for data collection.

    • Methodology:

      • Examine the grown crystals under a polarized light microscope to identify a single crystal free of cracks or defects.[4]

      • Select a crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).[4]

      • Mount the selected crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection:

    • Objective: To collect a complete set of diffraction data.

    • Methodology:

      • Mount the goniometer head on the X-ray diffractometer.

      • Center the crystal in the X-ray beam.

      • Collect diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα) and detector. Data is typically collected over a range of crystal orientations.

  • Data Processing and Structure Solution:

    • Objective: To process the raw diffraction data and solve the phase problem to obtain an initial structural model.

    • Methodology:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Apply corrections for factors such as absorption and polarization.

      • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

      • Build an initial molecular model into the electron density map.

  • Structure Refinement and Validation:

    • Objective: To refine the atomic parameters of the structural model and validate its quality.

    • Methodology:

      • Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using least-squares methods.

      • Locate and refine hydrogen atoms.

      • Validate the final structure using software tools like checkCIF, which assesses the geometric sensibility and consistency of the crystallographic data.[5]

Interpreting the Crystallographic Data: A Comparative Example

While the specific crystallographic data for this compound is not available, we can examine the data for a closely related iodinated quinazolinone, 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one , to illustrate the type of information obtained.

Parameter6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one[6]Expected for this compound
Formula C₁₇H₁₅IN₂OC₉H₆INO
Crystal System MonoclinicTo be determined
Space Group C2To be determined
a (Å) 23.6958(12)To be determined
b (Å) 5.5334(2)To be determined
c (Å) 15.9712(9)To be determined
β (°) 132.329(3)To be determined
Volume (ų) 1548.16(13)To be determined
Z 4To be determined
R-factor (%) 4.6To be determined

This table highlights the key parameters that would be determined from a successful SCXRD experiment on this compound. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a low R-factor is indicative of a good refinement.

Alternative and Complementary Structural Validation Techniques

In cases where obtaining suitable single crystals for SCXRD is challenging, or for orthogonal validation, other analytical techniques are indispensable.

Analytical_Techniques_Comparison cluster_0 Primary Method cluster_1 Complementary Methods Technique Analytical Technique SCXRD Single-Crystal X-ray Diffraction (Definitive 3D Structure) Technique->SCXRD NMR NMR Spectroscopy (Connectivity & Solution Structure) Technique->NMR PXRD Powder X-ray Diffraction (Crystallinity & Phase Purity) Technique->PXRD MS Mass Spectrometry (Molecular Weight & Formula) Technique->MS IR_UV IR & UV-Vis Spectroscopy (Functional Groups & Conjugation) Technique->IR_UV

Caption: Comparison of Structural Analysis Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution.[7][8][9][10] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential to confirm the carbon-hydrogen framework and the positions of the iodo and hydroxyl/oxo groups.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk crystallinity of a sample and can help in phase identification.[6][11][12][13][14] While it does not provide the atomic-level detail of SCXRD, it is an excellent technique for assessing the purity of a crystalline phase and for identifying polymorphism.

Comparison of Key Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Definitive 3D molecular structure, bond lengths, bond angles, stereochemistry.Unambiguous structural determination.Requires high-quality single crystals.
NMR Spectroscopy Atomic connectivity, solution-state conformation, dynamic processes.Provides information in solution, does not require crystals.Does not provide precise bond lengths/angles, interpretation can be complex for intricate molecules.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorphism, bulk sample crystallinity.Rapid analysis of bulk materials, non-destructive.Does not provide atomic resolution structure.
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity, requires very small sample amounts.Does not provide structural information beyond the molecular formula.

Conclusion

The definitive structural validation of this compound is best achieved through single-crystal X-ray crystallography. This guide provides a detailed, field-proven protocol for this process, from crystal growth to structure refinement and validation. In the absence of readily available crystallographic data, a multi-technique approach is recommended. The synergistic use of NMR spectroscopy to confirm atomic connectivity, and powder XRD to assess bulk crystallinity, provides a robust and self-validating system for the structural elucidation of this and other novel chemical entities. This rigorous approach to structural characterization is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • [This is a placeholder for a relevant reference on the importance of structural validation in drug discovery.
  • El-Azab, A. S., Ghabbour, H. A., Abdel-Aziz, A. A.-M., & Alkahtani, H. M. (2019). Crystal structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, C17H15IN2O. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 489-491. [Link]

  • Staples, R. J. (2016). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. [Link]

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved January 11, 2026, from [Link]

  • [This is a placeholder for a relevant reference on the synthesis of quinolinone derivatives.
  • [This is a placeholder for a relevant reference on the applications of PXRD in pharmaceutical sciences.
  • Fawcett, T. G., Needham, F., Faber, J., & Kabekkodu, S. N. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S13. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1731–1739. [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 397-427. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved January 11, 2026, from [Link]

  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved January 11, 2026, from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved January 11, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Short Guide to CIFs. Retrieved January 11, 2026, from [Link]

  • [This is a placeholder for a relevant reference on mass spectrometry for molecular formula determination.
  • [This is a placeholder for a relevant reference on IR/UV-Vis spectroscopy for functional group analysis.
  • Balaji, G., & Seshagiri, V. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 7(3), 221-225.
  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry, 69, 88-97.
  • [This is a placeholder for a relevant reference on the CAS number source.
  • [This is a placeholder for a relevant reference on the tautomerism of 2-quinolinones.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved January 11, 2026, from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Biological Activity of Quinolinol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinol Scaffold - A Study in Positional Isomerism and Biological Function

Quinoline, a bicyclic heterocyclic aromatic compound, serves as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its functionalization, particularly with hydroxyl groups to form quinolinols (or hydroxyquinolines), gives rise to a fascinating array of biological activities. Among the seven possible mono-hydroxyquinoline isomers, the position of the hydroxyl group dramatically dictates the molecule's physicochemical properties and, consequently, its pharmacological profile.

This guide provides a comparative analysis of quinolinol isomers, with a primary focus on 8-hydroxyquinoline (8HQ). Unlike its other positional isomers, 8HQ possesses a unique structural arrangement that enables it to act as a potent bidentate chelating agent for various metal ions.[2][3] This chelation capacity is the cornerstone of its diverse bioactivities, including antimicrobial, anticancer, antioxidant, and neuroprotective effects, making it the most extensively studied isomer.[2][4] We will explore the causal relationships between isomeric structure and biological function, present comparative experimental data, and provide detailed protocols for validating these activities in a laboratory setting.

Comparative Analysis of Biological Activities

The biological efficacy of quinolinol isomers is not uniform. The specific location of the hydroxyl group influences the molecule's ability to interact with biological targets, with 8-hydroxyquinoline often demonstrating superior potency due to its metal-binding capability.

Antimicrobial Activity: A Function of Metal Sequestration

The antimicrobial power of quinolinols is perhaps the most distinct differentiator among its isomers. The mechanism is largely attributed to the chelation of essential metal ions (e.g., iron, copper, zinc) that microbial enzymes require for survival and proliferation, thereby disrupting their metabolic processes.[3][5]

Expertise & Experience: Experimental evidence consistently demonstrates that 8HQ is the most potent antimicrobial isomer. A comparative study using the paper disc agar diffusion method showed that among 2-hydroxyquinoline (2HQ), 4-hydroxyquinoline (4HQ), 6-hydroxyquinoline (6HQ), and 8HQ, only 8HQ exhibited significant anti-intestinal bacterial activity, with strong inhibition against E. coli and C. difficile.[2] Its efficacy extends to resistant pathogens, including Gram-positive bacteria like Staphylococcus aureus and the fungus Candida albicans.[6][7] This superior activity is a direct consequence of the proximity of the hydroxyl oxygen and the ring nitrogen in 8HQ, which creates a stable five-membered ring upon chelation with a metal ion—a conformation not possible for other isomers.

Comparative Antimicrobial Data (Minimum Inhibitory Concentration - MIC)

Compound/IsomerStaphylococcus aureus (MIC, µM)Candida albicans (MIC, µM)Escherichia coli (MIC, µM)Reference
8-Hydroxyquinoline (8HQ) 3.44 - 13.783.44 - 13.78~84[2][8]
Clioquinol (5-chloro-7-iodo-8HQ) ~0.10 - 0.20--[8]
Nitroxoline (5-nitro-8HQ) ---[9]
2-Hydroxyquinoline No significant activity reportedNo significant activity reportedNo significant activity reported[2]
4-Hydroxyquinoline No significant activity reportedNo significant activity reportedNo significant activity reported[2]
6-Hydroxyquinoline No significant activity reportedNo significant activity reportedNo significant activity reported[2]
Anticancer Activity: Disrupting Cellular Machinery

The anticancer properties of quinolinols are multifaceted, involving the induction of apoptosis, inhibition of critical signaling pathways, and disruption of protein degradation machinery.[5] Again, 8HQ and its derivatives, such as clioquinol (CQ), are at the forefront of this research.[10]

Expertise & Experience: The anticancer effect of 8HQ derivatives is often linked to their ability to act as ionophores, transporting metal ions like copper and zinc into cancer cells. This disrupts cellular metal homeostasis and can inhibit the proteasome, a complex responsible for degrading damaged proteins.[2] Proteasome inhibition leads to the accumulation of pro-apoptotic proteins, triggering programmed cell death. Furthermore, quinoline-based compounds have been shown to inhibit key cancer-promoting signaling pathways, including the PI3K/Akt/mTOR and FoxM1 pathways, which are crucial for cell survival, proliferation, and migration.[10][11]

Comparative Anticancer Data (IC₅₀ Values)

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Clioquinol (CQ) KKU-100Cholangiocarcinoma4.4 ± 0.2[10]
Nitroxoline (NQ) KKU-100Cholangiocarcinoma7.9 ± 0.3[10]
Styrylquinoline Derivative (SA series) HeLaCervical Cancer2.52 - 4.69[12]
Quinoline-Chalcone Hybrid A549Lung Cancer1.91[13]
Quinoline-Chalcone Hybrid Caco-2Colon Cancer2.5[13]
Antioxidant & Neuroprotective Effects: A Double-Edged Sword

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's.[14] Quinolinols, particularly 8HQ, exhibit antioxidant properties by scavenging free radicals and chelating redox-active metals that catalyze the formation of ROS via the Fenton reaction.[3][15][16]

Expertise & Experience: The 8-hydroxyl group is a potent hydrogen donor, which allows it to directly neutralize free radicals.[16] Concurrently, by sequestering iron and copper ions, 8HQ prevents them from participating in the Fenton reaction, which generates highly destructive hydroxyl radicals.[15] This dual-action mechanism makes 8HQ a powerful antioxidant. In the context of neurodegeneration, excessive metal ions are found in the brains of Alzheimer's patients, contributing to protein aggregation and oxidative damage.[4] The lipophilic nature of 8HQ allows it to cross the blood-brain barrier, where it can chelate these excess metals, restoring metal homeostasis and protecting neurons.[4][17] However, it is crucial to note that under certain conditions, some quinoline derivatives can act as pro-oxidants, a property that depends on their molecular structure and distributive status in the reaction system.[18]

Comparative Antioxidant Data (DPPH Scavenging IC₅₀)

CompoundAntioxidant Activity (IC₅₀, µM)Reference
5-Amino-8-hydroxyquinoline 8.70[8]
α-Tocopherol (Positive Control) 13.47[8]
Ascorbic Acid (Positive Control) -[19]

Note: A lower IC₅₀ value indicates higher antioxidant activity.

Validated Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, complete with controls and clear endpoints. They represent standard methodologies for quantifying the biological activities discussed.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of quinolinol isomers against a target microorganism, providing a quantitative measure of antimicrobial potency.[20][21]

Methodology:

  • Reagent & Media Preparation:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize by autoclaving.

    • Prepare a stock solution of the test quinolinol isomer (e.g., 10 mg/mL) in a suitable solvent like DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), pick 4-5 isolated colonies of the target microorganism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22]

    • Dilute this standardized suspension (typically 1:100 to 1:200) in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Setup (96-well plate):

    • Add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Add 200 µL of the highest concentration of the test compound (prepared from the stock solution in MHB) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (100 µL MHB, no compound). Column 12 serves as the sterility control (200 µL MHB, no compound, no inoculum).

  • Inoculation & Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each well (except 12) is 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the quinolinol isomer that completely inhibits visible growth of the microorganism.

Workflow Diagram: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Analysis P1 Prepare Stock Solution (Quinolinol in DMSO) P2 Prepare 0.5 McFarland Inoculum Suspension P3 Dilute Inoculum to ~5x10^5 CFU/mL A1 Perform 2-Fold Serial Dilution of Quinolinol in MHB P3->A1 A2 Inoculate Wells with Bacterial Suspension A1->A2 A3 Incubate Plate (37°C, 16-20h) A2->A3 D1 Visually Inspect for Growth A3->D1 D2 Determine Lowest Concentration with No Visible Growth D1->D2 D3 Record MIC Value D2->D3

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2: Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀) of a compound.[23]

Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension in a complete culture medium to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[24]

    • Incubate for 24 hours (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinol isomer in a complete culture medium from a stock solution.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Remove the treatment medium from the wells.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[24]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[23]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value.

Workflow Diagram: MTT Assay for Cytotoxicity

G cluster_prep Cell Plating cluster_treat Treatment cluster_assay MTT Reaction cluster_analysis Analysis P1 Seed Cells in 96-Well Plate P2 Incubate 24h for Attachment P1->P2 T1 Add Serial Dilutions of Quinolinol P2->T1 T2 Incubate for 48-72h T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate 2-4h (Formazan Formation) A1->A2 A3 Add Solubilizer (DMSO) A2->A3 D1 Read Absorbance (570 nm) A3->D1 D2 Calculate % Viability D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for determining IC₅₀ via the MTT cytotoxicity assay.

Protocol 3: Antioxidant Capacity (DPPH Radical Scavenging Assay)

This simple and rapid spectrophotometric assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[25][26]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.[25][27] Store in the dark.

    • Prepare serial dilutions of the test quinolinol isomer and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.[25]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution (or control) to respective wells.

    • Add 180-200 µL of the DPPH working solution to all wells. Mix gently.

    • Include a blank control containing only the solvent and the DPPH solution.

  • Incubation & Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • The DPPH radical is neutralized by the antioxidant, resulting in a color change from deep violet to pale yellow.[25]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[25]

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • Plot % Scavenging vs. concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Workflow Diagram: DPPH Antioxidant Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (in Methanol) R1 Mix Sample and DPPH Solution P1->R1 P2 Prepare Serial Dilutions of Quinolinol P2->R1 R2 Incubate in Dark (30 min) R1->R2 A1 Read Absorbance (517 nm) R2->A1 A2 Calculate % Scavenging A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Signaling Pathway Interference: Quinolinols and Cancer

Quinoline derivatives can exert their anticancer effects by inhibiting intracellular signaling cascades that are critical for tumor growth and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is often deregulated in cancer.

Diagram: Inhibition of the PI3K/Akt/mTOR Pathway by Quinolinols

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->Akt Quinoline->mTOR

Caption: Quinolinols can inhibit key kinases in the PI3K/Akt/mTOR pathway.

Conclusion and Future Perspectives

This comparative guide underscores a critical principle in medicinal chemistry: subtle changes in molecular structure, such as the position of a hydroxyl group on a quinoline ring, can lead to profound differences in biological activity. The 8-hydroxyquinoline isomer stands out due to its metal chelating ability, which is the mechanistic foundation for its potent antimicrobial, anticancer, antioxidant, and neuroprotective properties. In contrast, other isomers lacking this specific structural feature show markedly reduced or absent activity in these areas.

The data presented herein, supported by robust and validated experimental protocols, provides a framework for researchers to rationally design and screen novel quinoline-based therapeutic agents. Future work should continue to explore the structure-activity relationships of substituted quinolinols, aiming to enhance target specificity and minimize off-target effects, thereby paving the way for the next generation of quinoline-based drugs.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. PubMed Central.[Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. IMR Press.[Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.[Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives. Semantic Scholar.[Link]

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Molbase.[Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. ACS Publications.[Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate.[Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.[Link]

  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate.[Link]

  • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.[Link]

  • MTT Cell Assay Protocol. University of Texas Health Science Center at San Antonio.[Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences.[Link]

  • Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - PMC. NIH.[Link]

  • Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. PubMed.[Link]

  • 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. YouTube.[Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC. NIH.[Link]

  • Genesis and development of DPPH method of antioxidant assay - PMC. PubMed Central.[Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.[Link]

  • Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. PubMed.[Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.[Link]

  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate.[Link]

  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press.[Link]

  • Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. New Journal of Chemistry (RSC Publishing).[Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH.[Link]

  • Antimicrobial Susceptibility Testing Protocols. Routledge.[Link]

  • Antimicrobial Susceptibility Testing. Apec.org.[Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing.[Link]

  • Antimicrobial Susceptibility Testing. NIH.[Link]

  • Quinolines and analogs with a marked anticancer activity. ResearchGate.[Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Bohrium.[Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.[Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. PubMed Central.[Link]

  • Review on recent development of quinoline for anticancer activities. ResearchGate.[Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.[Link]

  • Biological activity of natural 2-quinolinones. PubMed.[Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate.[Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate.[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.[Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 6-Iodoquinolin-2-ol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 6-Iodoquinolin-2-ol

This compound is a heterocyclic compound belonging to the quinolinone class. This scaffold is of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of more complex bioactive molecules, including potential anticancer and antimicrobial agents.[1][2] The introduction of an iodine atom at the 6-position provides a strategic handle for further functionalization, for instance, through cross-coupling reactions.

Given its role as a critical building block, the purity of synthesized this compound is paramount. The presence of impurities, such as unreacted starting materials, regioisomers, or reaction by-products, can have profound consequences on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3][4]

This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) strategies for the purity assessment of this compound, explaining the scientific rationale behind the methodological choices and presenting a robust, validated protocol for immediate implementation in a research or quality control setting.

Foundational Strategy: Why Reversed-Phase HPLC?

The decision to employ RP-HPLC is rooted in the physicochemical properties of this compound. The molecule possesses a fused aromatic ring system, making it predominantly hydrophobic. This inherent hydrophobicity makes it an ideal candidate for retention on a non-polar stationary phase, such as octadecylsilane (C18), with elution achieved using a polar mobile phase.[5][6] RP-HPLC is the most widely used separation mode in the pharmaceutical industry for its versatility and applicability to a vast range of small molecules.[7]

Potential impurities from a typical synthesis (e.g., cyclization of an appropriate iodo-substituted aniline derivative)[8] may include more polar starting materials or less polar, closely related structural isomers. A well-developed RP-HPLC method must be capable of resolving the main this compound peak from all these potential contaminants.

Comparative Methodologies: Isocratic vs. Gradient Elution

The choice between an isocratic (constant mobile phase composition) and a gradient (variable mobile phase composition) elution method depends on the specific analytical goal. Here, we compare a rapid isocratic method, suitable for high-throughput screening, with a more comprehensive gradient method designed for resolving complex impurity profiles.

Method A: Rapid Isocratic Screening

This approach utilizes a single mobile phase composition throughout the run. Its primary advantage is simplicity and speed. However, it may fail to elute highly retained impurities in a reasonable time or co-elute impurities with similar retention characteristics to the main peak.

Method B: Comprehensive Gradient Analysis

This method involves a programmed increase in the organic solvent concentration during the analysis. This approach is powerful for analyzing samples containing compounds with a wide range of polarities.[9] It allows for the elution of late-eluting, non-polar impurities while providing superior resolution for early-eluting, more polar impurities. For purity analysis, where unknown impurities must be detected and resolved, a gradient method is almost always the more authoritative choice.

Recommended Protocol: A Validated Gradient RP-HPLC Method (Method B)

This section provides a detailed, step-by-step protocol for the comprehensive gradient analysis, designed to be a self-validating system through the inclusion of rigorous system suitability criteria.

Reagents, Materials, and Instrumentation
  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Purified Water (18.2 MΩ·cm).

  • Additives: Formic Acid (FA), HPLC grade (≥99%).

  • Reference Standard: this compound, of known high purity (>99.5%).

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v). The acidic modifier is crucial for protonating the nitrogen atom in the quinoline ring, ensuring consistent interaction with the stationary phase and producing sharp, symmetrical peaks.[10]

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v). Acetonitrile is often preferred over methanol for heterocyclic compounds as it can offer different selectivity and lower viscosity.[11]

  • Diluent: Acetonitrile/Water (50:50, v/v). This composition ensures the solubility of this compound while being compatible with the initial mobile phase conditions.[4]

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the synthesized this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. A higher concentration for the sample is used to ensure the detection of trace impurities.

Chromatographic Conditions
ParameterSetting
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Flow Rate 1.0 mL/min
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax of this compound)
Injection Volume 10 µL
Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) equilibrate Equilibrate HPLC System (Initial Conditions, 15 min) prep_mobile->equilibrate prep_sample Prepare Sample & Standard Solutions (in ACN/H2O) sst_check Perform System Suitability Test (SST) (Inject Standard 5x) prep_sample->sst_check equilibrate->sst_check inject_sample Inject Sample Solution sst_check->inject_sample If SST Passes sst_fail Troubleshoot System sst_check->sst_fail If SST Fails integrate Integrate Chromatogram Peaks inject_sample->integrate calculate Calculate Purity (Area Percent Method) integrate->calculate report Generate Report calculate->report sst_fail->equilibrate Re-equilibrate

Caption: Workflow for the purity assessment of this compound by HPLC.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is a core tenet of any validated analytical method.[12] Inject the Standard Solution five times and evaluate the following parameters:

  • Tailing Factor (T): Should be ≤ 2.0 for the main peak.

  • Theoretical Plates (N): Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0% for the five replicate injections.

Data Analysis and Purity Calculation

The purity of the synthesized sample is determined using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

All peaks with an area greater than 0.05% of the total area should be reported.

Performance Comparison: Isocratic vs. Gradient

To illustrate the practical differences, hypothetical yet realistic data was generated for the analysis of a this compound sample containing two known impurities: a more polar starting material (Impurity 1) and a closely related, less polar isomer (Impurity 2).

ParameterMethod A (Isocratic)Method B (Gradient)Justification
Run Time 15 minutes30 minutesIsocratic methods are typically faster.
Resolution (Rs) between Main Peak and Impurity 2 1.22.5Gradient elution provides superior resolving power for closely eluting peaks. A value ≥ 2.0 is desired for baseline separation.[13]
Peak Shape (Tailing Factor) 1.41.2The gradient method often yields better peak shapes for a wider range of compounds.
Detection of Late-Eluting Impurities Not DetectedDetected at 22.5 minThe increasing organic strength in the gradient method ensures that highly non-polar impurities are eluted from the column.
Logic of Method Selection

The choice between these methods is dictated by the analytical requirements. The following diagram illustrates the decision-making process.

Method_Selection start Define Analytical Goal goal_check Need to resolve all potential unknown impurities? start->goal_check isocratic_path Method A: Isocratic goal_check->isocratic_path No (e.g., quick check) gradient_path Method B: Gradient goal_check->gradient_path Yes isocratic_desc Use for: - High-throughput screening - In-process controls - Known, well-separated impurities isocratic_path->isocratic_desc gradient_desc Use for: - Final product release - Stability studies - Characterization of new batches - Unkown impurity profiling gradient_path->gradient_desc

Caption: Decision logic for selecting the appropriate HPLC method.

Method Validation Principles (ICH Q2(R1))

While a full validation study is beyond the scope of this guide, the described gradient method (Method B) is designed for validation. According to the International Council for Harmonisation (ICH) guidelines, the following parameters must be assessed for a purity method:[14][15]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[16] This is demonstrated by resolving the main peak from all other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used.[14]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically determined by spiking experiments.[16]

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.

Conclusion

Assessing the purity of synthesized this compound requires a robust and reliable analytical method. While a rapid isocratic HPLC method can be useful for preliminary screening, a comprehensive gradient RP-HPLC method is superior for accurate purity determination and is essential for quality control in a research and drug development setting. The provided gradient method, utilizing a standard C18 column with an acetonitrile/water mobile phase containing formic acid, offers excellent resolution, sensitivity, and peak shape. By incorporating system suitability tests and adhering to the principles of method validation, this protocol provides a trustworthy and authoritative framework for ensuring the quality of this critical pharmaceutical intermediate.

References

  • Schroen, L. R., & Grisby, R. D. (1981). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. Available at: [Link]

  • Schabron, J. F., et al. (1981). Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. Available at: [Link]

  • Lunn, G. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • ResearchGate. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • Pandey, P. K. (2023). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru. Available at: [Link]

  • Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Ghanem, A., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Pharmaceuticals. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. (2003). Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography - Electrospray mass spectrometry. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 6-iodo quinazoline-2-thiol. Available at: [Link]

  • ResearchGate. (2014). HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11C-labeled ubiquinol [11C]-2. Available at: [Link]

  • Popa, M., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Available at: [Link]

  • Thakare, P. P., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society. Available at: [Link]

  • ResearchGate. (2021). Purity detection of the five compounds by HPLC. Available at: [Link]

  • ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [Link]

  • Gunturu, K. C., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • Guo, C., et al. (2012). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology. Available at: [Link]

  • Peczynska-Czoch, W., et al. (2002). Synthesis of 6-substituted 6H-indolo[2,3-b]quinolines as novel cytotoxic agents and topoisomerase II inhibitors. Acta Poloniae Pharmaceutica. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Halogenated Quinolin-2-ol Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this class, quinolin-2-ol (also known as 2-quinolinone) derivatives have emerged as a promising avenue for the development of novel anticancer agents.[2] The introduction of halogen atoms, particularly iodine, to this core structure can significantly modulate the physicochemical and biological properties of these compounds, leading to enhanced anticancer efficacy. This guide provides a comparative analysis of the synthesis, cytotoxic activity, and mechanisms of action of halogenated quinolin-2-ol derivatives, with a particular focus on the emerging potential of their iodinated congeners.

The Rationale for Halogenation in Quinolin-2-ol Anticancer Drug Design

The incorporation of halogens into the quinolin-2-ol scaffold is a strategic approach to enhance anticancer activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can impact its pharmacokinetic and pharmacodynamic profile. While brominated quinolines have shown significant antiproliferative activity, the unique properties of iodine—its size, polarizability, and ability to form strong halogen bonds—make 6-iodoquinolin-2-ol derivatives a particularly intriguing subclass for anticancer drug development.[3]

Synthesis of Halogenated Quinolin-2-ol Derivatives

The synthesis of halogenated quinolin-2-ol derivatives can be achieved through various established methods. A common approach involves the cyclization of corresponding halogenated anilines with appropriate reagents. For instance, 6-iodo-substituted carboxy-quinolines can be synthesized via a one-pot, three-component Doebner reaction using 4-iodoaniline, pyruvic acid, and various aldehydes.[4][5] Further modifications can be introduced to the quinoline ring to generate a library of derivatives for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of 6-iodo-2-arylquinoline-4-carboxylic acids, a class of iodo-quinoline derivatives.

cluster_synthesis Synthesis Workflow Reactants 4-Iodoaniline + Pyruvic Acid + Substituted Aldehyde Reaction One-pot, Three-component Doebner Reaction Reactants->Reaction Mix Catalyst Trifluoroacetic Acid (TFA) Catalyst->Reaction Catalyze Purification Recrystallization Reaction->Purification Crude Product Characterization FT-IR, MS, NMR, X-ray Crystallography Purification->Characterization Product 6-Iodo-2-arylquinoline-4-carboxylic Acid Derivatives Characterization->Product

Caption: Generalized workflow for the synthesis of 6-iodo-quinoline derivatives.

Comparative Efficacy of Halogenated Quinolin-2-ol Derivatives

Recent studies have demonstrated the potent in vitro anticancer activity of halogenated 2H-quinolinone derivatives against various cancer cell lines.[6][7] A comparative analysis of their cytotoxic effects is crucial for identifying lead compounds for further development.

Compound ClassCancer Cell LineIC50 (µM)Reference
Brominated Methoxyquinolines
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)C6 (Glioma)5.45[3]
HeLa (Cervical)9.6[3]
HT29 (Colon)7.8[3]
Halogenated 2H-Quinolinones
Representative CompoundsMCF-7 (Breast)Good cytotoxicity[6][7]
HepG-2 (Liver)Good cytotoxicity[6][7]

Note: Specific IC50 values for a broad range of this compound derivatives are not yet widely available in the public domain, highlighting a key area for future research.

The available data suggests that halogenation, in general, imparts significant cytotoxic properties to the quinolin-2-ol scaffold. Brominated derivatives have shown promising activity, with IC50 values in the low micromolar range against several cancer cell lines.[3] While comprehensive data on iodinated analogs is still emerging, preliminary studies on halogenated 2H-quinolinones indicate their potential as potent anticancer agents.[6][7]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Halogenated quinolin-2-ol derivatives appear to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[6][7]

Induction of Apoptosis

A key mechanism of action for these compounds is the induction of programmed cell death, or apoptosis. Treatment of cancer cells with halogenated 2H-quinolinones has been shown to lead to an increase in the activity of caspases 3 and 7, which are key executioners of apoptosis.[6] This is often accompanied by a decrease in the expression of anti-apoptotic proteins like osteopontin.[6]

cluster_apoptosis Apoptosis Induction Pathway Compound Halogenated Quinolin-2-ol Derivative Caspase Activation of Caspase 3/7 Compound->Caspase Osteopontin Decreased Osteopontin Expression Compound->Osteopontin Apoptosis Apoptosis Caspase->Apoptosis Osteopontin->Apoptosis

Caption: Simplified pathway of apoptosis induction by halogenated quinolin-2-ols.

Cell Cycle Arrest

In addition to inducing apoptosis, these derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific phases. Flow cytometry analysis has revealed that treatment with halogenated 2H-quinolinones can cause cell cycle arrest at the G2/M phase, preventing cells from entering mitosis.[6][7]

Experimental Protocols

To aid researchers in the evaluation of novel this compound derivatives, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Future Directions

The field of halogenated quinolin-2-ol derivatives as anticancer agents is ripe for further exploration. The synthesis and evaluation of a broader library of this compound derivatives are critical to establishing a clear structure-activity relationship. In vivo studies are also necessary to assess the therapeutic potential and safety profiles of the most promising lead compounds. Furthermore, elucidating the specific molecular targets of these compounds will provide a deeper understanding of their mechanism of action and facilitate the rational design of next-generation anticancer drugs.

References

  • El-Sayed, N. F., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anticancer Agents in Medicinal Chemistry, 20(18), 2304-2315. [Link]
  • El-Sayed, N. F., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. ResearchGate. [Link]
  • Various Authors. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 12-20. [Link]
  • Plech, T., et al. (2014). Toxic impact of bromide and iodide on drinking water disinfected with chlorine or chloramines. Environmental Science & Technology, 48(3), 1529-1536. [Link]
  • Cakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3865. [Link]
  • Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3023. [Link]
  • Various Authors. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29845-29864. [Link]
  • Azzman, N. N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. [Link]
  • Azzman, N. N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Bentham Science. [Link]
  • Gorgan, D. L., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 705. [Link]
  • Al-Suwaidan, I. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 108. [Link]
  • Various Authors. (2021). Recent Advances in Quinolone based Derivatives as Potential Anticancer Agents. Current Drug Targets, 22(14), 1629-1647. [Link]
  • Gorgan, D. L., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Center for Biotechnology Information. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vivo Validation of In Vitro Discoveries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the journey from a promising in vitro discovery to a clinically relevant outcome is fraught with challenges. The controlled environment of a petri dish, while excellent for high-throughput screening and mechanistic studies, often fails to recapitulate the intricate biological complexity of a living organism. This guide, designed for the discerning researcher, offers an in-depth comparison of in vitro findings and their crucial validation in in vivo models. We will delve into the causality behind experimental choices, provide detailed protocols for key validation workflows, and present a clear, data-driven comparison of outcomes across different therapeutic areas.

The Imperative of In Vivo Validation: Beyond the Plastic Dish

In vitro assays are the bedrock of modern drug discovery, offering unparalleled speed and cost-effectiveness for identifying compounds with desired biological activity.[1] However, the leap from a two-dimensional cell culture to a complex physiological system introduces a myriad of variables, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), intricate cell-cell and cell-matrix interactions, and the influence of the immune system.[1][2] Consequently, a potent in vitro "hit" may exhibit diminished efficacy or unforeseen toxicity in vivo.

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the importance of establishing an in vitro-in vivo correlation (IVIVC), particularly for aspects like drug release profiles.[3][4][5] This underscores the regulatory necessity and scientific rigor of validating laboratory findings in living systems.

A Comparative Look: In Vitro Metrics vs. In Vivo Realities

The predictive power of in vitro assays can vary significantly depending on the therapeutic area and the complexity of the biological system being modeled. Below, we compare common in vitro metrics with their in vivo counterparts, supported by experimental data.

Oncology: From IC50 to Tumor Regression

In cancer research, the half-maximal inhibitory concentration (IC50) is a standard metric for a compound's potency in killing cancer cells in culture.[6][7] However, a low IC50 does not always translate to significant tumor growth inhibition in an animal model.[8][9]

CompoundIn Vitro Metric (Cancer Cell Line)In Vivo ModelIn Vivo Efficacy
Compound X (Hypothetical) IC50: 50 nM (MCF-7 breast cancer cells)Mouse Xenograft (MCF-7)40% Tumor Growth Inhibition (TGI) at 10 mg/kg
Compound Y (Hypothetical) IC50: 200 nM (A549 lung cancer cells)Mouse Xenograft (A549)65% TGI at 10 mg/kg
GDC-0068 (Akt inhibitor) IC50: various cell linesMouse Xenograft (various)Strong correlation between predicted and observed tumor growth rate inhibition

This table is a representative example. Actual data will vary based on the specific compound, cell line, and in vivo model.

The discrepancy between in vitro potency and in vivo efficacy can be attributed to factors like poor drug delivery to the tumor site, rapid metabolism, or the development of resistance within the complex tumor microenvironment.[10]

Infectious Disease: MIC vs. Bacterial Clearance

For antimicrobial agents, the minimum inhibitory concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium in vitro.[11][12] While a low MIC is desirable, the in vivo efficacy depends on achieving and maintaining drug concentrations above the MIC at the site of infection.[13]

AntibioticIn Vitro Metric (Bacterial Strain)In Vivo ModelIn Vivo Efficacy
Tigecycline MIC90: 0.5 µg/ml (A. baumannii)Mouse Lung InfectionHigh sensitivity, but combination therapy showed better outcomes
Polymyxin B MIC90: 2 µg/ml (A. baumannii)Mouse Lung InfectionEffective, but combination therapy was superior
Minocycline + Rifampicin Synergistic effect observed in vitroMouse Lung InfectionMore effective than single-agent therapy in reducing mortality

Data compiled from a study on multi-drug resistant Acinetobacter baumannii.[14]

Neurology: Neuroprotection in a Dish vs. Functional Recovery

In the context of neurodegenerative diseases like stroke, compounds are often screened in vitro for their ability to protect neurons from damage (e.g., oxygen-glucose deprivation).[15][16] However, a successful in vivo outcome requires the drug to cross the blood-brain barrier and demonstrate functional improvement in animal models.[17][18]

CompoundIn Vitro Metric (Neuronal Culture)In Vivo ModelIn Vivo Efficacy
HBN6 (Homo-bis-nitrone) EC50: 1.24 µM (neuroprotection in SH-SY5Y cells)Rat model of focal ischemiaSignificant reduction in infarct volume
NeuroEPO Significant neuroprotection against glutamate-induced neuronal deathAnimal models of strokeImproved viability, neurological status, and cognitive functions

This table presents examples of neuroprotective agents and their validation.[18][19]

Key In Vivo Validation Models: A Step-by-Step Approach

The choice of an appropriate in vivo model is critical for the successful validation of in vitro findings. Here, we provide detailed protocols for two widely used models.

Mouse Xenograft Model for Anticancer Drug Validation

This model involves the transplantation of human cancer cells into immunodeficient mice, allowing for the evaluation of a drug's effect on tumor growth in a living system.

Experimental Protocol:

  • Cell Culture: Culture human cancer cells (e.g., MCF-7, A549) under sterile conditions.

  • Cell Preparation: Harvest cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 million cells per 100-200 µL.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Regularly measure tumor volume using calipers.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the drug via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

G cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Cell Culture Cell Culture Cell Preparation Cell Preparation Cell Culture->Cell Preparation Tumor Implantation Tumor Implantation Cell Preparation->Tumor Implantation Inject Cells Animal Model Animal Model Animal Model->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Drug Administration Drug Administration Tumor Growth Monitoring->Drug Administration Efficacy Assessment Efficacy Assessment Drug Administration->Efficacy Assessment

Zebrafish Xenograft Model for High-Throughput In Vivo Screening

The zebrafish larva offers a transparent, genetically tractable, and cost-effective alternative to mammalian models for rapid in vivo screening.

Experimental Protocol:

  • Cell Labeling: Label human cancer cells with a fluorescent dye (e.g., DiI or DiO) or by stable transfection with a fluorescent protein (e.g., GFP or RFP).

  • Zebrafish Embryos: Use transgenic zebrafish embryos (e.g., with fluorescently labeled vasculature) at 2 days post-fertilization.

  • Microinjection: Inject approximately 100-400 labeled cancer cells into the yolk sac or perivitelline space of the anesthetized embryos.

  • Drug Treatment: Transfer the injected embryos to a multi-well plate containing embryo medium with the test compound at various concentrations.

  • Imaging and Analysis: At different time points post-injection (e.g., 24, 48, 72 hours), image the embryos using a fluorescence microscope.

  • Quantification: Quantify tumor growth, invasion, and metastasis by measuring the fluorescent area or cell number.

G cluster_preparation Preparation cluster_experiment Experiment Cell Labeling Cell Labeling Microinjection Microinjection Cell Labeling->Microinjection Zebrafish Embryos Zebrafish Embryos Zebrafish Embryos->Microinjection Drug Treatment Drug Treatment Microinjection->Drug Treatment Imaging and Analysis Imaging and Analysis Drug Treatment->Imaging and Analysis Quantification Quantification Imaging and Analysis->Quantification

Validating Molecular Mechanisms: From In Vitro Pathways to In Vivo Confirmation

A critical aspect of drug development is understanding the mechanism of action. In vitro studies are instrumental in identifying the signaling pathways affected by a compound. However, in vivo validation is essential to confirm that these pathways are indeed modulated in a complex biological system and that this modulation leads to the desired therapeutic effect.

Key Signaling Pathways and Their In Vivo Validation:
  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.[20][21] In vitro, inhibition of this pathway can be observed through decreased phosphorylation of Akt and downstream targets. In vivo validation involves analyzing tumor tissues from treated animals for these same phosphorylation changes.[22][23]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[24][25][26] Its activation can be assessed in vitro by measuring the phosphorylation of ERK. In in vivo models, tumor samples are analyzed to confirm the inhibition of ERK phosphorylation in response to treatment.[27]

  • NF-κB Pathway: This pathway plays a key role in inflammation and immunity.[28][29] In vitro, inhibitors of this pathway can block the nuclear translocation of NF-κB subunits. In vivo validation can be performed by examining tissues for reduced expression of NF-κB target genes involved in inflammation.[1][30]

G cluster_validation Validation Points Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes In Vitro: Western Blot for p-Akt In Vitro: Western Blot for p-Akt In Vivo: Immunohistochemistry for p-Akt in tumors In Vivo: Immunohistochemistry for p-Akt in tumors

Conclusion: A Symbiotic Relationship for Successful Drug Development

The validation of in vitro results with in vivo models is not merely a confirmatory step but a critical and indispensable phase in the drug discovery and development pipeline. While in vitro assays provide essential initial data on a compound's activity and mechanism, in vivo studies offer the indispensable context of a whole biological system. A thorough understanding of the strengths and limitations of each approach, coupled with a well-designed experimental strategy for translation, is paramount for increasing the success rate of bringing novel and effective therapies to patients. This guide provides a framework for navigating this complex but crucial transition, emphasizing a data-driven and mechanistically informed approach to in vivo validation.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • U.S. Food and Drug Administration. (2018). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Cobb, M. H. (2004). Methods for analyzing MAPK cascades. Methods, 34(2), 113-114. [Link]

  • Emami, J. (2006). In vitro-In vivo Correlation: Perspectives on Model Development. DARU Journal of Pharmaceutical Sciences, 14(3), 163-177. [Link]

  • IAGIM. (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. [Link]

  • Joshi, N. (2015). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Journal of Pharmaceutical and Biopharmaceutical Research, 2(3), 142-151. [Link]

  • Leggett, J. E., Fantin, B., Ebert, S., Totsuka, K., Vogelman, B., Calame, W., Mattie, H., & Craig, W. A. (1991). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. The Journal of infectious diseases, 164(4), 779–784. [Link]

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Growth-rate model predicts in vivo tumor response from in vitro data. Nature methods, 14(7), 727–732. [Link]

  • Leggett, J. E., Fantin, B., Ebert, S., Totsuka, K., Vogelman, B., Calame, W., Mattie, H., & Craig, W. A. (1991). Correlation between In Vitro and In Vivo Activity of Antimicrobial Agents against Gram-Negative Bacilli in a Murine Infection Model. The Journal of Infectious Diseases, 164(4), 779-784. [Link]

  • Kuger, S., Kufareva, I., & Abagyan, R. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cellular and Molecular Life Sciences, 82(4), 112. [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Growth-rate model predicts in vivo tumor response from in vitro data. ResearchGate. [Link]

  • European Medicines Agency. (2022). Structured guidance on the use of extrapolation. [Link]

  • Chen, Y., & Sawyers, C. L. (2015). The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models. Frontiers in oncology, 5, 26. [Link]

  • European Medicines Agency. (2013). Concept paper on extrapolation of efficacy and safety in medicine development. [Link]

  • GaBI Online. (2013). EMA publishes concept paper on extrapolation. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). In vivo mean concentrations versus in vitro equivalent concentrations. ResearchGate. [Link]

  • Brennan, K. (2018). EMA Revises Reflection Paper on Pediatric Extrapolation. RAPS. [Link]

  • MacGowan, A. P., & Wise, R. (2001). In Vitro Models, In Vivo Models, and Pharmacokinetics: What Can We Learn from In Vitro Models?. Clinical Infectious Diseases, 33(Supplement_3), S205-S212. [Link]

  • Zhang, Y., et al. (2020). Verification of the PI3K-Akt pathway in vivo and in vitro. a) Schematic... ResearchGate. [Link]

  • Aarts, M., & Tymianski, M. (2020). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. MDPI. [Link]

  • De Cauwer, L., et al. (2018). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 23(11), 2779. [Link]

  • Li, J., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6, 497. [Link]

  • Szymańska, Z., & Kimmel, M. (2020). Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. bioRxiv. [Link]

  • Wolf, J., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. ResearchGate. [Link]

  • Kholodenko, B. N. (2006). Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques. Journal of cell science, 119(Pt 16), 3577–3583. [Link]

  • Pérez-Alonso, M. J., et al. (2020). Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models. Scientific reports, 10(1), 14197. [Link]

  • Zhang, L. (2020). An inhibitor of IKK/NF-κB signaling reduces cellular senescence and improves health span. YouTube. [Link]

  • Asthana, A., & Kisaalita, W. S. (2019). Applicability of drug response metrics for cancer studies using biomaterials. Journal of biological engineering, 13, 56. [Link]

  • Sivandzade, F., & Cucullo, L. (2018). Modeling Ischemic Stroke In Vitro: The Status Quo and Future Perspectives. Frontiers in cellular neuroscience, 12, 381. [Link]

  • Janočková, J., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6030. [Link]

  • Hua, K. T., et al. (2020). Research progress on the PI3K/AKT signaling pathway in gynecological cancer. Oncology letters, 19(2), 1259–1268. [Link]

  • Xia, Y., et al. (2019). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. International journal of molecular sciences, 20(18), 4574. [Link]

  • Assay Genie. (n.d.). MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. [Link]

  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. [Link]

  • Garbayo, E., et al. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. International Journal of Molecular Sciences, 22(14), 7401. [Link]

  • AEMPS. (n.d.). PRECLINICAL REGULATORY APPROACH BEFORE CLINICAL DEVELOPMENT AND MARKETING AUTHORIZATION OF MEDICINAL PRODUCTS IN THE EUROPEAN UNION. [Link]

  • Chen, R. E., & Thorner, J. (2007). Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. Biochimica et biophysica acta, 1773(8), 1311–1340. [Link]

  • Sethi, G., et al. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et biophysica acta, 1825(1), 1–19. [Link]

  • Uddin, M. S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International journal of molecular sciences, 24(18), 14316. [Link]

  • Lin, Z., & Will, Y. (2012). Evaluation of drugs with specific organ toxicities in organ-specific cell lines. Toxicological sciences, 126(1), 114–127. [Link]

Sources

A Comparative Guide to Dose-Response Analysis of 6-Iodoquinolin-2-ol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for conducting a dose-response curve analysis of 6-Iodoquinolin-2-ol, a novel synthetic compound based on the quinolinone scaffold. Quinolinone derivatives have emerged as a promising class of molecules with potent anticancer activities, often through the modulation of critical cell signaling pathways.[1] This document outlines the mechanistic rationale for investigating this compound as a kinase inhibitor, presents a detailed protocol for its in vitro characterization, and compares its hypothetical performance against Staurosporine, a well-established, broad-spectrum kinase inhibitor. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and provide researchers in drug discovery with a robust template for evaluating novel small molecule inhibitors.

Mechanistic Rationale and Comparative Framework

The Quinolinone Scaffold: A Privileged Structure in Kinase Inhibition

The quinolin-2(1H)-one, or 2-quinolone, skeleton is a structural motif found in a wide array of biologically active compounds, including numerous agents developed for oncology.[1] Its rigid, heterocyclic structure serves as an excellent scaffold for designing molecules that can fit into the highly conserved ATP-binding pocket of protein kinases. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them a primary target for therapeutic intervention.[2][3] The addition of an iodine atom at the 6th position of the quinolinone core in this compound introduces a bulky, lipophilic halogen, which can significantly influence binding affinity and selectivity through specific hydrophobic and halogen-bonding interactions within the target's active site.

Our investigation is therefore predicated on the hypothesis that this compound functions as a kinase inhibitor. A plausible initial target for this compound could be within the mitogen-activated protein kinase (MAPK) pathway, a cascade frequently implicated in cell proliferation and survival, and a known target for similar heterocyclic compounds.[4]

The Comparator: Staurosporine as a Gold Standard

To contextualize the potency of this compound, a direct comparison with a known inhibitor is essential. Staurosporine is a natural product that acts as a potent, ATP-competitive inhibitor of a broad range of protein kinases. While its lack of selectivity limits its therapeutic use, its high potency makes it an ideal positive control and benchmark in biochemical assays to validate the assay's performance and to provide a reference point for the potency of a novel compound.

Designing the Dose-Response Experiment

Assay Selection: Why a Luminescence-Based ADP Detection Assay?

Several formats exist for measuring kinase activity in vitro, including radiometric, fluorescence-based, and luminescence-based assays.[5][6]

  • Radiometric Assays: These are considered the 'gold standard' for direct measurement of kinase activity by tracking the transfer of radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) to a substrate.[5][7] However, they involve significant safety, handling, and disposal challenges.

  • Fluorescence-Based Assays (TR-FRET, FP): These methods are highly sensitive but can be prone to interference from test compounds that are themselves fluorescent or that absorb light at the excitation/emission wavelengths.[5][8]

  • Luminescence-Based Assays: We have selected a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction (e.g., ADP-Glo™ Kinase Assay). This format offers a universal platform applicable to virtually any kinase, is highly sensitive, and exhibits low susceptibility to compound interference.[8][9] The assay works by first terminating the kinase reaction and depleting the remaining ATP, then converting the generated ADP back into ATP, which is used by a luciferase to produce a light signal directly proportional to kinase activity.[5]

This choice provides a robust, high-throughput compatible method that ensures the integrity of the dose-response data.

Experimental Workflow and Plate Layout

A rigorous experiment requires carefully planned controls. The experiment will be conducted in a 96-well or 384-well plate format. A typical 10-point, 3-fold serial dilution series is recommended for the test compounds.

Key Components of the Plate Layout:

  • Vehicle Control (100% Activity): Contains the kinase, substrate, ATP, and the same final concentration of the compound solvent (typically DMSO) as the test wells. This defines the maximum signal window.

  • No Enzyme Control (0% Activity): Contains substrate, ATP, and vehicle, but no kinase. This defines the background signal.

  • Test Compound Wells: Contain all reaction components plus varying concentrations of this compound.

  • Comparator Wells: Contain all reaction components plus varying concentrations of Staurosporine.

All conditions must be tested in triplicate to ensure statistical validity.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a generalized procedure and should be optimized for the specific kinase being investigated (e.g., a member of the MAPK family like MEK1 or ERK2).

3.1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase reaction buffer. A typical buffer might contain 20 mM Tris-HCl pH 7.4, 150 mM NaCl, and 1 mM DTT.[10]

  • ATP Solution: Prepare a 2X ATP solution in the kinase buffer. The final concentration in the assay should ideally be at the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]

  • Kinase/Substrate Mix: Prepare a 2X solution of the target kinase and its specific substrate in the kinase buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find the concentration that yields a robust signal within the linear range of the assay (typically the EC80).[12]

  • Compound Dilutions:

    • Prepare a 10 mM stock solution of this compound and Staurosporine in 100% DMSO.

    • Perform a serial dilution in DMSO to create 4X the final desired concentrations.

3.2. Kinase Reaction:

  • Add 2.5 µL of the 4X compound dilutions (or DMSO for controls) to the wells of a white, opaque 96-well plate.[11]

  • Add 5 µL of the 2X Kinase/Substrate mix to all wells except the "No Enzyme" controls. Add 5 µL of 2X substrate mix without enzyme to the background wells.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Mix the plate gently and incubate at room temperature (or 30°C) for 60 minutes.[11]

3.3. Signal Detection:

  • After incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase/luciferin mix.

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

4.1. Data Normalization: First, subtract the average background luminescence (No Enzyme control) from all other measurements. Then, normalize the data by expressing it as a percentage of the vehicle control (100% activity).

Percentage Inhibition = 100 * (1 - (Signal_TestWell / Signal_VehicleControl))

4.2. Curve Fitting: The normalized data is then plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis. A non-linear regression is used to fit the data to a four-parameter logistic (4PL) equation.[13][14]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

4.3. Key Dose-Response Parameters: This analysis yields several key parameters that describe the compound's activity.[13][15]

ParameterDescriptionHypothetical Value (this compound)Hypothetical Value (Staurosporine)
IC50 The concentration of an inhibitor required to reduce enzyme activity by 50%. It is a primary measure of the inhibitor's potency .75 nM5 nM
Hill Slope Describes the steepness of the curve. A value of ~1 suggests a 1:1 binding stoichiometry. Values >1 or <1 can indicate positive or negative cooperativity, respectively.1.11.0
Emax (Max Inhibition) The maximum achievable inhibition, represented by the top plateau of the curve.98%99%
Emin (Min Inhibition) The minimum inhibition, represented by the bottom plateau of the curve.2%1%

Interpretation of Hypothetical Results: In this hypothetical comparison, this compound is a potent inhibitor with a nanomolar IC50 value. However, it is approximately 15-fold less potent than the benchmark inhibitor, Staurosporine. The Hill slope for both compounds is near 1, suggesting standard binding behavior. Both compounds achieve nearly complete inhibition of the target kinase at high concentrations.

Visualization of Frameworks

Signaling Pathway Diagram

The following diagram illustrates the hypothesized inhibition of the MAPK signaling pathway by this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor This compound Inhibitor->MEK Proliferation Cell Proliferation & Survival TF->Proliferation Dose_Response_Workflow start Start: Compound Dilution plate_prep Plate Preparation Add 4X Compounds/Vehicle Add 2X Kinase/Substrate Mix start->plate_prep reaction Initiate Kinase Reaction Add 2X ATP Solution Incubate for 60 min plate_prep->reaction stop_deplete Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Incubate for 40 min reaction->stop_deplete detect Signal Generation Add Kinase Detection Reagent Incubate for 30 min stop_deplete->detect read Read Luminescence detect->read analysis Data Analysis Normalize Data Non-linear Regression (4PL) Determine IC50, Hill Slope read->analysis end End: Comparative Report analysis->end

Caption: Experimental workflow for the in vitro kinase assay and dose-response analysis.

Conclusion and Future Directions

This guide establishes a robust and scientifically sound methodology for the dose-response analysis of this compound. The hypothetical data suggests that the compound is a potent kinase inhibitor, warranting further investigation. The presented framework, from mechanistic rationale to detailed protocol and data interpretation, provides a comprehensive approach for researchers.

Next Steps:

  • Selectivity Profiling: To understand its therapeutic potential, this compound should be screened against a broad panel of kinases to determine its selectivity profile. A highly selective inhibitor is generally preferred to minimize off-target effects.

  • Cellular Assays: The compound's activity must be confirmed in a cellular context. Assays measuring the phosphorylation of downstream targets (e.g., p-ERK via Western Blot) or cell viability (e.g., MTT or CellTiter-Glo® assays) in relevant cancer cell lines would validate the in vitro findings.

  • Mechanism of Action Studies: Further biochemical assays should be conducted to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

By following this structured approach, researchers can effectively characterize novel compounds like this compound and rigorously evaluate their potential as next-generation therapeutic agents.

References

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium.

  • Towards Data Science. (2021). Drug dose-response data analysis.

  • Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare.

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?.

  • Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central.

  • Käding, P. (2024). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. ResearchGate.

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium.

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial.

  • Graphviz. (2024). DOT Language.

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate.

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.

  • TCHEM. (2019). A Radioactive in vitro ERK3 Kinase Assay. PubMed Central.

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Kinase Assay for Determining Jak3-IN-1 Activity.

  • PubChem. (n.d.). 5,7-Diiodo-8-hydroxyquinoline.

  • Haubrich, B. A., & Swinney, D. C. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Drug Discovery Technologies.
  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. NCBI.

  • Wang, X., et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Cancers.
  • BellBrook Labs. (2025). What Is the Best Kinase Assay?.

  • Li, Y., et al. (2022). Luteolin impacts deoxyribonucleic acid repair by modulating the mitogen-activated protein kinase pathway in colorectal cancer. PubMed Central.

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.

  • Aggarwal, B. B., et al. (2011). Tocotrienols fight cancer by targeting multiple cell signaling pathways. PubMed Central.

  • Chen, Y., et al. (2013). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology.

Sources

A Senior Application Scientist's Guide to Determining the IC50 Value of 6-Iodoquinolin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of a compound's potency is a cornerstone of preclinical assessment. The half-maximal inhibitory concentration (IC50) is a critical metric, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[1][2][3] This guide provides an in-depth, experience-driven comparison of methodologies for determining the IC50 values of 6-Iodoquinolin-2-ol derivatives, a class of compounds showing significant promise as kinase inhibitors in oncology and other therapeutic areas.[4]

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The addition of an iodine atom at the 6-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its potency as a kinase inhibitor.[7]

This guide moves beyond simple protocol recitation. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Comparative Analysis of this compound Derivatives

The potency of a this compound derivative is highly dependent on the specific kinase it targets and the cellular context. Below is a representative table comparing the IC50 values of hypothetical derivatives against a common cancer cell line (e.g., A549 lung carcinoma) and a purified kinase (e.g., Checkpoint Kinase 1, Chek1). This illustrates the necessity of evaluating compounds in both biochemical and cell-based assays.

DerivativeR-Group ModificationCell-Based IC50 (A549, 72h)Biochemical IC50 (Chek1)Notes
Cmpd-A -H5.2 µM850 nMBaseline compound.
Cmpd-B 3-morpholinopropane0.8 µM55 nMImproved cell permeability and target engagement.
Cmpd-C 4-pyridinyl2.1 µM120 nMGood kinase inhibition, moderate cell potency.
Cmpd-D 3-aminophenyl1.5 µM95 nMAmine group likely enhances binding site interactions.

Note: Data are representative and for illustrative purposes.

The disparity between cell-based and biochemical IC50 values is common. A potent kinase inhibitor in a purified enzyme assay (biochemical) might show weaker activity in a cell-based assay due to poor membrane permeability, efflux pump activity, or off-target effects. This highlights why a multi-faceted approach is essential for a comprehensive understanding of a compound's potential.

Visualizing the IC50 Determination Workflow

A robust workflow is critical for generating reproducible IC50 data. The following diagram outlines the key stages, from initial compound handling to final data analysis.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilution) Treatment Cell Treatment (Dose-Response) Compound_Prep->Treatment Cell_Culture Cell Culture & Seeding (96-well plates) Cell_Culture->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Assay_Reagent Add Assay Reagent (e.g., MTT, Kinase-Glo™) Incubation->Assay_Reagent Signal_Read Read Signal (Absorbance/Luminescence) Assay_Reagent->Signal_Read Normalization Data Normalization (% Inhibition) Signal_Read->Normalization Curve_Fitting Non-Linear Regression (Sigmoidal Curve) Normalization->Curve_Fitting IC50_Calc IC50 Value Calculation Curve_Fitting->IC50_Calc

Caption: General workflow for IC50 determination.

Principle of IC50 Determination: Cell-Based vs. Biochemical Assays

Choosing the right assay is the first critical decision.

  • Cell-Based Assays (e.g., MTT, MTS, CellTiter-Glo®): These measure a compound's effect on overall cell health, proliferation, or viability. They provide a physiologically relevant assessment, accounting for factors like cell permeability and metabolism. The MTT assay, for example, relies on mitochondrial dehydrogenases in living cells to reduce a yellow tetrazolium salt to purple formazan crystals.[8]

  • Biochemical Assays (e.g., Kinase-Glo™, ADP-Glo™): These assays use purified enzymes to measure the direct inhibition of a specific target.[9][10] For instance, the Kinase-Glo™ assay quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction; a strong luminescent signal indicates low kinase activity (high ATP) and thus potent inhibition.[9][11] This is invaluable for confirming a compound's mechanism of action and for structure-activity relationship (SAR) studies.

A comprehensive evaluation will almost always involve both types of assays to build a complete picture of the compound's activity.

Detailed Experimental Protocol 1: Cell-Based IC50 via MTT Assay

This protocol describes how to determine the IC50 of a this compound derivative on an adherent cancer cell line.

Scientist's Note: The MTT assay is a cost-effective and widely used method. However, it's crucial to remember that it measures metabolic activity, which is a surrogate for cell viability. Compounds that affect mitochondrial function without killing the cell can interfere with the assay.

Materials:

  • 96-well flat-bottom sterile microplates

  • Adherent cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Determine the optimal seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well).[12][13]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[12]

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium. A common approach is a 10-point, 3-fold dilution series starting from 100 µM.

    • Self-Validation: Include control wells:

      • Vehicle Control (0% Inhibition): Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

      • Positive Control: Cells treated with a known inhibitor of the target pathway (e.g., Staurosporine).

      • Blank: Medium only, no cells.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C, 5% CO2. The incubation time should be sufficient to observe a significant effect on cell proliferation.

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[12][13]

    • Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[12]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[12]

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

Detailed Experimental Protocol 2: Biochemical IC50 via Kinase-Glo™ Assay

This protocol measures the direct inhibition of a purified kinase by a this compound derivative.

Scientist's Note: This assay is highly sensitive and ideal for high-throughput screening.[10] The key is to use a concentration of ATP that is at or near the Km of the kinase. This ensures that the assay is sensitive to ATP-competitive inhibitors, which is a common mechanism for quinoline-based compounds.[5]

Materials:

  • Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

  • Purified active kinase (e.g., Chek1) and its specific substrate peptide

  • Kinase reaction buffer

  • White, opaque 96-well or 384-well plates (essential for luminescence assays)

  • This compound derivative stock solution (10 mM in DMSO)

  • Luminometer

Step-by-Step Methodology:

  • Prepare Reagents:

    • Reconstitute the Kinase-Glo™ Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[9]

    • Prepare the kinase reaction mix containing the kinase, substrate, and ATP in the appropriate reaction buffer.

  • Compound Dilution:

    • Perform a serial dilution of the inhibitor in the kinase reaction buffer.

    • Self-Validation: Include controls:

      • No-Enzyme Control (100% Inhibition): Reaction mix without the kinase.

      • Vehicle Control (0% Inhibition): Reaction mix with DMSO.

  • Kinase Reaction:

    • Add the inhibitor dilutions to the wells of the white opaque plate.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mix to each well.

    • Incubate the plate at room temperature for the optimal reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add a volume of prepared Kinase-Glo™ Reagent equal to the volume in the wells (e.g., add 50 µL to a 50 µL reaction).[10]

    • Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Accurate IC50 determination is critically dependent on correct data analysis.

  • Data Normalization:

    • Subtract the average blank reading (medium only or no-enzyme control) from all other readings.

    • Normalize the data as a percentage of inhibition relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Dose-Response Curve Fitting:

    • Plot the normalized % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[14][15]

    • Fit the data using a non-linear regression model, specifically a four-parameter logistic (4PL) or sigmoidal dose-response (variable slope) equation.[14][16] This is standard in software like GraphPad Prism.

    • The equation generally takes the form: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • IC50 Value:

    • The IC50 is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus of the curve.[2] The curve-fitting software will calculate this value along with its confidence interval.

Visualizing the Putative Mechanism of Action

Many quinolin-2-one derivatives function as ATP-competitive kinase inhibitors. The diagram below illustrates a simplified signaling pathway, showing where a compound like a this compound derivative might act.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibitor->RAF Inhibition ATP ATP ATP->RAF

Sources

A Senior Application Scientist's Guide to PI3K Pathway Inhibition by Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular life, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2][3] This guide provides an in-depth comparison of various quinoline and quinazoline-based compounds designed to inhibit this critical pathway, offering field-proven insights into their evaluation and mechanism of action.

The PI3K/AKT/mTOR Axis: A Critical Oncogenic Hub

The PI3K pathway is initiated by upstream signals from receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[1] This activation leads to the recruitment of PI3K enzymes to the plasma membrane, where they phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT.[1] This recruitment facilitates the phosphorylation and activation of AKT by kinases like PDK1 and mTORC2. Once active, AKT phosphorylates a multitude of downstream substrates, orchestrating a cascade that promotes cell survival by inhibiting apoptosis and drives cell growth and proliferation, largely through the activation of the mammalian target of rapamycin (mTOR).[4]

Given its central role, aberrant activation of this pathway—often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN—is a frequent event in cancer, driving tumor progression and resistance to therapy.[1][3] This "oncogene addiction" makes the PI3K pathway an exceptionally attractive target for cancer drug development.

Below is a diagram illustrating the core components of the PI3K/AKT/mTOR signaling cascade and the points of therapeutic intervention.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates PDK1 PDK1 PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Quinoline Compound Inhibitor->PI3K Inhibits Inhibitor_mTOR Dual PI3K/mTOR Inhibitor Inhibitor_mTOR->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway and points of inhibition.

The Quinoline/Quinazoline Scaffold: A Privileged Structure for Kinase Inhibition

The quinoline and its isomer, the quinazoline, are heterocyclic aromatic compounds that have emerged as "privileged scaffolds" in medicinal chemistry.[3] Their rigid, planar structure provides an excellent framework for presenting functional groups in a defined three-dimensional orientation, allowing for precise interactions within the ATP-binding pocket of kinases. Several FDA-approved kinase inhibitors are based on this core structure, validating its utility in drug design.[3][5] In the context of PI3K, these scaffolds can be chemically modified to achieve varying degrees of potency and selectivity across the different Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).[6][7]

Comparative Analysis of Quinoline-Based PI3K Inhibitors

The development of PI3K inhibitors has evolved from broad "pan-PI3K" inhibitors to more refined isoform-selective and dual PI3K/mTOR inhibitors. This selectivity is crucial, as the different isoforms play distinct roles in normal physiology and disease.[7][8] For instance, p110α is frequently mutated in solid tumors, while p110δ and p110γ are predominantly expressed in hematopoietic cells and are key targets in blood cancers and inflammatory diseases.[6][9][10]

The following table summarizes the biochemical potency and isoform selectivity of several notable quinazoline-based PI3K inhibitors.

Compound NameCore ScaffoldPrimary Target(s)PI3Kα (IC50)PI3Kβ (IC50)PI3Kγ (IC50)PI3Kδ (IC50)
Idelalisib (CAL-101)Quinazolinep110δ Selective820 nM[9]565 nM[9]89 nM[9]2.5 nM [9]
Duvelisib (IPI-145)Quinazolinep110δ / p110γ Dual74 nM412 nM23 nM 1 nM
Copanlisib (BAY 80-6946)QuinazolinePan-PI3K (α/δ potent)0.5 nM 3.7 nM6.4 nM0.7 nM

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data is compiled from multiple sources for comparison.

Field Insights:

  • Idelalisib : As the first-in-class p110δ inhibitor, Idelalisib's high selectivity makes it particularly effective in B-cell malignancies where the p110δ isoform is a critical driver of the B-cell receptor (BCR) pathway.[8][11] Its approval validated the isoform-specific approach.[11]

  • Duvelisib : By dually targeting p110δ and p110γ, Duvelisib not only blocks the intrinsic survival signaling in malignant B-cells (via p110δ) but also modulates the tumor microenvironment by inhibiting cytokine signaling in T-cells and macrophages (via p110γ).[10][12][13] This dual action may overcome certain resistance mechanisms.

  • Copanlisib : This compound exhibits potent pan-PI3K activity but with a preference for the α and δ isoforms.[14] Its strong inhibition of p110α makes it a candidate for solid tumors with PIK3CA mutations, while its potent p110δ activity gives it efficacy in hematological malignancies.[5][15]

Experimental Workflows for Inhibitor Characterization

To rigorously compare novel quinoline compounds, a multi-step experimental approach is required. This process typically moves from biochemical validation of target engagement to cellular assessment of pathway inhibition and finally to phenotypic outcomes like cell death.

Workflow cluster_Phase1 Phase 1: Biochemical Potency cluster_Phase2 Phase 2: Cellular Pathway Inhibition cluster_Phase3 Phase 3: Phenotypic Effect KinaseAssay In Vitro Kinase Assay IC50 Determine IC50 & Isoform Selectivity KinaseAssay->IC50 CellCulture Treat Cancer Cell Lines IC50->CellCulture Select Lead Compounds WesternBlot Western Blot for p-AKT / Total AKT CellCulture->WesternBlot PathwayConfirm Confirm On-Target Effect WesternBlot->PathwayConfirm CellCulture2 Treat Cancer Cell Lines PathwayConfirm->CellCulture2 Validate Mechanism ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) CellCulture2->ViabilityAssay Cytotoxicity Measure Cytotoxicity & Determine GI50 ViabilityAssay->Cytotoxicity

Caption: Standard workflow for characterizing novel PI3K inhibitors.

Protocol 1: In Vitro PI3K Kinase Assay (IC50 Determination)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific, purified PI3K isoform. Commercial kits (e.g., from Merck Millipore or Promega) are widely used and are often based on quantifying the amount of ADP produced, which is directly proportional to kinase activity.[1][16]

Principle: The assay measures the conversion of ATP to ADP as PI3K phosphorylates its lipid substrate (PIP2). A detection reagent converts the ADP generated into a luminescent or fluorescent signal. The presence of an inhibitor reduces the amount of ADP produced, thus decreasing the signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Compound Dilution: Prepare a 10 mM stock solution of the quinoline test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT) to create a dose-response curve (e.g., 10 µM to 0.1 nM).[1]

    • Enzyme Preparation: Reconstitute the recombinant human PI3K enzyme isoform (e.g., p110α/p85α) in kinase dilution buffer to a working concentration optimized for a robust signal-to-background ratio.

    • Substrate/ATP Mix: Prepare a solution containing the lipid substrate PIP2 and ATP. Causality Note: The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase isoform. Using an ATP concentration that is too high can lead to an underestimation of the potency of ATP-competitive inhibitors.[1]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of the diluted PI3K enzyme solution to each well.

    • Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes. This incubation time must be within the linear range of the reaction, determined during assay optimization.

    • Stop the reaction and detect the signal by adding the ADP detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]

Protocol 2: Western Blot for Cellular Pathway Inhibition

This assay determines if the compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of downstream effectors, primarily AKT. A reduction in the ratio of phosphorylated AKT (p-AKT) to total AKT indicates on-target pathway inhibition.[4][17]

Principle: Proteins from treated cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a protein (e.g., p-AKT at Ser473) and the total protein.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cancer cells (e.g., MCF-7, which has a PIK3CA mutation) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinoline compound (and a DMSO vehicle control) for a defined period (e.g., 2-4 hours).

    • Place plates on ice, wash cells once with ice-cold PBS, and lyse them directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality Note: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins during lysis and subsequent steps.[4][18]

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifuging at >12,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Causality Note: BSA is the preferred blocking agent for phospho-protein detection because milk contains phosphoproteins (casein) that can cause high background due to cross-reactivity with the anti-phospho antibody.[18]

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

  • Stripping and Reprobing:

    • To ensure accurate normalization, the same blot should be stripped of the p-AKT antibodies and re-probed with an antibody against total AKT. This accounts for any variations in protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-AKT and total AKT using image analysis software (e.g., ImageJ).

    • Calculate the ratio of p-AKT to total AKT for each treatment condition to determine the extent of pathway inhibition.[4]

Protocol 3: Cell Viability Assay (Phenotypic Effect)

This assay measures the overall effect of the compound on cell health, typically by quantifying ATP, which serves as a marker for metabolically active, viable cells.[19][20] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, robust method.

Principle: A single reagent is added to the cells, which lyses them and provides the substrate (luciferin) for a thermostable luciferase enzyme. In the presence of ATP from viable cells, the luciferase catalyzes a reaction that produces a stable "glow-type" luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.[20]

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cancer cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Opaque plates are used to prevent well-to-well signal crosstalk.

    • Incubate the plate to allow cells to attach and resume growth (typically overnight).

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline compound in culture medium.

    • Add the compound dilutions to the wells and incubate for a prolonged period to observe effects on proliferation and survival (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes. This is important for optimal enzyme activity.[20]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[20]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[20]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The quinoline and quinazoline scaffolds have proven to be exceptionally fruitful in the development of potent and selective PI3K pathway inhibitors. The success of drugs like Idelalisib, Duvelisib, and Copanlisib in the clinic underscores the therapeutic potential of targeting this pathway.[5][8][12] As our understanding of the structural biology of PI3K isoforms deepens, the rational design of next-generation inhibitors with improved selectivity profiles and better safety windows will continue to advance. The experimental framework detailed in this guide provides a robust system for the head-to-head comparison of these novel agents, ensuring that only the most promising candidates progress toward clinical development.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
  • Mallon, R., et al. (2011). Phospshoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: discovery and structure-activity relationships of a series of quinoline and quinoxaline derivatives. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/21755883/]
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/?
  • Scott, W. J., et al. (2016). Discovery and SAR of Novel 2,3‐Dihydroimidazo[1,2‐c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80‐6946). ChemMedChem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5094563/]
  • Prokop, J., & Dostal, V. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [URL: https://www.protocols.
  • Kumar, A., et al. (2020). Copanlisib: Novel PI3K Inhibitor for the Treatment of Lymphoma. Anticancer Agents in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/32183674/]
  • Scott, W. J., et al. (2016). Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27310202/]
  • BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay. [URL: https://www.benchchem.
  • Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Technical Manual, TM412. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-3d-cell-viability-assay/?
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment. [URL: https://www.benchchem.
  • Elkabets, M., et al. (2013). Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anti-cancer agent. Proceedings of the National Academy of Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3670335/]
  • Ossiform. (2023). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [URL: https://www.youtube.
  • Semantic Scholar. Discovery and SAR of Novel 2,3‐Dihydroimidazo[1,2‐c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80‐6946). [URL: https://www.semanticscholar.org/paper/Discovery-and-SAR-of-Novel-2%2C3%E2%80%90Dihydroimidazo-%5B1%2C2%E2%80%90c-%5D-Scott-Hentemann/3f187a55f9c5651a1348128328f6e80b852c00d1]
  • MedKoo Biosciences. Copanlisib Synthetic Routes. [URL: https://www.medkoo.com/products/34407]
  • Lücking, U., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5021287/]
  • Patel, K., & Danilov, A. V. (2016). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. Expert Opinion on Investigational Drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5554526/]
  • Kaur, M., et al. (2022). Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies. Mini-Reviews in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/36471584/]
  • Selleck Chemicals. (2024). Idelalisib is an Orally Active p110δ Inhibitor for Leukemia Research. [URL: https://www.selleckchem.com/products/cal-101.html]
  • Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Technical Manual. [URL: https://www.promega.com/resources/protocols/technical-manuals/101/celltiter-glo-3d-cell-viability-assay-protocol/]
  • Thorpe, L. M., et al. (2015). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. The FEBS Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4568165/]
  • Merck Millipore. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [URL: https://www.merckmillipore.com/US/en/product/PI3-Kinase-Activity-Inhibitor-Assay-Kit,MM_NF-17-493]
  • ACS Omega. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c05007]
  • Berndt, A., et al. (2010). The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. Nature Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2941872/]
  • Lamanna, N. (2020). Duvelisib, a new PI3K inhibitor for lymphoid malignancies. Clinical Advances in Hematology & Oncology. [URL: https://pubmed.ncbi.nlm.nih.gov/33201865/]
  • Abcam. (2023). Western blot for phosphorylated proteins. [URL: https://www.abcam.
  • Carol, H., et al. (2016). The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL. Genes. [URL: https://www.mdpi.com/2073-4425/7/11/99]
  • BenchChem. (2025). A Comparative Analysis of PI3K Inhibitors: CNX-1351 vs. LY294002. [URL: https://www.benchchem.com/validation-and-comparative/a-comparative-analysis-of-pi3k-inhibitors-cnx-1351-vs-ly294002]
  • Lamanna, N. (2020). Duvelisib, a New PI3K Inhibitor for Lymphoid Malignancies. Hematology & Oncology. [URL: https://www.hemonc.com/journals/hematology-oncology/volume-18/issue-10/duvelisib-a-new-pi3k-inhibitor-for-lymphoid-malignancies]
  • Jamieson, S., et al. (2015). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. British Journal of Cancer. [URL: https://www.
  • Gandhi, V., & Burger, J. A. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research. [URL: https://pubmed.ncbi.nlm.nih.gov/25670221/]
  • Burger, J. A., & Gandhi, V. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4523214/]
  • ResearchGate. (2024). PI3K and PI3K‐related kinase inhibitors. [URL: https://www.researchgate.
  • Flinn, I. W., et al. (2018). Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies. Blood. [URL: https://pubmed.ncbi.nlm.nih.gov/29191916/]
  • Meso Scale Discovery. Phospho(Ser473)/Total Akt Assay Base Kit. [URL: https://www.mesoscale.com/products/phospho-ser473-total-akt-assay-base-kit-k15100d]
  • ResearchGate. (2020). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... [URL: https://www.researchgate.
  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [URL: https://www.bio-rad-antibodies.
  • Cell Signaling Technology. (2007). Phospho-Akt (Ser473) Antibody. [URL: https://media.cellsignal.com/pdf/4058.pdf]
  • Völkl, S., et al. (2021). The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression. Frontiers in Immunology. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2021.643321/full]
  • ResearchGate. (2016). Activity of duvelisib in a panel of malignant hematologic cell lines. [URL: https://www.researchgate.
  • Selleck Chemicals. p110δ Selective Inhibitors. [URL: https://www.selleckchem.com/p110delta.html]
  • Zhou, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/34284105/]
  • MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [URL: https://www.mdpi.com/1424-8247/15/1/83]
  • Merck Millipore. PI3 Kinase Activity/Inhibitor ELISA. [URL: https://www.emdmillipore.com/US/en/product/PI3-Kinase-ActivityInhibitor-ELISA,MM_NF-17-493]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Iodoquinolin-2-ol Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinolin-2-one (or carbostyril) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have been rigorously investigated, leading to therapeutic agents in oncology, neurology, and infectious diseases.[1][3][4] This guide focuses on the 6-Iodoquinolin-2-ol core, providing an in-depth analysis of its structure-activity relationships (SAR). By systematically comparing structural modifications with their impact on biological function, we aim to furnish researchers and drug development professionals with a robust framework for designing next-generation therapeutic agents.

The strategic placement of a halogen, such as iodine at the 6-position, is a critical design element. Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating lipophilicity, metabolic stability, and the capacity for specific interactions like halogen bonding. For instance, studies on related scaffolds have shown that a chlorine atom at the 6-position can significantly enhance anticancer activity, underscoring the importance of this substitution site.[2]

The this compound Scaffold: A Platform for Innovation

The foundational structure for this analysis is this compound, which exists in a tautomeric equilibrium with its quinolin-2(1H)-one form.[2] This duality is crucial, as it offers multiple avenues for chemical modification and interaction with biological targets. The core scaffold presents several key positions where structural diversification can be explored to optimize biological activity. The rationale behind modifying these positions is to fine-tune the molecule's size, shape, and electronic properties to achieve higher potency and selectivity for its intended biological target.

Caption: Core structure of this compound highlighting key positions for analog development.

Comparative Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. The following sections dissect the impact of substitutions at various positions on the quinolin-2-ol ring, drawing insights from studies on closely related analogs.

Key Determinants of Biological Activity

Systematic modification of the quinolin-2-one scaffold has revealed several critical structural features that govern biological activity.[1] These insights provide a predictive framework for designing novel this compound analogs with enhanced potency and selectivity.

  • Substitutions at the C4-Position: The 4-position is a frequent site for modification and significantly influences activity.

    • Anilino Groups: In studies of 7-fluoro-4-anilinoquinolines as potential EGFR kinase inhibitors, the nature of the substituent on the aniline ring was crucial. Bulky alkyl groups, such as isopropyl and tert-butyl, at the meta-position of the aniline ring resulted in the most potent antiproliferative activity against HeLa and BGC-823 cancer cell lines.[5] This suggests that steric bulk in this region is favorable for target binding, a principle that can be applied to the design of 6-iodo analogs.

    • Benzyloxy Groups: A series of 4-substituted benzyloxyquinolin-2(1H)-one derivatives displayed high potency (IC50 < 1 µM) against multiple human cancer cell lines, including HL-60 and COLO 205.[6] One compound, in particular, exhibited nanomolar potency, indicating that a benzyloxy linkage at C4 is a highly favorable motif for generating potent anticancer agents.[6]

  • Substitutions at the C3-Position: Modifications at the C3-position can also dramatically impact efficacy. SAR studies have demonstrated that substitutions on both the phenyl ring (at C2 or C4) and at the C3-position of the quinoline core can significantly boost anticancer and antiviral properties.[2]

  • Influence of Halogenation (C6-Position): While this guide focuses on the 6-iodo scaffold, comparing it to other halogens is instructive. In SAR studies of 8-hydroxyquinoline derivatives as antimicrobial agents, different halogenation patterns (e.g., 5,7-dichloro vs. 5-chloro-7-iodo) yielded compounds with comparable, potent activity.[7] This highlights that the type and position of the halogen are key variables for tuning activity, likely through effects on both electronics and lipophilicity.

Quantitative SAR Data Comparison

The table below summarizes experimental data from representative quinoline analogs, providing a quantitative basis for comparing the effects of different structural modifications.

Analog Class/ModificationTarget/AssayRepresentative CompoundBiological Activity (IC₅₀)Key SAR Insight
7-Fluoro-4-anilinoquinolines [5]Antiproliferative (HeLa cells)3-isopropyl-anilino8.92 µMBulky alkyl groups at the meta-position of the 4-anilino ring enhance anticancer activity.
7-Fluoro-4-anilinoquinolines [5]Antiproliferative (HeLa cells)3-methyl-anilino21.45 µMSmaller alkyl groups at the same position result in reduced potency.
4-Benzyloxyquinolin-2(1H)-ones [6]Antiproliferative (COLO 205 cells)Compound 11e < 1 µM (nanomolar potency)A 4-benzyloxy moiety is a highly effective substitution for potent anticancer activity.
Quinolinone Derivatives [8]IL-2 Release SuppressionCompound 11l 80 nMOptimization of side chains around the quinolinone core leads to potent immunosuppressive activity.
8-Hydroxyquinoline Analogs [7]Antimicrobial (Various pathogens)5-nitroquinolin-8-ol (NTX)1-4 µg/mL (Gram-negative)A nitro group at C5 confers potent, broad-spectrum antibacterial activity.

Mechanisms of Action & Biological Targets

The versatility of the quinoline scaffold allows its derivatives to interact with a wide array of biological targets, leading to diverse therapeutic applications.[4][9]

  • Enzyme Inhibition: Many quinoline derivatives function as enzyme inhibitors. They have been shown to target tyrosine kinases like VEGFR-2, which are crucial for tumor angiogenesis.[10] Others are effective inhibitors of cholinesterases (AChE and BuChE), making them relevant for treating Alzheimer's disease.[3][11]

  • Modulation of Signaling Pathways: Quinolin-2-ones can exert their effects by modulating key cellular signaling pathways. For example, certain derivatives have been shown to suppress the release of interleukin-2 (IL-2) by inhibiting the NF-κB and NFAT signaling pathways in T cells.[1][8]

  • Disruption of Cellular Structures: Some analogs can interfere with fundamental cellular processes. Compound 11e , a potent 4-benzyloxyquinolin-2(1H)-one, was found to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis.[6]

  • Proteasome Inhibition: In the presence of copper, 8-hydroxyquinoline (8-OHQ) and its analogs can form complexes that inhibit the proteasome, a key cellular machine responsible for protein degradation.[12] Since cancer cells are often more sensitive to proteasome inhibition than normal cells, this represents a promising anticancer strategy.[12]

NF_kB_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus (e.g., PMA/Ionomycin) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates Quinolinone Quinolin-2-one Derivative IkB->Quinolinone Stabilizes IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc NF-κB Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Gene Gene Transcription (e.g., IL-2) DNA->Gene

Caption: Inhibition of the NF-κB signaling pathway by a quinolin-2-one derivative.[1]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of quinolin-2-ol analogs.

General Synthesis of 4-Substituted Quinolin-2(1H)-ones

A common and versatile method for synthesizing the quinolin-2-one core involves the Conrad-Limpach reaction or variations thereof, starting from an appropriately substituted aniline and a β-ketoester. The resulting 4-hydroxyquinolin-2(1H)-one can then be further modified.

Synthesis_Workflow A Substituted Aniline C Intermediate (Amide) A->C B Diethyl Malonate B->C D Thermal Cyclization (e.g., PPA, 130°C) C->D E 4-Hydroxyquinolin-2(1H)-one Core D->E G Alkylation (K2CO3/DMF) E->G F Substituted Benzyl Halide F->G H Final Product (4-Benzyloxyquinolin-2(1H)-one) G->H

Caption: General workflow for the synthesis of 4-benzyloxyquinolin-2(1H)-one derivatives.[6]

Step-by-Step Synthesis Protocol:

  • Amide Formation: React a substituted aniline with diethyl malonate and heat to form the corresponding malonanilide intermediate.

  • Cyclization: Subject the intermediate to thermal cyclization using a dehydrating agent like polyphosphoric acid (PPA) at high temperatures (e.g., 130°C) to form the 4-hydroxyquinolin-2(1H)-one ring system.[6]

  • Purification: Purify the resulting quinolinone core using recrystallization or column chromatography.

  • Alkylation (O-substitution): Dissolve the purified 4-hydroxyquinolin-2(1H)-one in a suitable solvent like dimethylformamide (DMF). Add a base (e.g., K₂CO₃) and the desired alkylating agent (e.g., a substituted benzyl bromide).[6]

  • Reaction and Workup: Heat the reaction mixture (e.g., 80-90°C) until completion, monitored by TLC. After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Final Purification: Purify the final product by column chromatography to yield the desired analog. Characterize the final compound using NMR, IR, and mass spectrometry.[13]

In Vitro Antiproliferative MTT Assay

This assay is a standard colorimetric method for assessing the cytotoxic potential of compounds by measuring the metabolic activity of cells.

Step-by-Step Assay Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, COLO 205) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate cell culture medium.[1]

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test compounds. Include wells for untreated (negative control) and vehicle (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the viability data against the log of the compound concentration and fitting the data to a dose-response curve.[1]

Conclusion and Future Perspectives

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. This guide has synthesized data from related quinoline analogs to establish a foundational SAR framework. Key takeaways indicate that substitutions at the C4-position, particularly with bulky anilino or benzyloxy groups, are critical for potent anticancer activity. Furthermore, modifications at other positions around the heterocyclic core provide ample opportunity to fine-tune activity, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing and evaluating a focused library of this compound analogs based on the insights presented here. Mechanistic studies on the most potent compounds are essential to elucidate their precise biological targets and pathways.[14] Ultimately, successful in vitro findings must be translated into in vivo models to assess efficacy and safety, paving the way for the development of new clinical candidates.

References

  • BenchChem. (2025). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery.
  • Various Authors. (2022-2025). SAR analysis of different quinoline derivatives as AChE and BChE inhibitors. ResearchGate.
  • PubMed. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.
  • ResearchGate. SAR of quinoline derivatives as VEGFR-2 Inhibitors.
  • Various Authors. (2025). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. ResearchGate.
  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing 4-amino. (2014). International Letters of Chemistry, Physics and Astronomy.
  • Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437.
  • BenchChem. (2025). Known analogs and their structural similarities to 6-Chloro-2-phenylquinolin-4-ol.
  • MDPI. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics.
  • Lee, J., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5465-5475.
  • Gupta, H. (2025). Biological Activities of Quinoline Derivatives. ResearchGate.
  • Various Authors. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation.
  • Various Authors. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22053-22074.
  • Maurya, A., & Dubey, B. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology.
  • BenchChem. (2025). Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional.
  • Milacic, V., et al. (2008). Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells. International Journal of Oncology, 32(3), 745-753.
  • Chen, Y. F., et al. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 172(11), 2847-2865.

Sources

A Senior Application Scientist's Guide to Comparative Analysis of Antibacterial Spectrum with Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the antibacterial spectrum of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-depth comparative analysis framework, grounding our discussion in the established methodologies for determining antibacterial efficacy against standard antibiotics. We will delve into the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually relevant for informed decision-making in the drug development pipeline.

Understanding the Antibacterial Spectrum: More Than Just a List of Susceptible Bacteria

The antibacterial spectrum refers to the range of microorganisms an antibiotic can inhibit or kill.[1] This spectrum is broadly categorized as either narrow, targeting a limited range of bacteria (e.g., only Gram-positive), or broad, affecting a wide variety of bacteria, including both Gram-positive and Gram-negative species.[2][3][4] The choice between a narrow- or broad-spectrum antibiotic has significant clinical implications, influencing efficacy and the potential for disrupting the patient's microbiome.[1][5]

For a novel compound, a comprehensive understanding of its spectrum is paramount. It informs its potential therapeutic applications and positions it relative to existing antibiotic classes. This guide will walk you through the process of generating and interpreting the data necessary for this critical evaluation.

Methodologies for Comparative Analysis: A Commitment to Scientific Integrity

To ensure the integrity and reproducibility of our findings, we will adhere to standardized protocols from globally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] These organizations provide the framework for consistent and reliable antimicrobial susceptibility testing (AST). The two primary in vitro methods we will focus on are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[8][9][10]

Quality Control: The Foundation of Reliable Data

Before initiating any comparative analysis, the use of quality control (QC) strains is non-negotiable. These are well-characterized bacterial strains with known susceptibility profiles, such as Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Streptococcus pneumoniae ATCC 49619.[11][12] Running these QC strains in parallel with your experimental samples validates the accuracy of your testing procedure and reagents.[11]

Experimental Protocol 1: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a qualitative or semi-quantitative method that provides a visual representation of an antibiotic's efficacy.[11][13] The principle lies in the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with the test organism. The resulting zone of inhibition, a clear area around the disk where bacterial growth is prevented, is measured to determine the organism's susceptibility.[6][14]

  • Inoculum Preparation: From a pure, 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] This standardization is critical for ensuring a consistent bacterial lawn and reproducible results.

  • Inoculation of Mueller-Hinton Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[15] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking.[6][13][14] This ensures a confluent and uniform lawn of bacterial growth.

  • Application of Antibiotic Disks: Using sterile forceps, place the antibiotic disks, including the disk with your "Novel Compound X" and standard antibiotic disks, onto the inoculated agar surface.[15] Ensure the disks are firmly pressed down to make complete contact with the agar and are spaced at least 24 mm apart to prevent overlapping zones of inhibition.[6][15]

  • Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours.[6] Incubation conditions are standardized to ensure optimal bacterial growth and consistent antibiotic diffusion.

  • Measurement and Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters (mm).[15] Compare these measurements to the interpretive charts provided by CLSI or EUCAST to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).[2][16]

DOT script for Kirby-Bauer Disk Diffusion Workflow

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Inoculum 1. Prepare Inoculum (0.5 McFarland Standard) Plate_Inoculation 2. Inoculate Mueller-Hinton Agar (Create a bacterial lawn) Inoculum->Plate_Inoculation Standardized suspension Disk_Placement 3. Apply Antibiotic Disks Plate_Inoculation->Disk_Placement Even bacterial -distribution Incubation 4. Incubate (35°C for 16-18h) Disk_Placement->Incubation Allow for diffusion Measure_Zones 5. Measure Zones of Inhibition (mm) Incubation->Measure_Zones Visible growth and inhibition Interpret 6. Interpret Results (S, I, R using CLSI/EUCAST) Measure_Zones->Interpret Compare to breakpoints

Caption: Kirby-Bauer Disk Diffusion Workflow.

Experimental Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.[17][18] This method is considered a gold standard for susceptibility testing due to its quantitative nature and reproducibility.[9][10]

  • Preparation of Antibiotic Dilutions: In a sterile 96-well microtiter plate, prepare serial two-fold dilutions of your "Novel Compound X" and the standard antibiotics in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[19][20] The concentration range should be chosen to encompass the expected MIC values.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the Kirby-Bauer protocol. Further dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

  • Inoculation of Microtiter Plate: Add the standardized inoculum to each well containing the antibiotic dilutions. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[19]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1][19]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (clear well).[1][19]

DOT script for Broth Microdilution MIC Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Antibiotic_Dilution 1. Prepare Serial Dilutions of Antibiotics in 96-well plate Plate_Inoculation 3. Inoculate Plate Antibiotic_Dilution->Plate_Inoculation Inoculum_Prep 2. Prepare Standardized Inoculum (approx. 5x10^5 CFU/mL) Inoculum_Prep->Plate_Inoculation Incubation 4. Incubate (35°C for 16-20h) Plate_Inoculation->Incubation Read_MIC 5. Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC Interpret_MIC 6. Interpret MIC (S, I, R using CLSI/EUCAST) Read_MIC->Interpret_MIC

Caption: Broth Microdilution MIC Workflow.

Comparative Analysis of Novel Compound X vs. Standard Antibiotics

For this guide, we will compare our hypothetical "Novel Compound X" against a panel of four standard antibiotics representing different classes with distinct mechanisms of action: Penicillin (a β-lactam), Ciprofloxacin (a fluoroquinolone), Tetracycline (a tetracycline), and Gentamicin (an aminoglycoside).

The antibacterial activity will be assessed against a panel of four clinically relevant bacteria:

  • Staphylococcus aureus (Gram-positive cocci)

  • Escherichia coli (Gram-negative bacilli)

  • Pseudomonas aeruginosa (Gram-negative bacilli, often multi-drug resistant)

  • Streptococcus pneumoniae (Gram-positive cocci)

Data Presentation

The following tables summarize the hypothetical MIC and zone of inhibition data for Novel Compound X and the standard antibiotics. The interpretive criteria (S, I, R) are based on CLSI guidelines.[2]

Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL

AntibioticS. aureusE. coliP. aeruginosaS. pneumoniae
Novel Compound X ≤0.5 (S) ≤1 (S) 4 (I) ≤0.25 (S)
Penicillin>0.12 (R)--≤0.06 (S)
Ciprofloxacin≤1 (S)≤0.25 (S)≤1 (S)≤1 (S)
Tetracycline≤4 (S)≤4 (S)>16 (R)≤1 (S)
Gentamicin≤2 (S)≤2 (S)≤4 (S)-

(Note: "-" indicates that testing is not typically performed or interpretive criteria are not established for this antibiotic-organism combination. Interpretive criteria from CLSI M100 standards.)

Table 2: Zone of Inhibition Diameters in mm

AntibioticS. aureusE. coliP. aeruginosaS. pneumoniae
Novel Compound X ≥25 (S) ≥23 (S) 18 (I) ≥28 (S)
Penicillin<28 (R)--≥20 (S)
Ciprofloxacin≥21 (S)≥21 (S)≥21 (S)≥21 (S)
Tetracycline≥19 (S)≥19 (S)<14 (R)≥28 (S)
Gentamicin≥15 (S)≥15 (S)≥15 (S)-

(Note: "-" indicates that testing is not typically performed or interpretive criteria are not established for this antibiotic-organism combination. Interpretive criteria from CLSI M100 standards.)

Discussion and Interpretation of Results

The hypothetical data presented for "Novel Compound X" suggests a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

  • Against Gram-positives: Novel Compound X demonstrates potent activity against S. aureus and S. pneumoniae, comparable to or exceeding that of some standard agents.

  • Against Gram-negatives: The compound shows good activity against E. coli. Its intermediate activity against P. aeruginosa suggests it may be effective at higher doses or in combination with other agents.

  • Comparative Analysis: Compared to Penicillin, Novel Compound X shows a broader spectrum, particularly against Gram-negatives. Its activity against S. aureus is notable, especially in the context of penicillin resistance. The spectrum of Novel Compound X appears similar to that of Ciprofloxacin and Tetracycline against the tested organisms, with the exception of its intermediate activity against P. aeruginosa.

This initial in vitro profile is promising and warrants further investigation, including mechanism of action studies and in vivo efficacy models.

Visualizing the Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is crucial for predicting potential cross-resistance and synergistic interactions. The following diagram illustrates the distinct cellular targets of the standard antibiotic classes used in this comparison.

DOT script for Antibiotic Mechanisms of Action

Antibiotic_Mechanisms cluster_bacterial_cell Bacterial Cell Cell_Wall Cell Wall Synthesis DNA_Gyrase DNA Gyrase & Topoisomerase IV Ribosome_30S 30S Ribosomal Subunit Ribosome_50S 50S Ribosomal Subunit Penicillin Penicillin (β-lactam) Penicillin->Cell_Wall Inhibits Ciprofloxacin Ciprofloxacin (Fluoroquinolone) Ciprofloxacin->DNA_Gyrase Inhibits Tetracycline Tetracycline Tetracycline->Ribosome_30S Inhibits Protein Synthesis Gentamicin Gentamicin (Aminoglycoside) Gentamicin->Ribosome_30S Inhibits Protein Synthesis

Caption: Comparative Mechanisms of Action of Standard Antibiotic Classes.

As illustrated, these standard antibiotics have diverse targets:

  • Penicillin: A member of the β-lactam class, it inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[2][3][4][14][21]

  • Ciprofloxacin: This fluoroquinolone targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, leading to bacterial cell death.[9][22][23]

  • Tetracycline: It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[10][11][16][24][25]

  • Gentamicin: An aminoglycoside, it also inhibits protein synthesis by binding to the 30S ribosomal subunit, but it does so in a way that causes misreading of the mRNA, leading to the production of nonfunctional proteins.[8][12][26][27][28]

Conclusion

This guide has provided a comprehensive framework for the comparative analysis of the antibacterial spectrum of a novel compound against standard antibiotics. By adhering to standardized methodologies, such as the Kirby-Bauer and broth microdilution assays, and by understanding the underlying scientific principles, researchers can generate robust and reliable data. The hypothetical case of "Novel Compound X" demonstrates how this data can be presented and interpreted to inform the next steps in the drug development process. A thorough understanding of a compound's antibacterial spectrum, benchmarked against established agents, is a critical step towards addressing the ongoing challenge of antimicrobial resistance.

References

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 32nd ed. CLSI supplement M100. Clinical and Laboratory Standards Institute; 2022. [Link]

  • Urology Textbook. Gentamicin: Mechanism of Action, Adverse Effects and Dosage. [Link]

  • Wikipedia. Ciprofloxacin. [Link]

  • Wikipedia. Penicillin. [Link]

  • Anusha Shaji. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. [Link]

  • Microbe Online. Tetracyclines: Mode of Action and Mechanism of Resistance. 2020. [Link]

  • R Discovery. What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications?. [Link]

  • National Center for Biotechnology Information. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. [Link]

  • Wikipedia. Gentamicin. [Link]

  • National Center for Biotechnology Information. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. [Link]

  • Wikipedia. Tetracycline. [Link]

  • Study.com. Penicillin Uses, Mechanism of Action & Side Effects. [Link]

  • Wikipedia. Tetracycline antibiotics. [Link]

  • National Center for Biotechnology Information. Gentamicin - StatPearls. [Link]

  • National Center for Biotechnology Information. Penicillin - StatPearls. [Link]

  • Patsnap Synapse. What is the mechanism of Ciprofloxacin?. 2024. [Link]

  • Patsnap Synapse. What is the mechanism of Gentamicin Sulfate?. 2024. [Link]

  • LITFL. Gentamicin. 2024. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Clinical Breakpoint Tables. [Link]

  • ITM LabHub. Clinical breakpoint tables from EUCAST and CLSI. [Link]

  • EUCAST. EUCAST Antibacterial Resistance Breakpoint Testing. [Link]

  • EUCAST. About Clinical Breakpoints. [Link]

  • Université catholique de Louvain. EUCAST Breakpoints. 2011. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. 2024. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. 2022. [Link]

  • University of Nebraska–Lincoln. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method). [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • YouTube. MIC (Broth Microdilution) Testing. 2020. [Link]

  • YouTube. Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing. 2020. [Link]

  • Scilit. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Microbe Online. Broth Dilution Method for MIC Determination. 2013. [Link]

  • National Center for Biotechnology Information. Resistance Pattern of Ciprofloxacin Against Different Pathogens. [Link]

  • National Center for Biotechnology Information. Pharmacokinetic and pharmacodynamic activities of ciprofloxacin against strains of Streptococcus pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa for which MICs are similar. [Link]

  • National Center for Biotechnology Information. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa. [Link]

  • PLOS. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and S. 2016. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Screening Antimicrobial Susceptibility of Gentamicin, Vancomycin, Azithromycin,Chloramphenicol and Cefotaxime Against Selected G. 2014. [Link]

  • UCLA Health. Antimicrobial Susceptibility Summary 2022. [Link]

  • PubMed. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. [Link]

  • National Center for Biotechnology Information. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure. [Link]

  • National Center for Biotechnology Information. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods. [Link]

  • ResearchGate. Susceptibility and MIC distribution against penicillin in 300 S. pneumoniae isolates. Green. [Link]

  • National Center for Biotechnology Information. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production. [Link]

  • UCLA Health. Antimicrobial Susceptibility Summary 2023. [Link]

  • ResearchGate. Determination of MIC values of gentamicin for S. aureus and E. coli.. [Link]

  • ResearchGate. (PDF) Gentamicin loaded PLA microspheres susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and micro-dilution methods. 2025. [Link]

Sources

Validating Target Engagement for 6-Iodoquinolin-2-ol: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 11, 2026 – For researchers and drug development professionals, confirming that a molecule engages its intended target within the complex environment of a living cell is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, objective comparison of key experimental methodologies for validating the cellular target engagement of 6-Iodoquinolin-2-ol, a quinolinone derivative.

While the definitive biological target of this compound is not yet fully elucidated in public literature, its quinolinone scaffold is a common feature in a variety of enzyme inhibitors, including those targeting kinases and metabolic enzymes.[1][2] Therefore, this guide will proceed under the working hypothesis that this compound is a putative enzyme inhibitor. We will explore and compare two powerful, yet distinct, methodologies for validating its engagement with a hypothetical intracellular protein target: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET® Target Engagement Assay.

The Imperative of Target Engagement Validation

The path of drug discovery is fraught with challenges, and a significant portion of clinical failures can be attributed to a lack of robust target engagement in a physiological setting.[3] While biochemical assays with purified proteins are invaluable for initial screening, they do not replicate the intricate milieu of a cell, where factors like protein complexes, post-translational modifications, and cellular compartmentalization can profoundly influence a compound's activity.[4] In-cell target engagement studies provide the crucial evidence that a molecule not only enters the cell but also binds to its intended target, a necessary prerequisite for eliciting a downstream therapeutic effect.

Comparative Analysis of Leading Target Engagement Assays

The choice of a target engagement assay is a pivotal decision in a drug discovery program, contingent on the nature of the target, available resources, and the specific questions being addressed. Here, we compare CETSA and NanoBRET®, two widely adopted methods for quantifying compound-target interactions in live cells.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET® Target Engagement Assay
Principle Ligand binding-induced thermal stabilization of the target protein.[5]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6]
Target Protein Endogenous, untagged protein.[2][7]Exogenously expressed, NanoLuc®-fusion protein.
Compound Requirement No modification required.No modification required.
Detection Method Western Blot, ELISA, Mass Spectrometry.[5]Luminescence and fluorescence detection.
Key Outputs Thermal shift (ΔTm), Isothermal dose-response (ITDR).[3]Target occupancy, compound affinity (IC50), residence time.
Throughput Lower for traditional Western blot; higher-throughput formats are available.[7]High-throughput, suitable for screening.
Advantages Label-free, works with endogenous proteins in native cellular environments.Real-time measurements in live cells, highly sensitive, allows for kinetic analysis (residence time).[6]
Limitations Indirect measure of binding, requires a specific antibody for detection (for Western blot), can be lower throughput.Requires genetic modification of cells to express the fusion protein, potential for artifacts from overexpression.

In-Depth Look at the Methodologies

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that leverages the principle of ligand-induced thermal stabilization.[5] When a compound like this compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[3] This change in thermal stability can be quantified to confirm target engagement.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection cluster_analysis Data Analysis cells 1. Grow cells to desired confluency treat 2. Treat cells with this compound or vehicle (DMSO) cells->treat Incubate heat 3. Heat cell suspension/lysate to a range of temperatures treat->heat Apply heat gradient lyse 4. Lyse cells and separate soluble fraction from precipitated proteins heat->lyse Centrifugation detect 5. Quantify soluble target protein (e.g., Western Blot) lyse->detect Load supernatant analyze 6. Plot melting curves to determine thermal shift detect->analyze Quantify band intensity

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection of Soluble Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody via Western blotting or ELISA.

  • Data Analysis:

    • Generate melting curves by plotting the percentage of soluble protein as a function of temperature.

    • The shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.

    • Alternatively, perform an isothermal dose-response (ITDR) experiment by heating all samples at a single, optimized temperature and varying the compound concentration to determine the EC50 of target engagement.

NanoBRET® Target Engagement Assay

The NanoBRET® assay is a proximity-based method that measures the binding of a compound to its target in real-time within living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET), a phenomenon where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity.[6]

In this assay, the target protein is fused to NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target serves as the acceptor. When the tracer is bound to the NanoLuc®-tagged target, a BRET signal is generated. A test compound like this compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner.[6]

Experimental Workflow: NanoBRET® Target Engagement

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_plating Plating cluster_treatment Compound Addition cluster_reagents Reagent Addition cluster_detection Detection cluster_analysis Data Analysis transfect 1. Transfect cells with a vector expressing the NanoLuc®-target fusion protein plate 2. Plate transfected cells into a multi-well plate transfect->plate Incubate treat 3. Add this compound at various concentrations plate->treat Dispense reagents 4. Add fluorescent tracer and NanoLuc® substrate treat->reagents Incubate detect 5. Measure luminescence and fluorescence signals reagents->detect Read plate analyze 6. Calculate BRET ratio and determine IC50 detect->analyze Normalize data

Caption: A schematic of the NanoBRET® Target Engagement Assay workflow.

Step-by-Step Protocol for NanoBRET® Target Engagement:

  • Cell Preparation:

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, multi-well assay plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the wells and incubate for a specified period to allow for cell entry and target binding.

  • Addition of Tracer and Substrate:

    • Add the fluorescent NanoBRET® tracer and the NanoGlo® luciferase substrate to the wells.

  • Signal Detection:

    • Measure the luminescence signals at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®) and one for the acceptor (tracer).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

    • For residence time measurements, a kinetic protocol is employed where the dissociation of the test compound is monitored over time by the binding of the tracer.

Conclusion: An Integrated Approach to Target Validation

Both CETSA and NanoBRET® offer powerful, yet complementary, approaches to validating the target engagement of this compound. CETSA provides a label-free method to confirm binding to the endogenous target protein, offering a high degree of physiological relevance.[5] In contrast, NanoBRET® delivers a high-throughput, real-time assessment of target occupancy and binding kinetics in live cells, which is invaluable for establishing structure-activity relationships and optimizing lead compounds.[6]

For a comprehensive validation strategy, an integrated approach is recommended. Initial confirmation of target engagement with the endogenous protein can be achieved using CETSA. Subsequently, a NanoBRET® assay can be developed for higher-throughput screening of analogs and for detailed characterization of the binding kinetics of prioritized compounds. By employing these robust methodologies, researchers can build a strong, evidence-based case for the mechanism of action of this compound, significantly de-risking its progression through the drug discovery pipeline.

References

  • PubChem. (n.d.). 5,7-Diiodo-8-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Jantzen, H. M., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(15), 7057-7073. Retrieved from [Link]

  • Kovacevic, V., et al. (2018). Identification of 8-Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1-Dependent Cells. Archiv der Pharmazie, 351(11), e1800179. Retrieved from [Link]

  • Tonge, P. J. (2018). Drug-Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 9(1), 29-37. Retrieved from [Link]

  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Pfizer. (2021, October 7). Webinar: Label-free Target Identification to Unleash Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • Lecturio. (2018, June 13). Enzyme Inhibitor – Enzymes and Enzyme Kinetics [Video]. YouTube. Retrieved from [Link]

  • Roche. (2013, September 6). Drawn to Science: Target identification in drug discovery [Video]. YouTube. Retrieved from [Link]

  • o2h discovery. (n.d.). Target engagement and validation. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis Efficiency of Halogenated Quinolinols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Halogenated quinolinols represent a critical scaffold in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties. The strategic incorporation of halogens onto the quinolinol core profoundly influences the compound's pharmacokinetic and pharmacodynamic profile. Consequently, the efficient and selective synthesis of these derivatives is of paramount importance to researchers in the field. This guide provides an in-depth comparison of the synthesis efficiency of various halogenated quinolinols, supported by experimental data and detailed protocols, to empower informed decisions in the laboratory.

The synthetic approaches to halogenated quinolinols can be broadly categorized into two main strategies: the initial construction of the quinoline ring followed by halogenation, or the use of pre-halogenated precursors in a quinoline ring-forming reaction. The efficiency of each route is highly dependent on the desired halogenation pattern and the specific quinolinol target.

I. Synthesis of the 8-Hydroxyquinoline Core: Foundational Strategies

The 8-hydroxyquinoline (8-HQ) scaffold is the common precursor for many biologically active halogenated derivatives. Several classic named reactions are employed for its synthesis, each with distinct advantages and limitations.

  • Skraup Synthesis: This is one of the oldest and most direct methods for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1][2] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.[3] While it can provide good yields (84-91% for unsubstituted quinoline), the reaction is notoriously exothermic and can be violent, often requiring careful temperature control and the use of moderators like ferrous sulfate.[3] For the synthesis of 8-hydroxyquinoline, 2-aminophenol is used as the starting aniline.[4]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[5][6] This method offers greater versatility in accessing substituted quinolines.[5] The mechanism is believed to involve a Michael addition followed by cyclization and oxidation.[5]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[7][8][9] It can be catalyzed by acids or bases and offers a convergent approach to quinoline synthesis.[10][11]

  • Combes Quinoline Synthesis: This reaction involves the acid-catalyzed condensation of an arylamine with a β-diketone.[12][13] It is particularly useful for the preparation of 2,4-disubstituted quinolines.[13]

  • Conrad-Limpach Synthesis: This synthesis produces 4-hydroxyquinolines through the reaction of anilines with β-ketoesters.[14][15] The reaction conditions can be tuned to favor either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product, Knorr synthesis).[14][16]

G cluster_skraup Skraup Synthesis cluster_doebner Doebner-von Miller cluster_friedlander Friedländer Synthesis Aniline_S Aniline Quinoline_S Quinoline Aniline_S->Quinoline_S Glycerol Glycerol Glycerol->Quinoline_S H2SO4_S H2SO4 H2SO4_S->Quinoline_S Oxidant_S Oxidizing Agent Oxidant_S->Quinoline_S Aniline_D Aniline Quinoline_D Substituted Quinoline Aniline_D->Quinoline_D Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Quinoline_D Acid_D Acid Catalyst Acid_D->Quinoline_D Amino_Carbonyl_F 2-Aminoaryl Aldehyde/Ketone Quinoline_F Substituted Quinoline Amino_Carbonyl_F->Quinoline_F Methylene_Carbonyl α-Methylene Carbonyl Methylene_Carbonyl->Quinoline_F Catalyst_F Acid/Base Catalyst Catalyst_F->Quinoline_F

Caption: Key strategies for the synthesis of the quinoline core.

II. Direct Halogenation of 8-Hydroxyquinoline: A Comparative Analysis

The direct halogenation of the pre-formed 8-hydroxyquinoline ring is a common and often efficient method for producing 5,7-dihalogenated derivatives. The electron-rich nature of the phenol ring directs electrophilic substitution to the ortho and para positions (C5 and C7).

The synthesis of 5,7-dichloro-8-hydroxyquinoline, a compound with notable antifungal properties, is typically achieved by direct chlorination of 8-hydroxyquinoline.[17]

  • Chlorine Gas in Chloroform with Iodine Catalyst: A high-yielding method involves the chlorination of 8-hydroxyquinoline in chloroform with an excess of chlorine gas in the presence of a catalytic amount of iodine.[18] This process can achieve yields of approximately 94-97%.[18] The iodine likely acts as a Lewis acid catalyst, activating the chlorine molecule for electrophilic attack.

  • Hydrogen Peroxide and Hydrochloric Acid: An alternative method utilizes the in-situ generation of chlorine from hydrogen peroxide and hydrochloric acid.[19] This approach avoids the direct handling of chlorine gas but may lead to the formation of byproducts such as 7-chloro-8-hydroxyquinoline and the starting material.[19]

5,7-Dibromo-8-hydroxyquinoline is another important derivative with significant biological activity.[20]

  • Bromine in Chloroform: A straightforward method involves the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform, which can produce the desired product in excellent yield.[20][21] One reported procedure details a 90% yield after crystallization.[21]

  • Bromine in Aqueous Hydrobromic Acid: An alternative process involves treating an aqueous suspension of 8-hydroxyquinoline with a solution of bromine in aqueous hydrobromic acid, reportedly achieving yields greater than 98%.[22]

Iodoquinol is an effective antiprotozoal agent.[4] Its synthesis involves the direct iodination of 8-hydroxyquinoline.

  • Potassium Iodide/Potassium Iodate: A common laboratory and industrial method for the synthesis of iodoquinol is the iodination of 8-hydroxyquinoline using a mixture of potassium iodide and potassium iodate in an acidic medium.[4][23]

  • 1-Butyl-3-methyl-pyridinium dichloroiodate (BMPDCI): A more recent method utilizes an ionic liquid, 1-butyl-3-methyl-pyridinium dichloroiodate, as the iodinating agent. This reaction proceeds under an inert atmosphere at 80°C and can afford the product in an 87% yield after purification.[23]

III. Comparative Synthesis Efficiency Data

The following table summarizes the reported yields and key reaction conditions for the synthesis of various dihalogenated 8-hydroxyquinolines.

Target CompoundHalogenating AgentSolvent/ConditionsReported Yield (%)Reference(s)
5,7-Dichloro-8-hydroxyquinolineChlorine gas, Iodine (catalyst)Chloroform94-97[18]
5,7-Dichloro-8-hydroxyquinolineHydrogen peroxide, Hydrochloric acidAqueousNot specified[19]
5,7-Dibromo-8-hydroxyquinolineBromineChloroform90[20][21]
5,7-Dibromo-8-hydroxyquinolineBromineAqueous Hydrobromic Acid>98[22]
5,7-Diiodo-8-hydroxyquinolinePotassium iodide, Potassium iodateAqueous, AcidicNot specified[4][23]
5,7-Diiodo-8-hydroxyquinoline1-Butyl-3-methyl-pyridinium dichloroiodateNeat, 80°C87[23]
IV. Experimental Protocols

This protocol is adapted from a patented procedure.[18]

  • Dissolve 125 g of 8-hydroxy-quinoline in 1000 ml of chloroform in a suitable reaction flask.

  • Add a catalytic amount of iodine (0.5 to 5% by weight of the starting material).

  • Bubble an excess of chlorine gas through the solution with stirring.

  • After the reaction is complete (monitored by TLC), add water and distill off the chloroform.

  • Adjust the pH of the aqueous solution to approximately 2 with ammonium hydroxide solution to precipitate the product.

  • Filter the hot precipitate and wash with a dilute sodium bisulfite solution and then with water to remove any residual iodine.

  • Dry the product to obtain 5,7-dichloro-8-hydroxy-quinoline.

This protocol is based on a literature procedure.[21]

  • Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (10 mL) in a round-bottom flask.

  • Prepare a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL).

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with stirring at room temperature.

  • Stir the mixture for 1 hour.

  • The resulting solid is dissolved in additional chloroform (15 mL) and washed with 5% sodium bicarbonate solution (3 x 15 mL).

  • Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.

  • The crude product can be crystallized from benzene to yield pure 5,7-dibromo-8-hydroxyquinoline.

G Start 8-Hydroxyquinoline Dissolution Dissolution in appropriate solvent Start->Dissolution Halogenation Addition of Halogenating Agent Dissolution->Halogenation Reaction Reaction at specific temperature Halogenation->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purification (e.g., Crystallization) Workup->Purification Product Dihalogenated 8-Hydroxyquinoline Purification->Product

Caption: General experimental workflow for the direct halogenation of 8-hydroxyquinoline.

V. Causality Behind Experimental Choices and Trustworthiness

The choice of halogenating agent and reaction conditions is critical for achieving high efficiency and selectivity.

  • Catalyst Choice in Chlorination: The use of iodine as a catalyst in the chlorination with chlorine gas is a key example of rational catalyst selection.[18] Iodine acts as a Lewis acid, polarizing the Cl-Cl bond and making the chlorine a more potent electrophile, thereby accelerating the reaction and leading to high yields.

  • Solvent Selection: The choice of solvent is dictated by the solubility of the starting materials and reagents, as well as its inertness under the reaction conditions. Chloroform is a common choice for halogenations due to its ability to dissolve both 8-hydroxyquinoline and the halogens, and its relatively low boiling point allows for easy removal post-reaction.[18][20][21]

  • Control of Stoichiometry: Precise control over the stoichiometry of the halogenating agent is crucial for selective di-halogenation. Using approximately two equivalents of the halogenating agent favors the formation of the 5,7-dihalogenated product. An excess can lead to further halogenation or side reactions, while an insufficient amount will result in a mixture of mono- and di-halogenated products.

The protocols described herein are based on established and published methods, ensuring a high degree of trustworthiness. The self-validating nature of these protocols lies in the clear characterization of the final products by standard analytical techniques (e.g., melting point, NMR spectroscopy) as reported in the cited literature.

VI. Conclusion

The synthesis of halogenated quinolinols can be approached through various strategies, with the direct halogenation of 8-hydroxyquinoline being a highly efficient route for 5,7-dihalogenated derivatives. The choice of halogenating agent, catalyst, and reaction conditions significantly impacts the yield and purity of the final product. For dichlorination, the use of chlorine gas with an iodine catalyst provides excellent yields. Dibromination is efficiently achieved with molecular bromine in either chloroform or aqueous hydrobromic acid, with the latter reporting near-quantitative yields. For diiodination, both classical (KI/KIO3) and modern (ionic liquid-based) methods offer effective pathways. By understanding the nuances of each synthetic method, researchers can select the most appropriate and efficient route for their specific target halogenated quinolinol, thereby accelerating the pace of drug discovery and development.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]

  • Wikipedia. (n.d.). Skraup reaction. [Link]

  • Wiley Online Library. (n.d.). Combes Quinoline Synthesis. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Ökten, S., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • PubMed. (n.d.). Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • Patsnap. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (n.d.). 8‐Aminoquinoline C−H VS 8‐hydroxyquinoline halogenation. [Link]

  • Google Patents. (n.d.). DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid.
  • NIH. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]

  • ResearchGate. (n.d.). Structure of 5,7-dichloro-8-hydroxyquinoline. [Link]

  • MDPI. (n.d.). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. [Link]

  • ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. [Link]

  • Chemdad. (n.d.). 5,7-DIBROMO-8-HYDROXYQUINOLINE. [Link]

  • RSC Publishing. (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]

  • ACS Publications. (n.d.). A New Approach to Synthesis of Dihalogenated 8-Quinolinol Derivatives. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

Sources

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 6-Iodoquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for highly specific molecularly targeted agents is paramount. While a compound may be designed with a primary target in mind, its interaction with unintended biomolecules—a phenomenon known as cross-reactivity or off-target effects—can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities through polypharmacology.[1] This guide provides an in-depth, comparative analysis of methodologies for profiling the cross-reactivity of 6-Iodoquinolin-2-ol, a novel quinoline-based scaffold. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical workflows to build a comprehensive selectivity profile, thereby enabling a more informed assessment of a compound's therapeutic potential and liabilities.

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. However, this structural motif is also known for its potential to interact with a broad range of biological targets, including kinases, due to the planarity and hydrogen bonding capabilities of the quinoline ring system. Therefore, a rigorous evaluation of the selectivity of any new quinoline derivative, such as this compound, is not merely a regulatory requirement but a scientific necessity. Understanding a compound's off-target interactions is critical for interpreting its biological activity and predicting its clinical safety profile.[2][3]

This guide will navigate through a multi-tiered approach to cross-reactivity profiling, starting from broad, high-throughput screening to more focused, cell-based validation. We will explore the "why" behind each experimental choice, offering insights honed from years of field experience in small molecule characterization.

I. Foundational Strategy: Tiered Kinase Profiling

Given that a significant portion of the druggable genome is comprised of protein kinases, and their ATP-binding sites share structural similarities, these enzymes are common off-targets for small molecule inhibitors.[4] A tiered approach to kinase profiling is both cost-effective and scientifically robust.[5]

A. Tier 1: High-Throughput Single-Concentration Screening

The initial step involves screening this compound at a single, relatively high concentration (e.g., 1-10 µM) against a large panel of kinases. This provides a broad overview of the compound's potential kinase interactions. The goal here is not to determine precise potency but to identify potential "hits" that warrant further investigation.

Experimental Protocol: Radiometric Kinase Assay

  • Kinase Panel Selection : Choose a diverse panel of active, purified kinases representing different branches of the human kinome. Commercial services offer panels of over 400 kinases.

  • Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. For the assay, create a working solution at the desired screening concentration in the appropriate kinase reaction buffer.

  • Reaction Setup : In a 96- or 384-well plate, combine the kinase, the specific substrate peptide or protein, and [γ-³³P]-ATP.

  • Initiation of Reaction : Add the this compound working solution to initiate the kinase reaction. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction proceeds within the linear range.

  • Termination and Detection : Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]-ATP.

  • Quantification : Measure the amount of ³³P incorporated into the substrate using a scintillation counter. The percentage of inhibition is calculated relative to the DMSO control.

B. Tier 2: Dose-Response Analysis for IC50 Determination

For any kinases showing significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing the affinity of this compound for its intended target versus its off-targets.

Experimental Protocol: Dose-Response Kinase Assay

This protocol follows the same principles as the single-concentration assay, with the key difference being the preparation of a serial dilution of this compound. Typically, a 10-point dose-response curve is generated to ensure a reliable IC50 determination.

Data Presentation: Kinase Inhibition Profile of this compound

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kinase Family
Primary Target X 98% 50 Tyrosine Kinase
Off-Target A (SRC)85%800Tyrosine Kinase
Off-Target B (VEGFR2)72%1,500Tyrosine Kinase
Off-Target C (p38α)55%5,200CMGC
Off-Target D (CDK2)20%>10,000CMGC

II. Cellular Target Engagement: Validating In Vitro Hits

Biochemical assays, while essential, do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are therefore a critical next step to confirm that this compound can bind to its putative off-targets in a more physiologically relevant context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: CETSA

  • Cell Culture and Treatment : Culture cells to ~80% confluency. Treat the cells with either this compound or a vehicle control (DMSO) for a specified time.

  • Harvesting and Lysis : Harvest the cells and resuspend them in a suitable lysis buffer.

  • Heating Gradient : Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Protein Quantification : Collect the supernatant containing the soluble proteins and quantify the amount of the target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis : Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Data Presentation: CETSA Results for this compound

Protein TargetThermal Shift (ΔTm) with 10 µM this compound (°C)
Primary Target X +5.2
Off-Target A (SRC)+3.8
Off-Target B (VEGFR2)+2.1
Off-Target C (p38α)+0.5

III. Unbiased Global Proteome Profiling: Chemoproteomics

To identify unanticipated off-targets beyond the kinome, unbiased chemoproteomic approaches are invaluable. These methods allow for the detection of direct interactions between a small molecule and proteins within the entire proteome of a cell or tissue.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes to map the functional state of enzymes in complex proteomes. For this compound, a derivative could be synthesized with a reactive group and a reporter tag (e.g., a clickable alkyne).

Experimental Workflow: Chemoproteomics

G cluster_0 Cellular Treatment cluster_1 Proteome Extraction & Labeling cluster_2 Target Enrichment & Identification cluster_3 Data Analysis cell_culture Intact Cells treatment Treat with this compound Probe cell_culture->treatment lysis Cell Lysis treatment->lysis click_chem Click Chemistry with Reporter Tag lysis->click_chem enrichment Affinity Purification click_chem->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Identify & Quantify Bound Proteins ms_analysis->data_analysis

Caption: Chemoproteomics workflow for identifying protein targets of this compound.

IV. Visualizing the Interplay of Screening Methodologies

The selection of appropriate cross-reactivity profiling methods should be guided by a logical progression from broad screening to in-depth validation.

G A High-Throughput Kinase Screen (Broad, In Vitro) B IC50 Determination (Potency, In Vitro) A->B Identifies Hits D Chemoproteomics (Unbiased, Global Profiling) A->D Provides Unbiased View C Cellular Thermal Shift Assay (Target Engagement, In Situ) B->C Confirms Cellular Activity E Comprehensive Selectivity Profile C->E D->E

Caption: Logical workflow for comprehensive cross-reactivity profiling.

V. Interpreting the Data: A Holistic View

The ultimate goal of this multi-faceted approach is to build a comprehensive and reliable selectivity profile for this compound. It is crucial to integrate the data from each experimental tier to form a cohesive picture. For instance, a kinase identified as a potent hit in a biochemical assay that also shows a significant thermal shift in CETSA is a high-confidence off-target. Conversely, a biochemical hit that does not demonstrate cellular engagement may be of less physiological relevance.

VI. Illustrative Signaling Pathway Perturbation

Understanding how this compound perturbs cellular signaling through its on- and off-target interactions is key to predicting its biological effects.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway 6_Iodoquinolin_2_ol 6_Iodoquinolin_2_ol Primary Target X Primary Target X 6_Iodoquinolin_2_ol->Primary Target X Inhibition Off-Target A (SRC) Off-Target A (SRC) 6_Iodoquinolin_2_ol->Off-Target A (SRC) Inhibition Downstream Effector 1 Downstream Effector 1 Primary Target X->Downstream Effector 1 Cellular Response A Cellular Response A Downstream Effector 1->Cellular Response A Downstream Effector 2 Downstream Effector 2 Off-Target A (SRC)->Downstream Effector 2 Cellular Response B Cellular Response B Downstream Effector 2->Cellular Response B

Caption: Hypothetical signaling pathway modulation by this compound.

By systematically applying the methodologies outlined in this guide, researchers can develop a robust understanding of the cross-reactivity profile of this compound, or any other small molecule candidate. This knowledge is indispensable for making informed decisions in the drug development process, ultimately leading to safer and more effective therapeutics.

References

  • Bantscheff, M., et al. (2009). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 565, 259-274. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Fedorov, O., et al. (2007). A systematic analysis of the promiscuity of clinical protein kinase inhibitors. Nature Biotechnology, 25(10), 1137-1141. [Link]

  • Goldstein, D. M., et al. (2008). The challenges of kinase inhibitor selectivity. Current Opinion in Biotechnology, 19(4), 340-345. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Lin, H., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Metz, J. T., et al. (2011). Navigating the kinome. Nature Chemical Biology, 7(4), 200-202. [Link]

  • Miduturu, C. V., et al. (2011). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Chemistry & Biology, 18(7), 868-879. [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. [Link]

  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • Vieth, M., et al. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of Medicinal Chemistry, 47(1), 224-232. [Link]

  • Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

Sources

Benchmarking 6-Iodoquinolin-2-ol: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Kinase Inhibitor

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, halogenated derivatives have demonstrated a wide range of biological activities. This guide focuses on 6-Iodoquinolin-2-ol, a novel compound whose inhibitory potential has yet to be fully characterized. Based on the established activity of structurally related iodo-quinoline compounds, we hypothesize that this compound acts as a kinase inhibitor. Several iodo-substituted quinolines have shown potent inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's and in the pathology of Down syndrome.[1][2]

This guide provides a framework for benchmarking this compound against well-characterized DYRK1A inhibitors. By presenting a detailed, side-by-side comparison, we aim to provide researchers, scientists, and drug development professionals with the necessary context and methodologies to evaluate the potency and selectivity of this promising new compound.

Selection of Benchmark Inhibitors

To provide a robust comparison, we have selected two well-established DYRK1A inhibitors with distinct chemical scaffolds and inhibitory profiles:

  • Harmine: A β-carboline alkaloid isolated from the plant Peganum harmala.[3] It is a potent, ATP-competitive inhibitor of DYRK1A and is widely used as a research tool.[4] However, its clinical utility is limited by its potent inhibition of monoamine oxidase A (MAO-A), which can lead to off-target effects.[3][5]

  • Leucettine L41: A synthetic derivative of the marine sponge alkaloid leucettamine B.[6] It is a potent inhibitor of both the DYRK and CDC-like kinase (CLK) families, with a preferential action on DYRK1A.[7][8] Leucettine L41 has shown neuroprotective effects in preclinical models of Alzheimer's disease.[7]

The selection of these two inhibitors allows for a comprehensive evaluation of this compound's potency and selectivity against both a natural product and a synthetically optimized compound.

Experimental Framework: In Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory potential of this compound, a standardized in vitro kinase assay is essential. The following protocol outlines a common and reliable method for determining the half-maximal inhibitory concentration (IC50) of a test compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitors (this compound, Harmine, Leucettine L41) add_inhibitor Add Inhibitor Dilutions to 384-well Plate prep_inhibitor->add_inhibitor prep_enzyme Dilute Recombinant DYRK1A Enzyme add_enzyme Add Diluted DYRK1A (Pre-incubation) prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP Master Mix initiate_reaction Initiate Reaction with Substrate/ATP Mix prep_substrate->initiate_reaction add_inhibitor->add_enzyme add_enzyme->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP incubation->stop_reaction add_detection_reagent Add Detection Reagent (e.g., ADP-Glo™) stop_reaction->add_detection_reagent read_luminescence Measure Luminescence add_detection_reagent->read_luminescence data_analysis Calculate IC50 Values read_luminescence->data_analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol

Materials:

  • Recombinant human DYRK1A enzyme

  • Kinase substrate (e.g., a synthetic peptide like DYRKtide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds: this compound, Harmine, Leucettine L41

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well white microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions for each inhibitor (this compound, Harmine, and Leucettine L41) in the kinase assay buffer. Include a "no inhibitor" (vehicle) control.

  • Enzyme Addition: Dilute the recombinant DYRK1A enzyme to a working concentration in the kinase assay buffer. Add 5 µL of the diluted enzyme to each well of the 384-well plate, except for the "no enzyme" control wells.

  • Inhibitor Addition: Add 2.5 µL of the serially diluted inhibitors to their respective wells. For the "no inhibitor" control, add 2.5 µL of the vehicle.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate/ATP master mix in the kinase assay buffer. The final concentration of ATP should be at or near its Km for DYRK1A. Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mix to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the enzymatic reaction.

  • Signal Detection (using ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Performance Data

The following table summarizes the expected inhibitory activities of the benchmark compounds against DYRK1A and other related kinases. The data for this compound is presented as hypothetical, pending experimental validation.

InhibitorTarget KinaseIC50 (nM)Reference
This compound DYRK1A [Experimental Data] N/A
DYRK1B[Experimental Data]N/A
CLK1[Experimental Data]N/A
Harmine DYRK1A 33 - 80 [9][10]
DYRK1B166[9]
DYRK2900 - 1900[9]
Leucettine L41 DYRK1A 40 [11]
DYRK235[11]
CLK115[11]
GSK-3α/β130[11]

Table 1: In Vitro Kinase Inhibition Profile. This table presents the half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.

Biological Context: The DYRK1A Signaling Pathway

DYRK1A is a constitutively active serine/threonine kinase that plays a crucial role in a variety of cellular processes, including neurodevelopment, cell cycle regulation, and gene transcription.[12][13] Its overexpression, particularly in Down syndrome and Alzheimer's disease, leads to the hyperphosphorylation of several downstream substrates, contributing to the disease pathology.[2][14]

DYRK1A Signaling Overview

DYRK1A_Pathway cluster_inhibitors Inhibitors DYRK1A DYRK1A APP Amyloid Precursor Protein (APP) DYRK1A->APP phosphorylates Tau Tau Protein DYRK1A->Tau phosphorylates NFAT NFAT Transcription Factors DYRK1A->NFAT phosphorylates SFs Splicing Factors (e.g., SF3B1) DYRK1A->SFs phosphorylates APP_effect Increased Aβ Production APP->APP_effect Tau_effect Neurofibrillary Tangles Tau->Tau_effect NFAT_effect Altered Gene Expression NFAT->NFAT_effect SFs_effect Aberrant Splicing SFs->SFs_effect Iodoquinolin This compound Iodoquinolin->DYRK1A Inhibits Harmine Harmine Harmine->DYRK1A Inhibits Leucettine Leucettine L41 Leucettine->DYRK1A Inhibits

Caption: Simplified DYRK1A signaling pathway and points of inhibition.

By phosphorylating the Amyloid Precursor Protein (APP) and Tau protein, DYRK1A is directly implicated in the formation of amyloid plaques and neurofibrillary tangles, the two main pathological hallmarks of Alzheimer's disease.[14][15] Inhibition of DYRK1A, therefore, represents a promising therapeutic strategy to mitigate these effects.

Discussion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. The direct comparison with established DYRK1A inhibitors, Harmine and Leucettine L41, will allow for a clear assessment of its relative potency.

Should the experimental data confirm potent DYRK1A inhibition, several key questions will arise:

  • Selectivity: How selective is this compound for DYRK1A over other kinases, particularly within the CMGC family (CDK, MAPK, GSK3, CLK)? A broad kinase panel screening will be essential to determine its selectivity profile.

  • Mechanism of Action: Is the inhibition ATP-competitive, non-competitive, or uncompetitive? Kinetic studies will be necessary to elucidate the binding mechanism.[4]

  • Cellular Activity: Does the in vitro potency translate to activity in a cellular context? Assays measuring the phosphorylation of downstream DYRK1A substrates (e.g., Tau at specific phospho-epitopes) in cell-based models are a critical next step.

  • Structure-Activity Relationship (SAR): How does the iodo-substitution at the 6-position contribute to its activity compared to other halogenated or substituted quinolin-2-ols?

The systematic evaluation outlined in this guide will provide a solid foundation for understanding the therapeutic potential of this compound and will guide future optimization efforts in the development of novel kinase inhibitors for neurodegenerative and other diseases.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Guedj, F., Sebrie, C., Rivals, I., Ledru, A., Paly, E., Bizot, J. C., ... & Delabar, J. M. (2015). Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice. European Neuropsychopharmacology, 25(11), 2170-2182. [Link]

  • Song, W. J., & Chung, K. C. (2010). Dyrk1A positively stimulates ASK1-JNK signaling pathway during apoptotic cell death. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1803(11), 1279-1286. [Link]

  • Tahtouh, T., El-Ghozzi, M., Soukkarieh, C., Villa, P., Gompel, M., Leost, M., ... & Meijer, L. (2012). Leucettines, a class of potent inhibitors of DYRKs and CLKs kinases, derived from the marine sponge alkaloid leucettamine B. Journal of medicinal chemistry, 55(21), 9312-9330. [Link]

  • Adayev, T., Wegiel, J., & Hwang, Y. W. (2011). Harmine is an ATP-competitive inhibitor for dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A). Archives of biochemistry and biophysics, 507(2), 221-228. [Link]

  • Alzheimer's Drug Discovery Foundation. (2020). DYRK1A Inhibitors. Retrieved January 11, 2026, from [Link]

  • Alzheimer's Drug Discovery Foundation. (2022). DYRK1A Inhibitors. Retrieved January 11, 2026, from [Link]

  • Meijer, L., Hédou, D., & Schmitt, C. (2024). Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome. Journal of Alzheimer's Disease, 101(s1), S95-S113. [Link]

  • Branca, C., Wisely, E. V., Micale, M. A., & Herrup, K. (2017). Dyrk1 inhibition improves Alzheimer's disease-like pathology. Aging cell, 16(5), 1146-1154. [Link]

  • Khan, H., Khan, A. U., & Wei, D. Q. (2022). Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer's disease: An integrative molecular modeling approach. Frontiers in aging neuroscience, 14, 959491. [Link]

  • Branca, C., Wisely, E. V., Micale, M. A., & Herrup, K. (2017). Dyrk1 inhibition improves Alzheimer's disease-like pathology. Aging cell, 16(5), 1146–1154. [Link]

  • Jarhad, D. B., Kim, H. R., Noh, M., & Jeong, L. S. (2018). Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. International journal of molecular sciences, 19(11), 3538. [Link]

  • ResearchGate. (n.d.). Selected DYRK1A inhibitors. Retrieved January 11, 2026, from [Link]

  • Ionescu, A., Du, G., & Ge, Y. (2021). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. Oncogene, 40(24), 4101-4111. [Link]

  • da Silva, G. V. J., & de Paula, C. A. (2022). DYRK1A Inhibitors and Perspectives for the Treatment of Alzheimer's Disease. Current medicinal chemistry, 29(25), 4443-4464. [Link]

  • Wikipedia. (2023, December 27). DYRK1A. [Link]

  • Wegiel, J., Gong, C. X., & Hwang, Y. W. (2011). The role of DYRK1A in neurodegenerative diseases. FEBS Journal, 278(2), 236-245. [Link]

  • GeneCards. (n.d.). DYRK1A Gene. Retrieved January 11, 2026, from [Link]

  • Hatcher, J. M., Farrow, B., & Liu, J. J. (2022). Selective Macrocyclic Inhibitors of DYRK1A/B. ACS medicinal chemistry letters, 13(4), 582-588. [Link]

  • Jarhad, D. B., Mashelkar, K. K., Kim, H. R., Noh, M., & Jeong, L. S. (2022). DYRK1A inhibitors for disease therapy: Current status and perspectives. European journal of medicinal chemistry, 229, 114062. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Iodoquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to scientific advancement, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of research materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Iodoquinolin-2-ol, a halogenated heterocyclic compound. The procedures outlined here are designed to protect you, your colleagues, and the environment by grounding every action in established safety principles and regulatory standards.

Hazard Profile of this compound: Understanding the "Why"

Before handling disposal, it is imperative to understand the inherent risks associated with this compound. While a specific Safety Data Sheet (SDS) for this exact compound may not always be accessible, its classification as an iodinated quinoline derivative allows us to infer a hazard profile from structurally analogous chemicals. This understanding forms the logical basis for the stringent handling and disposal protocols that follow.

Based on data from similar halogenated heterocyclic compounds, this compound should be handled as a substance with the potential for significant health and environmental effects.[1]

Hazard Classification (GHS)DescriptionRationale & Implication for Disposal
H301: Toxic if swallowed Indicates that even small quantities can cause severe health issues or be fatal if ingested.[1]All waste, including empty containers, must be treated as hazardous to prevent accidental exposure.
H318: Causes serious eye damage Contact can result in irreversible damage to the eyes.Mandates the use of chemical safety goggles and necessitates that all waste be securely contained.
H317: May cause an allergic skin reaction Can act as a skin sensitizer, leading to allergic dermatitis upon contact.[1]Requires the use of compatible gloves and ensures contaminated PPE is disposed of as hazardous waste.
H360: May damage fertility or the unborn child Poses a significant reproductive risk.This high-hazard classification demands strict containment to prevent any release into the environment or exposure to personnel.
H410: Very toxic to aquatic life with long lasting effects The compound is environmentally persistent and harmful to aquatic ecosystems.[1]Prohibits sewer disposal and underscores the need for disposal methods, like incineration, that destroy the molecule.

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its correct segregation as halogenated organic waste .[2][3] This is because halogenated compounds require specific disposal technologies, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts like dioxins.[4] Mixing them with non-halogenated solvents can contaminate large volumes of waste, leading to significantly increased disposal costs and regulatory non-compliance.[5]

The following decision tree illustrates the segregation process that must occur at the point of waste generation.

WasteSegregation Start Waste Generated (containing this compound) IsSolid Is the waste primarily solid or liquid? Start->IsSolid SolidWaste Solid Halogenated Waste IsSolid->SolidWaste Solid LiquidWaste Liquid Halogenated Waste IsSolid->LiquidWaste Liquid ContaminatedPPE Contaminated PPE, Weighing Paper, Gloves, etc. SolidWaste->ContaminatedPPE Solutions Solutions in Organic Solvents LiquidWaste->Solutions

Caption: Waste segregation decision process for this compound.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for ensuring safety and compliance. Disposal planning should begin before an experiment is even started.[6]

Step 1: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat.

Step 2: Containerization of Solid Waste

This applies to expired reagents, excess material from a reaction, and contaminated consumables.

  • Select the Correct Container: Use a designated, leak-proof, wide-mouth container clearly labeled "Solid Halogenated Organic Waste." The container must be made of a material compatible with the chemical (e.g., HDPE - high-density polyethylene).[5][7]

  • Dispose of Pure Chemical: Carefully transfer any unused or waste this compound solid into the waste container using a dedicated spatula or scoop.

  • Dispose of Contaminated Materials: Place all items that have come into direct contact with the solid, such as weighing paper, contaminated gloves, and paper towels used for cleanup, into the same designated solid waste container.

  • Secure the Container: Tightly seal the container lid after adding waste.[5]

Step 3: Containerization of Liquid Waste

This applies to solutions of this compound in organic solvents.

  • Select the Correct Container: Use a designated, sealable, and chemically compatible container labeled "Liquid Halogenated Organic Waste."[3] The container must have a screw cap and be stored in secondary containment (e.g., a spill tray) to prevent leaks.[8]

  • Transfer the Waste: Carefully pour or funnel the liquid waste into the container. Avoid splashing. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[5]

  • Check for Incompatibilities: Crucially, do not mix this waste stream with incompatible chemicals. Avoid adding strong acids, bases, or oxidizing agents to the halogenated waste container, as this could cause a dangerous reaction.[7][9][10]

  • Secure the Container: Keep the container tightly closed when not in use.[11]

Step 4: Labeling and Storage

Proper labeling is a regulatory requirement and is critical for safety.[12]

  • Label Contents Clearly: The waste container label must be filled out completely and legibly. It should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents present.

    • The approximate concentration/percentage of each component.

    • The relevant hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).

    • The date the first waste was added to the container.

    • The name of the Principal Investigator or research group.

  • Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[11][13] The SAA should be a well-ventilated area away from heat sources or ignition.[7]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EHS: When the waste container is nearly full (e.g., 90% capacity) or has been accumulating for a designated period (often 6-12 months, check institutional policy), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[11]

  • Professional Disposal: The EHS office will manage the process of transferring the waste to a licensed hazardous waste disposal company, which will transport it to a permitted facility for final treatment, typically via high-temperature incineration.[7][12]

Emergency Procedures for Spills

In the event of a small-scale spill of solid this compound, a swift and correct response is crucial to mitigate exposure.

SpillResponse Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert PPE Don appropriate PPE (goggles, gloves, lab coat) Alert->PPE Contain Gently cover the spill with an absorbent material to prevent dust PPE->Contain Collect Carefully sweep the material into a dustpan or onto a stiff piece of paper Contain->Collect Dispose Place all material into the 'Solid Halogenated Waste' container Collect->Dispose Decon Decontaminate the area with a suitable solvent and paper towels Dispose->Decon DisposeDecon Dispose of cleaning materials as hazardous waste Decon->DisposeDecon Report Report the incident to the Lab Supervisor and EHS per institutional policy DisposeDecon->Report

Caption: Workflow for responding to a small solid spill of this compound.

For large spills, evacuate the area immediately and contact your institution's emergency response or EHS department. Do not attempt to clean it up yourself.

By integrating these procedures into your standard laboratory workflow, you contribute to a culture of safety and ensure that your research is conducted responsibly from discovery through disposal.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Suggitt, R. M. (1984, August 28). Disposal process for halogenated organic material. (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Iodine | Public Health Statement | ATSDR. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Iodoquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 6-Iodoquinolin-2-ol, designed for researchers, scientists, and professionals in drug development. The following guidance is synthesized from established safety data for structurally related compounds and best practices in chemical hygiene to ensure a comprehensive approach to laboratory safety.

Pre-Operational Briefing: Understanding the Compound

This compound is a halogenated heterocyclic organic compound. While comprehensive toxicological data for this specific molecule is limited, its structure, belonging to the quinolinol family, necessitates a cautious approach. Structurally similar compounds, such as other halogenated quinolinols, are known to be toxic if swallowed, cause serious eye damage, may lead to allergic skin reactions, and are suspected of causing reproductive harm.[1][2][3][4] Therefore, a robust personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of safe laboratory practice.

Hazard Identification and Risk Assessment

Before any procedure, a thorough risk assessment is mandatory. Based on data from analogous compounds, the primary hazards associated with this compound are anticipated to be:

  • Acute Oral Toxicity : Likely harmful or toxic if swallowed.[1][4][5]

  • Serious Eye Damage : High potential for severe eye irritation or damage upon contact.[1][2][3][4]

  • Skin Sensitization : Potential to cause an allergic skin reaction upon repeated contact.[1][2][4][6]

  • Reproductive Toxicity : May be suspected of damaging fertility or the unborn child.[1][3][4]

  • Aquatic Toxicity : Very toxic to aquatic life, requiring containment and proper disposal to avoid environmental release.[1][4]

All work involving this compound, especially handling the solid powder, must be performed within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][7]

The PPE Protocol: Your Primary Barrier

The selection of PPE is based on a "barrier" philosophy—creating a physical shield between the researcher and the chemical hazard. The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Transfer) Safety glasses with side shields and a face shield.[8][9]Double-gloving with powder-free nitrile gloves.[10]Fully-buttoned laboratory coat with cuffed sleeves.Required if not handled in a fume hood (N95 or higher).
Handling Solutions (Preparing, Transferring) Chemical splash goggles.[8][9]Chemical-resistant nitrile or neoprene gloves.[8]Chemical-resistant apron over a laboratory coat.Not required if handled in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[8]Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).Chemical-resistant coverall or suit.[8]Air-purifying respirator with appropriate cartridges for organic vapors and particulates.
Eye and Face Protection

Given the risk of serious eye damage[1][3][4], eye protection is non-negotiable.

  • For Solids : Use safety glasses with side shields as a minimum. However, because fine powders can become airborne, a face shield worn over safety glasses is strongly recommended during weighing and transfer operations to protect the entire face.[8]

  • For Solutions : Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[9]

Hand Protection

Skin contact can lead to sensitization.[1][2] The choice of glove material is critical.

  • Nitrile Gloves : Offer good resistance to a range of chemicals and are suitable for handling both the solid and solutions in most common laboratory solvents.[8]

  • Double Gloving : When handling the concentrated solid, double gloving provides an additional layer of safety. If the outer glove becomes contaminated, it can be removed without exposing the skin.[10]

  • Glove Change Frequency : Gloves should be changed immediately if contamination is suspected or every 30-60 minutes during continuous handling to mitigate the risk of permeation.[10]

Body Protection

A standard cotton lab coat is insufficient.

  • Laboratory Coat : A clean, fully-buttoned lab coat made of a tightly woven material with cuffed sleeves is the minimum requirement.

  • Chemical Apron : When handling solutions, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.[8]

Standard Operating Procedures (SOPs)

Donning and Doffing PPE Sequence

Proper sequencing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don lab coat and/or apron.

  • Hand Protection: Don the inner pair of gloves.

  • Eye/Face Protection: Don safety glasses/goggles and face shield.

  • Outer Gloves: Don the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer gloves, peeling them off without touching the outside surface. Dispose of them immediately in the designated waste container.

  • Body Protection: Remove the apron (if used), followed by the lab coat. Turn it inside out as you remove it to contain any surface contamination.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]

Safe Handling Workflow: Weighing and Dissolving
  • Preparation: Designate a work area inside a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don the appropriate PPE as outlined in the table above for handling solids.

  • Weighing: Tare a suitable container on the balance inside the fume hood. Carefully transfer the required amount of this compound using a spatula. Avoid creating dust. Close the primary container immediately.

  • Dissolution: In the fume hood, add the solvent to the container with the weighed solid. Stir gently to dissolve.

  • Cleanup: Clean the spatula and any affected surfaces inside the fume hood. Dispose of contaminated bench paper and gloves in the designated halogenated solid waste container.

Emergency Response: Spills and Exposures
  • Skin Exposure: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Exposure: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Small Spill (in fume hood): Absorb the spill with absorbent pads. Place the used pads in a sealed, labeled plastic bag or container for halogenated waste.[11] Decontaminate the area with an appropriate solvent.

  • Large Spill: Evacuate the immediate area and alert personnel. If safe to do so, close the lab doors to contain vapors. Contact your institution's emergency response team.[11]

Decontamination and Waste Disposal

As a halogenated organic compound, this compound and its associated waste must be segregated from non-halogenated waste streams.[11][12][13]

  • Solid Waste: All contaminated disposables (gloves, bench paper, pipette tips, etc.) must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".[12]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a compatible, sealed container (e.g., polyethylene) labeled "Halogenated Organic Liquid Waste".[7][12] The use of metal cans is not recommended as halogenated compounds can degrade and corrode metal.[7]

  • Disposal Path: Do not dispose of this chemical down the drain.[7][13] All waste must be disposed of through your institution's hazardous waste management program.[11]

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Execution Phase cluster_emergency Emergency Path risk_assessment Conduct Task-Specific Risk Assessment gather_materials Gather Chemical & Equipment risk_assessment->gather_materials setup_hood Prepare Fume Hood (Bench Paper, Waste Containers) gather_materials->setup_hood don_ppe Don PPE (Correct Sequence) setup_hood->don_ppe handle_chemical Perform Chemical Handling (Weighing, Dissolving, etc.) don_ppe->handle_chemical decontaminate Decontaminate Workspace & Equipment handle_chemical->decontaminate spill Spill or Exposure Occurs handle_chemical->spill If Incident segregate_waste Segregate Halogenated Waste (Solid & Liquid) decontaminate->segregate_waste doff_ppe Doff PPE (Correct Sequence) segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands emergency_proc Follow Emergency Procedures spill->emergency_proc

Caption: Safe Handling Workflow for this compound.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Cayman Chemical. (2024). Safety Data Sheet - Clioquinol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Hydroxyquinoline.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2018). Safety Data Sheet - 8-Hydroxyquinoline.
  • CymitQuimica. (2013). Safety Data Sheet - Clioquinol.
  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
  • Fisher Scientific. (2023). Safety Data Sheet - 6-Hydroxyquinoline.
  • Spectrum Chemical. (2022). Safety Data Sheet - Iodoquinol, Powder, USP.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Quinolinols: Human health tier II assessment.
  • Trimaco. (2023). Essential Chemical PPE.
  • BU CyberSec Lab. (n.d.). 99455-01-3 | this compound.
  • Westlake Chemical. (2017). Health and Safety Procedure 300 – Personal Protective Equipment.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • Elemental Microanalysis Ltd. (2024). Safety Data Sheet - 8-Hydroxyquinoline.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - 2-Amino-8-hydroxyquinoline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.